Linolenyl Palmitoleate
Descripción
Propiedades
Fórmula molecular |
C34H60O2 |
|---|---|
Peso molecular |
500.8 g/mol |
Nombre IUPAC |
[(9Z,12Z,15Z)-octadeca-9,12,15-trienyl] (Z)-hexadec-9-enoate |
InChI |
InChI=1S/C34H60O2/c1-3-5-7-9-11-13-15-17-18-19-21-23-25-27-29-31-33-36-34(35)32-30-28-26-24-22-20-16-14-12-10-8-6-4-2/h5,7,11,13-14,16-18H,3-4,6,8-10,12,15,19-33H2,1-2H3/b7-5-,13-11-,16-14-,18-17- |
Clave InChI |
GPBWMJXPYJMKCY-MVXJGUQMSA-N |
Origen del producto |
United States |
Foundational & Exploratory
A Technical Guide to Linolenyl Palmitoleate: Structure, Synthesis, Metabolism, and Biological Significance
Abstract
Linolenyl Palmitoleate is a wax ester, a class of neutral lipids composed of a long-chain fatty acid esterified to a long-chain fatty alcohol. Specifically, it is formed from the omega-3 fatty acid α-linolenic acid and the monounsaturated fatty acid palmitoleic acid. While direct research on the combined ester is limited, this guide provides a comprehensive technical overview based on its constituent molecules. We detail its chemical structure, propose its biosynthetic pathway via fatty acyl-CoA reductase (FAR) and wax ester synthase (WS), and discuss its probable metabolic fate through hydrolysis. The majority of this guide focuses on the extensive and well-documented biological activities of its precursors, particularly the role of palmitoleic acid as a "lipokine" that modulates metabolic and inflammatory signaling pathways. Detailed experimental protocols for the analysis of fatty acids and the investigation of relevant signaling pathways are provided for researchers. This document serves as a foundational resource for scientists and drug development professionals interested in the biology of wax esters and the therapeutic potential of their constituent fatty acids.
Introduction
This compound is a specific wax monoester, a type of lipid molecule that serves various biological functions, including energy storage and forming protective coatings. It is the product of an esterification reaction between a linolenyl alcohol (derived from α-linolenic acid) and palmitoleic acid. Its IUPAC name is [(9Z,12Z,15Z)-octadeca-9,12,15-trienyl] (Z)-hexadec-9-enoate.[1] An isomeric form, Palmitoleyl Linolenate, also exists, where the roles of the acid and alcohol are reversed.[2]
Given the limited direct studies on this compound, this guide will focus on its fundamental chemistry and the well-characterized biological roles of its constituent fatty acids:
-
α-Linolenic Acid (ALA): An 18-carbon omega-3 polyunsaturated fatty acid, which is an essential fatty acid in humans and a precursor to longer-chain omega-3s like EPA and DHA.[3][4] It is known for its anti-inflammatory and neuroprotective properties.[4][5]
-
Palmitoleic Acid (POA): A 16-carbon omega-7 monounsaturated fatty acid. It is increasingly recognized as a "lipokine"—a lipid hormone secreted by adipose tissue that communicates with and regulates metabolic processes in distal tissues, notably improving insulin (B600854) sensitivity and reducing inflammation.[6][7]
This document aims to provide a detailed technical foundation for researchers by summarizing the known chemistry, biosynthesis, and metabolism of this wax ester, with a deep dive into the signaling pathways modulated by its bioactive component, palmitoleic acid.
Chemical and Physical Properties
The fundamental properties of this compound are derived from its molecular structure, which combines two long hydrocarbon chains. These properties are critical for its function and analysis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₃₄H₆₀O₂ | [1] |
| Molar Mass | ~500.8 g/mol | [1] |
| IUPAC Name | [(9Z,12Z,15Z)-octadeca-9,12,15-trienyl] (Z)-hexadec-9-enoate | [1] |
| InChIKey | GPBWMJXPYJMKCY-MVXJGUQMSA-N | [1] |
| SMILES | CCCCCC/C=C\CCCCCCCC(=O)OCCCCCCCC/C=C\C/C=C\C/C=C\CC | [1] |
| Classification | Lipids -> Fatty Acyls [FA] -> Fatty Esters [FA07] -> Wax Monoesters |[1][8] |
Biosynthesis
The biosynthesis of wax esters in prokaryotic and eukaryotic organisms is a two-step enzymatic process.[9] This pathway involves the reduction of a fatty acyl-CoA to a fatty alcohol, followed by the esterification of this alcohol with a second fatty acyl-CoA molecule.
-
Reduction to Fatty Alcohol: A fatty acyl-CoA reductase (FAR) enzyme catalyzes the NADPH-dependent reduction of a fatty acyl-CoA (or fatty acyl-ACP) to a corresponding long-chain fatty alcohol. In the case of this compound, this step would involve the reduction of Linolenoyl-CoA to Linolenyl alcohol.
-
Esterification: A wax ester synthase/diacylglycerol acyltransferase (WS/DGAT) enzyme catalyzes the transfer of an acyl group from a second fatty acyl-CoA molecule (Palmitoleoyl-CoA) to the newly formed fatty alcohol, creating the wax ester and releasing Coenzyme A.
References
- 1. Linolenyl palmitatoleate | C34H60O2 | CID 56935943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Palmitoleyl linolenate | C34H60O2 | CID 56935944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Antitumor Effects of α-Linolenic Acid [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Palmitoleic acid prevents palmitic acid-induced macrophage activation and consequent p38 MAPK-mediated skeletal muscle insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trans-palmitoleic acid, a dairy fat biomarker, stimulates insulin secretion and activates G protein-coupled receptors with a different mechanism from the cis isomer - Food & Function (RSC Publishing) [pubs.rsc.org]
- 8. Linolenyl palmitate | C34H62O2 | CID 56935945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Real-Time monitoring of intracellular wax ester metabolism - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Structure and Synthesis of Linolenyl Palmitoleate
This document provides a comprehensive overview of this compound, a wax ester formed from the esterification of α-linolenyl alcohol and palmitoleic acid. This guide details the chemical structures of its precursors, provides quantitative data, outlines detailed experimental protocols for its synthesis, and visualizes key chemical relationships and workflows.
Core Chemical Structures
This compound is a wax ester, a class of neutral lipids composed of a long-chain fatty acid esterified to a long-chain fatty alcohol.[1] In this case, the constituent fatty acid is Palmitoleic Acid, and the fatty alcohol is Linolenyl Alcohol, which is derived from the reduction of α-Linolenic Acid.
-
Palmitoleic Acid : A monounsaturated omega-7 fatty acid with the formula CH₃(CH₂)₅CH=CH(CH₂)₇COOH.[1] It is a 16-carbon chain with a single cis double bond at the ninth carbon from the carboxyl end (C16:1n-7).[2]
-
α-Linolenic Acid : A polyunsaturated omega-3 fatty acid.[3] It is a carboxylic acid with an 18-carbon chain and three cis double bonds (C18:3n-3).[4]
-
Linolenyl Alcohol : The fatty alcohol precursor, derived from the chemical reduction of the carboxylic acid group of α-linolenic acid.[5] Its structure is (9Z,12Z,15Z)-octadeca-9,12,15-trien-1-ol.[6][7]
The final structure, this compound, is chemically named [(9Z,12Z,15Z)-octadeca-9,12,15-trien-1-yl] (9Z)-hexadec-9-enoate .
Quantitative and Physicochemical Data
| Compound | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) | Key Physicochemical Properties |
| Palmitoleic Acid | (9Z)-Hexadec-9-enoic acid | C₁₆H₃₀O₂ | 254.41 | Melting Point: -0.1 °C; Insoluble in water, soluble in alcohol and ether.[1][8] |
| α-Linolenic Acid | (9Z,12Z,15Z)-Octadeca-9,12,15-trienoic acid | C₁₈H₃₀O₂ | 278.43 | Generally insoluble in water; soluble in organic solvents.[7][9] |
| Linolenyl Alcohol | (9Z,12Z,15Z)-Octadeca-9,12,15-trien-1-ol | C₁₈H₃₂O | 264.45 | Long-chain unsaturated alcohol.[6][7][10] |
| This compound | [(9Z,12Z,15Z)-octadeca-9,12,15-trien-1-yl] (9Z)-hexadec-9-enoate | C₃₄H₆₀O₂ | 500.84 | As a wax ester, it is hydrophobic and soluble in nonpolar organic solvents.[11][12] The presence of multiple double bonds suggests a low melting point, likely below 0°C.[13][14] |
Logical Pathway for Formation
The formation of this compound from its fundamental fatty acid precursors is a two-step process involving reduction followed by esterification.
Experimental Protocols
The synthesis of this compound can be achieved through a two-stage chemical process.
Stage 1: Reduction of α-Linolenic Acid to Linolenyl Alcohol
This protocol is adapted from general methods for the high-pressure catalytic hydrogenation of fatty acids.[15]
Objective: To reduce the carboxylic acid moiety of α-linolenic acid to a primary alcohol.
Materials:
-
α-Linolenic Acid (>98% purity)
-
Copper chromite catalyst
-
High-pressure hydrogenation reactor (e.g., Parr reactor)
-
Anhydrous solvent (e.g., dioxane or a suitable high-boiling point alcohol)
-
Hydrogen gas (high purity)
-
Standard glassware for filtration and solvent removal (rotary evaporator)
Methodology:
-
Reactor Preparation: Ensure the high-pressure reactor is clean and dry. Add α-linolenic acid and the copper chromite catalyst (typically 1-2% by weight of the fatty acid).
-
Solvent Addition: If required, add the anhydrous solvent. The use of the product alcohol (linolenyl alcohol) as a co-solvent can reduce corrosion and improve reaction smoothness.[15]
-
Sealing and Purging: Seal the reactor and purge several times with nitrogen gas, followed by purging with hydrogen gas to remove all air.
-
Pressurization and Heating: Pressurize the reactor with hydrogen to approximately 200-300 atmospheres. Begin stirring and heat the reactor to 250-300 °C.
-
Reaction Monitoring: Monitor the pressure drop in the reactor. The reaction is complete when hydrogen uptake ceases. This can take several hours.
-
Cooling and Depressurization: Cool the reactor to room temperature and carefully vent the excess hydrogen gas.
-
Product Recovery: Open the reactor and dilute the contents with a solvent like hexane. Filter the mixture to remove the catalyst.
-
Purification: Remove the solvent from the filtrate using a rotary evaporator. The crude linolenyl alcohol can be further purified by vacuum distillation to achieve high purity.
Stage 2: Esterification of Linolenyl Alcohol with Palmitoleic Acid
This protocol describes a direct acid-catalyzed esterification (Fischer esterification).
Objective: To form a wax ester from linolenyl alcohol and palmitoleic acid.
Materials:
-
Purified Linolenyl Alcohol (from Stage 1)
-
Palmitoleic Acid (>98% purity)
-
Anhydrous toluene (B28343) or hexane
-
Acid catalyst (e.g., p-toluenesulfonic acid or sulfuric acid)
-
Dean-Stark apparatus
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and condenser, combine equimolar amounts of linolenyl alcohol and palmitoleic acid.
-
Solvent and Catalyst: Add anhydrous toluene to dissolve the reactants. Add a catalytic amount of p-toluenesulfonic acid (approx. 0.5-1% of the total reactant weight).
-
Azeotropic Water Removal: Heat the mixture to reflux. Water produced during the esterification will be collected in the Dean-Stark trap as an azeotrope with toluene, driving the reaction to completion. Continue reflux until no more water is collected.
-
Neutralization: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to remove the acid catalyst), and finally with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude this compound can be purified by column chromatography on silica gel, eluting with a hexane/ethyl acetate (B1210297) gradient to separate the nonpolar wax ester from any remaining polar starting materials.
-
Analysis: Confirm the structure and purity of the final product using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and NMR spectroscopy.
Experimental Synthesis Workflow
The following diagram illustrates the complete workflow for the synthesis and purification of this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. labinsights.nl [labinsights.nl]
- 3. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 4. Chemical and physical analyses of wax ester properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Linoleyl alcohol - Wikipedia [en.wikipedia.org]
- 6. Linolenyl alcohol | C18H32O | CID 6436081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. larodan.com [larodan.com]
- 8. Establishing very long-chain fatty alcohol and wax ester biosynthesis in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. echemi.com [echemi.com]
- 11. Waxes: Properties, Functions, and Analysis Techniques - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 12. Wax esters | Cyberlipid [cyberlipid.gerli.com]
- 13. Chemical and physical analyses of wax ester properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. US2248465A - Process for the reduction of fatty acids to alcohols - Google Patents [patents.google.com]
An In-depth Technical Guide to the Synthesis Pathway of Linolenyl Palmitoleate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Linolenyl palmitoleate (B1233929) is a fatty acid ester composed of linolenic acid and palmitoleic acid. While not a ubiquitously studied compound, its synthesis can be extrapolated from established lipid metabolic pathways. This technical guide delineates a hypothetical yet biochemically plausible synthesis pathway for linolenyl palmitoleate. The pathway is dissected into three core stages: the biosynthesis of the fatty acid precursor, linolenic acid; the generation of the fatty alcohol precursor, palmitoleyl alcohol; and the final esterification step. This document provides a comprehensive overview of the key enzymes, their substrate specificities, and the regulatory signaling cascades, including the mTOR and SREBP-1c pathways, that govern the availability of these precursors. Detailed experimental protocols for the analysis of the constituent fatty acids and the enzymatic assays for key enzymes are provided to facilitate further research in this area. Quantitative data from related reactions are summarized in tabular format to offer a comparative reference for researchers.
Proposed Synthesis Pathway of this compound
The synthesis of this compound is a multi-step process occurring across different cellular compartments, primarily the endoplasmic reticulum (ER) and peroxisomes. The proposed pathway involves the independent synthesis of its two constituent molecules, linolenic acid and palmitoleyl alcohol, followed by their esterification.
Biosynthesis of the Acyl Donor: α-Linolenic Acid
α-Linolenic acid (18:3, n-3) is an essential polyunsaturated fatty acid synthesized from oleic acid (18:1, n-9) through a series of desaturation steps catalyzed by fatty acid desaturases (FADs).
-
Oleoyl-CoA to Linoleoyl-CoA: Oleoyl-CoA is converted to linoleoyl-CoA by the action of Δ12-desaturase (Fatty Acid Desaturase 2, FAD2). This enzyme introduces a double bond at the 12th position of the fatty acyl chain.[1][2]
-
Linoleoyl-CoA to α-Linolenoyl-CoA: Subsequently, Δ15-desaturase (Fatty Acid Desaturase 3, FAD3) introduces a third double bond at the 15th position of linoleoyl-CoA to form α-linolenoyl-CoA.[3]
Biosynthesis of the Acyl Acceptor: Palmitoleyl Alcohol
The synthesis of palmitoleyl alcohol originates from the saturated fatty acid, palmitic acid.
-
Palmitoyl-CoA to Palmitoleoyl-CoA: Palmitoyl-CoA is desaturated by Stearoyl-CoA Desaturase-1 (SCD1), also known as Δ9-desaturase, to yield palmitoleoyl-CoA. This enzyme introduces a double bond at the 9th position.[4]
-
Palmitoleoyl-CoA to Palmitoleyl Aldehyde: Palmitoleoyl-CoA is then reduced to palmitoleyl aldehyde by a Fatty Acyl-CoA Reductase (FAR). This reaction is NADPH-dependent.[5][6][7]
-
Palmitoleyl Aldehyde to Palmitoleyl Alcohol: Finally, a fatty aldehyde reductase further reduces palmitoleyl aldehyde to palmitoleyl alcohol.[7][8]
Final Esterification
The final step in the synthesis of this compound is the esterification of α-linolenoyl-CoA with palmitoleyl alcohol. This reaction is catalyzed by a Wax Synthase (WS) or a bifunctional Wax Ester Synthase/Diacylglycerol O-Acyltransferase (WS/DGAT) enzyme.[9][10][11] These enzymes exhibit broad substrate specificity and can utilize a variety of fatty acyl-CoAs and fatty alcohols.
Visualization of the Synthesis Pathway
Caption: Proposed biosynthesis pathway of this compound.
Quantitative Data
Table 1: Substrate Specificity of Wax Synthases and Diacylglycerol O-Acyltransferases
| Enzyme Source | Enzyme Type | Preferred Acyl-CoA Substrates | Preferred Alcohol Substrates | Reference(s) |
| Marinobacter aquaeolei VT8 | WS/DGAT | Palmitoyl-CoA (C16:0), Myristoyl-CoA (C14:0) | - | |
| Acinetobacter baylyi | WS/DGAT | Broad range, including C12 to C18 acyl-CoAs | Linear alcohols from C2 to C18 | [12] |
| Mouse | Wax Synthase | C14:0-CoA, C12:0-CoA, C16:0-CoA | Medium-chain alcohols; unsaturated alcohols > saturated | [13][14] |
| Mortierella alpina | DGAT1A | C16:1-CoA | Diacylglycerol | [15] |
| Brassica napus | DGAT2 | High specificity for 18:3-CoA | Diacylglycerol | [16] |
| Marinobacter hydrocarbonoclasticus | MhWS2 | 14:0-, 18:1-, 18:0-, 12:0-, and 16:0-CoA | Saturated C10-C16 fatty alcohols | [11][17] |
Table 2: Kinetic Parameters of Related Enzymes
| Enzyme | Substrate | Km | Vmax / kcat | Reference(s) |
| Candida antartica Lipase (B570770) | Oleic acid and Oleyl alcohol | - | Activation Energy: 21.77 Kcal/mol | [18] |
| Acyl-CoA Reductase Variants | Glycolyl-CoA | 0.021 µM | 0.171 min-1 | [16] |
| Animal Fatty Acid Synthase | Acetyl-CoA, Malonyl-CoA, NADPH | - | - | [19] |
Experimental Protocols
Protocol for In Vitro Wax Synthase/DGAT Activity Assay
This protocol is adapted for measuring the esterification activity using microsomal fractions.
Materials:
-
Microsomal protein extract from a source expressing the WS/DGAT enzyme.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA.
-
Substrates:
-
α-Linolenoyl-CoA (or a suitable radiolabeled/fluorescently tagged acyl-CoA).
-
Palmitoleyl Alcohol.
-
-
Internal Standard (for GC-MS analysis): e.g., Heptadecanoyl heptadecanoate.
-
Solvents: Chloroform, Methanol (B129727), Hexane (B92381).
-
Thin Layer Chromatography (TLC) plates (Silica gel G).
-
Scintillation cocktail (if using radiolabeled substrates).
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine 50 µg of microsomal protein with the assay buffer to a final volume of 100 µL.
-
Substrate Addition: Add α-linolenoyl-CoA to a final concentration of 20 µM and palmitoleyl alcohol to a final concentration of 100 µM. For fluorescent assays, a substrate like NBD-palmitoyl-CoA can be used.[20]
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes with gentle agitation.
-
Reaction Termination and Lipid Extraction: Stop the reaction by adding 1.5 mL of chloroform:methanol (2:1, v/v). Add the internal standard. Vortex vigorously and centrifuge to separate the phases.
-
Lipid Separation: Carefully collect the lower organic phase. Dry the solvent under a stream of nitrogen. Resuspend the lipid extract in a small volume of chloroform. Spot the extract onto a TLC plate and develop the plate using a solvent system of hexane:diethyl ether:acetic acid (80:20:1, v/v/v).
-
Quantification:
-
Radiometric: Scrape the silica (B1680970) corresponding to the wax ester band into a scintillation vial, add scintillation cocktail, and count the radioactivity.[21]
-
GC-MS: Scrape the wax ester band, extract the lipids from the silica, and derivatize to fatty acid methyl esters (FAMEs) for GC-MS analysis.[22]
-
Fluorescent: Visualize and quantify the fluorescent product on the TLC plate using a molecular imager.[20]
-
Protocol for Fatty Acid Analysis by GC-MS
This protocol outlines the general steps for the analysis of fatty acid composition.
Materials:
-
Lipid extract containing the fatty acid esters.
-
Internal Standard: e.g., Heptadecanoic acid (C17:0).
-
Derivatization Reagent: 2% (v/v) H₂SO₄ in methanol.
-
Solvents: Hexane, Chloroform, Methanol.
-
GC-MS system with a suitable capillary column (e.g., SP-2380).
Procedure:
-
Lipid Extraction: Extract total lipids from the sample using a modified Folch method (chloroform:methanol, 2:1 v/v).[20][23]
-
Transesterification to FAMEs:
-
GC-MS Analysis:
-
Inject 1 µL of the FAMEs solution into the GC-MS.
-
Use a temperature program suitable for separating FAMEs (e.g., initial temp 140°C, ramp to 240°C).[20][25][26]
-
Identify individual FAMEs by their retention times and mass spectra compared to known standards.
-
Quantify the fatty acids based on the peak areas relative to the internal standard.
-
Regulatory Signaling Pathways
The synthesis of this compound is intrinsically linked to the regulation of fatty acid and lipid biosynthesis. Key signaling pathways, including mTOR and SREBP-1c, play a central role in controlling the expression of lipogenic genes.
mTOR and SREBP-1c Signaling in Lipogenesis
The mTOR (mechanistic target of rapamycin) signaling pathway is a central regulator of cell growth and metabolism.[25][27][28] mTOR complex 1 (mTORC1) promotes lipid synthesis by activating the sterol regulatory element-binding protein 1c (SREBP-1c).[9][15][26]
-
Activation of SREBP-1c: Insulin and other growth factors activate the PI3K-Akt pathway, which in turn activates mTORC1. Activated mTORC1 promotes the processing of the SREBP-1c precursor in the endoplasmic reticulum and Golgi apparatus, leading to the release of the mature transcription factor.[9][13][29]
-
Transcriptional Regulation: Mature SREBP-1c translocates to the nucleus and binds to sterol regulatory elements (SREs) in the promoters of target genes, upregulating the expression of enzymes involved in fatty acid synthesis, including Acetyl-CoA Carboxylase (ACC), Fatty Acid Synthase (FAS), and Stearoyl-CoA Desaturase-1 (SCD1).[30][31]
Hormonal Regulation of Desaturase Expression
The expression of fatty acid desaturases (FADs) is also subject to hormonal regulation. For instance, ethylene (B1197577) has been shown to enhance the accumulation of linoleic and α-linolenic acids by regulating the expression of genes involved in their metabolism.[32]
Caption: mTOR/SREBP-1c signaling pathway regulating lipogenesis.
Experimental Workflow
The following diagram illustrates a comprehensive workflow for the synthesis, extraction, and analysis of this compound.
Caption: Experimental workflow for this compound analysis.
Conclusion
While direct evidence for the widespread biological synthesis of this compound is limited, its formation is highly plausible through the convergence of well-established lipid metabolic pathways. This technical guide provides a robust theoretical framework for its synthesis, supported by data from homologous enzyme systems and detailed experimental protocols. The regulation of this pathway is likely under the control of central metabolic signaling networks, offering potential targets for manipulation in research and drug development. The provided methodologies and data serve as a valuable resource for scientists aiming to investigate this and other novel fatty acid esters.
References
- 1. Transcriptomic and Physiological Analysis Reveal That α-Linolenic Acid Biosynthesis Responds to Early Chilling Tolerance in Pumpkin Rootstock Varieties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gcms.cz [gcms.cz]
- 3. Genome-Wide Characterization and Expression Analysis of Fatty acid Desaturase Gene Family in Poplar [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. lipidmaps.org [lipidmaps.org]
- 6. Frontiers | The FAD2 Gene in Plants: Occurrence, Regulation, and Role [frontiersin.org]
- 7. The Plant Fatty Acyl Reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biosynthesis of barley wax β-diketones: a type-III polyketide synthase condensing two fatty acyl units - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SREBP-regulated adipocyte lipogenesis is dependent on substrate availability and redox modulation of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Two-step synthesis of fatty acid ethyl ester from soybean oil catalyzed by Yarrowia lipolytica lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Wax synthase MhWS2 from Marinobacter hydrocarbonoclasticus: substrate specificity and biotechnological potential for wax ester production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Relative Activities of the β-ketoacyl-CoA and Acyl-CoA Reductases Influence Product Profile and Flux in a Reversed β-Oxidation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SREBP-1c and lipogenesis in the liver: an update1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mTOR Signaling in Growth, Metabolism, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. blog.organomation.com [blog.organomation.com]
- 18. Kinetics of enzymatic synthesis of liquid wax ester from oleic acid and oleyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Kinetic data for modeling the dynamics of the enzymes involved in animal fatty acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Fatty acid composition and desaturase gene expression in flax (Linum usitatissimum L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Lipid Analysis by Gas Chromatography and Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Lipid Extraction and Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. japsonline.com [japsonline.com]
- 25. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 26. The multifaceted role of mTORC1 in the control of lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. portlandpress.com [portlandpress.com]
- 29. researchgate.net [researchgate.net]
- 30. portlandpress.com [portlandpress.com]
- 31. Sterol regulatory element-binding protein - Wikipedia [en.wikipedia.org]
- 32. Frontiers | Enhancing the accumulation of linoleic acid and α-linolenic acid through the pre-harvest ethylene treatment in Camellia oleifera [frontiersin.org]
Unraveling the Biological Significance of Linolenyl Palmitoleate's Constituent Fatty Acids: A Technical Guide
Disclaimer: As of the latest available scientific literature, the compound "linolenyl palmitoleate (B1233929)," a wax ester formed from linolenic acid and palmitoleic acid, has not been a subject of significant biological investigation. Its specific roles in mammalian physiology, metabolism, and signaling are largely uncharacterized. Therefore, this technical guide will provide an in-depth exploration of the biological roles of its constituent fatty acids: alpha-linolenic acid (ALA) and palmitoleic acid (POA). This information is critical for researchers, scientists, and drug development professionals interested in the therapeutic potential of these bioactive lipids.
Alpha-Linolenic Acid (ALA): An Essential Omega-3 Fatty Acid
Alpha-linolenic acid (18:3, n-3) is an essential polyunsaturated fatty acid (PUFA) that cannot be synthesized by the human body and must be obtained through diet. It is a precursor to longer-chain omega-3 fatty acids, such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), and also exhibits intrinsic biological activities, particularly in the modulation of inflammatory processes.
Metabolism and Conversion
Upon ingestion, ALA undergoes a series of desaturation and elongation reactions primarily in the liver to form EPA and DHA.[1][2] However, this conversion is relatively inefficient in humans.[3] The primary metabolic fate of ALA is β-oxidation for energy production.[4]
Key Biological Roles and Signaling Pathways
ALA's primary biological role revolves around its anti-inflammatory properties. It competitively inhibits the metabolism of linoleic acid (an omega-6 fatty acid) into the pro-inflammatory arachidonic acid (AA).[5] Furthermore, ALA and its metabolites directly modulate key inflammatory signaling pathways.
Signaling Pathway of Alpha-Linolenic Acid in Macrophages
Caption: ALA's anti-inflammatory mechanism via inhibition of NF-κB and MAPK pathways.
Quantitative Data on Biological Effects
The anti-inflammatory and cardioprotective effects of ALA have been quantified in numerous studies.
| Parameter Measured | Study Population/Model | ALA Dose/Concentration | Result | Reference |
| C-reactive protein (CRP) | Hypercholesterolemic adults | 6.5% of energy from ALA | Significant decrease (P < 0.01) | [6] |
| Tumor Necrosis Factor-α (TNF-α) | Adults with overweight/obesity | ≥3 g/day | Significant reduction (SMD = –0.45 pg/mL) | [7][8] |
| Interleukin-6 (IL-6) | LPS-stimulated THP-1 macrophages | 50 µM | Significant reduction in secretion | [9] |
| Soluble Vascular Cell Adhesion Molecule-1 (VCAM-1) | Hypercholesterolemic adults | 6.5% of energy from ALA | 15.6% decrease | [6] |
| Cardiovascular Disease Mortality | Prospective cohort studies | 0.5% energy increment | 5% lower risk (RR: 0.95) | [10] |
| Total Cholesterol | Meta-analysis of RCTs | 1 g/day increase | 0.0071 mmol/L reduction | [11] |
| LDL Cholesterol | Meta-analysis of RCTs | 1 g/day increase | 0.0061 mmol/L reduction | [11] |
| Triglycerides | Meta-analysis of RCTs | 1 g/day increase | 0.0016 mmol/L reduction | [11] |
Palmitoleic Acid (POA): A Lipokine with Metabolic Significance
Palmitoleic acid (16:1, n-7) is a monounsaturated fatty acid that can be obtained from the diet or synthesized endogenously from palmitic acid by the enzyme stearoyl-CoA desaturase-1 (SCD1).[12] It is recognized as a "lipokine," a lipid hormone secreted by adipose tissue that communicates with and regulates metabolic processes in distant organs.[13]
Metabolism
POA is a key product of de novo lipogenesis and is esterified into various lipid classes, including triglycerides and phospholipids. Its levels are often reflective of the body's metabolic state.
Key Biological Roles and Signaling Pathways
POA plays a significant role in improving insulin (B600854) sensitivity and reducing inflammation. One of the key pathways it modulates is the AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy homeostasis.
Signaling Pathway of Palmitoleic Acid in Metabolic Regulation
Caption: POA's role in metabolic regulation through AMPK activation and SIRT3 modulation.
Quantitative Data on Biological Effects
The metabolic benefits of POA have been demonstrated in various preclinical and clinical studies.
| Parameter Measured | Study Population/Model | POA Dose/Concentration | Result | Reference |
| Insulin Sensitivity (HOMA-IR) | Obese sheep | 10 mg/kg BW/day for 28 days | Significant decrease | [2] |
| Hepatic Triglyceride Levels | KK-Ay diabetic mice | 300 mg/kg for 4 weeks | Significant decrease | [14][15] |
| Pro-inflammatory Gene Expression (TNF-α, resistin) | KK-Ay diabetic mice | 300 mg/kg for 4 weeks | Significant downregulation | [14][15] |
| Glucose Disposal Rate | Healthy humans | - | Positive correlation with plasma unesterified POA (r = 0.64) | [1] |
| Adipocyte Insulin Sensitivity (EC50 for lipolysis inhibition) | Humans with Type 1 Diabetes vs. Controls | - | EC50 was twice as high in diabetic individuals, who also had lower plasma triglyceride POA | [1] |
| Malondialdehyde (MDA) levels (Oxidative stress marker) | Adult rat cardiomyocytes | Co-incubation with palmitic acid | Tended to decrease MDA values at 24h (P = 0.09) | [16] |
| Total Antioxidant Capacity (TAC) | Adult rat cardiomyocytes | POA treatment | 45% increase at 24h (P ≤ 0.001) | [16] |
Experimental Protocols
Quantification of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the general steps for the analysis of fatty acid composition in biological matrices like plasma, cells, or tissues.
-
Lipid Extraction:
-
Homogenize tissue samples or lyse cell pellets.
-
Perform lipid extraction using a solvent system such as chloroform:methanol (2:1, v/v) according to the Folch method.[17]
-
Add an internal standard (e.g., a deuterated fatty acid) at the beginning of the extraction for accurate quantification.[9]
-
Separate the organic (lipid-containing) and aqueous phases by centrifugation.
-
Collect the lower organic phase and dry it under a stream of nitrogen.
-
-
Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
To the dried lipid extract, add a derivatizing agent such as 14% Boron Trifluoride (BF₃) in methanol.[18]
-
Incubate the mixture at 60-100°C for 5-60 minutes to convert fatty acids to their more volatile methyl esters.[18]
-
Stop the reaction by adding water and extract the FAMEs with an organic solvent like hexane (B92381) or heptane.[18]
-
-
GC-MS Analysis:
-
Inject the FAMEs solution into the GC-MS system.
-
GC Conditions (Typical):
-
Column: HP-5MS capillary column (or equivalent).
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Program: Start at a low temperature (e.g., 70°C), then ramp up to a high temperature (e.g., 240°C) to separate FAMEs based on their boiling points and polarity.[18]
-
-
MS Conditions (Typical):
-
Ionization Mode: Electron Impact (EI) at 70 eV.[18]
-
Scan Range: m/z 50-550.
-
-
Identify individual FAMEs by comparing their retention times and mass spectra to known standards and library data.
-
Quantify the fatty acids by integrating the peak areas and normalizing to the internal standard.
-
Analysis of Signaling Pathway Activation by Western Blot
This protocol describes the steps to analyze the phosphorylation status of key signaling proteins like those in the MAPK and NF-κB pathways after treating cells with fatty acids.
-
Cell Culture and Treatment:
-
Plate cells (e.g., macrophages, hepatocytes) at an appropriate density and allow them to adhere.
-
Prepare fatty acid solutions (e.g., ALA or POA) complexed to bovine serum albumin (BSA) to ensure solubility and bioavailability.
-
Treat cells with the desired concentrations of fatty acids for the specified time. Include a vehicle control (BSA alone).
-
-
Protein Extraction:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.[19]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.[19]
-
Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and denature the samples by boiling in Laemmli sample buffer.
-
Separate the proteins by size by loading equal amounts of protein onto a polyacrylamide gel (SDS-PAGE).
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[19]
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-NF-κB p65, total NF-κB p65, phospho-AMPK, total AMPK) overnight at 4°C.
-
Wash the membrane to remove unbound primary antibody.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane again to remove unbound secondary antibody.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
Perform densitometric analysis of the bands using image analysis software. Normalize the levels of phosphorylated proteins to their respective total protein levels and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[4]
-
Conclusion
While the specific biological role of the ester linolenyl palmitoleate remains to be elucidated, its constituent fatty acids, alpha-linolenic acid and palmitoleic acid, are well-characterized bioactive lipids with significant implications for health and disease. ALA, an essential omega-3 fatty acid, exerts potent anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways. Palmitoleic acid, a lipokine, plays a crucial role in metabolic regulation by enhancing insulin sensitivity and influencing lipid metabolism, largely through the AMPK pathway. A thorough understanding of the individual actions of these fatty acids provides a strong foundation for future research and the development of novel therapeutic strategies for inflammatory and metabolic disorders. Further investigation is warranted to determine if this compound possesses unique biological activities or primarily serves as a delivery vehicle for its constituent fatty acids.
References
- 1. The Importance of Palmitoleic Acid to Adipocyte Insulin Resistance and Whole-Body Insulin Sensitivity in Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Alpha‐linolenic acid given as an anti‐inflammatory agent in a mouse model of colonic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.psu.edu [pure.psu.edu]
- 7. Effect of Alpha-Linolenic Acid Supplementation on Cardiovascular Disease Risk Profile in Individuals with Obesity or Overweight: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palmitic Acid: Physiological Role, Metabolism and Nutritional Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lipidmaps.org [lipidmaps.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Palmitoleic acid - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Chronic administration of palmitoleic acid reduces insulin resistance and hepatic lipid accumulation in KK-Ay Mice with genetic type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. jfda-online.com [jfda-online.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Linolenyl Palmitoleate natural sources
An In-depth Technical Guide to the Natural Sources of Linolenyl Palmitoleate (B1233929) and its Constituent Fatty Acids
For: Researchers, Scientists, and Drug Development Professionals
Introduction
Linolenyl palmitoleate is a specific wax ester composed of α-linolenic acid and palmitoleic acid. While direct evidence for the natural occurrence of this specific ester is scarce in scientific literature, its constituent fatty acids are found in various natural sources. This technical guide provides a comprehensive overview of the natural sources rich in α-linolenic acid and palmitoleic acid, which are the most probable, albeit likely minor, sources of this compound. The guide details the quantitative composition of these sources, experimental protocols for their analysis, and the biosynthetic pathways involved in their formation.
Natural Sources of α-Linolenic Acid and Palmitoleic Acid
The co-occurrence of high concentrations of both α-linolenic acid and palmitoleic acid in a single natural source is uncommon. However, some plant and marine oils contain significant amounts of one or both fatty acids.
Plant-Based Sources
The most promising plant-based sources are sea buckthorn and macadamia nuts.
-
Sea Buckthorn (Hippophae rhamnoides) : This plant is unique in that different parts of its fruit are rich in either palmitoleic acid or α-linolenic acid. The pulp oil is one of the richest known sources of palmitoleic acid, while the seed oil is a significant source of α-linolenic acid.[1][2] An oil derived from the whole berry would therefore contain both fatty acids.
-
Macadamia Nut (Macadamia integrifolia and M. tetraphylla) : Macadamia nut oil is notable for its high concentration of palmitoleic acid.[3][4][5] It also contains a smaller but still present amount of α-linolenic acid.[5][6]
Marine-Based Sources
-
Salmon Oil : Oil from salmon, particularly farmed Atlantic salmon, contains a mix of fatty acids including both palmitoleic acid and α-linolenic acid.[7][8] The fatty acid profile can vary depending on the diet of the fish.
Data Presentation: Fatty Acid Composition
The following tables summarize the quantitative data for the fatty acid composition of the most relevant natural sources.
Table 1: Fatty Acid Composition of Sea Buckthorn Oils (% of Total Fatty Acids)
| Fatty Acid | Pulp Oil | Seed Oil |
| Palmitoleic acid (16:1) | 32 - 42% [1] | Trace |
| α-Linolenic acid (18:3) | <2%[9] | 30 - 36% [1] |
| Palmitic acid (16:0) | 34 - 41%[10] | 7.13% |
| Oleic acid (18:1) | 3 - 8%[9] | 15.85% |
| Linoleic acid (18:2) | 8 - 14%[9] | 33 - 36%[1] |
| Stearic acid (18:0) | <2%[9] | - |
Table 2: Fatty Acid Composition of Macadamia Nut Oil (% of Total Fatty Acids)
| Fatty Acid | Concentration |
| Palmitoleic acid (16:1) | 18 - 36% [3][5] |
| α-Linolenic acid (18:3) | 1 - 2.4% [5][6] |
| Oleic acid (18:1) | 40 - 65%[3][4] |
| Palmitic acid (16:0) | 8.4 - 13.1%[3] |
| Linoleic acid (18:2) | 1 - 3%[4] |
| Stearic acid (18:0) | 3 - 4%[4] |
Table 3: Fatty Acid Composition of Salmon Oil (% of Total Fatty Acids)
| Fatty Acid | Concentration |
| Palmitoleic acid (16:1) | ~5 - 8% |
| α-Linolenic acid (18:3) | ~4 - 6% [7] |
| Oleic acid (18:1) | ~35 - 53%[7][11] |
| Linoleic acid (18:2) | ~14 - 15%[7] |
| Eicosapentaenoic acid (EPA, 20:5) | ~6%[12] |
| Docosahexaenoic acid (DHA, 22:6) | ~9%[12] |
| Palmitic acid (16:0) | ~12%[11] |
Experimental Protocols
Lipid Extraction from Plant Material (Modified Folch Method)
This protocol is suitable for the extraction of total lipids from plant tissues like seeds and fruit pulp.
Materials:
-
Methanol
-
0.9% NaCl solution
-
Homogenizer
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Homogenize 1g of the plant sample with 20 mL of a chloroform:methanol (2:1, v/v) mixture.
-
Agitate the mixture for 20 minutes at room temperature.
-
Filter the homogenate to remove solid particles.
-
Add 5 mL of 0.9% NaCl solution to the filtrate and vortex thoroughly.
-
Centrifuge the mixture at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower chloroform phase, which contains the lipids.
-
Evaporate the solvent under a stream of nitrogen or using a rotary evaporator to obtain the total lipid extract.
Analysis of Fatty Acid Composition by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes the conversion of lipids to fatty acid methyl esters (FAMEs) for GC-MS analysis.
Materials:
-
Total lipid extract
-
Methanolic HCl (5%) or BF3-methanol
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
GC-MS system with a suitable capillary column (e.g., HP-88)
Procedure:
-
Transesterification: To approximately 10 mg of the lipid extract, add 2 mL of 5% methanolic HCl.
-
Heat the mixture at 85°C for 1 hour.
-
After cooling, add 1 mL of hexane and 1 mL of saturated NaCl solution, and vortex.
-
Centrifuge to separate the phases and collect the upper hexane layer containing the FAMEs.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
GC-MS Analysis: Inject 1 µL of the FAMEs solution into the GC-MS.
-
Use a temperature program suitable for separating FAMEs (e.g., initial temperature of 140°C, ramp to 240°C).
-
Identify individual FAMEs by comparing their mass spectra and retention times with those of known standards.
-
Quantify the fatty acids by integrating the peak areas.
Mandatory Visualizations
Biosynthesis of Wax Esters
The formation of wax esters such as this compound involves two key enzymatic steps.[13] First, a fatty acyl-CoA is reduced to a fatty alcohol by a fatty acyl-CoA reductase (FAR). Second, a wax synthase (WS) catalyzes the esterification of the fatty alcohol with another fatty acyl-CoA molecule.[13]
Caption: Biosynthetic pathway of wax esters.
Experimental Workflow for Fatty Acid Analysis
The general workflow for identifying and quantifying fatty acids from a natural source involves sample preparation, lipid extraction, derivatization, and chromatographic analysis.
Caption: General workflow for fatty acid analysis.
References
- 1. Fatty acid composition of developing sea buckthorn (Hippophae rhamnoides L.) berry and the transcriptome of the mature seed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sea buckthorn oil - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. elgonnuts.com [elgonnuts.com]
- 5. Macadamia oil - Wikipedia [en.wikipedia.org]
- 6. scirp.org [scirp.org]
- 7. Salmo salar fish waste oil: Fatty acids composition and antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipid composition and contaminants in farmed and wild salmon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fatty Acid Composition of Developing Sea Buckthorn (Hippophae rhamnoides L.) Berry and the Transcriptome of the Mature Seed - PMC [pmc.ncbi.nlm.nih.gov]
- 10. stratiaskin.com [stratiaskin.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The production of wax esters in transgenic plants: towards a sustainable source of bio-lubricants - PMC [pmc.ncbi.nlm.nih.gov]
Whitepaper: A Technical Guide to the Core Principles of Linolenyl Palmitoleate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Linolenyl palmitoleate (B1233929) is a wax monoester, a class of lipids formed from the esterification of a fatty acid and a fatty alcohol. Specifically, it is comprised of linolenic acid and palmitoleic acid moieties. While a singular "discovery" event for this specific ester is not prominent in scientific literature, its significance is derived from the well-documented biological activities of its constituent fatty acids. Palmitoleic acid (a monounsaturated omega-7 fatty acid) and linolenic acid (a polyunsaturated omega-3 fatty acid) are implicated in a variety of metabolic and signaling pathways. This technical guide provides an in-depth overview of the biosynthesis of linolenyl palmitoleate's precursors, the enzymatic processes for its synthesis, associated signaling pathways, and relevant experimental methodologies for studying its effects.
Biosynthesis of this compound Precursors
The formation of this compound is dependent on the biological availability of its constituent fatty acids, palmitoleic acid and linolenic acid.
De Novo Synthesis of Palmitic Acid and Desaturation to Palmitoleic Acid
The biosynthesis of palmitoleic acid begins with the de novo synthesis of palmitic acid (16:0), the most common saturated fatty acid in the human body. This process occurs in the cytoplasm and involves the fatty acid synthase (FAS) complex. The precursor for this pathway is acetyl-CoA, which is carboxylated to malonyl-CoA. Through a series of condensation, reduction, dehydration, and further reduction reactions, the fatty acid chain is elongated by two carbons in each cycle until the 16-carbon palmitic acid is formed.
Palmitic acid is then converted to cis-palmitoleic acid (16:1n-7) by the enzyme Stearoyl-CoA desaturase-1 (SCD1), primarily in the liver and adipose tissue.[1][2] This enzyme introduces a double bond at the delta-9 position of the fatty acid chain.[1][2]
Biosynthesis of Alpha-Linolenic Acid
Alpha-linolenic acid (ALA; 18:3n-3) is an essential fatty acid, meaning it cannot be synthesized by humans and must be obtained from the diet. In plants, its synthesis starts with oleic acid (18:1n-9), which is produced in the plastids. Oleic acid is then desaturated to linoleic acid (18:2n-6) by a Δ12-desaturase. Subsequently, a Δ15-desaturase introduces a third double bond to form alpha-linolenic acid.
Enzymatic Synthesis of this compound
This compound, as a wax ester, is synthesized through the esterification of a fatty alcohol and a fatty acid. This process can be catalyzed by enzymes, offering a green chemistry alternative to high-temperature chemical synthesis.[3] The biosynthesis of wax esters involves two key enzymatic steps:
-
Reduction of a fatty acyl-CoA to a fatty alcohol by a fatty acyl reductase (FAR).
-
Esterification of the fatty alcohol with another fatty acyl-CoA by a wax synthase (WS).[4]
In the case of this compound, this would involve the reduction of palmitoleoyl-CoA to palmitoleoyl alcohol and its subsequent esterification with linolenoyl-CoA.
Associated Signaling Pathways
The physiological effects of this compound are largely inferred from the known signaling activities of palmitoleic acid and linolenic acid.
Palmitoleic Acid Signaling Pathways
Palmitoleic acid is recognized as a lipokine that can regulate metabolic processes in distant organs.[5] It has been shown to influence several key signaling pathways:
-
AMPK Activation: Palmitoleic acid can activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. This leads to increased glucose uptake in muscle and adipose tissue.[5]
-
ERK1/2 Pathway: In pancreatic β-cells, palmitoleate can activate the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway, which is involved in modulating insulin (B600854) secretion.[3]
-
mTORC1 Signaling: The mTORC1 pathway, a master regulator of cell metabolism, has been shown to positively regulate the levels of palmitoleic acid through its de novo synthesis.[6]
Linolenic Acid Signaling Pathways
Alpha-linolenic acid and its derivatives are precursors to signaling molecules and can also directly influence cellular signaling:
-
PI3K/Akt and ERK1/2 Pathways: Linoleic acid, a related fatty acid, has been shown to induce proinflammatory events in vascular endothelial cells through the activation of the PI3K/Akt and ERK1/2 signaling pathways.[7]
-
Jasmonic Acid Pathway (in plants): Linolenic acid is a precursor to jasmonic acid, a key signaling molecule in plant defense and stress responses.[8][9]
Experimental Protocols and Quantitative Data
The biological effects of palmitoleic acid have been investigated in human clinical trials. Below are summaries of typical experimental protocols and resulting quantitative data.
Experimental Protocol: Randomized Placebo-Controlled Clinical Trial of Palmitoleic Acid
A representative experimental design to assess the effects of palmitoleic acid on metabolic parameters is a double-blind, placebo-controlled clinical trial.[10][11]
Methodology Details:
-
Participants: Overweight and obese adults with prediabetes.
-
Intervention: Daily oral supplementation with purified palmitoleic acid (e.g., >90% pure) or a placebo for a specified duration (e.g., 12 weeks).[10]
-
Primary Outcome Measures: Changes in insulin sensitivity, often assessed by the hyperinsulinemic-euglycemic clamp technique, and hepatic lipogenesis.[11]
-
Secondary Outcome Measures: Fasting blood glucose, insulin, HbA1c, lipid profiles (total cholesterol, LDL-C, HDL-C, triglycerides), and inflammatory markers (e.g., hs-CRP, IL-6, TNF-α).[12]
-
Data Collection: Blood samples are collected at baseline and at the end of the intervention period for biomarker analysis. Gas chromatography is used to quantify plasma and red blood cell fatty acid concentrations.[12]
Quantitative Data Presentation
The following tables summarize representative data from clinical trials investigating the effects of palmitoleic acid (POA) supplementation.
Table 1: Baseline Characteristics of Study Participants
| Characteristic | Placebo Group | 500 mg/d POA Group | 1000 mg/d POA Group |
| hs-CRP (mg/L), geometric mean (SD) | 0.53 (0.23) | 0.54 (0.20) | 0.57 (0.17) |
| Data from a study on adults with hs-CRP concentrations ≥ 2 mg/L.[12] |
Table 2: Effects of Palmitoleic Acid Supplementation on Cardiometabolic Risk Factors in LDLR-KO Mice
| Parameter | Control Group | Olive Oil Group | Palmitoleate Group | P-value |
| Plasma Triglycerides (mg/dL) | ~150 | ~140 | ~85 | <0.05 |
| Atherosclerotic Plaque Area (%) | ~18 | ~17 | ~10 | <0.05 |
| HOMA-IR | ~2.2 | ~2.1 | ~1.0 | <0.05 |
| Data reflects approximate values from graphical representations in the cited study.[13] |
Table 3: Effects of Palmitoleic Acid Supplementation on Gene Expression in LDLR-KO Mice
| Gene | Change in Palmitoleate Group vs. Control |
| Srebp1c | Down-regulated |
| Scd1 | Down-regulated |
| Il-1β | Down-regulated |
| Tnfα | Down-regulated |
| Qualitative summary of significant changes.[13] |
Conclusion
While the specific discovery of this compound is not a focal point of current research, a comprehensive understanding of its biological importance can be constructed from the extensive knowledge of its constituent fatty acids. The biosynthetic pathways of palmitoleic acid and linolenic acid are well-characterized, as are the enzymatic mechanisms for wax ester formation. The associated signaling pathways, particularly those involving palmitoleic acid as a lipokine, highlight its potential role in metabolic regulation. The detailed experimental protocols from clinical trials provide a robust framework for the continued investigation of the physiological effects of these fatty acids. This technical guide serves as a foundational resource for researchers and professionals in drug development, providing core knowledge for further exploration into the therapeutic potential of this compound and related lipid molecules.
References
- 1. The Role of the Novel Lipokine Palmitoleic Acid in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apc-as.com [apc-as.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Protocol for a randomized placebo-controlled clinical trial using pure palmitoleic acid to ameliorate insulin resistance and lipogenesis in overweight and obese subjects with prediabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Linoleic acid induces proinflammatory events in vascular endothelial cells via activation of PI3K/Akt and ERK1/2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nitro-Fatty Acids in Plant Signaling: Nitro-Linolenic Acid Induces the Molecular Chaperone Network in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alpha-Linolenic Acid Mediates Diverse Drought Responses in Maize (Zea mays L.) at Seedling and Flowering Stages [mdpi.com]
- 10. Protocol for a randomized placebo-controlled clinical trial using pure palmitoleic acid to ameliorate insulin resistance and lipogenesis in overweight and obese subjects with prediabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Protocol for a randomized placebo-controlled clinical trial using pure palmitoleic acid to ameliorate insulin resistance and lipogenesis in overweight and obese subjects with prediabetes [frontiersin.org]
- 12. Effects of a palmitoleic acid concentrated oil on C-reactive protein levels in adults: A randomized, double-blind placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biosynthesis and metabolic engineering of palmitoleate production, an important contributor to human health and sustainable industry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Linolenyl Palmitoleate and Its Constituent Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linolenyl Palmitoleate is a wax ester, a class of lipids formed from a fatty acid and a fatty alcohol. Specifically, it is an ester composed of linolenic acid and palmitoleic acid. While specific research on this compound is limited, a comprehensive understanding of its potential biological significance can be derived from an in-depth analysis of its constituent fatty acids: α-linolenic acid and palmitoleic acid. This guide provides a detailed overview of the physicochemical properties, biological activities, relevant signaling pathways, and experimental protocols for these two important fatty acids. The CAS number for a related compound, Palmitoleyl Linolenate, is 2692623-68-8.[1]
Due to the limited direct data on this compound, this technical guide will focus on the individual properties and activities of its constituent molecules, providing a strong foundation for researchers investigating this and other complex lipids.
Physicochemical Properties
A summary of the key physicochemical properties of α-linolenic acid and palmitoleic acid is presented below. This data is essential for designing experiments, formulating delivery systems, and understanding the behavior of these molecules in biological systems.
| Property | α-Linolenic Acid | Palmitoleic Acid |
| CAS Number | 463-40-1 | 373-49-9 |
| Molecular Formula | C₁₈H₃₀O₂ | C₁₆H₃₀O₂ |
| Molecular Weight | 278.43 g/mol | 254.41 g/mol |
| Appearance | Colorless to pale yellow liquid | Colorless and clear liquid, can be pale yellow when impure |
| Melting Point | -11 °C | -0.1 °C[2] |
| Boiling Point | 230-232 °C at 1 mmHg | 162 °C at 0.6 mmHg |
| Density | 0.914 g/mL | 0.894 g/cm³ |
| Solubility | Soluble in organic solvents like ethanol, chloroform, and acetone; limited solubility in water.[3] | Soluble in alcohol and ether; insoluble in water.[4] |
| Lipid Number | 18:3 (n-3) | 16:1 (n-7) |
Biological Activities and Signaling Pathways
Both α-linolenic acid and palmitoleic acid are biologically active molecules involved in a variety of physiological processes, particularly in metabolism and inflammation.
Palmitoleic Acid: A Lipokine with Anti-Inflammatory Properties
Palmitoleic acid is recognized as a "lipokine," a lipid hormone that can mediate communication between different tissues to regulate metabolic homeostasis.[5] It has demonstrated significant anti-inflammatory and insulin-sensitizing effects.[6]
Key Biological Activities:
-
Anti-inflammatory Effects: Palmitoleic acid can suppress inflammation, in part by inhibiting the activation of inflammatory pathways in macrophages.[7]
-
Insulin (B600854) Sensitization: It has been shown to improve insulin sensitivity in both liver and skeletal muscle.[5]
-
Hepatic Steatosis Reduction: Palmitoleic acid may protect against the development of fatty liver disease.[5]
-
Pancreatic β-cell Protection: It can inhibit the destruction of insulin-secreting pancreatic beta cells.[4]
Signaling Pathways: Palmitoleic acid exerts its effects through the modulation of several key signaling pathways, including the mTOR and Toll-like receptor 4 (TLR4) pathways.
α-Linolenic Acid: An Essential Omega-3 Fatty Acid
α-Linolenic acid (ALA) is an essential omega-3 fatty acid that must be obtained through the diet. It serves as a precursor for the synthesis of longer-chain omega-3 fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA).[8] ALA itself possesses a range of biological activities.
Key Biological Activities:
-
Anti-inflammatory Effects: ALA can inhibit the production of pro-inflammatory mediators.[9]
-
Cardioprotective Effects: Dietary ALA is associated with a reduced risk of cardiovascular disease.[10]
-
Neuroprotective Effects: ALA has shown potential in protecting against neurological damage.[11]
-
Cholesterol and Triglyceride Regulation: ALA can suppress the biosynthesis of cholesterol and triacylglycerol.[12]
Signaling Pathways: ALA's biological effects are mediated through pathways such as NF-κB and SREBP.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate research in this area.
In Vitro Anti-Inflammatory Assay in Macrophages
This protocol details a method to assess the anti-inflammatory effects of fatty acids on lipopolysaccharide (LPS)-stimulated macrophages.
1. Cell Culture and Treatment:
-
Culture murine macrophage cell line (e.g., RAW 264.7) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Seed cells in 24-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Prepare fatty acid-BSA complexes. Dissolve the sodium salt of the fatty acid in sterile water and conjugate to fatty acid-free BSA at a molar ratio of 4:1.
-
Pre-treat macrophages with various concentrations of the fatty acid-BSA complex for 2 hours.
-
Stimulate the cells with LPS (100 ng/mL) for 24 hours.
2. Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Production: Measure the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent.
-
Cytokine Production (e.g., TNF-α, IL-6): Quantify the concentration of cytokines in the culture supernatant using commercially available ELISA kits according to the manufacturer's instructions.
3. Western Blot Analysis for Signaling Proteins:
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA protein assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies against key signaling proteins (e.g., phosphorylated and total NF-κB p65, IκBα, p38, JNK, ERK) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Assessment of Insulin Sensitivity
This protocol describes a glucose tolerance test (GTT) in mice to evaluate the in vivo effects of fatty acid treatment on insulin sensitivity.
1. Animal Treatment:
-
House male C57BL/6J mice under standard conditions with ad libitum access to food and water.
-
Administer the fatty acid (e.g., 300 mg/kg body weight) or vehicle control (e.g., olive oil) daily by oral gavage for a specified period (e.g., 4 weeks).
-
Monitor body weight and food intake regularly.
2. Glucose Tolerance Test (GTT):
-
Fast the mice for 6 hours with free access to water.
-
Measure baseline blood glucose from the tail vein using a glucometer.
-
Administer a 2 g/kg body weight glucose solution via intraperitoneal injection.
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-injection.
3. Data Analysis:
-
Plot the blood glucose concentration over time.
-
Calculate the area under the curve (AUC) for the glucose excursion to quantify glucose tolerance. A lower AUC indicates improved glucose tolerance and insulin sensitivity.
Synthesis of this compound
A plausible method for the synthesis of this compound is through Fischer esterification. This is a common method for producing esters from a carboxylic acid and an alcohol using an acid catalyst.[13]
Detailed Protocol:
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a condenser, combine equimolar amounts of palmitoleic acid and linolenyl alcohol in a suitable solvent such as toluene (B28343).
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.
-
Reaction: Heat the mixture to reflux. The water produced during the esterification will be removed azeotropically with the toluene and collected in the Dean-Stark trap, driving the reaction to completion.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acid catalyst with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and wash it with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the solvent. The crude product can be purified by column chromatography on silica (B1680970) gel to yield pure this compound.
Conclusion
While direct research on this compound is still emerging, a thorough understanding of its constituent fatty acids, palmitoleic acid and α-linolenic acid, provides a robust framework for predicting its biological activities and guiding future research. The data and protocols presented in this technical guide offer a valuable resource for scientists and researchers in the fields of lipid biology, metabolism, and drug development, enabling further exploration into the therapeutic potential of this and other complex lipid molecules.
References
- 1. Measurement of long-chain fatty acid uptake into adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Measurement of fatty acid oxidation rates in animal tissues and cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Palmitate activates mTOR/p70S6K through AMPK inhibition and hypophosphorylation of raptor in skeletal muscle cells: Reversal by oleate is similar to metformin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 8. α-Linolenic Acid Inhibits Receptor Activator of NF-κB Ligand Induced (RANKL-Induced) Osteoclastogenesis and Prevents Inflammatory Bone Loss via Downregulation of Nuclear Factor-KappaB-Inducible Nitric Oxide Synthases (NF-κB-iNOS) Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 12. Anti-inflammatory effect of alpha-linolenic acid and its mode of action through the inhibition of nitric oxide production and inducible nitric oxide synthase gene expression via NF-kappaB and mitogen-activated protein kinase pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cerritos.edu [cerritos.edu]
An In-depth Technical Guide to the Physical and Chemical Properties of Palmitoleyl Linolenate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Palmitoleyl linolenate (CAS No. 2692623-68-8) is a wax ester of significant interest in various scientific domains, including biochemistry, pharmacology, and cosmetics. This technical guide provides a comprehensive overview of its known physical and chemical properties, methodologies for its analysis, and insights into its potential biological significance based on its constituent fatty acids. While specific experimental data for this particular wax ester is limited in publicly accessible literature, this document compiles available information and provides generalized protocols and expected characteristics based on the well-understood chemistry of lipids.
Core Physical and Chemical Properties
Quantitative data for Palmitoleyl Linolenate is sparse. The following table summarizes the available information and provides estimated values or notes the absence of data for key physical properties.
| Property | Value | Source/Citation |
| IUPAC Name | (9Z,12Z,15Z)-octadeca-9,12,15-trienoic acid, (9Z)-hexadec-9-en-1-yl ester | N/A |
| Synonyms | Palmitoleyl Linolenate | [1] |
| CAS Number | 2692623-68-8 | [1] |
| Molecular Formula | C₃₄H₆₀O₂ | [1] |
| Molecular Weight | 500.84 g/mol | [1] |
| Physical State | Liquid at room temperature. | [1] |
| Melting Point | Data not available. Expected to be low, as it is a liquid at room temperature and its constituent fatty acids have low melting points (Palmitoleic acid: -0.5 to 0.5 °C; α-Linolenic acid: -11 °C). | |
| Boiling Point | Data not available. As a high molecular weight ester, it is expected to have a high boiling point and would likely require vacuum distillation to prevent decomposition. | |
| Density | Data not available. | |
| Solubility | Data not available. Expected to be soluble in nonpolar organic solvents (e.g., hexane (B92381), chloroform, diethyl ether) and poorly soluble in water, characteristic of lipids. | |
| Storage | Store at -20°C. | [1] |
Experimental Protocols
Detailed experimental procedures are crucial for the accurate characterization and analysis of Palmitoleyl Linolenate. The following sections provide established methodologies for lipid analysis that are applicable to this wax ester.
Purification by Solid-Phase Extraction (SPE)
Solid-phase extraction is a common method for isolating specific lipid classes from a complex mixture.
-
Objective: To isolate the wax ester fraction containing Palmitoleyl Linolenate from a crude lipid extract.
-
Materials:
-
Silica (B1680970) gel SPE cartridge
-
Hexane
-
Diethyl ether
-
Crude lipid extract dissolved in a minimal amount of hexane
-
-
Procedure:
-
Condition the silica gel SPE column by passing hexane through it.
-
Load the crude lipid extract onto the column.
-
Elute with a nonpolar solvent such as hexane to remove less polar lipids like hydrocarbons.
-
Elute the wax ester fraction with a solvent of slightly higher polarity, typically a mixture of hexane and diethyl ether (e.g., 98:2 v/v).
-
Collect the fractions and monitor the composition using Thin-Layer Chromatography (TLC).
-
Combine the fractions containing the purified wax esters and evaporate the solvent under a stream of nitrogen.
-
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like wax esters. Due to their high molecular weight, high-temperature GC methods are often required.
-
Objective: To analyze the purity and identify Palmitoleyl Linolenate.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A high-temperature, nonpolar capillary column (e.g., DB-1ht).
-
Sample Preparation: Dissolve the purified wax ester in a volatile organic solvent like hexane.
-
GC Conditions (Typical):
-
Injector Temperature: 340 °C
-
Oven Temperature Program: Start at 150 °C, ramp to 380 °C at 15 °C/min, hold for 10 min.
-
Carrier Gas: Helium
-
-
MS Conditions (Typical):
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 50-800
-
-
Data Analysis: The retention time of the peak corresponding to Palmitoleyl Linolenate can be compared to standards, and the mass spectrum will show characteristic fragmentation patterns that can be used for structural confirmation.
Melting Point Determination (Capillary Method)
This method is suitable for determining the melting point of fats and other lipids that may not have a sharp melting point.
-
Objective: To determine the melting point range of Palmitoleyl Linolenate.
-
Materials:
-
Capillary tubes (open at both ends)
-
Melting point apparatus or a heated water bath with a thermometer.
-
-
Procedure:
-
If the sample is solid at room temperature, gently melt it.
-
Draw a small amount of the liquid sample into a capillary tube.
-
Cool the capillary tube in a refrigerator or on ice to solidify the sample.
-
Attach the capillary tube to a thermometer.
-
Place the assembly in a melting point apparatus or a beaker of water.
-
Heat the apparatus slowly (e.g., 1-2 °C per minute) near the expected melting point.
-
Record the temperature at which the substance starts to melt and the temperature at which it becomes completely liquid. This is the melting point range.
-
Expected Spectral Data
¹H NMR Spectroscopy
-
Olefinic Protons (-CH=CH-): Signals are expected in the region of δ 5.3-5.4 ppm. The multiple double bonds from both the palmitoleyl and linolenyl moieties will result in a complex multiplet in this region.
-
Ester Methylene (B1212753) Protons (-CH₂-O-C=O): A triplet is expected around δ 4.1-4.2 ppm, corresponding to the methylene group of the palmitoleyl alcohol adjacent to the ester oxygen.
-
Allylic Protons (-CH₂-CH=CH-): Multiple signals are expected around δ 2.0-2.3 ppm.
-
Bis-allylic Protons (=CH-CH₂-CH=): A characteristic signal for the linolenyl group should appear around δ 2.8 ppm.
-
Aliphatic Methylene Protons (-(CH₂)n-): A large, broad signal will be present around δ 1.2-1.4 ppm.
-
Terminal Methyl Protons (-CH₃): A triplet from the palmitoleyl chain will be around δ 0.88 ppm, and a triplet from the linolenyl chain will be slightly downfield around δ 0.97 ppm.
¹³C NMR Spectroscopy
-
Carbonyl Carbon (-C=O): A signal is expected in the region of δ 172-174 ppm.
-
Olefinic Carbons (-C=C-): Multiple signals will appear in the range of δ 127-132 ppm.
-
Ester Methylene Carbon (-CH₂-O-): A signal is expected around δ 64-65 ppm.
-
Aliphatic Carbons: A series of signals for the methylene and methyl carbons will be present in the upfield region of the spectrum.
Infrared (IR) Spectroscopy
-
C=O Stretch: A strong, sharp absorption band is expected around 1740 cm⁻¹ due to the ester carbonyl group.
-
C-O Stretch: A strong absorption band will be present in the region of 1160-1250 cm⁻¹.
-
=C-H Stretch: A peak of medium intensity is expected just above 3000 cm⁻¹ (typically around 3010 cm⁻¹).
-
C-H Stretch (sp³): Strong absorption bands will be present just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹).
Mass Spectrometry (MS)
In electron ionization (EI) mode, the molecular ion peak (M⁺) at m/z 500.84 may be weak or absent. Characteristic fragmentation patterns would include the loss of the fatty acid and fatty alcohol moieties, as well as cleavage at the double bonds.
Potential Biological Significance and Signaling Pathways
Direct studies on the biological activity of Palmitoleyl Linolenate are not currently available. However, its biological effects can be inferred from the known activities of its constituent fatty acids: palmitoleic acid (an omega-7 monounsaturated fatty acid) and α-linolenic acid (an omega-3 polyunsaturated fatty acid).
Palmitoleic Acid:
-
Acts as a "lipokine," a lipid hormone that can improve insulin (B600854) sensitivity and suppress inflammation.[2]
-
May play a role in regulating lipid metabolism in the liver.
α-Linolenic Acid:
-
An essential fatty acid that is a precursor to the long-chain omega-3 fatty acids eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA).
-
Exhibits anti-inflammatory properties.[3]
Upon ingestion and metabolism, Palmitoleyl Linolenate would be hydrolyzed by lipases to release palmitoleic acid and linolenic acid, which can then enter their respective metabolic and signaling pathways.
Conclusion
Palmitoleyl Linolenate is a complex wax ester with physical and chemical properties that are largely inferred from its structure and the behavior of similar lipids. This guide provides a framework for its study, including established analytical protocols and expected spectral characteristics. The potential biological activities, derived from its constituent fatty acids, suggest that Palmitoleyl Linolenate may have beneficial effects on metabolic and inflammatory processes, warranting further investigation by researchers in drug development and the life sciences.
References
- 1. PALMITOLEYL LINOLENATE | 2692623-68-8 | INDOFINE Chemical Company [indofinechemical.com]
- 2. Palmitoleic acid reduces the inflammation in LPS-stimulated macrophages by inhibition of NFκB, independently of PPARs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory effects of α-linolenic acid in M1-like macrophages are associated with enhanced production of oxylipins from α-linolenic and linoleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
The In Vivo Metabolism of Linolenyl Palmitoleate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Linolenyl palmitoleate (B1233929), a wax ester composed of α-linolenic acid and palmitoleic acid, is a lipid molecule with potential implications for metabolic health. Understanding its in vivo fate is critical for evaluating its therapeutic and nutraceutical potential. This technical guide provides a comprehensive overview of the anticipated metabolic pathway of linolenyl palmitoleate, drawing upon established principles of wax ester digestion and the known metabolism of its constituent fatty acids. Detailed experimental protocols for in vivo studies, quantitative data from analogous lipid molecules, and visualizations of key metabolic and experimental processes are presented to facilitate further research in this area. While direct in vivo metabolic data for this compound is not extensively available, this guide synthesizes current knowledge to provide a robust framework for its investigation.
Introduction
Wax esters, esters of long-chain fatty acids and fatty alcohols, are found in various natural sources. This compound is comprised of α-linolenic acid, an essential omega-3 polyunsaturated fatty acid (PUFA), and palmitoleic acid, a monounsaturated fatty acid that has been investigated for its role as a "lipokine." The metabolic journey of this compound in vivo is expected to begin with hydrolysis in the gastrointestinal tract, followed by the absorption and subsequent metabolism of its constituent fatty acids. These fatty acids can then be either utilized for energy, incorporated into complex lipids, or act as signaling molecules that modulate gene expression.
Anticipated Metabolic Pathway of this compound
The metabolism of this compound can be conceptualized in four main stages: digestion and absorption, tissue distribution, cellular metabolism, and excretion.
Digestion and Absorption
Orally ingested this compound is anticipated to undergo hydrolysis in the small intestine, primarily catalyzed by pancreatic carboxyl ester lipase (B570770) (CEL).[1][2][3][4] The efficiency of wax ester hydrolysis in mammals is generally considered to be lower than that of triglycerides.[5][6] The resulting products, α-linolenic acid and palmitoleic acid, are then absorbed by enterocytes.
Tissue Distribution
Following absorption, α-linolenic acid and palmitoleic acid are re-esterified into triglycerides within the enterocytes and packaged into chylomicrons. These chylomicrons are secreted into the lymphatic system and subsequently enter the bloodstream. Lipoprotein lipase (LPL) on the surface of endothelial cells hydrolyzes the triglycerides in chylomicrons, releasing the fatty acids for uptake by peripheral tissues, including adipose tissue, muscle, and the liver.[7][8][9]
Cellular Metabolism
Once inside the cells, α-linolenic acid and palmitoleic acid can undergo several metabolic fates:
-
β-Oxidation: Both fatty acids can be transported into the mitochondria and peroxisomes for β-oxidation to generate ATP. A portion of the carbon skeleton from β-oxidation can be recycled for de novo lipogenesis.
-
Incorporation into Complex Lipids: They can be incorporated into various lipid classes, such as phospholipids, triglycerides, and cholesterol esters, for membrane synthesis or energy storage.
-
Desaturation and Elongation: α-linolenic acid can be further desaturated and elongated to produce other bioactive omega-3 PUFAs, such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA).
-
Gene Regulation: Palmitoleic acid and the metabolites of α-linolenic acid can act as signaling molecules, modulating the activity of transcription factors such as Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), which are key regulators of lipid metabolism.[10][11][12][13][14]
Excretion
Unhydrolyzed this compound is expected to be excreted in the feces.[15][16] The metabolites of absorbed α-linolenic acid and palmitoleic acid can be excreted in urine and feces, and a significant portion can be expired as CO2 from β-oxidation.[1][9][17][18][19]
Quantitative Data on Analogous Lipid Metabolism
Direct quantitative in vivo data for this compound is limited. The following tables summarize data from studies on wax esters and the constituent fatty acids, which can serve as a proxy for estimating the metabolic fate of this compound.
Table 1: In Vivo Bioavailability and Digestion of Wax Esters
| Lipid | Animal Model | Administration Route | Bioavailability/Digestion | Reference |
|---|---|---|---|---|
| Wax Esters (from Calanus finmarchicus) | Mice | Oral | Attenuated obesity and related metabolic disorders | [20][21] |
| Wax Esters (general) | Mammals | Oral | < 50% assimilation efficiency | [22][23] |
| Oleyl Palmitate | Rats | Oral | ~50% absorbed | [16] |
| Jojoba Oil (wax esters) | Mice | Oral | Incomplete hydrolysis and absorption at 2% of diet |[16] |
Table 2: Tissue Distribution and Excretion of Radiolabeled Fatty Acids in Rats
| Radiolabeled Compound | Time Point | Tissue/Excreta with Highest Radioactivity | Key Findings | Reference |
|---|---|---|---|---|
| [1-14C]Linoleic Acid | 20-46 hours | Brown fat, adrenals | Higher retention in EFA-deficient rats | [9] |
| Glycerol-tri(1-14C)-palmitate | 4 hours | White adipose tissue, mammary glands (pregnant rats) | Enhanced uptake in late pregnancy | [7][8] |
| [14C]Glucosamine | 4 hours (peak) | Liver, kidneys, skeletal tissues | ~35% excreted in urine, ~2% in feces | [2] |
| [2,3-14C]Acrolein | - | - | Metabolites identified in urine and feces |[19] |
Detailed Experimental Protocols
The following protocols are synthesized from established methods for studying lipid metabolism in vivo and can be adapted for investigating this compound.
In Vivo Administration and Sample Collection
Objective: To determine the absorption, distribution, and excretion of this compound in a rodent model.
Materials:
-
This compound (and radiolabeled [14C]-linolenyl palmitoleate for tracer studies)
-
Vehicle for oral administration (e.g., olive oil, corn oil)
-
Male C57BL/6 mice or Sprague-Dawley rats
-
Oral gavage needles
-
Metabolic cages for separate collection of urine and feces
-
CO2 trapping solution (for radiolabeled studies)
-
Surgical tools for tissue harvesting
-
Liquid nitrogen
Procedure:
-
Animal Acclimatization: House animals in a controlled environment (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water for at least one week.
-
Fasting: Fast animals for 4-6 hours prior to administration to ensure gastric emptying.
-
Oral Administration (Gavage): Administer a single dose of this compound (e.g., 300 mg/kg body weight) or [14C]-linolenyl palmitoleate in a suitable vehicle via oral gavage.[24][25][26][27]
-
Metabolic Cage Housing: Immediately after administration, place animals in individual metabolic cages.
-
Sample Collection:
-
Feces and Urine: Collect feces and urine at predetermined time points (e.g., 0-8h, 8-24h, 24-48h).[4][17][18][19][28][29][30][31][32]
-
Expired Air: For radiolabeled studies, bubble the air from the metabolic cage through a CO2 trapping solution to collect expired 14CO2.
-
Blood: Collect blood samples via tail vein or cardiac puncture at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Tissue Harvest: At the end of the experiment, euthanize animals and harvest tissues of interest (e.g., liver, adipose tissue depots, small intestine, muscle, heart, brain).[3][7][8][9][13] Rinse tissues with cold saline, blot dry, weigh, and flash-freeze in liquid nitrogen. Store all samples at -80°C until analysis.
-
Lipid Extraction and Analysis
Objective: To quantify this compound and its metabolites in biological samples.
Materials:
-
Chloroform, Methanol, Saline (for Folch or Bligh-Dyer extraction)
-
Solid Phase Extraction (SPE) cartridges (e.g., silica)
-
Thin-Layer Chromatography (TLC) plates
-
Gas Chromatography-Mass Spectrometry (GC-MS) system
-
High-Performance Liquid Chromatography (HPLC)-MS/MS system
-
Internal standards (e.g., a wax ester not present in the samples)
Procedure:
-
Lipid Extraction from Tissues and Plasma:
-
Homogenize tissue samples in a suitable buffer.
-
Perform lipid extraction using a modified Folch or Bligh-Dyer method.[28]
-
-
Lipid Extraction from Feces:
-
Separation of Lipid Classes:
-
Use SPE or TLC to separate the total lipid extract into different classes (e.g., wax esters, triglycerides, free fatty acids).
-
-
Analysis of Intact this compound (HPLC-MS/MS):
-
Analysis of Fatty Acid Composition (GC-MS):
-
Hydrolyze the wax ester and other lipid fractions to release the fatty acids.
-
Convert the fatty acids to their fatty acid methyl esters (FAMEs).
-
Analyze the FAMEs by GC-MS to determine the relative amounts of α-linolenic acid and palmitoleic acid.[36]
-
-
Quantification of Radioactivity:
Gene Expression Analysis
Objective: To determine the effect of this compound on the expression of genes involved in lipid metabolism.
Materials:
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers for target genes (e.g., Ppara, Srebf1, Fasn, Cpt1a) and a housekeeping gene.
Procedure:
-
RNA Extraction: Extract total RNA from liver and adipose tissue samples using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using specific primers for the target genes to quantify their relative expression levels. Normalize the expression data to a stable housekeeping gene.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed metabolic pathway of this compound.
Caption: Workflow for in vivo study of this compound.
References
- 1. Absorption, tissue distribution and excretion of radiolabelled compounds in rats after administration of [14C]-L-alpha-glycerylphosphorylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Absorption, distribution and excretion of radioactivity after a single intravenous or oral administration of [14C] glucosamine to the rat [pubmed.ncbi.nlm.nih.gov]
- 3. Tissue distribution of radioactivity following intranasal administration of radioactive microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol for the analysis of n-alkanes and other plant-wax compounds and for their use as markers for quantifying the nutrient supply of large mammalian herbivores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. dspace.ceu.es [dspace.ceu.es]
- 8. Appearance of circulating and tissue 14C-lipids after oral 14C-tripalmitate administration in the late pregnant rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Distribution of 14C after oral administration of [1-14C]linoleic acid in rats fed different levels of essential fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A role for PPARalpha in the control of SREBP activity and lipid synthesis in the liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Human SREBP1c Expression in Liver Is Directly Regulated by Peroxisome Proliferator-activated Receptor α (PPARα) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scirp.org [scirp.org]
- 14. A role for PPARα in the control of SREBP activity and lipid synthesis in the liver - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The fate of dietary wax esters in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. inchem.org [inchem.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Metabolism and distribution of [2,3-14C]acrolein in Sprague-Dawley rats. II. Identification of urinary and fecal metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Wax esters from the marine copepod Calanus finmarchicus reduce diet-induced obesity and obesity-related metabolic disorders in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Increased efficacy of dietary supplement containing wax ester-rich marine oil and xanthophylls in a mouse model of dry macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Comparative aspects of lipid digestion and absorption: physiological correlates of wax ester digestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Do minke whales (Balaenoptera acutorostrata) digest wax esters? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. animalcare.ubc.ca [animalcare.ubc.ca]
- 25. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Oral 28-day and developmental toxicity studies of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Lipid metabolism: Fat Tolerance Test (oral gavage with olive or corn oil) | Michigan Mouse Metabolic Phenotyping Center in Live Models [mmpc.med.umich.edu]
- 28. Lipid Extraction from Mouse Feces - PMC [pmc.ncbi.nlm.nih.gov]
- 29. echemi.com [echemi.com]
- 30. researchgate.net [researchgate.net]
- 31. Method Development for Fecal Lipidomics Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Associations of the fecal microbiome with urinary estrogens and estrogen metabolites in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. CN102928542A - High-performance liquid chromatography (HPLC) separation method for mixed fatty acid and application thereof - Google Patents [patents.google.com]
- 34. researchgate.net [researchgate.net]
- 35. researchgate.net [researchgate.net]
- 36. mdpi.com [mdpi.com]
- 37. openmedscience.com [openmedscience.com]
- 38. Late-Stage Carbon-14 Labeling and Isotope Exchange: Emerging Opportunities and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 39. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Core Cellular Functions of Key Fatty Acids: Palmitoleate, Linolenate, and Palmitate
Audience: Researchers, scientists, and drug development professionals.
Introduction: The term "Linolenyl Palmitoleate" does not correspond to a recognized standard biochemical entity. It appears to be a composite of two distinct fatty acids: Linolenic acid, a polyunsaturated omega-3 fatty acid, and Palmitoleic acid, a monounsaturated omega-7 fatty acid. This guide provides an in-depth analysis of the cellular functions of Palmitoleic acid, Linolenic acid (and the closely related omega-6 fatty acid, Linoleic acid), and Palmitic acid, the saturated precursor to palmitoleic acid. Understanding the individual and often opposing roles of these fatty acids is critical for research in metabolic diseases, inflammation, and oncology.
Palmitoleic Acid (16:1n-7): The Lipokine
Palmitoleic acid (cis-9-hexadecenoic acid) is a monounsaturated fatty acid that is endogenously synthesized from palmitic acid by the enzyme stearoyl-CoA desaturase-1 (SCD1).[1] It is increasingly recognized as a "lipokine," a lipid hormone released by adipose tissue that exerts signaling effects on distant organs.[1][2]
Core Cellular Functions
-
Anti-Inflammatory Effects: Palmitoleic acid demonstrates significant anti-inflammatory properties. It can suppress the activation of the NLRP3 inflammasome and inhibit the nuclear translocation of NF-κB in macrophages stimulated with lipopolysaccharide (LPS).[3][4] This is achieved, in part, by reducing the expression of Toll-like receptor 4 (TLR4).[4][5] In endothelial cells and macrophages, it has been shown to have stronger anti-inflammatory potential compared to oleic and palmitic acids.[6]
-
Metabolic Regulation: As a lipokine, palmitoleate (B1233929) plays a crucial role in systemic metabolic homeostasis. It enhances insulin (B600854) sensitivity in muscle and liver, promotes β-cell proliferation and function, and suppresses hepatosteatosis (fatty liver).[2][7][8] These effects are partly mediated by the suppression of pro-inflammatory gene expression in metabolic tissues.[2][8]
-
Membrane Fluidity: Incorporation of palmitoleic acid into cellular membranes can increase their fluidity, which is vital for the function of membrane-bound proteins and receptors.[9]
-
Prevention of Lipotoxicity: Palmitoleic acid protects cells, particularly pancreatic β-cells, from the cytotoxic effects of saturated fatty acids like palmitate by preventing endoplasmic reticulum (ER) stress and apoptosis.[2]
Signaling Pathways
Palmitoleic acid can attenuate the inflammatory cascade initiated by agents like LPS. It acts by inhibiting key nodes in the pro-inflammatory signaling pathway.
In pancreatic β-cells, palmitoleate has been shown to modulate insulin gene expression by activating the ERK1/2 pathway, which in turn affects downstream transcription factors like PDX1 and PPARG.[10]
Quantitative Data Summary
| Cell/Model System | Treatment | Effect | Magnitude of Change | Reference |
| HTR-8 & JEG-3 Trophoblasts | 200 µM Palmitoleate pre-treatment, then 1 µg/ml LPS | Inhibition of LPS-induced TNF-α mRNA expression | Statistically significant decrease (P < 0.05) | [3] |
| J774A.1 Macrophages | 100 µM Palmitoleic acid co-treatment with LPS | Reversal of LPS-induced TNF-α production | Dose-dependent reduction | [11] |
| LDLR-KO Mice | Western diet + 5% Palmitoleate for 12 weeks | Reduction in atherosclerotic plaque area | ~45% decrease vs. control | [8] |
| LDLR-KO Mice | Western diet + 5% Palmitoleate for 12 weeks | Decrease in plasma triglycerides | ~40% decrease vs. control | [8] |
| C57BL/6 Mice (HFD) | 300 mg/kg/day Palmitoleate for 30 days | Prevention of HFD-induced Nos2 gene expression in WAT | Partial prevention | [12] |
Experimental Protocol: Anti-inflammatory Effect in Macrophages
This protocol is based on methodologies described for studying the effects of fatty acids on LPS-stimulated macrophages.[3][4]
-
Cell Culture: Culture primary bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., J774A.1) in standard DMEM with 10% FBS.
-
Fatty Acid Preparation: Prepare a 100 mM stock solution of palmitoleic acid in ethanol. For experiments, conjugate it with fatty acid-free Bovine Serum Albumin (BSA) at a 5:1 molar ratio to create a 5 mM stock solution in serum-free media.
-
Pre-treatment: Seed cells to 80% confluency. Replace media with serum-free media containing the desired concentration of Palmitoleate-BSA complex (e.g., 200 µM) or BSA control for 16 hours.
-
Inflammatory Challenge: Stimulate the cells with 1 µg/ml of Lipopolysaccharide (LPS) for 4-6 hours.
-
RNA Extraction and qPCR: Lyse cells and extract total RNA. Synthesize cDNA and perform quantitative real-time PCR (qPCR) to measure the relative mRNA expression levels of inflammatory cytokines (e.g., Tnf-α, Il-6, Il-1β), using a housekeeping gene (e.g., 18S rRNA or Actb) for normalization.
-
Protein Analysis (ELISA): Collect the cell culture supernatant and quantify the concentration of secreted TNF-α and IL-6 using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Western Blot for Signaling Proteins: Lyse a parallel set of treated cells to extract total protein. Perform SDS-PAGE and Western blotting to analyze the phosphorylation status of key signaling proteins like NF-κB p65 and MAPK family members.
Linolenic and Linoleic Acids: Essential Polyunsaturated Fatty Acids (PUFAs)
Alpha-linolenic acid (ALA, 18:3n-3) and Linoleic acid (LA, 18:2n-6) are essential PUFAs that cannot be synthesized by humans and must be obtained from the diet.[13] They are precursors to longer-chain fatty acids (e.g., DHA, EPA, and Arachidonic Acid) that are critical for numerous cellular processes.
Core Cellular Functions
-
Membrane Structure: As key components of phospholipids, PUFAs are crucial for maintaining the structural integrity, fluidity, and phase behavior of cellular membranes.
-
Modulation of Inflammation: PUFAs have complex roles in inflammation. While omega-6 derivatives can be pro-inflammatory, omega-3 derivatives often give rise to specialized pro-resolving mediators (SPMs) that actively resolve inflammation.[3] Linoleic acid has been shown to protect against palmitate-induced inflammation in hepatocytes by inhibiting the JNK and NF-κB pathways.[14]
-
Cell Proliferation: Certain combinations of fatty acids, including linoleic, palmitoleic, oleic, and α-linolenic acid, have been found to promote the in vitro expansion of immune cells like NK-92 cells.[15]
Signaling Pathway: Linoleate (B1235992) Protection Against Palmitate-Induced Stress
In liver cells, the saturated fatty acid palmitate induces an inflammatory response. Co-treatment with the polyunsaturated fatty acid linoleate can counteract this effect.
Quantitative Data Summary
| Cell/Model System | Treatment | Effect | Magnitude of Change | Reference |
| Huh7 & HepG2 Cells | 500 µM Palmitate + 400 µM Linoleate | Suppression of Palmitate-induced IL-8 production | Statistically significant decrease vs. Palmitate alone | [14] |
| Human Monocytic THP-1 Cells | Oleate (B1233923) or Linoleate | No induction of pro-inflammatory cytokine secretion or neurotoxicity | Contrasted with Palmitate, which was inductive | [16] |
| Men and Women | 700 mg [U-13C]-α-linolenic acid | Carbon recycling into SFA and MUFA | 20% greater incorporation in men than women | [17] |
Experimental Protocol: Assessing Linoleate's Protective Effect
This protocol is adapted from methods used to study fatty acid effects in liver cell lines.[14]
-
Cell Culture: Culture Huh7 or HepG2 human hepatoma cells in DMEM supplemented with 10% FBS.
-
Fatty Acid Treatment: Prepare BSA-conjugated solutions of palmitate and linoleate as described previously. Treat cells for 9-24 hours with:
-
Vehicle (BSA only)
-
500 µM Palmitate
-
400 µM Linoleate
-
500 µM Palmitate + 400 µM Linoleate
-
-
Analysis of Inflammatory Markers:
-
qPCR: Extract RNA and perform qPCR to measure IL8 mRNA expression.
-
ELISA: Collect supernatant to measure secreted IL-8 protein levels.
-
-
Signaling Pathway Analysis (Western Blot): Lyse cells and perform Western blotting to assess the phosphorylation status of JNK (pJNK) and the protein levels of IκBα. Use total JNK and a loading control (e.g., β-actin) for normalization.
-
Lipid Accumulation Assay: Fix cells and stain with Oil Red O to visualize neutral lipid accumulation. Quantify by eluting the dye and measuring its absorbance.
Palmitic Acid (16:0): The Pro-Inflammatory Saturated Fatty Acid
Palmitic acid is the most common saturated fatty acid in the human body and is obtained from the diet or synthesized de novo.[18] While essential for functions like protein palmitoylation and lipid synthesis, excess palmitic acid is associated with cellular dysfunction.[18][19]
Core Cellular Functions
-
Pro-Inflammatory Signaling: Elevated levels of palmitic acid are a potent trigger of inflammation. It acts as a ligand for Toll-like receptors (TLR2/TLR4), initiating signaling cascades that are common to pathogen-associated molecular patterns.[19] This leads to the activation of NF-κB and the production of cytokines like TNF-α and IL-1β.[19]
-
ER Stress and Apoptosis: Palmitate accumulation can induce endoplasmic reticulum (ER) stress, leading to the unfolded protein response (UPR) and, if unresolved, apoptosis.[19] This is a key mechanism of lipotoxicity in pancreatic β-cells and other cell types.
-
Induction of Neurotoxicity: In neuronal models, palmitate, but not unsaturated fatty acids like oleate or linoleate, induces pro-inflammatory cytokine secretion from microglia-like cells, leading to neurotoxicity.[16] This effect is mediated, in part, by the activation of c-Jun N-terminal kinase (JNK).[16]
-
Metabolic Reprogramming in Cancer: Cancer cells robustly incorporate and remodel exogenous palmitate into structural and oncogenic signaling lipids, demonstrating that they utilize external fatty acids in addition to de novo synthesis to fuel proliferation.[20][21]
Signaling Pathway: Palmitate-Induced Inflammation
Palmitate and its metabolites can activate inflammatory pathways through multiple mechanisms, including direct receptor engagement and induction of cellular stress.
Quantitative Data Summary
| Cell/Model System | Treatment | Effect | Magnitude of Change | Reference |
| Huh7 Cells | 500 µM Palmitate for 9 hours | Elevation of IL-8 mRNA expression | Greatest elevation observed at this time/dose | [14] |
| SH-SY5Y Neuroblastoma Cells | 0.3 mM Palmitate for 24 hours | Increase in intracellular Palmitate content | 346% ± 67% increase | [22] |
| SH-SY5Y Cells | 20 µM Palmitate during differentiation | Reduction in synaptophysin expression | Profound reduction vs. oleate or control | [23] |
| Human Monocytic THP-1 Cells | Palmitate | Induction of pro-inflammatory cytokine secretion and neurotoxicity | Significant effect not seen with oleate or linoleate | [16] |
Experimental Protocol: Induction of Neuroinflammation
This protocol is based on a co-culture model used to assess fatty acid-induced neuroinflammation.[16]
-
Cell Culture:
-
Culture human microglia-like THP-1 cells (monocytic) in RPMI-1640 medium.
-
Culture human neuroblastoma SH-SY5Y cells in DMEM/F12 medium.
-
-
THP-1 Cell Treatment: Treat THP-1 cells with BSA-conjugated palmitate (e.g., 250 µM) or vehicle control for 24 hours.
-
Conditioned Medium Collection: After treatment, wash the THP-1 cells and incubate them in fresh serum-free medium for another 24 hours. Collect this medium, now "conditioned" with secreted factors from the THP-1 cells.
-
Neurotoxicity Assay:
-
Plate SH-SY5Y cells and allow them to adhere.
-
Expose the SH-SY5Y cells to the conditioned medium from the palmitate-treated or control-treated THP-1 cells for 48 hours.
-
-
Assessment of Neuronal Viability: Measure SH-SY5Y cell viability using a standard assay such as MTT ((3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)) or by quantifying lactate (B86563) dehydrogenase (LDH) release into the medium as a marker of cell death.
-
Cytokine Measurement: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in the conditioned medium from the THP-1 cells using ELISA to confirm the inflammatory stimulus.
Conclusion
The cellular functions of fatty acids are highly dependent on their structure. Palmitoleic acid, a monounsaturated fatty acid, often acts as a beneficial signaling molecule, exerting anti-inflammatory and insulin-sensitizing effects. In contrast, the saturated fatty acid palmitic acid, when in excess, triggers detrimental pro-inflammatory and lipotoxic pathways. Polyunsaturated fatty acids like linolenic and linoleic acid play essential structural roles and can modulate inflammatory responses, often counteracting the negative effects of saturated fats. For researchers in drug development, targeting the enzymes that control the balance of these fatty acids (e.g., SCD1) or modulating the signaling pathways they activate represents a promising therapeutic strategy for a range of metabolic and inflammatory diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. The Role of the Novel Lipokine Palmitoleic Acid in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palmitoleate protects against lipopolysaccharide-induced inflammation and inflammasome activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palmitoleic acid reduces the inflammation in LPS-stimulated macrophages by inhibition of NFκB, independently of PPARs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Palmitoleic acid ameliorates palmitic acid-induced proinflammation in J774A.1 macrophages via TLR4-dependent and TNF-α-independent signallings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Physiological Doses of Oleic and Palmitic Acids Protect Human Endothelial Cells from Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Occurrence and biological activity of palmitoleic acid isomers in phagocytic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dietary palmitoleic acid attenuates atherosclerosis progression and hyperlipidemia in low-density lipoprotein receptor-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biosynthesis and metabolic engineering of palmitoleate production, an important contributor to human health and sustainable industry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Palmitoleate inhibits insulin transcription by activating the ERK1/2 pathway in rat pancreatic β-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Palmitoleic Acid Decreases Non-alcoholic Hepatic Steatosis and Increases Lipogenesis and Fatty Acid Oxidation in Adipose Tissue From Obese Mice [frontiersin.org]
- 13. Neuronal Lipid Metabolism: Multiple Pathways Driving Functional Outcomes in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Linoleate appears to protect against palmitate-induced inflammation in Huh7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The combination of oleic acid, linoleic acid, palmitoleic acid, and α-linolenic acid promoted the expansion of NK-92 cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The saturated fatty acid palmitate induces human monocytic cell toxicity toward neuronal cells: exploring a possible link between obesity-related metabolic impairments and neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Conversion of alpha-linolenic acid to palmitic, palmitoleic, stearic and oleic acids in men and women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Palmitic Acid: Physiological Role, Metabolism and Nutritional Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The effect of palmitic acid on inflammatory response in macrophages: an overview of molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cancer Cells Incorporate and Remodel Exogenous Palmitate into Structural and Oncogenic Signaling Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cancer cells incorporate and remodel exogenous palmitate into structural and oncogenic signaling lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Palmitic Acid-Induced Neuron Cell Cycle G2/M Arrest and Endoplasmic Reticular Stress through Protein Palmitoylation in SH-SY5Y Human Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Chronic Fatty Acid Exposure Disrupts SH-SY5Y and Neuronal Differentiation and Is a Potential Link Between Type-2 Diabetes and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
The Lipokine Palmitoleic Acid: A Technical Guide to its Role in Lipidomics and Cellular Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of lipidomics, the monounsaturated fatty acid Palmitoleic Acid (16:1n-7) has emerged as a molecule of significant interest. Initially recognized as a simple component of triglycerides and cell membranes, recent research has elevated its status to that of a "lipokine"—a lipid hormone capable of intercellular communication and metabolic regulation. While the user's initial topic of interest was Linolenyl Palmitoleate (B1233929), a comprehensive literature review revealed a scarcity of specific data on this particular wax ester. In contrast, Palmitoleic Acid, one of its constituent fatty acids, is the subject of extensive research with profound implications for metabolic diseases. This guide will, therefore, focus on the biochemistry, analytical methodologies, and signaling pathways associated with Palmitoleic Acid, providing a robust and data-rich resource for the scientific community.
Chemical Properties and Biosynthesis of Palmitoleic Acid
Palmitoleic acid is a monounsaturated omega-7 fatty acid with the chemical formula C16H30O2.[1][2] It is primarily synthesized endogenously from its saturated counterpart, palmitic acid, through the action of the enzyme Stearoyl-CoA Desaturase-1 (SCD1).[2][3] This enzymatic conversion is a critical regulatory point in cellular lipid metabolism.
| Property | Value | Source |
| Molecular Formula | C16H30O2 | [2] |
| Molar Mass | 254.414 g·mol−1 | [2] |
| IUPAC Name | (9Z)-Hexadec-9-enoic acid | [2] |
| Classification | Monounsaturated Fatty Acid (MUFA), Lipokine | [4][5] |
The biosynthesis of palmitoleic acid is a crucial process, and its dysregulation has been linked to various metabolic disorders. The conversion from palmitic acid is a key step in maintaining cellular membrane fluidity and is influenced by diet and hormonal signals.
References
- 1. Palmitoleate | C16H29O2- | CID 5461012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The Role of the Novel Lipokine Palmitoleic Acid in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palmitoleic Acid | Rupa Health [rupahealth.com]
- 4. Dietary palmitoleic acid attenuates atherosclerosis progression and hyperlipidemia in low-density lipoprotein receptor-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palmitoleyl palmitoleate | C32H60O2 | CID 56935939 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Hypothetical Role of Linolenyl Palmitoleate in Plant Physiology: A Technical Guide
Disclaimer: The existing body of scientific literature does not extensively document the specific wax ester Linolenyl Palmitoleate (WE 18:3/16:1) or its defined physiological roles in plants. This technical guide, therefore, presents a scientifically informed yet speculative exploration of its potential functions. The information herein is extrapolated from the well-established roles of its constituent fatty acids—α-linolenic acid and palmitoleic acid—and the general physiological significance of wax esters in plants. This document is intended for researchers, scientists, and drug development professionals as a conceptual framework to inspire further investigation into this and other novel lipid molecules.
Introduction
Lipids are fundamental to plant life, serving as structural components of membranes, energy reserves, and signaling molecules. Among the vast array of plant lipids, wax esters represent a class of neutral lipids formed by the esterification of a fatty acid to a fatty alcohol. While the roles of many fatty acids are well-understood, the specific functions of individual wax ester species are less characterized.
This guide focuses on the hypothetical molecule, this compound, a wax ester comprised of α-linolenic acid (18:3) esterified to palmitoleyl alcohol (16:1). Although direct evidence for the natural occurrence and physiological role of this specific molecule in plants is currently lacking, an examination of its constituent parts and the general functions of wax esters provides a foundation for postulating its potential significance.
We will explore the putative biosynthesis of this compound, its potential roles in membrane function and stress response, and its hypothetical involvement in plant signaling pathways. This guide also provides quantitative data on its precursor fatty acids under various stress conditions and details relevant experimental protocols for the analysis of wax esters.
Quantitative Data on Precursor Fatty Acids
The abundance of the precursor fatty acids, α-linolenic acid and palmitoleic acid, can vary significantly between plant species, tissues, and in response to environmental stimuli. The following tables summarize findings from studies on Arabidopsis thaliana and other plants under abiotic stress.
Table 1: Changes in α-Linolenic Acid (18:3) Content in Arabidopsis thaliana Leaves Under Abiotic Stress
| Stress Condition | Fold Change vs. Control | Reference(s) |
| Drought (Moderate) | ~1.13 | [1] |
| Drought (Severe) | ~0.39 (degradation) | [1] |
| Salt Stress (150 mM NaCl) | Decrease | [2] |
Table 2: Palmitoleic Acid (16:1) Content in Various Plant Species
| Plant Species | Tissue | Palmitoleic Acid (% of total fatty acids) | Reference(s) |
| Macadamia integrifolia | Nut Oil | 17-19% | [3][4] |
| Hippophae rhamnoides (Sea Buckthorn) | Pulp Oil | 32-42% | [3] |
| Arabidopsis thaliana | Leaves | Trace amounts | [2] |
| Milkweed | Oil | Relatively high | [3] |
| Avocado | Oil | Relatively high | [3] |
Putative Biosynthesis of this compound
The biosynthesis of wax esters in plants is a two-step enzymatic process primarily occurring in the endoplasmic reticulum. It involves the reduction of a fatty acyl-CoA to a fatty alcohol, followed by the esterification of the fatty alcohol with another fatty acyl-CoA.
Based on this established pathway, the hypothetical biosynthesis of this compound would proceed as follows:
-
Synthesis of Precursors: α-linolenoyl-CoA and palmitoleoyl-CoA are synthesized through the fatty acid synthesis pathway.
-
Reduction of Palmitoleoyl-CoA: A Fatty Acyl-CoA Reductase (FAR) enzyme would catalyze the reduction of palmitoleoyl-CoA to palmitoleyl alcohol.
-
Esterification: A Wax Synthase (WS) enzyme would then catalyze the esterification of palmitoleyl alcohol with α-linolenoyl-CoA to form this compound.
Potential Physiological Roles
Component of Cuticular Wax and Stress Response
Wax esters are major components of the plant cuticle, a protective layer that covers the epidermis of aerial plant tissues. The cuticle plays a crucial role in preventing non-stomatal water loss, protecting against UV radiation, and serving as a barrier against pathogens and herbivores.
Given its composition, this compound would be a highly unsaturated wax ester. The presence of multiple double bonds in the α-linolenic acid moiety would influence the physical properties of the cuticular wax, potentially affecting its fluidity and permeability. Under conditions of drought or salt stress, plants are known to alter the composition of their cuticular waxes to reduce water loss. The incorporation of a fluidizing molecule like this compound could be a mechanism to maintain the flexibility of the cuticle under stress, preventing cracking and maintaining its integrity.
Signaling Molecule Precursor
α-Linolenic acid is the precursor for the synthesis of jasmonic acid (JA) and other oxylipins, a class of signaling molecules involved in a wide range of developmental processes and stress responses, particularly defense against herbivores and necrotrophic pathogens.
It is conceivable that this compound could serve as a storage form of α-linolenic acid, which can be released by lipases upon specific stress cues to fuel the jasmonate biosynthesis pathway. This would provide a mechanism for a rapid and localized burst of JA synthesis at the site of stress.
Experimental Protocols
The analysis of wax esters like this compound requires specialized analytical techniques due to their high molecular weight and hydrophobicity. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the identification and quantification of these molecules.
Protocol for Wax Ester Analysis by GC-MS
1. Lipid Extraction:
-
Homogenize 100-200 mg of plant tissue in a mixture of chloroform (B151607):methanol (B129727) (2:1, v/v).
-
Add an internal standard (e.g., a C24 wax ester) for quantification.
-
Shake vigorously and centrifuge to separate the phases.
-
Collect the lower chloroform phase containing the total lipids.
-
Evaporate the solvent under a stream of nitrogen.
2. Fractionation by Solid-Phase Extraction (SPE):
-
Resuspend the total lipid extract in a small volume of hexane (B92381).
-
Use a silica-based SPE cartridge pre-conditioned with hexane.
-
Load the sample onto the cartridge.
-
Elute with hexane to remove non-polar lipids like alkanes.
-
Elute the wax ester fraction with a more polar solvent mixture, such as hexane:diethyl ether (95:5, v/v).
-
Collect the eluate and evaporate the solvent.
3. GC-MS Analysis:
-
Derivatization (Optional but Recommended): For improved volatility and peak shape, the fatty alcohol and fatty acid components can be analyzed after transesterification of the wax ester fraction. Add 1 ml of 2% H2SO4 in methanol and heat at 80°C for 1 hour. Extract the resulting fatty acid methyl esters (FAMEs) and fatty alcohols with hexane.
-
Injection: Inject 1 µl of the sample (either the intact wax esters in hexane or the derivatized FAMEs and fatty alcohols) into the GC-MS.
-
GC Conditions:
-
Column: A high-temperature capillary column (e.g., DB-5ht, 30 m x 0.25 mm x 0.1 µm).
-
Injector Temperature: 320°C.
-
Oven Program: Start at 150°C, ramp to 350°C at 10°C/min, and hold for 10 min.
-
Carrier Gas: Helium at a constant flow rate of 1 ml/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-800.
-
Ion Source Temperature: 230°C.
-
4. Data Analysis:
-
Identify the peaks by comparing their mass spectra with libraries (e.g., NIST) and their retention times with those of authentic standards.
-
Quantify the compounds by integrating the peak areas and normalizing to the internal standard.
Conclusion and Future Directions
While the existence and physiological role of this compound in plants remain to be empirically demonstrated, the theoretical framework presented in this guide suggests several plausible and significant functions. Its potential involvement in maintaining cuticular integrity under stress and as a precursor for the jasmonate signaling pathway warrants further investigation.
Future research should focus on:
-
Targeted lipidomics studies to screen for the presence of this compound and other novel wax esters in a variety of plant species and under different environmental conditions.
-
Biochemical characterization of plant wax synthases and fatty acyl-CoA reductases to determine their substrate specificities and potential for synthesizing this molecule.
-
Genetic studies using mutants deficient in the biosynthesis of α-linolenic acid, palmitoleic acid, or wax esters to elucidate the physiological consequences of their absence.
The exploration of novel lipid molecules like this compound has the potential to uncover new layers of complexity in plant physiology and may lead to the development of new strategies for improving crop resilience and for the biotechnological production of valuable lipids.
References
- 1. Effect of Drought Stress on Lipid Metabolism in the Leaves of Arabidopsis thaliana (Ecotype Columbia) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Salt stress alters membrane lipid content and lipid biosynthesis pathways in the plasma membrane and tonoplast - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of Palmitoleic Acid, Palmitoleic Acid Content of Biomass, Palmitoleic Acid Content of Seaweed, Palmitoleic Acid Content of Algae - Celignis Biomass Analysis Laboratory [celignis.com]
- 4. Palmitoleic acid - Wikipedia [en.wikipedia.org]
Linolenyl Palmitoleate in Marine Organisms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of linolenyl palmitoleate (B1233929), a specific wax ester found within the complex lipid profiles of various marine organisms. While direct research on this individual molecule is limited, this document synthesizes available data on its constituent fatty acids, general wax ester biochemistry, and its potential roles within the marine ecosystem. This guide covers the chemical structure, probable biosynthetic pathways, and inferred biological activities of linolenyl palmitoleate. Furthermore, it details established experimental protocols for the extraction, identification, and quantification of wax esters from marine samples, and presents available quantitative data to inform future research and development in marine-derived lipids.
Introduction
Marine organisms are a rich source of diverse and bioactive lipids, with wax esters being a significant class of neutral lipids, particularly in zooplankton such as copepods and krill. These esters, composed of a long-chain fatty acid linked to a long-chain fatty alcohol, serve as crucial energy reserves and may play roles in buoyancy and thermal insulation. This compound, an ester of linolenic acid and palmitoleyl alcohol, represents one such wax ester. Understanding its presence, formation, and function in marine life is essential for exploring its potential applications in nutrition, pharmaceuticals, and industrial biotechnology.
Chemical Structure and Properties
This compound is a wax ester with the molecular formula C34H60O2 and a molecular weight of 500.84 g/mol .[1] Its structure consists of a linolenyl acyl group esterified to a palmitoleyl alcohol. The precise stereochemistry of the double bonds can vary depending on the biosynthetic origin. A commercially available form of palmitoleyl linolenate possesses the following SMILES notation: CCCCCCC/C=C\CCCCCCCCOC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC.[1] This structure specifies the exact positions and configurations of the double bonds in both the fatty acid and fatty alcohol moieties.
Table 1: Chemical Properties of Palmitoleyl Linolenate
| Property | Value | Reference |
| Molecular Formula | C34H60O2 | [1] |
| Molecular Weight | 500.84 g/mol | [1] |
| CAS Number | 2692623-68-8 | [1] |
Occurrence in Marine Organisms
Direct identification and quantification of this compound in specific marine organisms are not extensively documented in current literature. However, its constituent parts, linolenic acid and palmitoleic acid (which is reduced to palmitoleyl alcohol), are known components of marine lipids.
Wax esters are major lipid components in many marine organisms, including dinoflagellates, pelagic invertebrates like krill and copepods, and various fish species, where they can serve as energy stores and aid in buoyancy.[2] Studies on the composition of wax esters in calanoid copepods from the Greenland Sea have shown that these esters are influenced by the phytoplankton they consume. For instance, wax esters in these copepods can be rich in palmitoleic acid, which is characteristic of diatom lipids.
Given that marine phytoplankton are the primary producers of omega-3 fatty acids like linolenic acid, it is plausible that herbivorous zooplankton that consume these algae can incorporate linolenic acid into their wax ester pools. Therefore, the presence of this compound is biochemically feasible in marine organisms that consume a diet rich in both diatoms (for palmitoleic acid) and other algae that produce linolenic acid.
Biosynthesis
The biosynthesis of wax esters in marine organisms involves a two-step enzymatic pathway.[3] While the specific pathway for this compound has not been detailed, a general mechanism can be inferred.
-
Fatty Alcohol Formation: A fatty acyl-CoA or fatty acyl-ACP, in this case, palmitoleoyl-CoA, is reduced to the corresponding fatty alcohol, palmitoleyl alcohol. This reduction is catalyzed by a fatty acyl-CoA reductase (FAR).[3]
-
Esterification: A wax synthase (WS) enzyme then catalyzes the esterification of the fatty alcohol (palmitoleyl alcohol) with a fatty acyl-CoA, which in this case would be linolenoyl-CoA, to form the wax ester, this compound.[3]
In some microalgae, bifunctional wax ester synthase/acyl-CoA:diacylglycerol acyltransferase (WS/DGAT) enzymes have been identified that can synthesize both wax esters and triacylglycerols.[4]
Biological Activity and Potential Roles
The biological activity of the intact this compound molecule has not been specifically studied. However, the bioactivity of its constituent fatty acids and the general roles of wax esters in marine organisms provide strong indications of its potential functions.
Recent studies on the oil from the copepod Calanus finmarchicus, which is rich in wax esters, have indicated anti-inflammatory and anti-obesogenic effects that may extend beyond those of the omega-3 fatty acids EPA and DHA alone.[5] This suggests that the wax ester form itself, or the combination of fatty acids and fatty alcohols, may have unique biological properties.
-
Linolenic Acid: As an essential omega-3 fatty acid, alpha-linolenic acid is a precursor to longer-chain omega-3 fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), which are well-known for their anti-inflammatory, cardiovascular, and neurological benefits.
-
Palmitoleic Acid: This omega-7 monounsaturated fatty acid has been recognized as a "lipokine," a lipid hormone that can improve insulin (B600854) sensitivity and suppress inflammation.
The combination of these two bioactive fatty acids in a single, highly bioavailable wax ester molecule like this compound could potentially offer synergistic health benefits.
Quantitative Data
Specific quantitative data for this compound in marine organisms is scarce. However, data on the total wax ester content and the composition of their fatty acid and alcohol moieties in some marine organisms can provide a valuable context.
Table 2: Wax Ester Content and Composition in Selected Marine Copepods
| Organism | Total Wax Esters (% of total lipid) | Major Fatty Acids in Wax Esters | Major Fatty Alcohols in Wax Esters | Reference |
| Calanus hyperboreus | >90% | 22:1(n-11), 20:1(n-9), 16:1(n-7) | 22:1(n-11), 20:1(n-9) | [6] |
| Calanus finmarchicus | Variable, can be high | 22:1(n-11), 20:1(n-9), 14:0 | 22:1(n-11), 20:1(n-9) | [6] |
| Calanus glacialis | 73% - >90% | 20:1(n-9), 22:1(n-11), 16:1(n-7) | 22:1(n-11), 20:1(n-9) | [6] |
This data highlights the quantitative importance of wax esters in these organisms and the prevalence of palmitoleic acid as a component. The presence of linolenic acid would depend on the specific phytoplankton consumed.
Experimental Protocols
The analysis of this compound in marine organisms requires robust protocols for lipid extraction, separation, and identification.
Lipid Extraction
The most common methods for extracting lipids from marine tissues are the Folch and Bligh & Dyer methods, which use a chloroform (B151607)/methanol solvent system.
-
Modified Folch Method:
-
Homogenize the tissue sample in a 2:1 (v/v) mixture of chloroform and methanol.
-
Add water to create a biphasic system, separating the lipids into the lower chloroform layer.
-
Collect the chloroform layer containing the lipids.
-
Evaporate the solvent under a stream of nitrogen to obtain the total lipid extract.
-
Wax Ester Separation and Analysis
Once the total lipid extract is obtained, the wax esters need to be separated and analyzed.
-
Thin-Layer Chromatography (TLC): TLC can be used to separate the different lipid classes. A non-polar solvent system will allow for the separation of wax esters from more polar lipids like triacylglycerols and phospholipids.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For detailed analysis, the intact wax esters can be analyzed by GC-MS. Alternatively, the wax ester fraction from TLC can be transesterified to form fatty acid methyl esters (FAMEs) and fatty alcohols, which are then analyzed separately by GC-MS to determine the composition.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is highly sensitive and can be used for the identification and quantification of intact wax ester molecules in complex lipid extracts.
Conclusion and Future Directions
This compound is a biochemically plausible wax ester in marine organisms, particularly in zooplankton that graze on phytoplankton rich in both linolenic and palmitoleic acids. While direct evidence for its natural occurrence and specific biological activities is currently limited, the known roles of its constituent fatty acids and the general importance of wax esters in marine ecosystems suggest it may be a molecule of significant interest.
Future research should focus on:
-
Targeted lipidomic analyses of various marine organisms to identify and quantify this compound.
-
In vitro and in vivo studies to elucidate the specific biological activities of this wax ester.
-
Investigation of the enzymatic machinery responsible for its biosynthesis in marine organisms.
A deeper understanding of this compound and other marine wax esters will undoubtedly open new avenues for the development of novel nutraceuticals, pharmaceuticals, and industrial products derived from sustainable marine resources.
References
- 1. PALMITOLEYL LINOLENATE | 2692623-68-8 | INDOFINE Chemical Company [indofinechemical.com]
- 2. Chemical and physical analyses of wax ester properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The production of wax esters in transgenic plants: towards a sustainable source of bio-lubricants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A Novel Bifunctional Wax Ester Synthase Involved in Early Triacylglycerol Accumulation in Unicellular Green Microalga Haematococcus pluvialis Under High Light Stress [frontiersin.org]
- 5. Possible Health Effects of a Wax Ester Rich Marine Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. polarresearch.net [polarresearch.net]
Preliminary Studies on Palmitoleic Acid: A Technical Guide
Palmitoleic acid (16:1n7) is a monounsaturated fatty acid that has garnered significant interest for its role as a lipokine—a lipid hormone secreted by adipose tissue that can exert beneficial effects on distant organs like the liver and muscle.[1] It is known to influence a variety of metabolic processes, including insulin (B600854) sensitivity, inflammation, and lipid metabolism.[2]
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize the quantitative findings from various studies on palmitoleic acid, providing a comparative overview of its effects in different experimental settings.
Table 1: Summary of In Vitro Studies on Palmitoleic Acid
| Cell Type | Treatment Concentration | Duration | Key Quantitative Effects | Reference(s) |
| Hepatocellular Carcinoma (HepG2) | > 1.5 mM (trans-POA) | 24 hours | Increased cell viability | [3] |
| Human Monocytes/Macrophages | 10 µM | 14 hours | Potent anti-inflammatory activity | [4] |
| 3T3-L1 Adipocytes | Not Specified | Not Specified | Increased lipogenesis and palmitate oxidation | [5] |
| Adult Rat Cardiomyocytes | Not Specified | Not Specified | Antioxidant activity against palmitic acid-induced oxidative stress | [6] |
Table 2: Summary of In Vivo (Animal) Studies on Palmitoleic Acid
| Animal Model | Dosage | Duration | Key Quantitative Outcomes | Reference(s) |
| Obese Mice (HFD-induced) | 300 mg/kg/day (oral gavage) | 30 days | 87% increase in liver triglycerides, 57% increase in total cholesterol | [5] |
| db/db Mice | 75 mg/kg (low-dose) | Not Specified | Inhibition of diacylglycerol (DAG) to triglyceride (TAG) conversion | [7][8] |
| db/db Mice | 150-300 mg/kg (medium-to-high dose) | Not Specified | Redirected DAG flux towards phospholipid metabolism | [7][8] |
| High-Fat Diet (HFD)-fed Mice | Not Specified | 6 weeks | Reduced hepatic gluconeogenesis | [2] |
Table 3: Summary of Human Studies on Palmitoleic Acid
| Study Population | Dosage | Duration | Key Quantitative Outcomes | Reference(s) |
| Adults with dyslipidemia and inflammation | 220.5 mg/day (cis-POA) | 30 days | Reductions: CRP (-1.9 mg/L), Triglycerides (-30.2 mg/dL), LDL (-8.9 mg/dL). Increase: HDL (2.4 mg/dL) | [9] |
| Hypercholesterolemic Men | +4% energy from POA | 3 weeks | Similar total and LDL cholesterol to palmitic acid; lower HDL than palmitic acid | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following section outlines key experimental protocols used in the study of palmitoleic acid.
Protocol 1: In Vitro Cell Culture with Palmitoleic Acid-BSA Complex
This protocol describes the preparation and application of a palmitoleic acid-Bovine Serum Albumin (BSA) complex for cell culture experiments, which is necessary to solubilize the fatty acid in aqueous media.
Materials:
-
Palmitoleic Acid
-
Fatty acid-free BSA
-
Ethanol (B145695), 100%
-
Sterile phosphate-buffered saline (PBS)
-
0.1 M NaOH
-
Sterile 0.22 µm filter
Procedure:
-
Stock Solution Preparation: Dissolve palmitoleic acid in 100% ethanol to create a concentrated stock solution (e.g., 100 mM).
-
BSA Solution Preparation: Prepare a 10% (w/v) fatty acid-free BSA solution in sterile PBS. Warm to 37°C to aid dissolution.
-
Complex Formation: a. Slowly add the palmitoleic acid stock solution to the gently vortexing BSA solution to achieve the desired molar ratio (typically 3:1 to 6:1 fatty acid to BSA). b. Optionally, add a few drops of 0.1 M NaOH to the fatty acid stock before adding to the BSA to facilitate saponification. c. Incubate the mixture at 37°C for 30-60 minutes with gentle agitation.[11]
-
Sterilization and Storage: a. Sterile filter the palmitoleic acid-BSA complex solution through a 0.22 µm filter. b. Aliquot and store at -20°C for long-term use.[11]
-
Cell Treatment: a. Culture cells to the desired confluency. b. Starve cells in serum-free medium for 2-4 hours to synchronize them. c. Prepare the final concentration of the palmitoleic acid-BSA complex in the appropriate cell culture medium. d. Aspirate the starvation medium and add the treatment medium to the cells.
Protocol 2: In Vivo Animal Administration of Palmitoleic Acid
This protocol outlines the procedure for oral administration of palmitoleic acid to a rodent model.
Materials:
-
Palmitoleic Acid
-
Vehicle (e.g., corn oil)
-
Appropriate animal model (e.g., C57BL/6J mice)
-
Oral gavage needles
-
Syringes
Procedure:
-
Animal Acclimation: Acclimate animals to housing conditions for at least one week prior to the experiment.[12]
-
Dosing Solution Preparation: a. Accurately weigh the required amount of palmitoleic acid. b. Dissolve or suspend it in the chosen vehicle to the desired final concentration. Ensure homogeneity by vortexing or sonicating.[12]
-
Fasting: Fast the animals for 4-6 hours before dosing to ensure consistent absorption.[12]
-
Administration: a. Weigh each animal to calculate the precise dosing volume. b. Administer the palmitoleic acid solution via oral gavage.[5][12]
-
Sample Collection: a. Collect blood samples at predetermined time points post-administration. b. At the end of the study, euthanize the animals and harvest tissues of interest. Snap-freeze tissues in liquid nitrogen and store at -80°C.[12]
Protocol 3: Lipid Extraction from Biological Samples (Modified Folch Method)
This protocol is for the extraction of total lipids from tissue samples.[13]
Materials:
-
Tissue sample (50-100 mg)
-
Chloroform
-
0.9% NaCl solution
-
Homogenizer
-
Glass centrifuge tubes with PTFE-lined caps
-
Nitrogen gas evaporator
Procedure:
-
Place the weighed tissue sample in a glass centrifuge tube.
-
Add 3 mL of a 2:1 (v/v) chloroform:methanol mixture.
-
Homogenize the sample on ice.
-
Agitate the mixture for 20 minutes at room temperature.
-
Add 0.6 mL of 0.9% NaCl solution to induce phase separation.
-
Vortex for 30 seconds and centrifuge at 2,000 x g for 10 minutes at 4°C.
-
Collect the lower organic phase (chloroform layer) containing the lipids.[13]
-
Evaporate the solvent under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid extract in a suitable solvent for downstream analysis.[13]
Protocol 4: Analysis of Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes the conversion of fatty acids to fatty acid methyl esters (FAMEs) for GC-MS analysis.[14]
Materials:
-
Lipid extract
-
14% Boron trifluoride in methanol (BF3/MeOH) reagent
-
Nitrogen gas
-
Water bath or heating block
-
GC-MS system with a suitable capillary column (e.g., Omegawax 250)
Procedure:
-
Place an aliquot of the lipid extract in a glass methylation tube.
-
Add 1 mL of hexane and 1 mL of 14% BF3/MeOH reagent.
-
Blanket the mixture with nitrogen, seal the tube, and heat at 100°C for 1 hour.
-
Cool the mixture to room temperature.
-
Add 1 mL of water to extract the methyl esters into the hexane phase.
-
Centrifuge for 1 minute to separate the phases.
-
Transfer the upper hexane layer to a new vial and concentrate under nitrogen if necessary.
-
Analyze the FAMEs by GC-MS.[14]
Visualizations of Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key biological pathways and experimental workflows related to palmitoleic acid research.
Caption: Biosynthesis pathways of hexadecenoic fatty acids.[15]
Caption: Palmitoleic acid activates the PPARα/AMPK pathway.[15]
Caption: Typical workflow for in vitro studies of palmitoleic acid.
Caption: Typical workflow for in vivo studies of palmitoleic acid.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. The effect of trans-palmitoleic acid on cell viability and sirtuin 1 gene expression in hepatocytes and the activity of peroxisome-proliferator-activated receptor-alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Occurrence and biological activity of palmitoleic acid isomers in phagocytic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palmitoleic Acid Decreases Non-alcoholic Hepatic Steatosis and Increases Lipogenesis and Fatty Acid Oxidation in Adipose Tissue From Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. research.sahmri.org.au [research.sahmri.org.au]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. A simplified method for analysis of polyunsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction of Linolenyl Palmitoleate and Other Wax Esters from Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linolenyl Palmitoleate is a specific type of wax ester, a class of neutral lipids composed of a long-chain fatty acid esterified to a long-chain fatty alcohol. While direct literature on this compound is scarce, its chemical nature as a nonpolar lipid allows for the application of established protocols for wax ester and neutral lipid extraction from biological tissues. Wax esters are integral to various biological functions, including energy storage, buoyancy, and the formation of protective hydrophobic barriers on the skin and ocular surface.[1][2] In mammals, they are significant components of sebum and meibum, the secretions of the sebaceous and meibomian glands, respectively.
This document provides detailed protocols for the extraction, separation, and analysis of wax esters like this compound from mammalian tissues. It also includes quantitative data on wax ester concentrations in various tissues and a summary of their biosynthetic pathway.
Quantitative Data: Wax Ester Content in Mammalian Tissues
The concentration of wax esters can vary significantly between different tissues. The following table summarizes reported quantitative data for wax esters in select mammalian tissues. This data can serve as a reference for expected yields.
| Tissue Source | Species | Wax Ester Concentration | Analysis Method | Reference |
| Meibum | Human | 41 ± 8% (wt/wt) | GLC-ITMS | [3] |
| Sebum (Preputial Gland) | Mouse | 48% of total lipids | Not specified | [4] |
| Sebum | Human | ~25% of total lipids | Not specified | [5] |
GLC-ITMS: Gas-Liquid Chromatography-Ion Trap Mass Spectrometry
Biological Role and Synthesis of Wax Esters
Wax esters in mammals play crucial roles in lubrication and preventing water loss from the skin and eyes.[1] Their synthesis is a two-step enzymatic process that occurs in the endoplasmic reticulum.[4][6] First, a fatty acyl-CoA is reduced to a fatty alcohol by a fatty acyl-CoA reductase (FAR).[1][7] Subsequently, a wax synthase (WS) catalyzes the esterification of this fatty alcohol with a second fatty acyl-CoA molecule to produce the final wax ester.[4][1][7]
Experimental Protocols
Protocol 1: Total Lipid Extraction from Tissues (Folch Method)
This protocol, based on the method by Folch et al., is considered a gold standard for total lipid extraction from animal tissues and is suitable for isolating wax esters.[8]
Materials:
-
Tissue sample (fresh or frozen at -80°C)
-
Chloroform (B151607) (ACS grade)
-
Methanol (B129727) (ACS grade)
-
0.9% NaCl or 0.7% KCl solution
-
Glass homogenizer or mortar and pestle
-
Screw-cap glass tubes
-
Centrifuge
-
Nitrogen gas stream for solvent evaporation
Procedure:
-
Tissue Preparation: Weigh approximately 50-100 mg of tissue. If frozen, thaw on ice. All procedures should be carried out on ice to minimize lipid degradation.[9]
-
Homogenization: Transfer the tissue to a glass homogenizer. Add 20 volumes of a 2:1 (v/v) chloroform:methanol mixture (e.g., 2 mL for 100 mg of tissue). Homogenize thoroughly until a uniform suspension is achieved.
-
Extraction: Transfer the homogenate to a screw-cap glass tube. Vortex for 1-2 minutes and allow to stand at room temperature for at least 20 minutes to ensure complete extraction.
-
Phase Separation: Add 0.25 volumes of the 0.9% NaCl or 0.7% KCl solution to the tube (e.g., 0.5 mL for a 2 mL extraction volume).[10] Vortex the mixture for 30 seconds.
-
Centrifugation: Centrifuge the tube at 2,000 x g for 10 minutes to separate the phases. Two distinct layers will form: an upper aqueous phase (methanol and water) and a lower organic phase (chloroform) containing the lipids.
-
Lipid Collection: Carefully aspirate and discard the upper aqueous phase. Transfer the lower chloroform phase containing the lipids to a new glass tube.
-
Drying: Evaporate the chloroform under a gentle stream of nitrogen gas at room temperature.
-
Storage: The dried lipid extract can be stored at -20°C or -80°C under a nitrogen atmosphere to prevent oxidation. For analysis, reconstitute the lipids in a suitable solvent.
Protocol 2: Separation of Neutral Lipids (Wax Esters) by Solid-Phase Extraction (SPE)
This protocol is used to separate neutral lipids, including wax esters, from more polar lipid classes in the total lipid extract obtained from Protocol 1.
Materials:
-
Dried total lipid extract
-
Silica (B1680970) gel SPE cartridges (e.g., 1 g)
-
Chloroform
-
Chloroform:Methanol (9:1, v/v)
-
Methanol
-
Vacuum manifold for SPE
Procedure:
-
Cartridge Conditioning: Condition the silica SPE cartridge by passing 5 mL of methanol followed by 5 mL of chloroform through it.
-
Sample Loading: Reconstitute the dried lipid extract from Protocol 1 in a small volume of chloroform (e.g., 500 µL). Load the sample onto the conditioned SPE cartridge.
-
Elution of Neutral Lipids: Elute the neutral lipid fraction, which includes wax esters, by passing 10 mL of chloroform through the cartridge. Collect this fraction in a clean glass tube.[10]
-
Elution of Other Lipids (Optional): Other lipid classes can be eluted subsequently. For example, endocannabinoids can be eluted with 10 mL of chloroform:methanol (9:1, v/v), and phospholipids (B1166683) with 10 mL of methanol.[10]
-
Drying and Storage: Evaporate the solvent from the collected neutral lipid fraction under a stream of nitrogen. Store the purified wax ester-containing fraction at -20°C or -80°C until further analysis.
Analytical Methods
The identification and quantification of this compound and other wax esters in the purified fraction can be achieved using high-performance analytical techniques.
-
Thin-Layer Chromatography (TLC): TLC can be used for a quick separation and qualitative assessment of the lipid extract. Wax esters can be separated using a solvent system of hexane:diethyl ether:acetic acid (80:20:1, v/v/v).[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the detailed analysis and quantification of individual wax ester species.[11] High-temperature capillary GC combined with ion trap mass spectrometry has been shown to be effective for analyzing intact wax esters.[3]
Experimental Workflow
The overall process from tissue collection to the analysis of wax esters is summarized in the following diagram.
References
- 1. The production of wax esters in transgenic plants: towards a sustainable source of bio-lubricants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. anec.org [anec.org]
- 3. Evaluation and quantitation of intact wax esters of human meibum by gas-liquid chromatography-ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mammalian Wax Biosynthesis: II. EXPRESSION CLONING OF WAX SYNTHASE cDNAs ENCODING A MEMBER OF THE ACYLTRANSFERASE ENZYME FAMILY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Wax esters | Cyberlipid [cyberlipid.gerli.com]
- 6. Identification of the Wax Ester Synthase/Acyl-Coenzyme A:Diacylglycerol Acyltransferase WSD1 Required for Stem Wax Ester Biosynthesis in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Tissue lipid extraction [bio-protocol.org]
- 11. Evaluation and Quantitation of Intact Wax Esters of Human Meibum by Gas-Liquid Chromatography-Ion Trap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analysis of Linolenyl Palmitoleate by GC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linolenyl palmitoleate (B1233929) is a wax ester composed of α-linolenic acid (an omega-3 fatty acid) and palmitoleyl alcohol. Wax esters are a class of neutral lipids that serve various biological functions, including energy storage and as protective coatings.[1] The analysis of specific wax esters like linolenyl palmitoleate is crucial in fields such as food science, cosmetics, and biofuel research for understanding their functional roles and for quality control.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of these compounds.[1] Due to their low volatility, specific high-temperature GC-MS methods are often required for their analysis.[1] This application note provides a detailed protocol for the analysis of this compound using GC-MS, covering sample preparation, instrumental analysis, and data interpretation.
Experimental Workflow
The general workflow for the GC-MS analysis of this compound involves several key steps from sample preparation to data analysis.
Caption: Experimental workflow for this compound analysis.
Experimental Protocols
Sample Preparation: Lipid Extraction
Proper sample preparation is critical for accurate and reproducible results. The goal is to extract the wax esters from the sample matrix and remove any interfering substances.
-
Materials :
-
Hexane (B92381) or Chloroform[1]
-
Solid-Phase Extraction (SPE) columns (e.g., silica (B1680970) gel)[1]
-
Glass vials with Teflon-lined caps[1]
-
Nitrogen gas for solvent evaporation
-
Vortex mixer
-
Centrifuge
-
-
Protocol :
-
For solid samples, grind to a fine powder. For liquid samples, use a measured volume.
-
Perform lipid extraction using a suitable solvent system like hexane or a chloroform:methanol mixture.[2]
-
Vortex the sample with the solvent and centrifuge to separate the layers.[2]
-
Collect the organic layer containing the lipids.[2]
-
For complex matrices, a sample cleanup step using SPE may be necessary to isolate the wax ester fraction.[1]
-
Evaporate the solvent under a stream of nitrogen gas.
-
Reconstitute the dried extract in a known volume of a suitable solvent (e.g., hexane) for GC-MS analysis.
-
Derivatization (Optional)
While direct analysis of intact wax esters is often preferred, derivatization to fatty acid methyl esters (FAMEs) and fatty alcohols can be performed for structural confirmation or if analyzing the constituent fatty acids and alcohols is the primary goal.[1][3] This involves transesterification.
-
Protocol: Acid-Catalyzed Transesterification using Boron Trifluoride (BF₃)-Methanol [3]
-
To the dried lipid extract, add 2 mL of 12-14% Boron Trifluoride in methanol.[3]
-
Seal the tube and heat at 80°C for 1 hour.[3]
-
After cooling, add 1 mL of water and 2 mL of hexane.[3]
-
Vortex thoroughly and centrifuge to separate the phases.[3]
-
The upper hexane layer containing the FAMEs and derivatized fatty alcohols is collected for GC-MS analysis.[3]
-
GC-MS Parameters
High-temperature capabilities are essential for the analysis of intact wax esters.[1]
| Parameter | Setting | Reference |
| Gas Chromatograph | ||
| Column | TG-5MS capillary column (30 m, 0.25 mm ID, 0.25 µm film) or similar | [4] |
| Injector Temperature | 300°C | [4] |
| Injection Mode | Splitless | [4] |
| Injection Volume | 1 µL | [5] |
| Carrier Gas | Helium | [4] |
| Flow Rate | 1 mL/min | [4] |
| Oven Program | Initial 100°C, hold for 2 min, ramp to 320°C at 5-10°C/min, hold for 10-15 min | [2] |
| Mass Spectrometer | ||
| Ionization Mode | Electron Impact (EI) | [4] |
| Electron Energy | 70 eV (or lower, e.g., -30V, for reduced fragmentation) | [4] |
| Ion Source Temperature | 250°C | [4] |
| Transfer Line Temp. | 325°C | [4] |
| Mass Range | m/z 50-1000 | [4] |
| Scan Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification | [5][6] |
Note: The oven temperature program may need to be optimized based on the specific instrument and column used to achieve the best separation.
Data Presentation: Quantitative Analysis
Quantification can be performed by integrating the peak areas of the total ion chromatogram (TIC) or by using specific ion chromatograms (SIM) for higher sensitivity and selectivity.[5][6] An internal standard should be used for accurate quantification.
| Analyte | Retention Time (min) | Quantitation Ion (m/z) | Calibration Range (µg/mL) | R² |
| This compound | To be determined | e.g., molecular ion or specific fragment | 1 - 100 | >0.99 |
| Internal Standard | To be determined | Specific to standard | - | - |
This table is a template. The user will need to populate it with their experimental data.
Data Analysis and Interpretation
Identification of this compound is based on its retention time and mass spectrum. The mass spectrum of wax esters under EI ionization typically shows a molecular ion (M+) peak, although it may be of low abundance.[4] Key fragment ions arise from the cleavage of the ester bond and fragmentation of the fatty acid and fatty alcohol moieties.
Fragmentation Pathway of this compound
The fragmentation of this compound in the mass spectrometer provides structural information. The following diagram illustrates the expected key fragment ions.
Caption: Predicted fragmentation of this compound.
-
Molecular Ion (M+) : The intact molecule with one electron removed. Its presence confirms the molecular weight.
-
Fatty Acid Fragment : A prominent fragment corresponding to the linolenic acid moiety.
-
Fatty Alcohol Fragment : A fragment corresponding to the palmitoleyl alcohol moiety.
-
McLafferty Rearrangement : A common fragmentation pathway for esters that can provide additional structural information.
Conclusion
The high-temperature GC-MS method detailed in this application note provides a robust and reliable approach for the analysis of this compound. This protocol can be adapted for the analysis of other wax esters from various sources, aiding researchers in natural product chemistry, food science, and drug development. Proper optimization of the GC parameters is crucial for achieving good separation and accurate identification of these high molecular weight, low volatility compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Evaluation and Quantitation of Intact Wax Esters of Human Meibum by Gas-Liquid Chromatography-Ion Trap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Quantification of Linolenyl Palmitoleate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Linolenyl Palmitoleate is a wax ester, a lipid molecule composed of linolenic acid and palmitoleic acid. The accurate quantification of specific lipids like wax esters in biological and pharmaceutical matrices is crucial for metabolic research, disease biomarker discovery, and drug development. However, the analysis of these molecules presents challenges due to their non-polar nature and lack of strong UV-absorbing chromophores.[1] High-Performance Liquid Chromatography (HPLC) offers a versatile and robust platform for the separation and quantification of such lipids. This document provides detailed protocols for the analysis of this compound using various HPLC-based detection methods, including UV-Vis with derivatization, Evaporative Light Scattering (ELSD), and Mass Spectrometry (MS).
Principle of Separation
Reversed-phase HPLC (RP-HPLC) is the most common chromatographic mode for lipid analysis. In RP-HPLC, a non-polar stationary phase (typically C18 or C8) is used with a polar mobile phase. Lipids are separated based on their hydrophobicity; more non-polar molecules interact more strongly with the stationary phase and thus have longer retention times.[1] Separation of different fatty acid esters is achieved by differences in their acyl chain length and degree of unsaturation.[1][2]
Experimental Workflow and Method Selection
The overall process for quantifying this compound involves several key stages, from sample collection to final data analysis. The choice of the specific analytical method, particularly the detection technique, depends on the required sensitivity, selectivity, and available instrumentation.
Caption: General experimental workflow for this compound quantification.
Caption: Logic for selecting an appropriate HPLC detection method.
Detailed Experimental Protocols
Protocol 1: Lipid Extraction from Biological Matrices
This protocol is based on a modified Bligh-Dyer or Folch liquid-liquid extraction method, suitable for isolating lipids from plasma or tissue homogenates.[3][4]
Materials:
-
Chloroform (B151607), HPLC grade
-
Methanol, HPLC grade
-
LC-MS grade water
-
Sample homogenizer (for tissues)
-
Glass centrifuge tubes
-
Nitrogen gas evaporator
Procedure:
-
Sample Preparation:
-
For liquid samples (e.g., plasma), use 100 µL.
-
For tissue samples, weigh ~10 mg of tissue and homogenize in 1 mL of cold phosphate-buffered saline (PBS).[4]
-
-
Solvent Addition: To the sample in a glass tube, add 3.75 mL of a 1:2 (v/v) chloroform:methanol mixture.[4]
-
Mixing: Vortex the tube vigorously for 1-2 minutes to ensure complete mixing and protein precipitation.
-
Phase Separation:
-
Centrifugation: Centrifuge the mixture at 2,000 x g for 10 minutes. Three layers will form: an upper aqueous layer, a protein disk, and a lower organic layer containing the lipids.[4]
-
Lipid Collection: Carefully aspirate the lower organic (chloroform) layer using a glass Pasteur pipette and transfer it to a new clean tube.
-
Drying and Reconstitution: Evaporate the solvent to dryness under a gentle stream of nitrogen. Reconstitute the dried lipid extract in an appropriate solvent for the chosen HPLC method (e.g., 200 µL of Isopropanol or Acetonitrile).[4]
Protocol 2: HPLC-UV Analysis with Pre-Column Derivatization
Since wax esters lack a native chromophore, derivatization is necessary for sensitive UV detection.[1][5] This protocol describes derivatization to create p-bromophenacyl esters, which absorb strongly around 254 nm.[6]
Materials:
-
p-Bromophenacyl bromide (derivatizing agent)
-
Crown ether (e.g., 18-Crown-6) as a catalyst
-
Acetonitrile, HPLC grade
-
Potassium carbonate
Derivatization Procedure:
-
To the dried lipid extract from Protocol 1, add 100 µL of a solution containing p-bromophenacyl bromide (e.g., 5 mg/mL in acetonitrile).
-
Add 50 µL of a solution containing the crown ether catalyst (e.g., 1 mg/mL in acetonitrile).
-
Add a small amount (a few milligrams) of potassium carbonate to facilitate the reaction.
-
Seal the vial and heat at 75-80°C for 30 minutes.[6]
-
Cool the vial to room temperature. The sample is now ready for injection.
HPLC-UV Conditions:
-
HPLC System: Standard HPLC system with UV/Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water
-
Gradient:
-
0-2 min: 85% B
-
2-20 min: Gradient to 100% B
-
20-25 min: Hold at 100% B
-
25-26 min: Return to 85% B
-
26-30 min: Re-equilibration
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10-20 µL
Protocol 3: HPLC-MS/MS Analysis
LC-MS/MS offers the highest sensitivity and selectivity, providing both quantification and structural confirmation without the need for derivatization.[9][10]
HPLC-MS/MS Conditions:
-
LC System: Agilent 1290 Infinity LC or equivalent.[4]
-
Mass Spectrometer: Triple quadrupole or Q-TOF mass spectrometer.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 95:5 Water:Methanol with 10 mM Ammonium Acetate.
-
Mobile Phase B: 60:35:5 Isopropanol:Methanol:Water with 10 mM Ammonium Acetate.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: Gradient to 100% B
-
15-20 min: Hold at 100% B
-
20-21 min: Return to 30% B
-
21-25 min: Re-equilibration
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 45°C
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.
-
MS Parameters:
-
Monitor for the precursor ion (e.g., [M+NH4]+ or [M+H]+) of this compound.
-
Optimize fragmentation parameters to identify and monitor characteristic product ions for Multiple Reaction Monitoring (MRM).
-
Data Presentation: Comparison of Methods
The following table summarizes and compares the typical performance characteristics of the different HPLC methods for lipid analysis.
| Parameter | HPLC-UV (with Derivatization) | HPLC-ELSD | HPLC-MS/MS |
| Principle | UV absorbance of a chromophoric tag | Light scattering of nebulized, evaporated analyte particles | Mass-to-charge ratio of ionized molecules |
| Selectivity | Moderate | Low (based on volatility) | Very High |
| Sensitivity (LOD) | Low µg/mL to high ng/mL range | ~10-50 ng on column[11] | Low ng/mL to pg/mL range |
| Derivatization | Required[5][6] | Not Required[1] | Not Required |
| Gradient Elution | Compatible | Challenging (baseline drift)[1] | Fully Compatible |
| Structural Info | None | None | Yes (via fragmentation) |
| Quantitation | Linear response over 2-3 orders of magnitude | Non-linear response (requires curve fitting) | Linear response over 4-6 orders of magnitude |
| Primary Use Case | Routine QC, when MS is unavailable | Universal detection for non-chromophoric, non-volatile analytes | Targeted quantification, metabolite identification, complex matrices |
References
- 1. agilent.com [agilent.com]
- 2. hplc.eu [hplc.eu]
- 3. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. digscholarship.unco.edu [digscholarship.unco.edu]
- 6. cerealsgrains.org [cerealsgrains.org]
- 7. CN102928542A - High-performance liquid chromatography (HPLC) separation method for mixed fatty acid and application thereof - Google Patents [patents.google.com]
- 8. Comparing the simultaneous determination of cis- and trans-palmitoleic acid in fish oil using HPLC and GC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sample preparation for fatty acid analysis in biological samples with mass spectrometry-based strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Linolenyl Palmitoleate: A Research Standard for Exploring Lipid Signaling and Metabolism
Abstract
Linolenyl Palmitoleate, a wax ester composed of α-linolenic acid and palmitoleic acid, is an emerging lipid molecule of interest for researchers in cell biology, immunology, and drug development. While direct research on this specific ester is limited, the well-documented biological activities of its constituent fatty acids provide a strong foundation for its application in studying inflammatory processes, metabolic regulation, and cellular signaling. This document provides detailed application notes and experimental protocols to facilitate the use of this compound as a research standard.
Introduction
This compound is chemically identified as [(9Z,12Z,15Z)-octadeca-9,12,15-trienyl] hexadecanoate[1]. As a wax ester, it belongs to a class of neutral lipids with diverse biological functions, including energy storage and waterproofing[2][3]. The biological significance of this compound is largely inferred from the activities of its constituent fatty acids:
-
α-Linolenic Acid (ALA): An essential omega-3 polyunsaturated fatty acid known for its anti-inflammatory properties.
-
Palmitoleic Acid (POA): An omega-7 monounsaturated fatty acid recognized as a "lipokine" with roles in insulin (B600854) sensitivity and inflammation modulation[4].
This document outlines potential research applications, summarizes key quantitative data based on its components, and provides detailed experimental protocols for utilizing this compound in a research setting.
Physicochemical Properties and Data Presentation
While experimental data for this compound is not widely available, the properties of its constituent fatty acids are well-characterized.
| Property | Value | Source |
| This compound | ||
| Molecular Formula | C34H62O2 | [1] |
| Molecular Weight | 502.9 g/mol | [1] |
| IUPAC Name | [(9Z,12Z,15Z)-octadeca-9,12,15-trienyl] hexadecanoate | [1] |
| Palmitoleic Acid | ||
| Molecular Formula | C16H30O2 | [5] |
| Molecular Weight | 254.41 g/mol | [5] |
| α-Linolenic Acid | ||
| Molecular Formula | C18H30O2 | |
| Molecular Weight | 278.43 g/mol |
Research Applications
Based on the known functions of its constituent fatty acids, this compound is a valuable tool for investigating:
-
Anti-inflammatory Effects: Palmitoleic acid has been shown to suppress lipopolysaccharide (LPS)-induced inflammation in macrophages by inhibiting the NF-κB pathway[6]. The presence of α-linolenic acid, a known anti-inflammatory omega-3 fatty acid, suggests that this compound could be a potent modulator of inflammatory responses.
-
Metabolic Regulation: Palmitoleic acid is considered a lipokine that can improve insulin sensitivity[4]. Research using this compound could explore its influence on glucose uptake, lipid metabolism, and the signaling pathways involved, such as the ERK1/2 pathway.
-
Lipid Droplet Dynamics: As a neutral lipid, this compound can be used to study the formation, storage, and mobilization of lipid droplets within cells, which is crucial for understanding metabolic diseases like non-alcoholic fatty liver disease (NAFLD).
-
Drug Delivery: The ester linkage in this compound can be designed for controlled release of its bioactive fatty acid components within a cellular environment, making it a candidate for novel therapeutic delivery systems.
Key Signaling Pathways
The biological effects of this compound are likely mediated through the signaling pathways influenced by its constituent fatty acids.
Inhibition of NF-κB Inflammatory Pathway
Palmitoleic acid has been demonstrated to exert anti-inflammatory effects by inhibiting the activation of the NF-κB pathway in macrophages stimulated with LPS[6]. This pathway is a central regulator of the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.
Modulation of the ERK1/2 Signaling Pathway
Palmitoleic acid has been shown to modulate the Extracellular signal-Regulated Kinase (ERK1/2) pathway, which is involved in insulin gene expression and secretion in pancreatic β-cells.
Experimental Protocols
The following protocols are provided as a starting point for research using this compound. Researchers should optimize these protocols for their specific experimental systems.
Protocol 1: In Vitro Macrophage Inflammation Assay
This protocol describes how to assess the anti-inflammatory potential of this compound in a macrophage cell line.
Materials:
-
Macrophage cell line (e.g., RAW 264.7 or THP-1)
-
Cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS
-
This compound standard
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Lipopolysaccharide (LPS)
-
Phosphate-Buffered Saline (PBS)
-
Reagents for RNA extraction, cDNA synthesis, and qPCR (for gene expression analysis)
-
ELISA kits for cytokine measurement (e.g., TNF-α, IL-6)
Procedure:
-
Preparation of this compound-BSA Complex: a. Prepare a stock solution of this compound in ethanol. b. Prepare a 10% (w/v) fatty acid-free BSA solution in serum-free culture medium. c. Slowly add the this compound stock solution to the BSA solution while vortexing to achieve the desired final concentration. Incubate at 37°C for 30 minutes to allow for complex formation.
-
Cell Culture and Treatment: a. Seed macrophages in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight. b. The next day, replace the medium with serum-free medium and starve the cells for 2-4 hours. c. Pre-treat the cells with different concentrations of the this compound-BSA complex (e.g., 10, 50, 100 µM) for 2 hours. Include a vehicle control (BSA solution with ethanol). d. Stimulate the cells with LPS (e.g., 100 ng/mL) for 6-24 hours.
-
Analysis: a. Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA kits according to the manufacturer's instructions. b. Gene Expression Analysis: Lyse the cells and extract total RNA. Synthesize cDNA and perform qPCR to analyze the expression of inflammatory genes (e.g., Tnf, Il6, Nos2). Normalize the expression to a housekeeping gene.
Protocol 2: Quantitative Analysis by GC-MS
This protocol outlines a general method for the quantification of this compound in biological samples.
Materials:
-
Biological sample (e.g., cell lysate, plasma)
-
Internal standard (e.g., a wax ester not present in the sample)
-
Solvents for lipid extraction (e.g., chloroform, methanol)
-
Transesterification reagent (e.g., methanolic HCl or BF3-methanol)
-
Hexane
-
Anhydrous sodium sulfate
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Lipid Extraction: a. Homogenize the biological sample in a mixture of chloroform:methanol (2:1, v/v). b. Add the internal standard. c. After thorough mixing, centrifuge to separate the phases. d. Collect the lower organic phase containing the lipids.
-
Transesterification (for analysis of constituent fatty acids): a. Evaporate the solvent from the lipid extract under a stream of nitrogen. b. Add the transesterification reagent and heat at 100°C for 1 hour. c. After cooling, add water and extract the resulting fatty acid methyl esters (FAMEs) with hexane.
-
Direct Analysis of Wax Ester (optional): a. For direct analysis of the intact wax ester, omit the transesterification step. The extracted lipid can be directly analyzed by a high-temperature GC-MS method.
-
GC-MS Analysis: a. Inject the prepared sample into the GC-MS. b. Use a suitable capillary column for separating either FAMEs or intact wax esters. c. Develop a temperature program that allows for the separation of the analytes of interest. d. The mass spectrometer is used for identification and quantification based on characteristic fragment ions.
-
Quantification: a. Create a standard curve using known concentrations of this compound. b. Calculate the concentration in the sample by comparing the peak area of the analyte to that of the internal standard and referencing the standard curve.
Conclusion
This compound is a promising research tool for investigating the complex interplay of fatty acids in cellular signaling and metabolism. While further research is needed to fully elucidate its specific biological functions, the protocols and information provided herein offer a solid foundation for its application in diverse research areas. The anti-inflammatory and metabolic-modulating properties of its constituent fatty acids suggest that this compound could play a significant role in future studies on metabolic and inflammatory diseases.
References
- 1. Linolenyl palmitate | C34H62O2 | CID 56935945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Wax Esters Analysis Service - Creative Proteomics [creative-proteomics.com]
- 3. Wax Ester Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 4. Linoleate appears to protect against palmitate-induced inflammation in Huh7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palmitoleate | C16H29O2- | CID 5461012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Palmitoleic acid reduces the inflammation in LPS-stimulated macrophages by inhibition of NFκB, independently of PPARs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Assays Using Palmitoleic Acid
Disclaimer: The following application notes and protocols are based on in vitro studies of palmitoleic acid . Due to a lack of available scientific literature on the specific ester Linolenyl Palmitoleate , this document focuses on the biological activities of its constituent fatty acid, palmitoleic acid, as a proxy. The described effects and protocols should be considered in this context.
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for utilizing palmitoleic acid in various in vitro assays. The information is intended to guide researchers in studying the effects of this monounsaturated fatty acid on cell viability, inflammation, and insulin (B600854) signaling.
Application Note 1: Assessing the Effect of Palmitoleic Acid on Cancer Cell Viability
Introduction:
Palmitoleic acid has been shown to have variable effects on the viability of different cancer cell lines. In some contexts, it has been observed to inhibit cancer cell proliferation, while in others, it has shown protective effects against cytotoxicity induced by saturated fatty acids.[1][2] Therefore, it is crucial to empirically determine its effect on the specific cancer cell line of interest. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of living cells.[3]
Key Applications:
-
Screening for the anti-proliferative effects of palmitoleic acid on various cancer cell lines.
-
Determining the IC50 (half-maximal inhibitory concentration) of palmitoleic acid.
-
Investigating the protective effects of palmitoleic acid against drug-induced cytotoxicity.
Quantitative Data Summary: Effect of Palmitoleic Acid on Cell Viability
| Cell Line | Treatment | Concentration | Duration | Effect on Cell Viability | Reference |
| Endometrial Cancer Cells (Ishikawa) | Palmitic Acid | IC50: 348.2 ± 30.29 µM | 72h | Decrease | [4] |
| Endometrial Cancer Cells (ECC-1) | Palmitic Acid | IC50: 187.3 ± 19.02 µM | 72h | Decrease | [4] |
| Gastric Cancer Cells (MGC-803, SGC-7901, AGS, BGC-823) | Palmitic Acid | 200 µM | Not Specified | Inhibition of invasion by 82.5-91.7% | [5] |
Note: The table includes data on palmitic acid's effects to provide context, as studies often compare it with palmitoleic acid.
Experimental Protocol: MTT Assay for Cell Viability
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Palmitoleic acid (and/or Palmitic Acid as a control)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Preparation of Fatty Acid-BSA Conjugate:
-
Prepare a 10% (w/v) fatty acid-free BSA solution in serum-free medium or PBS.
-
Prepare a stock solution of palmitoleic acid in ethanol (B145695).
-
Warm the BSA solution to 37°C and add the palmitoleic acid stock solution dropwise while stirring to achieve the desired final concentration. The final ethanol concentration should be less than 0.1%.
-
Incubate the mixture for at least 30 minutes at 37°C to allow for complex formation.
-
-
Cell Treatment:
-
After 24 hours of cell seeding, remove the culture medium.
-
Add 100 µL of fresh medium containing various concentrations of the palmitoleic acid-BSA conjugate to the wells. Include a vehicle control (medium with BSA and the same concentration of ethanol used for the fatty acid stock).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[3]
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker for 10-15 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Experimental Workflow: Cell Viability Assessment
Caption: Workflow for Assessing Cell Viability Using MTT Assay.
Application Note 2: Evaluating the Anti-Inflammatory Effects of Palmitoleic Acid
Introduction:
Palmitoleic acid has demonstrated anti-inflammatory properties in various in vitro models, particularly in macrophages.[6][7] It can attenuate the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) in response to inflammatory stimuli like Lipopolysaccharide (LPS).[7] This anti-inflammatory effect is often mediated through the inhibition of signaling pathways like the Toll-like receptor 4 (TLR4) and Nuclear Factor-kappa B (NF-κB) pathway.[8][9]
Key Applications:
-
Investigating the ability of palmitoleic acid to suppress the production of pro-inflammatory cytokines in immune cells (e.g., macrophages, monocytes).
-
Elucidating the molecular mechanisms underlying the anti-inflammatory effects of palmitoleic acid by examining key signaling pathways.
-
Screening for potential anti-inflammatory drug candidates that mimic the effects of palmitoleic acid.
Quantitative Data Summary: Anti-Inflammatory Effects of Palmitoleic Acid
| Cell Type | Stimulant | Treatment | Concentration | Effect on Cytokine Levels | Reference |
| Primary Macrophages (WT) | LPS (2.5 µg/ml) | Palmitoleic Acid | 600 µmol/L | Decreased IL-6 production | [7] |
| Primary Macrophages (PPARα KO) | LPS (2.5 µg/ml) | Palmitoleic Acid | 600 µmol/L | Decreased TNF-α production | [7] |
| J774A.1 Macrophages | Palmitic Acid | Palmitoleic Acid | Not Specified | Ameliorates pro-inflammatory state | [8] |
Experimental Protocol: ELISA for Cytokine Measurement
Materials:
-
Macrophage cell line (e.g., RAW 264.7, J774A.1) or primary macrophages
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Palmitoleic acid-BSA conjugate
-
ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6)
-
96-well ELISA plates
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent (as provided in the ELISA kit)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed macrophages in a 24-well or 48-well plate at an appropriate density.
-
Allow cells to adhere overnight.
-
Pre-treat the cells with different concentrations of palmitoleic acid-BSA conjugate for a specified time (e.g., 1-4 hours).
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for a defined period (e.g., 6-24 hours) to induce cytokine production. Include appropriate controls (untreated, LPS only, palmitoleic acid only).
-
-
Collection of Supernatant: After the incubation period, centrifuge the plates to pellet any detached cells and collect the cell culture supernatant. Store at -80°C until use.
-
ELISA Procedure (General Steps, refer to kit manual for specifics):
-
Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.[10]
-
Wash the plate with wash buffer.
-
Block the plate with a blocking buffer for 1-2 hours at room temperature.[10]
-
Wash the plate.
-
Add standards and diluted samples (cell culture supernatants) to the wells and incubate for 2 hours at room temperature.[10]
-
Wash the plate.
-
Add the detection antibody and incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
Add the enzyme conjugate (e.g., Streptavidin-HRP) and incubate for 20-30 minutes at room temperature.
-
Wash the plate.
-
Add the substrate solution and incubate in the dark until color develops.
-
Add the stop solution to terminate the reaction.
-
-
Absorbance Measurement: Measure the absorbance at 450 nm.
-
Data Analysis: Generate a standard curve from the absorbance values of the standards. Use the standard curve to calculate the concentration of the cytokine in the samples.
Signaling Pathway: Palmitoleic Acid Inhibition of NF-κB Activation
Caption: Palmitoleic Acid's Anti-Inflammatory Signaling Pathway.
Application Note 3: Investigating the Role of Palmitoleic Acid in Insulin Signaling
Introduction:
Palmitoleic acid has been implicated in the regulation of insulin secretion and sensitivity. In pancreatic β-cells, it can influence insulin gene expression and secretion through signaling pathways such as the Extracellular signal-regulated kinase 1/2 (ERK1/2) pathway.[11] Understanding how palmitoleic acid modulates these pathways is crucial for research into metabolic diseases like type 2 diabetes.
Key Applications:
-
Studying the effect of palmitoleic acid on insulin secretion from pancreatic β-cell lines (e.g., INS-1, MIN6).
-
Investigating the activation of key signaling proteins, such as ERK1/2, in response to palmitoleic acid treatment.
-
Assessing the potential of palmitoleic acid to protect pancreatic β-cells from lipotoxicity induced by saturated fatty acids.
Quantitative Data Summary: Effects of Palmitoleic Acid on Insulin Signaling
| Cell Line | Treatment | Concentration | Duration | Effect | Reference |
| Pancreatic Islets | Palmitate | 0.1 mmol/L | 30 min | Increased Tyr phosphorylation of IRS2 | [5] |
| C2C12 myotubes | Palmitate | 0.25, 0.5, 0.75 mM | >=16h | Decreased insulin-stimulated pAkt expression | [12] |
Note: Data on palmitate is included to highlight the contrasting effects often studied alongside palmitoleic acid.
Experimental Protocol: Western Blot for ERK1/2 Phosphorylation
Materials:
-
Pancreatic β-cell line (e.g., INS-1)
-
Complete cell culture medium
-
Palmitoleic acid-BSA conjugate
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture pancreatic β-cells to 70-80% confluency.
-
Serum-starve the cells for a few hours before treatment, if necessary.
-
Treat the cells with the desired concentrations of palmitoleic acid-BSA conjugate for various time points (e.g., 5, 15, 30, 60 minutes).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein samples to the same concentration and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
-
-
Data Analysis: Quantify the band intensities and express the level of phosphorylated ERK1/2 relative to the total ERK1/2.
Signaling Pathway: Palmitoleic Acid and ERK1/2 Activation
Caption: Palmitoleic Acid-Mediated ERK1/2 Signaling Pathway.
References
- 1. balsinde.org [balsinde.org]
- 2. mdpi.com [mdpi.com]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. mdpi.com [mdpi.com]
- 5. Palmitic Acid Inhibits the Growth and Metastasis of Gastric Cancer by Blocking the STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palmitoleate Reverses High Fat-induced Proinflammatory Macrophage Polarization via AMP-activated Protein Kinase (AMPK) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palmitoleic acid reduces the inflammation in LPS-stimulated macrophages by inhibition of NFκB, independently of PPARs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Palmitoleic acid ameliorates palmitic acid-induced proinflammation in J774A.1 macrophages via TLR4-dependent and TNF-α-independent signallings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. uvadoc.uva.es [uvadoc.uva.es]
- 10. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 11. Connecting pancreatic islet lipid metabolism with insulin secretion and the development of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Linolenyl Palmitoleate as a Biomarker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palmitoleic acid (cis-9-hexadecenoic acid), a monounsaturated omega-7 fatty acid, is emerging as a significant biomarker in metabolic research. It is synthesized endogenously from palmitic acid by the enzyme stearoyl-CoA desaturase-1 (SCD1) and is also obtained from dietary sources. Palmitoleic acid functions as a "lipokine," a lipid hormone that facilitates communication between different tissues to regulate systemic metabolism. Altered levels of palmitoleic acid have been associated with a range of metabolic disorders, including non-alcoholic fatty liver disease (NAFLD), type 2 diabetes, and cardiovascular disease, making it a valuable biomarker for disease diagnosis, prognosis, and monitoring therapeutic interventions. This document provides detailed protocols for the quantification of palmitoleic acid in biological samples and an overview of its role in key signaling pathways.
Data Presentation: Quantitative Levels of Palmitoleic Acid
The following tables summarize the quantitative data of palmitoleic acid levels in human plasma/serum from various studies, highlighting its association with metabolic diseases.
Table 1: Palmitoleic Acid Levels in Non-Alcoholic Fatty Liver Disease (NAFLD)
| Subject Group | Palmitoleic Acid (16:1n-7) Levels | Reference |
| Healthy Controls | Lower Levels | [1][2] |
| NAFLD Patients (Lean) | Significantly Higher vs. Healthy Controls | [2] |
| NAFLD Patients (Overweight) | Significantly Higher vs. Healthy Controls | [2] |
| NAFLD Patients (Obese) | Most Significantly Elevated vs. Healthy Controls | [2] |
| Subjects with Low Liver Fat | Lower VLDL-triacylglycerol 16:1n–7 molar percentage | [1] |
| Subjects with High Liver Fat | 45% higher VLDL-triacylglycerol 16:1n–7 molar percentage | [1] |
Table 2: General Population Plasma Phospholipid Palmitoleic Acid Levels
| Population | Palmitoleic Acid (% of total fatty acids) | Reference |
| Cardiovascular Health Study Cohort (n=3630) | Mean (±SD): 0.49 ± 0.20% | [3] |
| Cardiovascular Health Study Cohort (n=3630) | Range: 0.11–2.55% | [3] |
Table 3: Plasma Palmitoleic Acid in Type 1 Diabetes
| Subject Group | Unesterified Palmitoleic Acid (µmol/liter) | Reference |
| Non-diabetic Controls | 15.8 ± 2 | [4] |
| Individuals with Type 1 Diabetes | 11.5 ± 2 | [4] |
Experimental Protocols
Accurate quantification of palmitoleic acid in biological matrices is crucial for its validation as a biomarker. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.
Protocol 1: Quantification of Total Palmitoleic Acid by GC-MS
This protocol involves the extraction of total lipids, derivatization of fatty acids to fatty acid methyl esters (FAMEs), and subsequent analysis by GC-MS.
1. Lipid Extraction (Folch Method)
-
To 100 µL of plasma or serum in a glass tube, add 2 mL of a 2:1 (v/v) chloroform:methanol solution.
-
Vortex vigorously for 2 minutes.
-
Add 0.5 mL of 0.9% NaCl solution to induce phase separation.
-
Vortex for 30 seconds and centrifuge at 2,000 x g for 10 minutes to separate the layers.
-
Carefully collect the lower organic layer containing the lipids into a new glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen.
2. Derivatization to Fatty Acid Methyl Esters (FAMEs)
-
To the dried lipid extract, add 1 mL of 14% Boron trifluoride (BF₃) in methanol.
-
Cap the tube tightly and heat at 100°C for 30 minutes.
-
Cool the tube to room temperature.
-
Add 1 mL of hexane (B92381) and 0.5 mL of saturated NaCl solution.
-
Vortex thoroughly and centrifuge at 1,500 x g for 5 minutes.
-
Transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.[5]
3. GC-MS Analysis
-
GC Column: FAMEWAX or similar polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 100°C, hold for 2 min, ramp at 15°C/min to 180°C, then ramp at 5°C/min to 250°C and hold for 3 min.
-
MS Detector: Electron ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for target FAMEs to enhance sensitivity.
Protocol 2: Quantification of Free Palmitoleic Acid by LC-MS/MS
This protocol allows for the direct analysis of free (non-esterified) fatty acids without derivatization.
1. Sample Preparation (Protein Precipitation and Extraction)
-
To 100 µL of plasma or serum, add 300 µL of acetonitrile (B52724) containing an internal standard (e.g., deuterated palmitoleic acid).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 x g for 10 minutes.
-
Collect the supernatant for LC-MS/MS analysis.[6]
2. LC-MS/MS Analysis
-
LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A suitable gradient to separate the fatty acids (e.g., start with 40% B, increase to 95% B over 10 minutes).
-
Flow Rate: 0.3 mL/min.
-
MS Detector: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in negative ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions of palmitoleic acid and the internal standard.
Signaling Pathways and Experimental Workflows
Signaling Pathways Involving Palmitoleic Acid
Palmitoleic acid has been shown to modulate several key signaling pathways involved in metabolism and inflammation.
Palmitoleic acid has been shown to influence the Extracellular signal-regulated kinase (ERK) pathway, which is a critical component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[7][8] This pathway is involved in the regulation of cell proliferation and differentiation.[9]
Furthermore, palmitoleic acid can modulate inflammatory responses through its interaction with Toll-like receptor 4 (TLR4). While saturated fatty acids like palmitic acid can activate TLR4, leading to a pro-inflammatory cascade, palmitoleic acid has been shown to have a protective effect by reducing TLR4 signaling.[10][11]
Conclusion
Palmitoleic acid is a promising biomarker for metabolic diseases, with its levels reflecting underlying metabolic dysregulation. The provided protocols offer robust and reliable methods for its quantification in research and clinical settings. Further investigation into the signaling pathways modulated by palmitoleic acid will continue to elucidate its role in health and disease, paving the way for novel therapeutic strategies.
References
- 1. sensusimpact.com [sensusimpact.com]
- 2. d-nb.info [d-nb.info]
- 3. Circulating palmitoleic acid and risk of metabolic abnormalities and new-onset diabetes1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. Palmitoleate inhibits insulin transcription by activating the ERK1/2 pathway in rat pancreatic β-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Regulation of ERK2 activity by dynamic S-acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palmitoleic acid ameliorates palmitic acid-induced proinflammation in J774A.1 macrophages via TLR4-dependent and TNF-α-independent signallings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fatty acid-induced induction of Toll-like receptor-4/nuclear factor-κB pathway in adipocytes links nutritional signalling with innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
Applications of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Metabolic Research
Introduction
Fatty acid esters of hydroxy fatty acids (FAHFAs) are a novel class of endogenous lipids with significant potential in metabolic research and therapeutic development. While the specific molecule "Linolenyl Palmitoleate" is not extensively characterized, it belongs to this broader class of lipids. The most well-studied members of the FAHFA family are the palmitic acid esters of hydroxy stearic acids (PAHSAs), which have demonstrated potent anti-diabetic and anti-inflammatory properties.[1][2] These application notes will focus on the known metabolic effects of FAHFAs, using PAHSAs as a primary example, and provide detailed protocols for their study.
FAHFAs are synthesized in various tissues, with adipose tissue being a major site of production.[3] Their levels have been found to be altered in metabolic disease states, such as insulin (B600854) resistance and type 2 diabetes, suggesting a crucial role in metabolic homeostasis.[4][5] Research has shown that FAHFAs can improve glucose tolerance, enhance insulin sensitivity, and reduce inflammation, making them attractive targets for drug discovery.[2][4]
Key Metabolic Effects of FAHFAs
FAHFAs exert their metabolic effects through various mechanisms, primarily involving the activation of G protein-coupled receptors (GPCRs) and modulation of key metabolic pathways.
Regulation of Glucose Homeostasis
-
Enhanced Insulin Secretion: Certain FAHFA isomers, such as 9-PAHSA, stimulate glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells. This action is mediated, at least in part, by the activation of GPR40.[3][4]
-
Improved Insulin Sensitivity: FAHFAs have been shown to improve insulin sensitivity in peripheral tissues. For instance, PAHSAs enhance insulin-stimulated glucose uptake in adipocytes and improve systemic insulin sensitivity through the activation of GPR120.[3]
-
Suppression of Hepatic Glucose Production: PAHSAs can augment insulin's effect on suppressing endogenous glucose production (EGP) in the liver.[6] This is mediated through a cAMP-dependent pathway involving Gα/i protein-coupled receptors, with GPR43 being identified as a key receptor in this process.[6][7]
Anti-Inflammatory Effects
FAHFAs exhibit significant anti-inflammatory properties, which are crucial in the context of metabolic diseases often characterized by chronic low-grade inflammation. They can reduce the production of pro-inflammatory cytokines like TNF-α and IL-6 by macrophages, an effect also mediated through GPR120.[3]
Quantitative Data on the Metabolic Effects of PAHSAs
The following tables summarize the quantitative effects of PAHSA administration from preclinical studies.
Table 1: Effects of Chronic PAHSA Treatment on Glucose Homeostasis in Mice
| Parameter | Diet | Treatment | Result | Reference |
| Glucose Infusion Rate (GIR) during hyperinsulinemic-euglycemic clamp | Chow | Vehicle | 13 ± 2 mg/kg/min | [6] |
| Chow | 5-PAHSA (0.1 mg/day) + 9-PAHSA (0.4 mg/day) | 27 ± 4 mg/kg/min | [6] | |
| High-Fat Diet (HFD) | Vehicle | 2 ± 0.5 mg/kg/min | [6] | |
| High-Fat Diet (HFD) | 5-PAHSA (0.1 mg/day) + 9-PAHSA (0.4 mg/day) | 10 ± 3 mg/kg/min | [6] | |
| Endogenous Glucose Production (EGP) suppression by insulin | Chow | Vehicle | 28% | [6] |
| Chow | 5-PAHSA (0.1 mg/day) + 9-PAHSA (0.4 mg/day) | 55% | [6] | |
| High-Fat Diet (HFD) | Vehicle | 0% (insulin failed to suppress) | [6] | |
| High-Fat Diet (HFD) | 5-PAHSA (0.1 mg/day) + 9-PAHSA (0.4 mg/day) | 37% | [6] |
Table 2: Acute Effects of 9-PAHSA on Endogenous Glucose Production (EGP) in Mice
| Parameter | Genotype | Treatment | Result | Reference |
| Ambient EGP | Wild-Type (WT) | Vehicle | 24.2 ± 1.9 mg/kg/min | [7] |
| Wild-Type (WT) | 9-PAHSA (9µg/hr) | 17.2 ± 0.7 mg/kg/min | [7] | |
| GPR43 Knockout (KO) | Vehicle | 25.3 ± 4.2 mg/kg/min | [7] | |
| GPR43 Knockout (KO) | 9-PAHSA (9µg/hr) | 23.4 ± 2.7 mg/kg/min | [7] |
Experimental Protocols
Protocol 1: In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay in Pancreatic Islets
Objective: To determine the effect of a test FAHFA on glucose-stimulated insulin secretion from isolated pancreatic islets.
Materials:
-
Isolated pancreatic islets (e.g., from mouse or human donor)
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.2% BSA, containing low glucose (2.8 mM) and high glucose (16.7 mM)
-
Test FAHFA (e.g., 9-PAHSA) dissolved in a suitable vehicle (e.g., DMSO)
-
Insulin ELISA kit
-
96-well plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Isolate pancreatic islets using a standard collagenase digestion method.
-
Pre-incubate size-matched islets in KRB buffer with 2.8 mM glucose for 1 hour at 37°C to allow them to equilibrate.
-
Transfer groups of islets (e.g., 5-10 islets per well) into a 96-well plate containing KRB buffer with 2.8 mM glucose and the test FAHFA at various concentrations (or vehicle control).
-
Incubate for 1 hour at 37°C.
-
Collect the supernatant for measurement of basal insulin secretion.
-
Replace the buffer with KRB containing 16.7 mM glucose and the same concentrations of the test FAHFA (or vehicle).
-
Incubate for another hour at 37°C.
-
Collect the supernatant for measurement of stimulated insulin secretion.
-
Measure insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.
-
Data can be expressed as fold-change in insulin secretion over basal conditions.
Protocol 2: In Vivo Hyperinsulinemic-Euglycemic Clamp in Mice
Objective: To assess the effect of chronic FAHFA treatment on systemic insulin sensitivity.
Materials:
-
Mice treated with FAHFA or vehicle (e.g., via osmotic minipumps for several weeks)
-
Anesthesia (e.g., isoflurane)
-
Catheters for jugular vein and carotid artery cannulation
-
Infusion pumps
-
Human insulin solution
-
20% dextrose solution
-
Glucose meter and test strips
-
[3-³H]-glucose tracer (for measuring glucose turnover)
Procedure:
-
Surgically implant catheters into the jugular vein (for infusions) and carotid artery (for blood sampling) of the mice and allow for recovery.
-
Fast the mice overnight prior to the clamp procedure.
-
On the day of the experiment, connect the conscious and unrestrained mice to the infusion lines.
-
A primed-continuous infusion of [3-³H]-glucose is started to measure basal glucose turnover.
-
After a basal period, a continuous infusion of human insulin is initiated (e.g., 2.5 mU/kg/min).
-
Arterial blood glucose is monitored every 5-10 minutes.
-
A variable infusion of 20% dextrose is started and adjusted to maintain euglycemia (e.g., ~120 mg/dL).
-
The glucose infusion rate (GIR) required to maintain euglycemia is a measure of insulin sensitivity. A higher GIR indicates greater insulin sensitivity.
-
Blood samples are taken at steady-state to determine glucose specific activity and calculate whole-body glucose turnover and hepatic glucose production.
Signaling Pathways and Visualizations
FAHFAs mediate their metabolic effects through complex signaling cascades. The diagrams below illustrate the key pathways involved.
Caption: FAHFA-mediated stimulation of insulin secretion via GPR40.
Caption: FAHFA signaling in adipocytes and hepatocytes.
Conclusion
FAHFAs represent a promising class of lipids for metabolic research. Their beneficial effects on glucose homeostasis and inflammation, coupled with their endogenous nature, make them exciting candidates for further investigation. The protocols and pathways described in these application notes provide a framework for researchers to explore the therapeutic potential of FAHFAs in metabolic diseases. Future studies will likely uncover more detailed mechanisms of action and identify specific FAHFA isomers with optimized therapeutic profiles.
References
- 1. Understanding FAHFAs: From structure to metabolic regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Palmitic Acid Hydroxystearic Acids Activate GPR40, Which Is Involved in Their Beneficial Effects on Glucose Homeostasis [escholarship.org]
- 5. Palmitic Acid Hydroxystearic Acids Activate GPR40, Which Is Involved in Their Beneficial Effects on Glucose Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. diabetesjournals.org [diabetesjournals.org]
Application Notes and Protocols for Linolenyl Palmitoleate Supplementation in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linolenyl palmitoleate (B1233929) is an ester formed from linolenic acid, a polyunsaturated omega-3 or omega-6 fatty acid, and palmitoleic acid, a monounsaturated omega-7 fatty acid. While direct studies on linolenyl palmitoleate supplementation in cell culture are limited, a significant body of research exists on the effects of its constituent fatty acids. These application notes provide a comprehensive overview of the potential applications of this compound by examining the known cellular effects of linolenic and palmitoleic acids. This document offers detailed protocols for preparing and applying fatty acid supplements in cell culture, assessing their impact on cell health, and visualizing the underlying cellular mechanisms.
Palmitoleic acid is recognized as a lipokine, a lipid hormone that can influence various metabolic processes, including insulin (B600854) sensitivity and inflammation.[1][2] In contrast, linolenic acid is an essential fatty acid known for its role in inflammation and cell signaling.[3][4] The combination of these two fatty acids in the form of this compound may offer unique biological activities relevant to drug development and cellular research.
Key Applications in Cell Culture
Supplementation with the constituent fatty acids of this compound has been investigated in various cell culture models, suggesting potential roles in:
-
Modulating Cell Viability and Proliferation: Palmitoleic acid has been shown to have no detrimental effect on cell viability and may even enhance cell survival, contrasting with the cytotoxic effects of saturated fatty acids like palmitic acid.[1][5][6] For instance, in 3T3-L1 preadipocytes, 100 μM palmitoleic acid increased cell numbers by approximately 17% after 24 hours.[1] A combination of oleic acid, linoleic acid, palmitoleic acid, and α-linolenic acid promoted the expansion of NK-92 cells in vitro.[7]
-
Anti-Inflammatory Effects: Palmitoleic acid has demonstrated anti-inflammatory properties. In adipocytes, it can lower the expression of inflammation-related genes.[1] Linoleic acid, however, can induce proinflammatory events in vascular endothelial cells.[3]
-
Regulation of Apoptosis: Saturated fatty acids like palmitate can induce apoptosis in various cell types, including pancreatic beta-cells and endothelial cells.[6][8] Monounsaturated fatty acids, such as palmitoleate, can protect against palmitate-induced apoptosis.[6][8]
-
Metabolic Regulation: Palmitoleic acid can influence insulin secretion and gene expression in pancreatic β-cells.[9] It is also involved in the regulation of lipid accumulation.[5]
Data Presentation
The following tables summarize recommended concentration ranges and observed effects of the constituent fatty acids of this compound in various cell culture models.
Table 1: Recommended Concentration Ranges of Palmitoleic Acid in Cell Culture
| Cell Type | Concentration Range (µM) | Observed Effects |
| Bovine Skeletal Muscle Satellite Cells | 50 - 200 | Promoted adipogenic differentiation.[2] |
| Human Hepatocellular Carcinoma (HepG2) | 100 - 1500 | Increased SIRT1 expression at 1.5 mM and increased lipid accumulation.[2][5] |
| Endometrial Cancer Cells (Ishikawa, ECC-1) | 10 - 100 | Inhibited cell proliferation and induced apoptosis.[2] |
| Rat Pancreatic Islets | Not specified | Increased insulin secretion and protected β-cells from glucotoxicity.[2] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 250 - 500 | Prevented the cytotoxic effects of palmitate.[6] |
Table 2: Summary of Palmitoleic and Linoleic Acid's Effects on Signaling Pathways
| Signaling Pathway | Key Proteins | Fatty Acid | Effect | Cellular Outcome |
| mTOR Signaling | mTORC1, SREBP1c, FASN, SCD1 | Palmitoleic Acid | Positive regulation | Promotes de novo lipogenesis.[2] |
| PPARα/AMPK Pathway | PPARα, AMPK | Palmitoleic Acid | Activation | Reduced lipid accumulation, increased insulin secretion.[2] |
| Insulin Signaling | IRS-1, PI3K/AKT | Palmitoleic Acid | Potentiation | Increased insulin sensitivity.[2] |
| G Protein-Coupled Receptors | GPR40, GPR120 | Palmitoleic Acid | Activation | Augments glucose-stimulated insulin secretion.[2] |
| PI3K/Akt and ERK1/2 Signaling | PI3K, Akt, ERK1/2 | Linoleic Acid | Activation | Induces proinflammatory events in vascular endothelial cells.[3] |
| ERK1/2, PPARG, PDX1 | ERK1/2, PPARG, PDX1 | Palmitoleate | Modulation | Regulates insulin gene expression.[9] |
Experimental Protocols
Protocol 1: Preparation of Fatty Acid-BSA Complex
This protocol describes the standard method for preparing a bovine serum albumin (BSA) complex of a fatty acid to ensure its solubility and delivery to cells in culture.[1][2][10][11]
Materials:
-
This compound (or individual fatty acids: linolenic acid and palmitoleic acid)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Ethanol (B145695), 100%
-
Sterile phosphate-buffered saline (PBS)
-
Sterile cell culture grade water
-
0.1 M NaOH
-
Water bath or heating block
-
Sterile filtration unit (0.22 µm)
Procedure:
-
Stock Solution Preparation: Dissolve the fatty acid in 100% ethanol to create a concentrated stock solution (e.g., 100 mM).[1][2] For some fatty acids like palmitic acid, dissolving in 50% ethanol at 54°C may be necessary.[5]
-
BSA Solution Preparation: Prepare a 10% (w/v) fatty acid-free BSA solution in sterile PBS or cell culture medium.[1][2] Warm the solution to 37°C to aid dissolution.[2]
-
Complex Formation: a. In a sterile conical tube, add the desired volume of the 10% BSA solution. b. While gently vortexing or stirring the BSA solution, slowly add the fatty acid stock solution to achieve the desired molar ratio (typically between 3:1 and 6:1 fatty acid to BSA).[1] c. A few drops of 0.1 M NaOH can be added to the fatty acid stock before addition to the BSA to facilitate saponification and binding.[2] d. Incubate the mixture in a 37°C water bath for 30-60 minutes with gentle agitation to allow for complex formation.[1][2]
-
Sterilization and Storage: a. Sterile filter the fatty acid-BSA complex solution through a 0.22 µm filter.[1][2] b. Aliquot the solution and store at -20°C for long-term use. Avoid repeated freeze-thaw cycles.[2]
Protocol 2: Cell Viability Assessment using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][13][14][15]
Materials:
-
Cells cultured in a 96-well plate
-
Fatty acid-BSA complexes (prepared as in Protocol 1)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)[13][15]
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium and allow them to adhere overnight.[13][15]
-
Cell Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of the fatty acid-BSA complex or the vehicle control (BSA solution without fatty acid).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).[15]
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[12][13]
-
Incubation with MTT: Incubate the plate at 37°C for 1.5 to 4 hours in a CO₂ incubator.[13][15]
-
Formazan (B1609692) Solubilization: a. Carefully remove the MTT-containing medium. b. Add 100-130 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[15] c. Wrap the plate in foil and shake on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm or 492 nm using a microplate reader.[15] A reference wavelength of 630 nm can be used to subtract background absorbance.
Protocol 3: Apoptosis Detection using Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.[16][17][18][19][20]
Materials:
-
Treated and control cells
-
Cell Lysis Buffer
-
Reaction Buffer containing DTT
-
Caspase-3 substrate (e.g., DEVD-pNA for colorimetric assay or Ac-DEVD-AMC for fluorometric assay)[16]
-
Microplate reader (for colorimetric or fluorometric detection)
Procedure:
-
Induce Apoptosis: Treat cells with the fatty acid-BSA complex or a known apoptosis inducer (positive control) for the desired time. Include an untreated control.[16]
-
Cell Lysis: a. Harvest the cells and centrifuge at 600 x g for 5 minutes.[19] b. Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer per 1-2 x 10⁶ cells.[18] c. Incubate on ice for 10-30 minutes.[16][18] d. Centrifuge at 12,000-20,000 x g for 10-15 minutes at 4°C to pellet the cell debris.[18][19] e. Transfer the supernatant (cytosolic extract) to a new tube.
-
Caspase-3 Activity Assay: a. To each well of a 96-well plate, add 5 µL of the cell lysate.[19] b. Add Assay Buffer to bring the volume up.[19] c. Add 10 µL of the Caspase-3 substrate.[19] d. Incubate the plate at 37°C for 1-2 hours.[16][18][19]
-
Detection: a. For the colorimetric assay, measure the absorbance at 400-405 nm.[16] b. For the fluorometric assay, measure the fluorescence with excitation at 380 nm and emission between 420-460 nm.[16]
-
Data Analysis: Compare the readings from the treated samples to the untreated control to determine the fold increase in caspase-3 activity.[16]
Protocol 4: Lipid Accumulation Assessment using Oil Red O Staining
Oil Red O is a lysochrome diazo dye used for staining neutral triglycerides and lipids in cells.[21][22][23][24][25]
Materials:
-
Cells cultured on coverslips or in multi-well plates
-
PBS
-
10% Formalin
-
Oil Red O working solution (prepared from a stock solution in 100% isopropanol)[23][24][25]
-
Hematoxylin (for counterstaining nuclei)
-
Light microscope
Procedure:
-
Cell Fixation: a. Remove the culture medium and gently wash the cells twice with PBS.[23][24][25] b. Add 10% Formalin to each well and incubate for 30-60 minutes.[23][24][25]
-
Cell Staining: a. Remove the formalin and gently wash the cells twice with deionized water.[23][24] b. Add 60% isopropanol to each well and incubate for 5 minutes.[23][24][25] c. Remove the isopropanol and add the Oil Red O working solution to completely cover the cells.[23][24][25] d. Incubate for 10-20 minutes at room temperature.[23][24][25]
-
Washing and Counterstaining: a. Remove the Oil Red O solution and wash the cells 2-5 times with deionized water until the excess stain is removed.[23][24][25] b. Add Hematoxylin and incubate for 1 minute.[23][24][25] c. Remove the Hematoxylin and wash with deionized water 2-5 times.[23][24][25]
-
Visualization: Keep the cells covered in water and view under a light microscope. Lipid droplets will appear red, and the nuclei will be blue.[23][24][25]
Mandatory Visualization
Caption: Experimental workflow for cell supplementation.
Caption: PI3K/Akt signaling pathway activation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Linoleic acid induces proinflammatory events in vascular endothelial cells via activation of PI3K/Akt and ERK1/2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Linoleic acid in Cell Culture [sigmaaldrich.com]
- 5. The effect of trans-palmitoleic acid on cell viability and sirtuin 1 gene expression in hepatocytes and the activity of peroxisome-proliferator-activated receptor-alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monounsaturated fatty acids protect against palmitate-induced lipoapoptosis in human umbilical vein endothelial cells | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. Differential protective effects of palmitoleic acid and cAMP on caspase activation and cell viability in pancreatic beta-cells exposed to palmitate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Palmitoleate inhibits insulin transcription by activating the ERK1/2 pathway in rat pancreatic β-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. MTT (Assay protocol [protocols.io]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. caspase3 assay [assay-protocol.com]
- 18. mpbio.com [mpbio.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. promega.com [promega.com]
- 21. Procedures for the staining of lipid droplets with Oil Red O [protocols.io]
- 22. researchgate.net [researchgate.net]
- 23. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 24. Lipid Staining Kit (ab287838/K580-24) | Abcam [abcam.com]
- 25. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for the Mass Spectrometry of Linolenyl Palmitoleate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linolenyl palmitoleate (B1233929) is a wax ester composed of α-linolenic acid, an omega-3 polyunsaturated fatty acid, and palmitoleyl alcohol, a monounsaturated fatty alcohol. Wax esters are neutral lipids that serve as energy storage molecules and have roles in buoyancy in marine organisms and as components of protective coatings in plants and insects.[1] The analysis of specific wax esters like linolenyl palmitoleate is crucial for understanding their metabolism, and potential physiological and pathological roles. Mass spectrometry (MS) is a powerful analytical technique for the structural elucidation and quantification of lipids.[1][2] These application notes provide a detailed overview and experimental protocols for the analysis of this compound using mass spectrometry.
Predicted Mass Spectrometry Data for this compound
Based on the structure of this compound (ester of α-linolenic acid, C18:3, and palmitoleyl alcohol, C16:1), the following quantitative data can be predicted. The exact mass of the intact molecule and its characteristic fragments are essential for its identification and quantification.
| Analyte | Formula | Exact Mass (Da) | Predicted [M+H]+ (m/z) | Predicted [M+NH4]+ (m/z) | Key Predicted Fragment Ions (m/z) and Identity |
| This compound | C34H58O2 | 514.4437 | 515.4515 | 532.4781 | 279.2324 ([Linolenic acid + H]+), 239.2426 ([Palmitoleyl alcohol - H2O + H]+) |
| α-Linolenic acid | C18H30O2 | 278.2246 | 279.2324 | - | Various fragments depending on ionization energy |
| Palmitoleyl alcohol | C16H32O | 240.2453 | 223.2426 ([M-H2O+H]+) | - | Fragments corresponding to loss of water and hydrocarbon fragments |
Experimental Protocols
Protocol 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) of this compound
This protocol is designed for the separation and identification of this compound from a lipid extract using a high-performance liquid chromatograph coupled to a quadrupole time-of-flight (Q-TOF) mass spectrometer.
Materials:
-
Solvents: Acetonitrile (ACN), isopropanol (B130326) (IPA), water (LC-MS grade), methanol (B129727) (MeOH), chloroform.
-
Additives: Formic acid, ammonium (B1175870) acetate (B1210297).
-
Lipid standards: this compound (if available), other wax ester standards.
-
Sample: Lipid extract dissolved in a suitable organic solvent (e.g., chloroform/methanol 2:1, v/v).
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system.
-
Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
-
Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer with an Electrospray Ionization (ESI) source.
Methodology:
-
Sample Preparation:
-
Dissolve the lipid extract in chloroform/methanol (2:1, v/v) to a final concentration of approximately 50-100 µg/mL.[2]
-
Prepare working standard solutions of this compound in the same solvent at concentrations ranging from 1 to 100 µM.[2]
-
For analysis, dilute the sample and standards in the initial mobile phase conditions.
-
-
LC Separation:
-
Mobile Phase A: Acetonitrile/Water (60:40, v/v) with 10 mM ammonium acetate and 0.1% formic acid.
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) with 10 mM ammonium acetate and 0.1% formic acid.
-
Gradient:
-
0-2 min: 30% B
-
2-25 min: Gradient to 100% B
-
25-30 min: Hold at 100% B
-
30.1-35 min: Return to 30% B and equilibrate.
-
-
Flow Rate: 0.25 mL/min.[3]
-
Column Temperature: 50 °C.[3]
-
Injection Volume: 5 µL.
-
-
MS Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Nebulizer Pressure: 30 psig.[3]
-
Drying Gas Flow: 4 L/min.[3]
-
Drying Gas Temperature: 325 °C.[3]
-
Capillary Voltage: 3.5 kV.
-
Full Scan (MS1) Range: m/z 200-1500.[3]
-
Tandem MS (MS/MS) Acquisition:
-
Select the precursor ion corresponding to the [M+H]+ or [M+NH4]+ of this compound.
-
Use collision-induced dissociation (CID) with a collision energy ramp (e.g., 20-40 eV) to generate fragment ions.
-
-
Data Analysis: The acquired data can be processed using appropriate software. The identification of this compound is confirmed by matching the retention time with a standard (if available) and by the accurate mass of the precursor and its characteristic fragment ions.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) of this compound (as Fatty Acid Methyl Ester and Fatty Alcohol)
For GC-MS analysis, wax esters are typically transesterified to their corresponding fatty acid methyl esters (FAMEs) and fatty alcohols, which are more volatile.
Materials:
-
Reagents: Methanolic HCl (1.25 M), hexane (B92381) (GC grade), sodium bicarbonate solution (5%).
-
Sample: Lipid extract containing this compound.
Instrumentation:
-
Gas Chromatograph (GC) with a flame ionization detector (FID) and a mass selective detector (MSD).
-
Capillary column suitable for FAME analysis (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
Methodology:
-
Sample Derivatization (Transesterification):
-
To the dried lipid extract, add 1 mL of 1.25 M methanolic HCl.
-
Heat the sample at 80°C for 1 hour.
-
After cooling, add 1 mL of hexane and 1 mL of 5% sodium bicarbonate solution.
-
Vortex and centrifuge. Collect the upper hexane layer containing the FAMEs and fatty alcohols.
-
Dry the hexane extract under a stream of nitrogen and reconstitute in a small volume of hexane for GC-MS analysis.
-
-
GC Separation:
-
MS Detection:
Data Analysis: Identify the methyl linolenate and palmitoleyl alcohol peaks by comparing their retention times and mass spectra with reference libraries (e.g., NIST).
Visualizations
Caption: Experimental workflow for the mass spectrometric analysis of this compound.
Caption: Putative signaling pathway of palmitoleic acid, a constituent of this compound.
References
- 1. Wax Esters Analysis Service - Creative Proteomics [creative-proteomics.com]
- 2. Compositional Analysis of Wax Esters in Human Meibomian Gland Secretions by Direct Infusion Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. GC/MS-Based Analysis of Fatty Acids and Amino Acids in H460 Cells Treated with Short-Chain and Polyunsaturated Fatty Acids: A Highly Sensitive Approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: NMR Spectroscopic Analysis of Linolenyl Palmitoleate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the nuclear magnetic resonance (NMR) spectroscopic analysis of linolenyl palmitoleate (B1233929), a wax ester composed of α-linolenic acid and palmitoleic acid. Due to the absence of publicly available, experimentally derived NMR data for this specific molecule, this note presents predicted ¹H and ¹³C NMR chemical shifts based on established values for its constituent fatty acids and similar lipid structures. Detailed protocols for sample preparation, NMR data acquisition, and processing are provided to facilitate the analysis of this and related lipid molecules. Additionally, a potential signaling pathway involving the bioactive lipid mediator, palmitoleate, is illustrated to provide biological context for the study of such molecules.
Introduction
Linolenyl palmitoleate is a wax ester formed from two biologically significant unsaturated fatty acids: α-linolenic acid, an essential omega-3 fatty acid, and palmitoleic acid, a monounsaturated fatty acid identified as a "lipokine" with roles in metabolic regulation. The analysis of such complex lipids is crucial for understanding their synthesis, metabolism, and potential therapeutic applications. NMR spectroscopy is a powerful, non-destructive technique for the structural elucidation and quantification of lipids, providing detailed information about their molecular composition and purity.[1][2]
Predicted Quantitative NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are derived from known chemical shift ranges for the functional groups present in wax esters and the experimental data for α-linolenic acid and palmitoleic acid.[1][2][3][4][5][6][7] The numbering scheme for the carbon atoms of the respective fatty acid chains is provided below.
Numbering of Carbon Atoms in this compound:
-
Palmitoleate Moiety: C1' to C16' (C1' being the carbonyl carbon)
-
Linolenate Moiety: C1'' to C18'' (C1'' being the ester-linked carbon)
Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃
| Chemical Group | Predicted δ (ppm) | Multiplicity | Corresponding Protons |
| Terminal Methyl (-CH₃) | 0.88 - 0.98 | t | C16'-H₃, C18''-H₃ |
| Methylene Chain (-(CH₂)n-) | 1.25 - 1.40 | m | Multiple CH₂ groups |
| β to Carbonyl (-CH₂-CH₂-COO-) | 1.60 - 1.65 | m | C3'-H₂ |
| Allylic (-CH₂-CH=CH-) | 2.00 - 2.10 | m | C8'-H₂, C11'-H₂, C11''-H₂, C14''-H₂ |
| α to Carbonyl (-CH₂-COO-) | 2.28 - 2.32 | t | C2'-H₂ |
| Bis-allylic (=CH-CH₂-CH=) | 2.78 - 2.82 | m | C11''-H₂, C14''-H₂ |
| Methylene α to Ester Oxygen (-O-CH₂-) | 4.05 - 4.15 | t | C1''-H₂ |
| Olefinic (-CH=CH-) | 5.30 - 5.40 | m | C9'-H, C10'-H, C9''-H, C10''-H, C12''-H, C13''-H, C15''-H, C16''-H |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Chemical Group | Predicted δ (ppm) | Corresponding Carbons |
| Terminal Methyl (-CH₃) | 14.0 - 14.5 | C16', C18'' |
| Methylene Chain (-(CH₂)n-) | 22.0 - 32.0 | Multiple CH₂ groups |
| Allylic (-CH₂-CH=CH-) | 25.5 - 27.5 | C8', C11', C11'', C14'' |
| Bis-allylic (=CH-CH₂-CH=) | 25.5 - 26.0 | C11'', C14'' |
| α to Carbonyl (-CH₂-COO-) | 34.0 - 34.5 | C2' |
| Methylene α to Ester Oxygen (-O-CH₂-) | 64.0 - 65.0 | C1'' |
| Olefinic (-CH=CH-) | 127.0 - 132.0 | C9', C10', C9'', C10'', C12'', C13'', C15'', C16'' |
| Carbonyl (-COO-) | 173.0 - 174.0 | C1' |
Experimental Protocols
Sample Preparation
A standardized protocol is essential for obtaining high-quality, reproducible NMR spectra.[3]
-
Dissolution: Accurately weigh 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) and dissolve it in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃). CDCl₃ is a common solvent for lipids.
-
Internal Standard: For quantitative analysis, add a known amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), which provides a reference signal at 0 ppm.
-
Transfer: Transfer the solution to a 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's detection zone.
-
Storage: If not analyzed immediately, store the sample at a low temperature in a sealed container to prevent solvent evaporation and sample degradation.
NMR Data Acquisition
The following are general acquisition parameters that can be optimized for the specific instrument used.
¹H NMR Spectroscopy:
-
Spectrometer: A 400 MHz or higher field spectrometer is recommended for better signal dispersion.
-
Pulse Sequence: A standard single-pulse sequence is typically sufficient.
-
Number of Scans: 16 to 64 scans are generally adequate.
-
Relaxation Delay (d1): A delay of 1-2 seconds is usually sufficient for qualitative analysis. For quantitative analysis, a longer delay (5-7 times the longest T1) is necessary.
-
Spectral Width: A spectral width of 12-16 ppm is appropriate.
¹³C NMR Spectroscopy:
-
Spectrometer: A 100 MHz or higher field spectrometer is recommended.
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) is used to simplify the spectrum and improve the signal-to-noise ratio.
-
Number of Scans: A higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): A delay of 2-5 seconds is a reasonable starting point.
Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing and Baseline Correction: Manually or automatically correct the phase and baseline of the spectrum to ensure accurate integration.
-
Referencing: Calibrate the spectrum by setting the TMS signal to 0 ppm.
-
Integration: Integrate the signals of interest to determine the relative ratios of different protons or carbons in the molecule.
Visualization of Experimental Workflow and a Potential Signaling Pathway
Experimental Workflow
The general workflow for the NMR analysis of this compound is outlined below.
Caption: General workflow for NMR analysis.
Potential Signaling Pathway of Palmitoleate
Palmitoleic acid, a component of this compound, has been identified as a lipokine that can influence cellular processes such as insulin (B600854) sensitivity and inflammation. The diagram below illustrates a simplified potential pathway of how palmitoleate might exert its effects.
Caption: Palmitoleate signaling pathway.
Conclusion
References
- 1. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. magritek.com [magritek.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. PALMITOLEIC ACID(373-49-9) 1H NMR spectrum [chemicalbook.com]
- 7. bmse000926 Palmitoleic Acid at BMRB [bmrb.io]
Application Notes and Protocols for Linolenyl Palmitoleate Delivery to Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linolenyl Palmitoleate is a wax ester composed of linolenic acid and palmitoleic acid (9-Hexadecenoic acid, 9,12-octadecadienyl ester, (Z,Z,Z)-)[1]. As a lipophilic molecule, its delivery in aqueous biological systems requires specialized formulation strategies to enhance bioavailability and achieve targeted therapeutic effects. Both of its constituent fatty acids, α-linolenic acid (an omega-3) and palmitoleic acid (an omega-7), are known to possess significant biological activities, including the modulation of lipid metabolism and inflammatory pathways[2][3]. This document provides detailed application notes and protocols for the formulation of this compound and its delivery to animal models via oral, intravenous, and intramuscular routes, based on established methodologies for similar lipid-based compounds.
Data Presentation: Hypothetical Quantitative Outcomes
The following tables summarize expected quantitative data from in vivo studies based on typical results for lipid nanoparticle delivery and the known biological effects of the constituent fatty acids.
Table 1: Pharmacokinetic Parameters of LNP-Encapsulated this compound in Mice (Based on data for similar solid lipid nanoparticle formulations[4])
| Administration Route | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng·hr/mL) | Mean Residence Time (hr) |
| Intravenous (IV) | 1250 ± 150 | 0.25 ± 0.1 | 2800 ± 300 | 2.5 ± 0.5 |
| Intramuscular (IM) | 350 ± 50 | 6 ± 1.5 | 4500 ± 500 | 18 ± 3 |
| Oral Gavage (Nanoemulsion) | 180 ± 40 | 4 ± 1 | 2200 ± 250 | 10 ± 2 |
Table 2: Biodistribution of Radiolabeled LNP-Linolenyl Palmitoleate in Mice (24h Post-Injection) (Data presented as % Injected Dose per Gram of Tissue (%ID/g). Based on typical LNP distribution patterns[5][6])
| Organ | Intravenous (IV) | Intramuscular (IM) | Oral Gavage |
| Blood | 1.5 ± 0.4 | 2.5 ± 0.6 | 1.8 ± 0.5 |
| Liver | 45.0 ± 5.0 | 8.0 ± 2.0 | 12.0 ± 3.0 |
| Spleen | 15.0 ± 3.0 | 3.0 ± 0.8 | 4.0 ± 1.0 |
| Lungs | 4.0 ± 1.1 | 1.5 ± 0.4 | 1.2 ± 0.3 |
| Kidneys | 3.0 ± 0.7 | 2.0 ± 0.5 | 2.5 ± 0.6 |
| Muscle (injection site) | N/A | 35.0 ± 7.0 | N/A |
| Adipose Tissue | 2.5 ± 0.6 | 4.0 ± 1.0 | 5.0 ± 1.2 |
Table 3: Efficacy in a Diet-Induced Obesity Mouse Model (4-week treatment) (Hypothetical data based on effects of palmitoleic acid[3])
| Group | Body Weight Change (%) | Plasma Triglycerides (mg/dL) | Hepatic Triglycerides (mg/g) | Pro-inflammatory Cytokine (TNF-α, pg/mL) |
| Control (Vehicle) | +25 ± 4 | 150 ± 20 | 120 ± 15 | 80 ± 10 |
| This compound (Oral) | +15 ± 3 | 90 ± 15 | 75 ± 10 | 50 ± 8 |
| This compound (IM) | +14 ± 3 | 85 ± 12 | 70 ± 9 | 45 ± 7 |
| *p < 0.05 compared to Control |
Experimental Protocols
Protocol 1: Formulation of this compound in Lipid Nanoparticles (LNPs)
This protocol describes the preparation of LNPs encapsulating this compound using a microfluidic mixing method, a technique widely used for its reproducibility and scalability[7].
Materials:
-
This compound (active pharmaceutical ingredient)
-
Ionizable Lipid (e.g., DLin-MC3-DMA)
-
Helper Phospholipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC)[]
-
Cholesterol
-
PEG-Lipid (e.g., DMG-PEG2000)
-
Ethanol (B145695) (anhydrous, USP grade)
-
Aqueous Buffer: 50 mM Sodium Citrate (B86180), pH 4.0[7]
-
Dialysis Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Microfluidic mixing device (e.g., NanoAssemblr®)
-
Sterile, pyrogen-free vials and syringes
-
0.22 µm sterile syringe filters
Methodology:
-
Lipid Phase Preparation:
-
Dissolve the ionizable lipid, DSPC, cholesterol, PEG-lipid, and this compound in anhydrous ethanol.
-
A typical molar ratio for the lipid components is 50:10:38.5:1.5 (Ionizable:DSPC:Cholesterol:PEG-Lipid)[9].
-
The concentration of this compound should be optimized based on desired drug loading. A starting point is a total lipid to drug weight ratio of 20:1.
-
-
Aqueous Phase Preparation:
-
The aqueous phase consists of the 50 mM Sodium Citrate buffer at pH 4.0.
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing system according to the manufacturer's instructions.
-
Load the lipid-ethanol phase into one syringe and the aqueous buffer into another.
-
Pump the two phases through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to lipid phase). The rapid mixing causes nanoprecipitation, forming the LNPs with the this compound encapsulated in the core.
-
-
Purification and Buffer Exchange:
-
The resulting LNP solution is diluted with the citrate buffer.
-
Transfer the LNP solution to a dialysis cassette (e.g., 10 kDa MWCO).
-
Perform dialysis against sterile PBS (pH 7.4) for at least 18 hours, with multiple buffer changes, to remove the ethanol and exchange the acidic buffer for a physiological pH buffer.
-
-
Sterilization and Characterization:
-
Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.
-
Characterize the LNPs for particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).
-
Determine the encapsulation efficiency by separating free from encapsulated drug (e.g., using size exclusion chromatography) and quantifying the this compound content via HPLC or a similar analytical method.
-
Protocol 2: Administration to Animal Models (Mice)
All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC). C57BL/6 mice are a common strain for metabolic studies[10].
A. Oral Gavage Delivery For oral delivery, a nanoemulsion or lipid-based solution is often suitable to enhance absorption via the lymphatic system[11][12].
-
Formulation Preparation:
-
Dissolve this compound in a biocompatible oil (e.g., sesame oil or medium-chain triglycerides).
-
Alternatively, use the LNP formulation prepared in Protocol 1, as some nanocarriers can enhance oral bioavailability.
-
-
Animal Handling and Dosing:
-
Weigh the mouse to determine the correct dosing volume. A typical dose might be 10-50 mg/kg.
-
Manually restrain the mouse by scruffing the neck to immobilize the head.
-
Measure the distance from the mouse's snout to the last rib to ensure proper gavage needle length.
-
Gently insert a ball-tipped gavage needle into the esophagus and advance it into the stomach.
-
Slowly administer the formulation. The total volume should not exceed 10 mL/kg body weight.
-
Monitor the animal for any signs of distress post-administration.
-
B. Intravenous (IV) Injection IV injection ensures 100% bioavailability and is used for studying systemic distribution and rapid effects[5].
-
Formulation Preparation:
-
Use the sterile LNP formulation from Protocol 1.
-
Dilute the formulation with sterile PBS (pH 7.4) to the desired final concentration. A typical dose might be 1-5 mg/kg.
-
-
Animal Handling and Injection:
-
Place the mouse in a restraining device to expose the tail.
-
Warm the tail slightly with a heat lamp or warm water to dilate the lateral tail veins.
-
Wipe the tail with 70% ethanol.
-
Using a 27-30 gauge needle, insert the needle into one of the lateral tail veins.
-
Slowly inject the LNP suspension. A typical injection volume is 100-200 µL.
-
Apply gentle pressure to the injection site upon needle withdrawal to prevent bleeding.
-
C. Intramuscular (IM) Injection IM injection is often used to create a depot for sustained release of the active compound[13][14].
-
Formulation Preparation:
-
Use the sterile LNP formulation from Protocol 1. The formulation can be more concentrated for IM delivery. A typical dose could be 5-20 mg/kg.
-
-
Animal Handling and Injection:
-
Anesthetize the mouse or use appropriate manual restraint.
-
Identify the quadriceps muscle on the hind limb.
-
Wipe the injection area with 70% ethanol.
-
Insert a 27-30 gauge needle into the muscle.
-
Inject the formulation slowly. The volume should be limited to 50 µL per site to avoid tissue damage.
-
Monitor the animal during recovery.
-
Putative Signaling Pathways
This compound, as a novel ester, is expected to be hydrolyzed in vivo into its constituent fatty acids: α-linolenic acid (ALA) and palmitoleic acid. These fatty acids can then engage with distinct signaling pathways.
-
PPAR Activation by Palmitoleic Acid: Palmitoleic acid is a known agonist of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα[15][16]. Activation of PPARα in the liver and muscle leads to the upregulation of genes involved in fatty acid oxidation and lipid catabolism, contributing to reduced triglyceride levels and improved insulin (B600854) sensitivity[17].
-
Anti-Inflammatory Effects of α-Linolenic Acid: ALA can exert anti-inflammatory effects by competing with the omega-6 fatty acid linoleic acid for the same metabolic enzymes. This reduces the production of pro-inflammatory eicosanoids derived from arachidonic acid[2]. Furthermore, omega-3 fatty acids can inhibit the activation of the pro-inflammatory transcription factor NF-κB, leading to decreased expression of cytokines like TNF-α and IL-6[18][19].
References
- 1. larodan.com [larodan.com]
- 2. The Antitumor Effects of α-Linolenic Acid [mdpi.com]
- 3. Dietary palmitoleic acid attenuates atherosclerosis progression and hyperlipidemia in low-density lipoprotein receptor-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of solid lipid nanoparticles as a long-term drug delivery platform for intramuscular and subcutaneous administration: In vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo biodistribution of edelfosine-loaded lipid nanoparticles radiolabeled with Technetium-99 m: Comparison of administration routes in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biodistribution of Nanostructured Lipid Carriers in Mice Atherosclerotic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 9. Studying how administration route and dose regulates antibody generation against LNPs for mRNA delivery with single-particle resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 12. Omega-3 Fatty Acid Based Nanolipid Formulation of Atorvastatin for Treating Hyperlipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. Lipid based intramuscular long-acting injectables: Current state of the art - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fatty acid activation of peroxisome proliferator-activated receptor (PPAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. Role of the peroxisome proliferator-activated receptor (PPAR) in mediating the effects of fibrates and fatty acids on gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. portlandpress.com [portlandpress.com]
- 19. The Anti-Inflammatory and Antioxidant Properties of n-3 PUFAs: Their Role in Cardiovascular Protection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Dermatological Research of Linolenyl Palmitoleate
Introduction
Linolenyl Palmitoleate is a novel ester molecule combining the therapeutic attributes of linolenic acid and palmitoleic acid. While direct research on this specific ester is nascent, the extensive dermatological benefits of its constituent fatty acids provide a strong rationale for its investigation. Linolenic acid, an essential omega-3 or omega-6 fatty acid, is integral to skin barrier function and exhibits anti-inflammatory and depigmenting properties.[1][2][3] Palmitoleic acid, an omega-7 fatty acid, is recognized for its potent anti-inflammatory, wound healing, and antimicrobial effects.[4][5][6] This document outlines hypothesized applications and detailed experimental protocols for the comprehensive evaluation of this compound in dermatological research, targeting researchers, scientists, and professionals in drug development.
Hypothesized Applications in Dermatology
Based on the known properties of its parent compounds, this compound is hypothesized to be a multifunctional agent with potential applications in:
-
Skin Barrier Repair and Moisturization: By providing linolenic acid, a precursor to ceramides, and palmitoleic acid, which enhances skin hydration, this compound may effectively restore and maintain the integrity of the stratum corneum, reducing transepidermal water loss (TEWL).[7][8][9]
-
Anti-Inflammatory Therapy: The combined anti-inflammatory actions of both fatty acids suggest potential efficacy in managing inflammatory dermatoses such as atopic dermatitis, psoriasis, and rosacea through the modulation of inflammatory cytokines and pathways like NF-κB and PPARs.[3][4][10]
-
Wound Healing: The demonstrated acceleration of wound closure and tissue repair by palmitoleic acid, coupled with the role of linolenic acid in cellular proliferation, positions this compound as a candidate for promoting the healing of acute and chronic wounds.[4][11]
-
Hyperpigmentation Disorders: Both linolenic and palmitoleic acids have been shown to inhibit melanogenesis, suggesting that this compound could be a valuable agent in treating conditions like melasma and post-inflammatory hyperpigmentation.[1][12]
-
Acne Vulgaris: Through potential mechanisms including inhibition of 5α-reductase, regulation of sebum production, anti-inflammatory effects, and antimicrobial activity against gram-positive bacteria, this compound may offer a multi-pronged approach to acne management.[3][5]
Quantitative Data from Component Fatty Acid Studies
The following tables summarize key quantitative findings from studies on linolenic and palmitoleic acid, providing a benchmark for expected outcomes in studies of this compound.
Table 1: Anti-Inflammatory Effects of Palmitoleic Acid
| Cytokine/Marker | Inhibition (%) | Model System | Reference |
|---|---|---|---|
| TNF-α | 73.14% | LPS-induced inflammation in rats | [4][13] |
| IL-1β | 66.19% | LPS-induced inflammation in rats | [4][13] |
| IL-6 | 75.19% | LPS-induced inflammation in rats | [4][13] |
| MIP-3α | 70.38% | LPS-induced inflammation in rats | [4] |
| L-selectin | 16% | LPS-induced inflammation in rats |[4] |
Table 2: Effects of Palmitoleic Acid on Skin Barrier Function (12-week oral supplementation)
| Parameter | Outcome | Study Population | Reference |
|---|---|---|---|
| Skin Hydration | Significantly improved | 90 healthy female participants | [8][9] |
| Transepidermal Water Loss (TEWL) | Significantly improved | 90 healthy female participants |[8][9] |
Experimental Protocols
Protocol 1: In Vitro Evaluation of Anti-Inflammatory Effects on HaCaT Keratinocytes
This protocol assesses the ability of this compound to suppress inflammatory responses in human keratinocytes.
1. Cell Culture:
- Culture human immortalized keratinocytes (HaCaT cells) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.[14]
- Grow cells to 80% confluency before treatment.
2. Treatment:
- Pre-treat HaCaT cells with varying concentrations of this compound (e.g., 1, 10, 50 µM) for 24 hours.
- Induce an inflammatory response by adding Lipopolysaccharide (LPS) (1 µg/mL) for 6-24 hours. Include a vehicle control group.
3. Analysis:
- Cytokine Measurement: Collect the cell culture supernatant and quantify the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6, IL-8) using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
- Gene Expression Analysis: Isolate total RNA from the cells and perform quantitative reverse transcription PCR (qRT-PCR) to measure the mRNA expression levels of inflammatory genes (e.g., TNF, IL1B, IL6, PTGS2).
- Western Blot: Analyze protein lysates to determine the expression and phosphorylation status of key signaling proteins in inflammatory pathways, such as NF-κB (p65) and MAP kinases (p38, ERK).
Protocol 2: Ex Vivo Assessment of Skin Barrier Repair on Human Skin Explants
This protocol evaluates the efficacy of this compound in restoring a compromised skin barrier.[15][16]
1. Skin Explant Preparation:
- Obtain fresh human skin from elective surgeries (e.g., abdominoplasty) with informed consent and ethical approval.[17]
- Prepare full-thickness skin explants (e.g., 8 mm punches).
- Culture the explants at the air-liquid interface on a sterile grid or gelatin sponge in a 6-well plate containing culture medium.[17][18]
2. Barrier Disruption and Treatment:
- Disrupt the skin barrier by sequential tape-stripping of the stratum corneum.[19]
- Topically apply a formulation containing this compound (e.g., 1-5% in a suitable vehicle) to the explant surface. Use the vehicle alone as a control.
- Incubate for 24-72 hours.
3. Analysis:
- Transepidermal Water Loss (TEWL): Measure TEWL at baseline, post-stripping, and after treatment to quantify barrier function recovery.
- Histology and Immunohistochemistry: Process the explants for histological analysis (H&E staining) to assess epidermal morphology. Use immunohistochemistry to visualize the expression of barrier-related proteins such as filaggrin, loricrin, and involucrin.
- Lipid Analysis: Extract lipids from the stratum corneum and analyze the ceramide profile using High-Performance Thin-Layer Chromatography (HPTLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 3: In Vivo Wound Healing Assay in a Murine Model
This protocol assesses the wound healing properties of topically applied this compound.
1. Animal Model:
- Use 8-10 week old male C57BL/6 mice.
- Anesthetize the mice and create two full-thickness punch biopsy wounds (e.g., 5 mm) on the dorsal skin.
2. Treatment:
- Topically apply a formulation of this compound to one wound and the vehicle control to the other wound on the same animal daily.
3. Analysis:
- Wound Closure Rate: Photograph the wounds daily and measure the wound area using image analysis software to calculate the percentage of wound closure over time.[20]
- Histological Analysis: Collect wound tissue at different time points (e.g., days 3, 7, 14) for H&E and Masson's trichrome staining to evaluate re-epithelialization, granulation tissue formation, and collagen deposition.
- Immunohistochemistry: Stain tissue sections for markers of angiogenesis (CD31), inflammation (F4/80 for macrophages), and cell proliferation (Ki-67).
- Gene and Protein Expression: Homogenize wound tissue to analyze the expression of growth factors (e.g., VEGF, TGF-β) and cytokines via qRT-PCR or ELISA.[4]
Signaling Pathways and Visualizations
Hypothesized Signaling Pathways
This compound is expected to modulate key signaling pathways in the skin, leveraging the mechanisms of its constituent fatty acids.
Caption: Hypothesized signaling pathways of this compound in skin.
Experimental Workflow
A structured workflow is crucial for the systematic evaluation of this compound.
References
- 1. Linoleic acid and alpha-linolenic acid lightens ultraviolet-induced hyperpigmentation of the skin. | Semantic Scholar [semanticscholar.org]
- 2. blog.manufaktur-pur.de [blog.manufaktur-pur.de]
- 3. academic.oup.com [academic.oup.com]
- 4. Topical anti-inflammatory activity of palmitoleic acid improves wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Topical anti-inflammatory activity of palmitoleic acid improves wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. neosephiri.com [neosephiri.com]
- 8. researchgate.net [researchgate.net]
- 9. Efficacy and safety of oral palmitoleic acid supplementation for skin barrier improvement: A 12-week, randomized, double-blinded, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Role of Linoleic Acid in Skin and Hair Health: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effect of palmitoleic acid on melanogenic protein expression in murine b16 melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. HaCaT Cell Culture Guide [absin.net]
- 15. en.bio-protocol.org [en.bio-protocol.org]
- 16. Human Skin Explant Preparation and Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Human skin explant - QIMA Life Sciences [qima-lifesciences.com]
- 18. Human Skin Explant Preparation and Culture [bio-protocol.org]
- 19. Topically applied, fatty acid-containing formulations provide superior barrier benefits in an ex vivo tape-stripped skin model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Topical anti-inflammatory activity of palmitoleic acid improves wound healing | PLOS One [journals.plos.org]
Application Notes and Protocols for Linolenyl Palmitoleate in Biofuel Development
Audience: Researchers, scientists, and drug development professionals.
Introduction
The exploration of novel lipid molecules for biofuel production is a critical area of research aimed at developing sustainable and efficient energy sources. This document focuses on the potential application of linolenyl palmitoleate (B1233929), a specific wax ester, in the context of biofuel development. While direct research on linolenyl palmitoleate as a primary biofuel component is limited, this document provides a comprehensive overview of the properties of its constituent fatty acids—linolenic acid and palmitoleic acid—and their respective impacts on biofuel quality. The information presented herein is intended to serve as a foundational resource for researchers interested in exploring the synthesis, characterization, and potential application of such complex lipid esters in the field of renewable energy.
Section 1: Understanding this compound
This compound is a wax ester composed of linolenic acid and palmitoleyl alcohol, or alternatively, an ester formed between linolenyl alcohol and palmitoleic acid. Its chemical formula is C34H62O2.[1][2] Unlike the common fatty acid methyl esters (FAMEs) or fatty acid ethyl esters (FAEEs) that constitute conventional biodiesel, this compound is a much larger and more complex molecule.
Constituent Fatty Acids and Their Relevance to Biofuel
The properties of this compound as a biofuel are largely dictated by the characteristics of its constituent fatty acid chains: linolenic acid and palmitoleic acid.
-
Linolenic Acid (C18:3): An essential polyunsaturated omega-3 fatty acid with three double bonds. While a common component of many vegetable oils, its high degree of unsaturation is generally considered undesirable for biodiesel quality as it leads to poor oxidative stability, increasing the tendency for the fuel to degrade and form deposits.[3]
-
Palmitoleic Acid (C16:1): A monounsaturated omega-7 fatty acid. In contrast to linolenic acid, its single double bond offers a better balance between cold-flow properties and oxidative stability.[4][5] Research suggests that feedstocks rich in monounsaturated fatty acids like palmitoleic acid can produce biodiesel with improved performance characteristics.[6] Sources of palmitoleic acid include macadamia oil and certain microorganisms like yeasts.[4][6]
Section 2: Data Presentation
The following tables summarize key properties and data related to fatty acids relevant to biofuel development.
Table 1: Properties of Fatty Acids Relevant to Biofuel Quality
| Fatty Acid | Chemical Formula | Saturation Level | Impact on Oxidative Stability | Impact on Cold Flow Properties |
| Palmitic Acid | C16:0 | Saturated | High | Poor |
| Palmitoleic Acid | C16:1 | Monounsaturated | Moderate | Good |
| Stearic Acid | C18:0 | Saturated | High | Poor |
| Oleic Acid | C18:1 | Monounsaturated | Moderate | Good |
| Linoleic Acid | C18:2 | Polyunsaturated | Low | Excellent |
| Linolenic Acid | C18:3 | Polyunsaturated | Very Low | Excellent |
Table 2: Fatty Acid Composition of Potential Feedstocks (% of Total Fatty Acids)
| Feedstock | Palmitic Acid (C16:0) | Palmitoleic Acid (C16:1) | Oleic Acid (C18:1) | Linoleic Acid (C18:2) | Linolenic Acid (C18:3) |
| Palm Oil[7] | 41.5 - 51.6 | - | 32.8 - 42.5 | 9.3 - 13.0 | - |
| Simarouba Oil[8] | 12.67 | - | 54.22 | - | - |
| Pongamia Oil[8] | - | - | 49.06 | 20.31 | - |
| Trichosporon Yeast (Ammonium Sulfate (B86663), C/N 70)[6] | Present | Present | Present | >50% (combined with Palmitoleic) | - |
| Kluyveromyces Yeast[6] | Present | >50% (combined with Linoleic) | Present | Present | - |
Section 3: Experimental Protocols
The following protocols provide detailed methodologies for the production and analysis of fatty acid esters for biofuel evaluation.
Protocol for Transesterification of Triglycerides to Fatty Acid Methyl Esters (FAMEs)
This protocol describes a standard method for producing FAMEs (biodiesel) from an oil feedstock.
Materials:
-
Oil feedstock (e.g., Macadamia oil, high in palmitoleic acid)
-
Methanol (B129727) (anhydrous)
-
Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH) pellets
-
Anhydrous sodium sulfate
-
Hexane
-
Stir plate and magnetic stir bar
-
Reaction flask with condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Catalyst Preparation: Prepare a 1% (w/v) solution of NaOH or KOH in methanol (sodium or potassium methoxide). This should be done fresh as it is hygroscopic.
-
Reaction Setup: Add the oil feedstock to the reaction flask. A typical molar ratio of methanol to oil is 6:1.
-
Transesterification Reaction: While stirring, slowly add the freshly prepared methoxide (B1231860) solution to the oil. Heat the mixture to 60-65°C and maintain for 1-2 hours under reflux.
-
Separation: After the reaction, transfer the mixture to a separatory funnel. Allow the layers to separate. The upper layer is the biodiesel (FAMEs), and the lower layer is glycerol (B35011).
-
Washing: Drain the glycerol layer. Wash the biodiesel layer with warm deionized water to remove any residual catalyst, soap, and methanol. Repeat the washing until the water runs clear and has a neutral pH.
-
Drying: Dry the washed biodiesel by passing it through a column of anhydrous sodium sulfate or by using a rotary evaporator to remove residual water.
-
Characterization: Analyze the final product for its fatty acid profile using Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of FAMEs
This protocol outlines the analysis of the fatty acid composition of the produced biodiesel.
Materials:
-
FAME sample
-
Hexane (GC grade)
-
Internal standard (e.g., methyl heptadecanoate)
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column suitable for FAME analysis (e.g., DB-FastFAME)
Procedure:
-
Sample Preparation: Dilute a known amount of the FAME sample in hexane. Add a known amount of the internal standard.
-
GC-MS Parameters (Example):
-
Injector Temperature: 250°C
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp to 240°C at a rate of 10°C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Scan range of m/z 50-550.
-
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Data Analysis: Identify the individual FAMEs by comparing their retention times and mass spectra with those of known standards. Quantify the amount of each FAME by comparing its peak area to that of the internal standard.
Section 4: Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key pathways and workflows relevant to the production of fatty acids for biofuels.
Caption: Experimental workflow for biodiesel production and analysis.
Caption: Impact of linolenic and palmitoleic acids on biofuel quality.
Conclusion
While "this compound" itself is not a conventional biofuel molecule, an understanding of its constituent fatty acids is crucial for biofuel research. Linolenic acid's high unsaturation presents challenges for fuel stability, whereas palmitoleic acid shows promise for improving cold-flow properties without significantly compromising oxidative stability. Future research could explore the enzymatic synthesis of specialized esters like this compound and the genetic engineering of microorganisms to produce oils with optimized fatty acid profiles for advanced biofuel applications. The protocols and data presented here provide a starting point for researchers to investigate these and other novel lipid structures for the next generation of biofuels.
References
- 1. Linolenyl palmitate | C34H62O2 | CID 56935945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. larodan.com [larodan.com]
- 3. Effect of Fatty Acid Profiles and Molecular Structures of Nine New Source of Biodiesel on Combustion and Emission - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palmitoleic acid - Wikipedia [en.wikipedia.org]
- 5. The Role of the Novel Lipokine Palmitoleic Acid in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Production of Palmitoleic and Linoleic Acid in Oleaginous and Nonoleaginous Yeast Biomass - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. e3s-conferences.org [e3s-conferences.org]
Enzymatic Synthesis of Linolenyl Palmitoleate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the enzymatic synthesis of linolenyl palmitoleate (B1233929), a wax ester with potential applications in the pharmaceutical and cosmetic industries. Leveraging the high specificity and mild reaction conditions of lipase-catalyzed esterification, this protocol offers a sustainable and efficient alternative to traditional chemical synthesis. These application notes include comprehensive experimental protocols, tabulated quantitative data from analogous studies, and visual diagrams to elucidate the workflow and potential biological relevance of the constituent fatty acid, palmitoleic acid.
Introduction
Linolenyl palmitoleate is a wax ester composed of linolenyl alcohol and palmitoleic acid. As a molecule combining an omega-3 fatty alcohol and an omega-7 monounsaturated fatty acid, it is of significant interest for its potential bioactive properties. Palmitoleic acid, a known lipokine, has demonstrated anti-inflammatory effects and plays a role in regulating metabolism.[1][2][3][4] α-Linolenic acid, the precursor to linolenyl alcohol, is an essential omega-3 fatty acid also known for its anti-inflammatory properties.[5] The enzymatic synthesis of such esters provides a highly specific and environmentally friendly approach to producing high-purity compounds for research and development.
Lipases, particularly immobilized forms like Novozym 435 (from Candida antarctica) and Lipozyme RMIM (from Rhizomucor miehei), are widely used for the synthesis of wax esters due to their stability in organic solvents and high catalytic activity under mild conditions.[6][7] The enzymatic approach minimizes the formation of by-products and simplifies downstream purification processes.
Application Notes
Principle of the Reaction
The enzymatic synthesis of this compound is achieved through the direct esterification of linolenyl alcohol and palmitoleic acid, catalyzed by a lipase (B570770) in a solvent-free or organic solvent system. The reaction involves the formation of an ester bond between the hydroxyl group of the alcohol and the carboxyl group of the fatty acid, with the concurrent release of a water molecule. To drive the reaction towards product formation, the removal of water is often a critical parameter.
Key Experimental Parameters
Several factors can influence the efficiency of the enzymatic esterification:
-
Enzyme Selection : Immobilized lipases are preferred for ease of separation and reusability. Novozym 435 is a robust and versatile lipase for ester synthesis.
-
Substrate Molar Ratio : An excess of one substrate, typically the alcohol, can be used to shift the reaction equilibrium towards the product.[8]
-
Temperature : Lipase activity is temperature-dependent, with optimal temperatures for wax ester synthesis often ranging from 40°C to 70°C.
-
Solvent : While the reaction can be performed in a solvent-free system, organic solvents like hexane (B92381) can be used to reduce viscosity and improve mass transfer.
-
Water Removal : The presence of water can promote the reverse reaction (hydrolysis). Water can be removed by azeotropic distillation, molecular sieves, or conducting the reaction under vacuum.
Experimental Protocols
Protocol 1: Lipase-Catalyzed Synthesis of this compound
This protocol describes the synthesis of this compound using an immobilized lipase in a solvent-free system.
Materials:
-
Palmitoleic acid
-
Linolenyl alcohol
-
Immobilized lipase (e.g., Novozym 435)
-
Hexane (for purification)
-
Ethanol (for purification)
-
Saturated sodium carbonate solution
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
TLC plates (silica gel 60 F254)
Equipment:
-
Reaction vessel (e.g., 50 mL round-bottom flask)
-
Thermostatic shaking water bath or magnetic stirrer with heating
-
Rotary evaporator
-
Glass column for chromatography
-
Analytical balance
-
GC-MS system for analysis
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, combine palmitoleic acid and linolenyl alcohol. A typical starting molar ratio is 1:1.2 (acid to alcohol).
-
Add the immobilized lipase. The enzyme loading is typically 10% by weight of the total substrates.
-
Reaction Conditions: Place the flask in a thermostatic shaking water bath at 60°C with constant agitation (e.g., 200 rpm).
-
The reaction can be performed under a slight vacuum to facilitate water removal.
-
Monitoring the Reaction: Monitor the progress of the reaction by taking small aliquots at different time intervals (e.g., 2, 4, 8, 12, 24 hours) and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Enzyme Removal: Once the reaction has reached the desired conversion, remove the immobilized enzyme by filtration. The enzyme can be washed with hexane and dried for reuse.
-
Product Purification:
-
The crude product is dissolved in hexane.
-
To remove unreacted fatty acids, wash the hexane solution with a saturated sodium carbonate solution.
-
To remove unreacted alcohol, wash with ethanol.
-
Wash the organic layer with distilled water until neutral.
-
Dry the hexane layer over anhydrous sodium sulfate.
-
Concentrate the solution using a rotary evaporator.
-
-
Chromatographic Purification: For higher purity, the concentrated product can be further purified by silica gel column chromatography using a hexane:diethyl ether gradient.
-
Analysis: Confirm the identity and purity of the final product, this compound, using GC-MS and NMR spectroscopy.
Protocol 2: Analytical Characterization
Thin Layer Chromatography (TLC):
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase: Hexane:Diethyl Ether (e.g., 90:10 v/v).
-
Visualization: UV light (254 nm) and/or staining with a suitable reagent (e.g., primuline (B81338) spray).[9]
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Derivatization: For analysis of the fatty acid precursor, derivatization to its methyl ester (FAME) is common. The final wax ester product can often be analyzed directly.
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).[10]
-
Injector Temperature: 270°C.[10]
-
Oven Temperature Program: Start at a suitable initial temperature (e.g., 150°C), hold for a few minutes, then ramp up to a final temperature (e.g., 300°C).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[10]
-
MS Detector: Scan range of m/z 50-600. Ion source temperature of 230°C.[10]
Quantitative Data
The following tables summarize quantitative data from studies on the enzymatic synthesis of analogous wax esters. These values can serve as a reference for optimizing the synthesis of this compound.
Table 1: Effect of Reaction Parameters on Wax Ester Synthesis.
| Parameter | Condition | Conversion Yield (%) | Reference |
| Enzyme | Novozyme 435 | Up to 98% | |
| Lipozyme RMIM | ~95% | [7] | |
| Temperature | 40°C | 98% (for cetyl oleate) | |
| 70°C | ~80% (for palm oil wax esters) | ||
| Substrate Molar Ratio (Acid:Alcohol) | 1:0.9 | 98% | |
| 1:2 | >95% | [8] | |
| 1:4 (Oil:Alcohol) | ~94% | [11] | |
| Enzyme Loading (% w/w) | 10% | 98% | |
| 15% | 91% | [11] | |
| Reaction Time | 8 hours | 98% | |
| 12 hours | 85-91% | [11] |
Visualizations
Experimental Workflow
Caption: Workflow for synthesis and purification.
Potential Signaling Pathway of Palmitoleic Acid
Caption: Palmitoleic acid's metabolic roles.
References
- 1. Occurrence and biological activity of palmitoleic acid isomers in phagocytic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Occurrence and biological activity of palmitoleic acid isomers in phagocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Topical anti-inflammatory activity of palmitoleic acid improves wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Role of the Novel Lipokine Palmitoleic Acid in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. High Yield of Wax Ester Synthesized from Cetyl Alcohol and Octanoic Acid by Lipozyme RMIM and Novozym 435 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microwave-Assisted Enzymatic Esterification Production of Emollient Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FA purification | Cyberlipid [cyberlipid.gerli.com]
- 10. GC/MS-Based Analysis of Fatty Acids and Amino Acids in H460 Cells Treated with Short-Chain and Polyunsaturated Fatty Acids: A Highly Sensitive Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iris.cnr.it [iris.cnr.it]
Application Notes and Protocols: Linolenyl Palmitoleate as a Substrate for Lipases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linolenyl Palmitoleate is a novel ester composed of α-linolenic acid, an omega-3 polyunsaturated fatty acid, and palmitoleic acid, an omega-7 monounsaturated fatty acid. The enzymatic hydrolysis of this ester by lipases releases these two biologically active fatty acids, making it a valuable tool for studying lipid metabolism, signaling pathways, and for the development of targeted therapeutic strategies. These application notes provide detailed protocols for the synthesis of this compound and its use as a substrate for various lipase (B570770) activity assays.
Synthesis of this compound
The synthesis of this compound can be achieved through a lipase-catalyzed esterification reaction between linolenyl alcohol and palmitoleic acid. This enzymatic approach offers high specificity and milder reaction conditions compared to chemical synthesis.
Protocol: Lipase-Catalyzed Synthesis of this compound
Materials:
-
Linolenyl alcohol
-
Palmitoleic acid
-
Immobilized lipase (e.g., Novozym 435, Lipozyme RM IM)
-
Anhydrous hexane (B92381) (or other suitable organic solvent)
-
Molecular sieves (3Å)
-
Rotary evaporator
-
Shaking incubator
Procedure:
-
Reactant Preparation: Dissolve equimolar amounts of linolenyl alcohol and palmitoleic acid in anhydrous hexane in a sealed reaction vessel. A typical starting concentration would be 0.1 M for each reactant.
-
Enzyme Addition: Add the immobilized lipase to the reaction mixture. A general guideline is to use 10% (w/w) of the total substrate weight.
-
Water Removal: Add activated molecular sieves to the mixture to remove water produced during the esterification, which helps to drive the reaction towards product formation.
-
Incubation: Incubate the reaction mixture in a shaking incubator at a controlled temperature (e.g., 50-60°C) for 24-48 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of reactants and the formation of the ester.
-
Enzyme Removal: Once the reaction has reached the desired conversion, remove the immobilized lipase by filtration.
-
Solvent Evaporation: Remove the solvent from the filtrate using a rotary evaporator.
-
Purification: The resulting crude this compound can be purified using column chromatography on silica (B1680970) gel to remove any unreacted starting materials and byproducts.
Experimental Workflow for Synthesis
Caption: Workflow for the enzymatic synthesis of this compound.
Lipase Activity Assays using this compound
The enzymatic hydrolysis of this compound by lipases yields α-linolenic acid and palmitoleic acid. The rate of this reaction can be quantified using several methods.
Titrimetric Assay
This classic method measures the release of free fatty acids by titrating them with a standard solution of sodium hydroxide (B78521) (NaOH).
Protocol: Titrimetric Lipase Assay
Materials:
-
This compound substrate emulsion (see below)
-
Lipase solution (enzyme sample)
-
50 mM NaOH solution, standardized
-
pH meter or phenolphthalein (B1677637) indicator
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Shaking water bath
Substrate Emulsion Preparation:
-
Prepare a 5% (w/v) solution of gum arabic in the reaction buffer.
-
Add this compound to the gum arabic solution (e.g., 10% v/v).
-
Homogenize the mixture using a high-speed homogenizer or sonicator to create a stable emulsion.
Procedure:
-
Reaction Setup: In a reaction vessel, mix a defined volume of the substrate emulsion with the reaction buffer. Equilibrate the mixture to the desired reaction temperature (e.g., 37°C) in a shaking water bath.
-
Initiate Reaction: Add a known volume of the lipase solution to the reaction mixture to start the reaction.
-
Incubation: Incubate the reaction for a specific period (e.g., 30-60 minutes) with continuous shaking.
-
Stop Reaction: Stop the reaction by adding an excess of ethanol (B145695) or by heat inactivation.
-
Titration: Titrate the liberated free fatty acids with the standardized 50 mM NaOH solution to a defined pH endpoint (e.g., pH 9.0) or until a color change is observed with an indicator.[1][2]
-
Blank: A blank reaction without the enzyme should be run in parallel to account for any spontaneous hydrolysis of the substrate.
-
Calculation: The lipase activity is calculated based on the volume of NaOH consumed. One unit of lipase activity is typically defined as the amount of enzyme that liberates 1 µmol of free fatty acid per minute under the specified conditions.
Colorimetric Assay
This method relies on the use of a pH indicator to detect the drop in pH caused by the release of fatty acids.
Protocol: Colorimetric Lipase Assay
Materials:
-
This compound substrate emulsion (prepared as in the titrimetric assay)
-
Lipase solution
-
Reaction buffer containing a pH indicator (e.g., phenol (B47542) red at a pH near its color change point, around 7.4)
-
Microplate reader
Procedure:
-
Reaction Setup: In the wells of a microplate, add the substrate emulsion prepared in the buffer containing the pH indicator.
-
Initiate Reaction: Add the lipase solution to the wells to start the reaction.
-
Incubation: Incubate the microplate at the desired temperature.
-
Measurement: Measure the change in absorbance at the appropriate wavelength for the chosen pH indicator (e.g., 560 nm for phenol red) over time using a microplate reader. The rate of color change is proportional to the lipase activity.
-
Standard Curve: A standard curve can be generated using known concentrations of a fatty acid to correlate the change in absorbance to the amount of fatty acid released.
High-Performance Liquid Chromatography (HPLC) Assay
HPLC provides a highly sensitive and specific method to directly measure the release of α-linolenic acid and palmitoleic acid.[3][4][5]
Protocol: HPLC-Based Lipase Assay
Materials:
-
This compound substrate solution (dissolved in a suitable organic solvent)
-
Lipase solution
-
Reaction buffer
-
Quenching solution (e.g., a mixture of isopropanol, heptane, and sulfuric acid)
-
HPLC system with a suitable column (e.g., C18 reverse-phase) and detector (e.g., UV or Mass Spectrometer)
-
Standards of α-linolenic acid and palmitoleic acid
Procedure:
-
Reaction Setup: Set up the enzymatic reaction as described in the titrimetric assay.
-
Sampling: At different time points, withdraw aliquots of the reaction mixture.
-
Quenching: Immediately stop the reaction in the aliquots by adding the quenching solution.
-
Extraction: Extract the free fatty acids from the quenched reaction mixture.
-
Analysis: Analyze the extracted samples by HPLC to separate and quantify the released α-linolenic acid and palmitoleic acid.
-
Quantification: Determine the concentration of the released fatty acids by comparing their peak areas to those of the standards. The rate of fatty acid release corresponds to the lipase activity.
Quantitative Data on Lipase Activity
While specific data for this compound is not yet widely available, the following table provides representative data on the activity of different lipases with polyunsaturated fatty acid (PUFA) substrates, which can serve as a reference.
| Lipase Source | Substrate | Reaction Type | Activity/Yield | Reference |
| Candida antarctica (Novozym 435) | PUFA concentrate from cod liver oil & glycerol | Esterification | 84.7% triglyceride yield | [6] |
| Mucor miehei (Lipozyme IM60) | Soybean oil & free eicosapentaenoic acid (EPA) | Transesterification | Increased EPA incorporation with water addition | [7] |
| Candida antarctica (SP435) | Vegetable oils & ethyl esters of EPA and DHA | Transesterification | Higher incorporation of EPA and DHA than IM60 | [7] |
| Fish Lipase | Skipjack tuna eyeball oil & commercial butterfat | Transesterification | 40% incorporation of n-3 fatty acids | [8] |
| Candida antarctica (NV-435) | n-3 PUFA from sardine oil & glycerol | Esterification | 99.5% esterification level | [9] |
Applications in Research and Drug Development
The use of this compound as a lipase substrate allows for the controlled release of α-linolenic acid and palmitoleic acid. This has significant applications in studying their downstream signaling pathways and biological effects.
Signaling Pathways of Hydrolysis Products
-
Palmitoleic Acid: This omega-7 fatty acid is recognized as a "lipokine," a lipid hormone that regulates metabolism.[13][14] It has been shown to increase insulin (B600854) sensitivity in muscle and suppress inflammation.[14][15] Palmitoleic acid can prevent endoplasmic reticulum stress and promote β-cell proliferation.[13] Its signaling is also linked to the regulation of hepatic gluconeogenesis through SIRT3.[15]
Signaling Pathways of Hydrolysis Products
References
- 1. microbiology.biology.upatras.gr [microbiology.biology.upatras.gr]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative determination of lipase activity by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of Lipase Activity by High Performance Liquid Chromatography [jstage.jst.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Lipase-Catalyzed Synthesis of Structured Fatty Acids Enriched with Medium and Long-Chain n-3 Fatty Acids via Solvent-Free Transesterification of Skipjack Tuna Eyeball Oil and Commercial Butterfat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. α-Linolenic acid suppresses cholesterol and triacylglycerol biosynthesis pathway by suppressing SREBP-2, SREBP-1a and -1c expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases … [ouci.dntb.gov.ua]
- 14. metabolon.com [metabolon.com]
- 15. The Role of Palmitoleic Acid in Regulating Hepatic Gluconeogenesis through SIRT3 in Obese Mice [mdpi.com]
Troubleshooting & Optimization
Improving Linolenyl Palmitoleate stability in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of linolenyl palmitoleate (B1233929) in solution.
Frequently Asked Questions (FAQs)
Q1: What is linolenyl palmitoleate and why is its stability a concern?
This compound is an ester formed from α-linolenic acid (an omega-3 polyunsaturated fatty acid) and palmitoleic acid (an omega-7 monounsaturated fatty acid). Due to the presence of multiple double bonds in the linolenyl moiety, this compound is highly susceptible to oxidation, which can lead to its degradation and the formation of various byproducts. This instability can compromise the integrity of experiments, affect its biological activity, and reduce the shelf-life of formulations.
Q2: What are the primary factors that affect the stability of this compound in solution?
The stability of this compound is influenced by several factors:
-
Oxygen: The presence of molecular oxygen is a primary driver of oxidative degradation.[1]
-
Temperature: Higher temperatures accelerate the rate of oxidation and other degradation reactions.[2][3]
-
Light: Exposure to light, particularly UV light, can initiate and promote oxidative processes.[1]
-
Presence of Metal Ions: Metal ions, such as iron and copper, can act as catalysts for oxidation.[1]
-
pH: The pH of the solution can influence the rate of hydrolysis of the ester bond.
-
Solvent: The choice of solvent can impact the solubility and stability of the compound.
Q3: What are the signs of this compound degradation in my solution?
Degradation of this compound can manifest in several ways:
-
Change in color or odor: Oxidized lipids often develop a yellowish tint and a rancid odor.
-
Formation of precipitates: Degraded products may be less soluble and precipitate out of solution.
-
Shift in pH: The formation of acidic byproducts can lead to a decrease in the pH of the solution.
-
Altered analytical profile: Chromatographic analysis (e.g., GC-MS or HPLC) may show the appearance of new peaks corresponding to degradation products and a decrease in the peak area of the parent compound.
Q4: How can I improve the stability of my this compound solution?
Several strategies can be employed to enhance the stability of this compound:
-
Use of Antioxidants: Adding antioxidants can inhibit the process of oxidation. Common choices include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), tert-butylhydroquinone (B1681946) (TBHQ), and natural antioxidants like tocopherols (B72186) (Vitamin E) and ascorbyl palmitate.[4][5][6]
-
Inert Atmosphere: Preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can minimize exposure to oxygen.
-
Low Temperature Storage: Storing solutions at low temperatures, such as -20°C or -80°C, significantly slows down degradation rates.[7] For long-term storage, -80°C is recommended.[7]
-
Light Protection: Using amber-colored vials or wrapping containers in aluminum foil can protect the solution from light-induced degradation.
-
Chelating Agents: Adding chelating agents like ethylenediaminetetraacetic acid (EDTA) can sequester metal ions that catalyze oxidation.
-
Solvent Selection: Use high-purity, peroxide-free solvents for preparing solutions.
Troubleshooting Guides
| Problem | Possible Causes | Recommended Solutions |
| Rapid decrease in this compound concentration in solution. | 1. Oxidation due to oxygen exposure.2. High storage temperature.3. Exposure to light.4. Presence of catalytic metal ions.5. Peroxides in the solvent. | 1. Prepare and store the solution under an inert gas (nitrogen or argon).2. Store the solution at -20°C or -80°C.[7]3. Use amber vials or protect from light with foil.4. Add a chelating agent like EDTA.5. Use fresh, high-purity, peroxide-free solvents. |
| Appearance of unknown peaks in chromatogram. | 1. Oxidative degradation products (e.g., hydroperoxides, aldehydes, ketones).2. Hydrolysis of the ester bond. | 1. Confirm the identity of byproducts using mass spectrometry. Implement strategies to prevent oxidation (see above).2. Control the pH of the solution and minimize water content. |
| Inconsistent experimental results. | 1. Degradation of stock solution over time.2. Inconsistent handling and storage of samples. | 1. Prepare fresh stock solutions frequently. Aliquot stock solutions to avoid repeated freeze-thaw cycles.[8]2. Standardize sample handling procedures, ensuring minimal exposure to air, light, and elevated temperatures. |
| Solution has turned yellow and has a rancid odor. | Extensive oxidation has occurred. | The solution is likely highly degraded and should be discarded. Prepare a fresh solution implementing all the recommended stability-enhancing measures. |
Quantitative Data on Stability
| Oil Type (High PUFA Content) | Antioxidant Added (Concentration) | Induction Time at 110°C (hours) | Reference |
| Distilled Palm Oil Methyl Esters | None | ~3.5 | [6] |
| Distilled Palm Oil Methyl Esters | α-tocopherol (Vitamin E) (5000 ppm) | ~6 | [6] |
| Distilled Palm Oil Methyl Esters | BHT (Butylated hydroxytoluene) (300 ppm) | >6 | [6] |
| Distilled Palm Oil Methyl Esters | TBHQ (tert-Butylhydroquinone) (300 ppm) | >10 | [6] |
| Camelina Seed Oil | None | Not specified | [5] |
| Camelina Seed Oil | Ascorbyl Palmitate (0.2 mM) | Decrease (pro-oxidant effect) | [5] |
| Camelina Seed Oil | Ascorbyl Palmitate (2.0 mM) | Increase | [5] |
| Camelina Seed Oil | Rosmarinic Acid (0.2 mM) | Increase | [5] |
Note: The effectiveness of an antioxidant can be concentration-dependent, and in some cases, certain antioxidants may exhibit pro-oxidant effects at low concentrations.[5]
Experimental Protocols
Determination of Peroxide Value (PV)
The peroxide value is a measure of the concentration of peroxides and hydroperoxides formed during the initial stages of lipid oxidation. The following is a standard titrimetric method.
Materials:
-
Acetic acid-chloroform solvent (3:2, v/v)
-
Saturated potassium iodide (KI) solution (freshly prepared)
-
0.01 N Sodium thiosulfate (B1220275) (Na₂S₂O₃) standard solution
-
1% Starch indicator solution
-
250 mL glass-stoppered conical flasks
Procedure:
-
Weigh approximately 5 g of the this compound solution into a 250 mL glass-stoppered conical flask.
-
Add 30 mL of the acetic acid-chloroform solvent and swirl to dissolve the sample.
-
Add 0.5 mL of saturated KI solution, mix, and let it stand for 1 minute with occasional shaking.
-
Add 30 mL of deionized water and mix gently.
-
Titrate the liberated iodine with the 0.01 N Na₂S₂O₃ solution with vigorous shaking until the yellow color has almost disappeared.
-
Add 0.5 mL of starch indicator solution, which will result in a blue color.
-
Continue the titration until the blue color just disappears. Record the volume of Na₂S₂O₃ used.
-
Perform a blank determination using the same procedure but without the sample.
Calculation: Peroxide Value (meq/kg) = [(S - B) × N × 1000] / W Where:
-
S = volume of Na₂S₂O₃ solution used for the sample (mL)
-
B = volume of Na₂S₂O₃ solution used for the blank (mL)
-
N = normality of the Na₂S₂O₃ solution
-
W = weight of the sample (g)
DPPH Radical Scavenging Assay
This spectrophotometric assay measures the ability of a sample to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, which is indicative of its antioxidant activity.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Spectrophotometer or microplate reader capable of measuring absorbance at 517 nm
-
Test tubes or 96-well plate
Procedure:
-
Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). The absorbance of this solution at 517 nm should be approximately 1.0.
-
Prepare various concentrations of the this compound solution in the same solvent.
-
In a test tube or well of a microplate, add a specific volume of the sample solution (e.g., 100 µL).
-
Add a specific volume of the DPPH solution (e.g., 100 µL) and mix well.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
A control is prepared using the solvent instead of the sample solution.
Calculation: Radical Scavenging Activity (%) = [ (A_control - A_sample) / A_control ] × 100 Where:
-
A_control = absorbance of the control
-
A_sample = absorbance of the sample
Visualizations
Caption: Autoxidation pathway of this compound.
Caption: Experimental workflow for a stability study.
References
- 1. d3t14p1xronwr0.cloudfront.net [d3t14p1xronwr0.cloudfront.net]
- 2. iitg.ac.in [iitg.ac.in]
- 3. xylemanalytics.com [xylemanalytics.com]
- 4. Natural antioxidants enhance the oxidation stability of blended oils enriched in unsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Long-term fatty acid stability in human serum cholesteryl ester, triglyceride, and phospholipid fractions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: Linolenyl Palmitoleate Degradation Products
This technical support center is designed for researchers, scientists, and drug development professionals working with Linolenyl Palmitoleate. It provides troubleshooting guidance and answers to frequently asked questions regarding the degradation of this wax ester, ensuring the integrity and accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound, a wax ester, primarily degrades through two main pathways:
-
Hydrolysis: This involves the cleavage of the ester bond, which can be catalyzed by acids, bases, or enzymes (esterases/lipases). This process yields alpha-linolenic acid and palmitoleyl alcohol.
-
Oxidation: The unsaturated acyl (alpha-linolenic acid) and alkyl (palmitoleic acid) chains are susceptible to oxidation. This can be initiated by heat, light, or the presence of metal ions and results in a complex mixture of oxidation products.
Q2: What are the expected degradation products of this compound?
A2: The degradation products depend on the pathway:
-
Hydrolysis Products:
-
Alpha-linolenic acid
-
Palmitoleyl alcohol
-
-
Oxidation Products: Due to the polyunsaturated nature of the alpha-linolenic acid moiety and the monounsaturated palmitoleic acid moiety, a wide range of oxidation products can be formed. These include, but are not limited to:
-
Primary Oxidation Products: Hydroperoxides (e.g., lipid hydroperoxides).
-
Secondary Oxidation Products: Aldehydes, ketones, epoxides, and shorter-chain fatty acids resulting from the cleavage of the fatty acid chains.
-
Q3: How can I minimize the degradation of my this compound samples during storage and handling?
A3: To minimize degradation, it is crucial to control environmental factors:
-
Temperature: Store samples at low temperatures, ideally at -80°C for long-term storage, to reduce the rates of both hydrolysis and oxidation.[1]
-
Atmosphere: Store samples under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[1]
-
Light: Protect samples from light, especially UV light, which can catalyze oxidation. Use amber vials or wrap containers in aluminum foil.
-
Antioxidants: Consider adding antioxidants, such as butylated hydroxytoluene (BHT), to organic solvents used for extraction and storage to inhibit oxidative processes.[1]
-
pH: Avoid extreme pH conditions during sample preparation and storage, as both acidic and basic conditions can accelerate hydrolysis.[2]
Q4: What are common artifacts that can be mistaken for degradation products during analysis?
A4: Artifacts can be introduced during sample preparation and analysis. Common artifacts in lipidomics include:
-
Solvent-Derived Adducts: Methanol or ethanol (B145695) used in extraction can react with fatty acids to form fatty acid methyl esters (FAMEs) or fatty acid ethyl esters (FAEEs), which can be mistaken for endogenous lipids.[3][4]
-
In-Source Fragmentation: During mass spectrometry analysis, the parent lipid molecule can fragment in the ion source, generating ions that may be misinterpreted as degradation products.[5][6]
-
Oxidation during Sample Preparation: Exposure of the sample to air and light during extraction and processing can lead to the artificial formation of oxidation products.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound and its degradation products.
Gas Chromatography (GC) Analysis Issues
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor or No Peak for Intact this compound | Low volatility of the high molecular weight wax ester. | - Use a high-temperature GC (HT-GC) method with an appropriate high-temperature capillary column (e.g., DB-1 HT).[2][5] - Ensure injector and detector temperatures are sufficiently high (e.g., up to 390°C).[2][7] - Consider derivatization to a more volatile form, although direct analysis is often preferred. |
| Peak Tailing for Degradation Products (Fatty Acids and Alcohols) | Active sites in the GC system (injector liner, column). Column contamination. | - Use a deactivated injector liner. - Derivatize fatty acids and alcohols to their more volatile and less polar trimethylsilyl (B98337) (TMS) ethers or esters.[8][9] - "Bake out" the column at its maximum recommended temperature to remove contaminants.[5] - Trim the first few centimeters of the column.[5] |
| Co-elution of Isomeric Oxidation Products | Insufficient chromatographic resolution. | - Optimize the GC temperature program, using a slower ramp rate to improve separation. - Use a longer capillary column or a column with a different stationary phase polarity. |
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis Issues
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Signal Intensity for this compound | Poor ionization efficiency in electrospray ionization (ESI) due to its nonpolar nature. | - Use Atmospheric Pressure Chemical Ionization (APCI) or Atmospheric Pressure Photoionization (APPI), which are often more suitable for nonpolar lipids.[10][11] - If using ESI, add a cationizing agent (e.g., ammonium (B1175870) formate (B1220265) or sodium acetate) to the mobile phase to promote adduct formation ([M+NH4]+ or [M+Na]+).[11] |
| In-source Fragmentation Leading to Misidentification | Harsh ion source conditions (high temperature or voltage). | - Optimize ion source parameters to minimize fragmentation.[5] - Use a "soft" ionization technique if available. |
| Poor Separation of Hydrolysis and Oxidation Products | Inappropriate column chemistry or mobile phase. | - For separating a wide range of polarities (from the nonpolar wax ester to more polar oxidized fatty acids), a reversed-phase C18 or C30 column is often effective.[4][12] - Optimize the mobile phase gradient, for example, using a gradient of methanol, acetonitrile, and water with additives like formic acid or ammonium acetate. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol describes how to induce and analyze the degradation of this compound under various stress conditions.[13][14]
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., isopropanol (B130326) or a mixture of chloroform (B151607) and methanol).
2. Stress Conditions:
-
Acidic Hydrolysis: Add hydrochloric acid (HCl) to the sample solution to achieve a final concentration of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Add sodium hydroxide (B78521) (NaOH) to the sample solution to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Add a solution of 3% hydrogen peroxide (H₂O₂) to the sample. Incubate at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Incubate the sample solution in a sealed vial at 80°C for 48 hours.
-
Photodegradation: Expose the sample solution in a quartz cuvette to a UV lamp (254 nm) for 24 hours.
3. Sample Analysis:
-
After the incubation period, neutralize the acidic and basic samples.
-
Extract the lipids using a suitable method (e.g., Folch or Bligh-Dyer extraction).
-
Analyze the extracted lipids by LC-MS to identify and quantify the remaining this compound and its degradation products.
Protocol 2: GC-MS Analysis of Hydrolysis Products (Alpha-linolenic Acid and Palmitoleyl Alcohol)
This protocol is for the analysis of the primary hydrolysis products.
1. Saponification:
-
To a known amount of the degraded sample, add an excess of 2 M methanolic KOH.
-
Heat the mixture at 80°C for 1 hour to ensure complete hydrolysis of the wax ester.
2. Extraction:
-
After cooling, add water and extract the non-polar components (including palmitoleyl alcohol) with hexane (B92381).
-
Acidify the aqueous layer with HCl and extract the protonated alpha-linolenic acid with hexane.
3. Derivatization:
-
Evaporate the hexane from both extracts under a stream of nitrogen.
-
To the dried residues, add a silylating agent (e.g., BSTFA with 1% TMCS) and heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivatives of the fatty acid and fatty alcohol.[8][9]
4. GC-MS Analysis:
-
Injector Temperature: 280°C
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)
-
Oven Program: Start at 150°C, hold for 2 minutes, ramp to 300°C at 10°C/min, and hold for 10 minutes.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 50-600.
Quantitative Data Summary
Table 1: Illustrative Hydrolytic Stability of a Wax Ester under Different pH Conditions
| pH | Temperature (°C) | Half-life (t½) (hours) | Primary Degradation Products |
| 2 | 60 | ~12 | Fatty Acid, Fatty Alcohol |
| 5 | 60 | >100 | Minimal Degradation |
| 7 | 60 | >200 | Minimal Degradation |
| 9 | 60 | ~8 | Fatty Acid, Fatty Alcohol |
Table 2: Representative Oxidation Products of Alpha-Linolenic Acid
| Oxidizing Agent | Major Oxidation Products | Analytical Technique for Detection |
| Air (Autoxidation) | Hydroperoxides, Hydroxy-octadecatrienoic acids (HOTres) | LC-MS/MS, GC-MS (after reduction and derivatization) |
| Fenton Reagent (•OH) | Hydroxylated and carbonylated derivatives | LC-MS/MS |
| Lipoxygenase | Specific positional isomers of hydroperoxides | Chiral HPLC, LC-MS/MS |
Visualizations
Caption: Degradation pathways of this compound.
Caption: General workflow for analyzing degradation products.
References
- 1. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability of sucrose fatty acid esters under acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Recognition and avoidance of ion source-generated artifacts in lipidomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strategies to improve/eliminate the limitations in shotgun lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Method for the determination of natural ester-type gum bases used as food additives via direct analysis of their constituent wax esters using high-temperature GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Structural characterization of wax esters using ultraviolet photodissociation mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. biopharminternational.com [biopharminternational.com]
- 14. acdlabs.com [acdlabs.com]
Technical Support Center: Linolenyl Palmitoleate Quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the quantification of linolenyl palmitoleate (B1233929). The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is linolenyl palmitoleate and why is its quantification important?
This compound is a wax ester composed of linolenic acid and palmitoleyl alcohol. Wax esters are a class of neutral lipids that play various roles in biology, including energy storage and as components of protective coatings. Accurate quantification of specific wax esters like this compound is crucial in various research areas, including lipidomics, biomarker discovery, and in the development of cosmetics and pharmaceuticals, to understand its physiological and pathological significance.
Q2: What are the primary analytical methods for quantifying this compound?
The two primary methods for the quantification of this compound are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
-
LC-MS/MS is often preferred for the analysis of intact wax esters, providing high sensitivity and specificity without the need for derivatization.
-
GC-MS is also a powerful technique but typically requires derivatization of the fatty acid and fatty alcohol components into more volatile esters, such as fatty acid methyl esters (FAMEs), after hydrolysis of the wax ester.
Q3: What are the most common challenges encountered during the quantification of this compound?
Common challenges include:
-
Matrix Effects: Co-eluting substances from the sample matrix can suppress or enhance the ionization of this compound, leading to inaccurate quantification.
-
Analyte Stability: The polyunsaturated nature of the linolenyl moiety makes the molecule susceptible to oxidation during sample preparation and storage.
-
Co-eluting Isomers: Distinguishing this compound from other isomeric wax esters with the same mass can be challenging.
-
Lack of a Specific Internal Standard: The commercial availability of a stable isotope-labeled internal standard for this compound can be limited.
Q4: How can I minimize the oxidation of this compound during sample preparation?
To minimize oxidation, it is recommended to:
-
Work with samples on ice and minimize their exposure to light and air.
-
Add antioxidants, such as butylated hydroxytoluene (BHT), to the extraction solvents.[1][2]
-
Store lipid extracts under an inert gas (e.g., nitrogen or argon) at -20°C or lower.[1][2]
-
Avoid repeated freeze-thaw cycles of the samples.[2]
Troubleshooting Guides
LC-MS/MS Analysis
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Poor Peak Shape or Tailing | Inappropriate mobile phase composition. | Optimize the gradient and organic solvent composition. Consider adding a small amount of a modifier like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape. |
| Column contamination. | Flush the column with a strong solvent or replace it if necessary. | |
| Low Signal Intensity | Inefficient ionization. | Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature). Ensure the mobile phase is compatible with efficient ionization. |
| Analyte degradation. | Review sample preparation and storage procedures to prevent oxidation. | |
| High Background Noise | Contaminated mobile phase or LC system. | Use high-purity solvents and flush the LC system thoroughly. |
| Matrix effects. | Implement a more effective sample cleanup procedure, such as solid-phase extraction (SPE). | |
| Inconsistent Results | Variable matrix effects between samples. | Use a stable isotope-labeled internal standard if available. If not, consider a structurally similar analog. |
| Inconsistent sample preparation. | Ensure precise and consistent execution of the sample preparation protocol for all samples. |
GC-MS Analysis
| Issue | Potential Cause(s) | Troubleshooting Steps |
| No or Low Peak for FAMEs | Incomplete derivatization. | Optimize the derivatization reaction conditions (time, temperature, reagent concentration). Ensure the sample is completely dry before adding the derivatization reagent. |
| Thermal degradation in the injector. | Use a splitless injection or optimize the injector temperature. | |
| Ghost Peaks | Carryover from previous injections. | Clean the injector liner and run solvent blanks between samples. |
| Poor Separation of FAMEs | Inadequate GC temperature program. | Optimize the temperature ramp rate and final temperature to improve the separation of fatty acid methyl esters. |
| Column degradation. | Replace the GC column if it shows signs of degradation (e.g., high bleed, poor peak shape). |
Experimental Protocols
Protocol 1: LC-MS/MS Quantification of Intact this compound
-
Internal Standard Spiking: Spike a known amount of a suitable internal standard (e.g., a stable isotope-labeled wax ester or a non-endogenous odd-chain wax ester) into the sample.
-
Lipid Extraction:
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the sample.
-
Vortex vigorously for 2 minutes.
-
Add 0.5 mL of 0.9% NaCl solution and vortex for 30 seconds.
-
Centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase.
-
Evaporate the solvent under a stream of nitrogen.
-
-
Sample Reconstitution: Reconstitute the dried lipid extract in the initial mobile phase.
-
LC-MS/MS Analysis:
-
Column: Use a C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile/isopropanol with a small percentage of water and an additive like ammonium formate.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for wax esters.
-
MS/MS Detection: Monitor the appropriate precursor-to-product ion transitions for this compound and the internal standard in Multiple Reaction Monitoring (MRM) mode.
-
Protocol 2: GC-MS Quantification of this compound (as FAMEs)
-
Hydrolysis and Internal Standard Spiking:
-
To the lipid extract, add a known amount of an internal standard (e.g., heptadecanoic acid).
-
Saponify the wax ester by heating with methanolic NaOH to release the fatty acid (linolenic acid) and fatty alcohol (palmitoleyl alcohol).
-
-
Derivatization to FAMEs:
-
Acidify the sample and extract the free fatty acids.
-
Derivatize the fatty acids to fatty acid methyl esters (FAMEs) using a reagent such as BF3 in methanol.
-
-
Extraction of FAMEs: Extract the FAMEs with a non-polar solvent like hexane.
-
GC-MS Analysis:
-
Column: Use a polar capillary column (e.g., a cyano- or wax-based column) for good separation of FAMEs.
-
Injector: Use a splitless injection to maximize sensitivity.
-
Oven Program: A temperature gradient from a low starting temperature (e.g., 100°C) to a high final temperature (e.g., 250°C) is typically used.
-
Ionization: Electron Ionization (EI) at 70 eV is standard.
-
MS Detection: Monitor characteristic ions for the methyl ester of linolenic acid and the internal standard in Selected Ion Monitoring (SIM) mode.
-
Quantitative Data
Table 1: Predicted MRM Transitions for this compound (as [M+NH4]+ adduct)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Product Ion Identity |
| This compound | 518.5 | 278.2 | [Linolenic Acid + H]+ |
| This compound | 518.5 | 261.2 | [Linolenic Acid - OH]+ |
Note: These are predicted transitions. The optimal transitions should be determined experimentally by direct infusion of a this compound standard.
Table 2: Example Method Validation Parameters for a Wax Ester Quantification Assay
| Parameter | Typical Value |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 5 - 25 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Recovery | 85 - 115% |
These values are illustrative and will vary depending on the specific instrumentation, method, and sample matrix.
Visualizations
Caption: Experimental workflow for LC-MS/MS quantification of this compound.
Caption: Troubleshooting decision tree for inaccurate this compound quantification.
References
Technical Support Center: Optimizing Linolenyl Palmitoleate Extraction Yield
Welcome to the technical support center for optimizing the extraction yield of Linolenyl Palmitoleate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance for successful extraction experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a wax ester, an ester of linolenic acid and palmitoleyl alcohol.[1][2] It is a lipid with the molecular formula C34H62O2.[1][3] As a nonpolar compound, its solubility is highest in nonpolar organic solvents. Understanding its chemical nature is crucial for selecting an appropriate extraction solvent system.
Q2: Which solvent system is recommended for extracting this compound?
The principle of "like dissolves like" is paramount. Since this compound is a nonpolar lipid, a nonpolar solvent or a combination of polar and nonpolar solvents is generally effective.[4][5] Common choices include:
-
Chloroform (B151607):Methanol (2:1, v/v): This is a widely used solvent mixture for total lipid extraction, as established by the Folch method.[5][6] The moderately polar nature of this mixture can effectively disrupt cell membranes to release the lipids.[6]
-
Hexane:Isopropanol (3:2, v/v): This system is another effective option for extracting nonpolar lipids.[7]
-
n-Hexane: Due to its low polarity, n-hexane is effective at dissolving non-polar lipids like wax esters.[8]
The choice of solvent can significantly impact the extraction yield and the purity of the final product.
Q3: How can I prevent the degradation of this compound during extraction?
Unsaturated fatty acid esters like this compound are susceptible to oxidation and thermal degradation. To minimize degradation:
-
Low Temperatures: Perform extractions on ice or at reduced temperatures to minimize enzymatic activity and oxidation.[9]
-
Inert Atmosphere: Working under an inert atmosphere, such as nitrogen or argon, can prevent oxidation of the double bonds in the fatty acid chains.[9]
-
Antioxidants: The addition of an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent can further protect against oxidation.[9]
-
Fresh Solvents: Use high-purity, fresh solvents to avoid contaminants that could react with the target compound.[10] Chloroform, for instance, can decompose in the presence of light and oxygen to form reactive species.[10]
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Extraction Yield | Inadequate Sample Preparation: Insufficient grinding or drying of the source material limits solvent access to the lipids.[4] | Proper Sample Preparation: Ensure the biomass is thoroughly dried (moisture content of 9-11% is often optimal) and finely ground to a uniform powder to maximize the surface area for extraction.[4] |
| Suboptimal Solvent System: The polarity of the solvent may not be suitable for efficiently dissolving this compound.[4] | Solvent Optimization: Experiment with different solvent systems of varying polarities. A mixture of a polar and a nonpolar solvent is often more effective than a single solvent.[5][11] | |
| Insufficient Extraction Time or Temperature: The extraction process may not be long enough or at a high enough temperature for complete extraction.[4] | Optimize Extraction Parameters: Increase the extraction time or temperature. However, be mindful of potential degradation at excessively high temperatures.[4] | |
| Emulsion Formation | Presence of Surfactant-like Molecules: High concentrations of phospholipids, free fatty acids, or proteins in the sample can lead to the formation of stable emulsions between the aqueous and organic phases.[12][13] | Gentle Mixing: Instead of vigorous shaking, gently swirl or invert the separation funnel to minimize emulsion formation.[12][13] |
| "Salting Out": Add a saturated sodium chloride (brine) solution to increase the ionic strength of the aqueous layer, which can help break the emulsion.[12][13] | ||
| Centrifugation: Centrifuging the mixture can help to separate the layers and break the emulsion.[12][13] | ||
| Addition of a Different Organic Solvent: Adding a small amount of a different organic solvent can alter the properties of the organic phase and help to break the emulsion.[13] | ||
| Co-extraction of Impurities | Non-specific Solvent System: The chosen solvent may be extracting a wide range of compounds in addition to this compound. | Washing the Organic Phase: After the initial extraction, wash the organic phase with a salt solution (e.g., 0.9% NaCl) to remove water-soluble impurities.[5][6] |
| Solid-Phase Extraction (SPE): Utilize SPE cartridges to fractionate the extract and isolate the wax ester fraction from more polar or nonpolar impurities.[14] |
Experimental Protocols
Protocol 1: Modified Folch Method for this compound Extraction
This protocol is adapted from the well-established Folch method for total lipid extraction.[5][6]
Materials:
-
Homogenized sample containing this compound
-
Chloroform:Methanol (2:1, v/v) solution
-
0.9% NaCl solution
-
Anhydrous sodium sulfate (B86663)
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Homogenization: To a known amount of the homogenized sample, add 20 volumes of the chloroform:methanol (2:1, v/v) solution.
-
Extraction: Vigorously shake the mixture for 30 seconds and allow it to sit for 10-15 minutes.
-
Phase Separation: Add 0.2 volumes of the 0.9% NaCl solution to the mixture. This will create a biphasic system.[6]
-
Centrifugation: Centrifuge the mixture to achieve a clear separation of the two phases. The lower phase will be the chloroform layer containing the lipids.[6]
-
Collection of Organic Phase: Carefully collect the lower chloroform phase using a glass pipette.
-
Drying: Dry the collected organic phase over anhydrous sodium sulfate to remove any residual water.
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator under reduced pressure to obtain the crude this compound extract.
Protocol 2: Hexane:Isopropanol Extraction
This method is an alternative for extracting nonpolar lipids.[7]
Materials:
-
Homogenized sample
-
Hexane:Isopropanol (3:2, v/v) solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Extraction: To the homogenized sample, add 10 volumes of the hexane:isopropanol (3:2, v/v) solution.
-
Incubation: Vortex the mixture and incubate on ice for 20 minutes with occasional mixing.
-
Centrifugation: Centrifuge the mixture to pellet any solid material.
-
Collection of Supernatant: Carefully collect the supernatant containing the extracted lipids.
-
Drying: Add anhydrous sodium sulfate to the supernatant to remove any water.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator to yield the crude extract.
Data Presentation
Table 1: Polarity Index of Common Extraction Solvents
| Solvent | Polarity Index |
| n-Hexane | 0.1 |
| Chloroform | 4.1 |
| Isopropanol | 3.9 |
| Methanol | 5.1 |
| Water | 10.2 |
Note: A lower polarity index indicates a more nonpolar solvent.
Visualizations
Caption: Workflow for this compound Extraction.
Caption: Troubleshooting Logic for Low Extraction Yield.
References
- 1. Linolenyl palmitate | C34H62O2 | CID 56935945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Linolenyl linolenate | C36H60O2 | CID 56935954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. larodan.com [larodan.com]
- 4. benchchem.com [benchchem.com]
- 5. aquaculture.ugent.be [aquaculture.ugent.be]
- 6. Single Step Lipid Extraction From Food Stuffs [rockedu.rockefeller.edu]
- 7. A comparison of five lipid extraction solvent systems for lipidomic studies of human LDL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Choice of solvent extraction technique affects fatty acid composition of pistachio (Pistacia vera L.) oil - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. avantiresearch.com [avantiresearch.com]
- 11. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Preventing Oxidation of Linolenyl Palmitoleate
For Researchers, Scientists, and Drug Development Professionals
Welcome to our technical support center dedicated to assisting you with the challenges of handling and preventing the oxidation of linolenyl palmitoleate (B1233929). This resource provides in-depth answers to frequently asked questions and troubleshooting guides to ensure the stability and integrity of your samples throughout your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the storage and experimental use of linolenyl palmitoleate, a polyunsaturated fatty acid ester highly susceptible to oxidation.
Question 1: What are the primary factors that cause the oxidation of my this compound samples?
Answer: The oxidation of this compound is primarily initiated and accelerated by several factors:
-
Exposure to Oxygen: Molecular oxygen is a key reactant in the oxidation process. The presence of oxygen, even at low levels, can lead to the formation of hydroperoxides.
-
Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.[1]
-
Exposure to Light: UV and visible light can act as catalysts, accelerating the formation of free radicals that initiate the oxidation chain reaction.[2]
-
Presence of Metal Ions: Transition metals such as iron and copper can act as pro-oxidants, catalyzing the decomposition of hydroperoxides and the formation of new free radicals.[3]
-
Time of Storage: The longer the storage period, the greater the likelihood of significant oxidation.[1]
Question 2: I suspect my this compound has oxidized. What are the signs of degradation?
Answer: The initial products of oxidation (hydroperoxides) are colorless and odorless. However, as oxidation progresses, these primary products decompose into secondary oxidation products, such as aldehydes and ketones, which can lead to:
-
Changes in Odor and Taste: A rancid or off-odor is a common indicator of advanced oxidation.[4]
-
Inconsistent Experimental Results: Oxidized lipids can have altered biological activity, leading to variability and a lack of reproducibility in your experiments.[5]
-
Appearance of a Yellowish Tinge: While subtle, significant oxidation can sometimes lead to a slight change in the color of the sample.
-
Increased Peroxide, TBARS, or Anisidine Values: Quantitative analytical tests are the most reliable way to confirm and measure the extent of oxidation.
Question 3: What are the best practices for storing this compound to minimize oxidation?
Answer: To ensure the long-term stability of this compound, adhere to the following storage guidelines:
-
Low Temperature: Store at -20°C or, for optimal long-term stability, at -80°C.[6][7] Avoid repeated freeze-thaw cycles.[5]
-
Inert Atmosphere: Before sealing, flush the vial headspace with an inert gas like dry nitrogen or argon to displace oxygen.[6][8]
-
Light Protection: Use amber-colored vials or store vials in the dark to prevent light-induced oxidation.[2][9]
-
Aliquotting: Upon receipt, it is best practice to aliquot the this compound into smaller, single-use vials. This minimizes the exposure of the entire stock to oxygen and temperature fluctuations with each use.[6]
-
Appropriate Solvents: If storing in a solvent, use high-purity, peroxide-free solvents.
Question 4: Should I use an antioxidant with my this compound? If so, which one and at what concentration?
Answer: Yes, adding an antioxidant can significantly inhibit the oxidation process.[2][10] The choice and concentration depend on the specific application and solvent system.
-
Common Antioxidants: Butylated hydroxytoluene (BHT) and α-tocopherol (a form of Vitamin E) are commonly used synthetic and natural antioxidants, respectively.[6]
-
Mechanism of Action: These antioxidants act as free radical scavengers, donating a hydrogen atom to quench the reactive lipid radicals and terminate the oxidation chain reaction.[1]
-
Recommended Concentration: A low concentration, typically in the range of 0.01% to 0.1% (w/v), is usually sufficient. It is crucial to perform preliminary tests to determine the optimal concentration for your specific experimental conditions, ensuring it does not interfere with your assays.
Data Presentation: Efficacy of Antioxidants and Storage Conditions
Table 1: Effect of Antioxidants on the Oxidation Stability of Canola Fatty Acid Methyl Ester (CME)
| Antioxidant | Concentration (ppm) | Oxidation Induction Period (hours) |
| None | 0 | 5.53 |
| BHT | 100 | 6.14 |
| BPH | 100 | 6.93 |
Data adapted from a study on the oxidative stability of Canola Methyl Ester (CME) and is intended for illustrative purposes.[11] BHT (2,6-di-tert-bytyl-p-cresol) and BPH (6,6-di-tert-butyl- 2, 2'-methylendi-p-cresol) are synthetic antioxidants.[11]
Table 2: Influence of Storage Conditions on the Peroxide Value (meq O₂/kg) of Palm Olein over 4 Months
| Storage Condition | Month 0 | Month 1 | Month 2 | Month 3 | Month 4 |
| 8°C, Open, Dark | 0.30 | 0.40 | 0.55 | 0.65 | 0.80 |
| 8°C, Open, Light | 0.30 | 0.50 | 0.70 | 0.80 | 1.20 |
| Room Temp, Open, Dark | 0.30 | 0.85 | 1.20 | 1.55 | 1.90 |
| Room Temp, Open, Light | 0.30 | 1.00 | 1.45 | 1.90 | 2.50 |
This table presents data for palm olein and is for illustrative purposes to demonstrate the impact of temperature, light, and oxygen exposure on lipid oxidation.[12] Room temperature (RT) can accelerate oxidation compared to cold storage.[12]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: The three stages of lipid autoxidation: initiation, propagation, and decomposition.
Caption: Antioxidants donate a hydrogen atom to stabilize reactive lipid radicals.
Caption: A logical workflow to identify the source of this compound degradation.
Experimental Protocols
Here are detailed methodologies for three key experiments to assess the extent of lipid oxidation.
Peroxide Value (PV) Assay
This method measures the concentration of peroxides and hydroperoxides, the primary products of lipid oxidation.[13]
Materials:
-
Acetic acid-chloroform solution (3:2, v/v)
-
Saturated potassium iodide (KI) solution (freshly prepared)
-
Distilled water
-
0.01 N Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
1% Starch indicator solution
-
250 ml Erlenmeyer flasks with stoppers
-
Burette
Procedure:
-
Accurately weigh approximately 5 g of the this compound sample into a 250 ml Erlenmeyer flask.[13]
-
In a fume hood, add 30 ml of the acetic acid-chloroform solution and swirl to dissolve the sample completely.[14]
-
Add 0.5 ml of saturated KI solution, stopper the flask, and swirl for exactly one minute.[14]
-
Immediately add 30 ml of distilled water and shake vigorously.[14]
-
Titrate the solution with 0.01 N sodium thiosulfate solution while swirling, until the yellow color of the iodine has almost disappeared.[13]
-
Add 0.5 ml of 1% starch indicator solution. The solution will turn a blue/purple color.[13]
-
Continue the titration with sodium thiosulfate, adding it dropwise until the blue color completely disappears.[13]
-
Record the volume of sodium thiosulfate solution used.
-
Perform a blank titration using all reagents except the sample.
Calculation:
Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W
Where:
-
S = Volume of titrant for the sample (ml)
-
B = Volume of titrant for the blank (ml)
-
N = Normality of the sodium thiosulfate solution
-
W = Weight of the sample (g)
Thiobarbituric Acid Reactive Substances (TBARS) Assay
This assay measures malondialdehyde (MDA) and other aldehydes, which are secondary products of lipid oxidation.
Materials:
-
Thiobarbituric acid (TBA) reagent
-
Trichloroacetic acid (TCA)
-
Malondialdehyde (MDA) standard
-
Spectrophotometer or microplate reader
Procedure (General Outline):
-
Prepare a stock solution of your this compound sample.
-
Mix the sample with an acidic reagent (e.g., TCA) and the TBA reagent.[6]
-
Heat the mixture at 95°C for 60 minutes to facilitate the reaction between MDA and TBA, which forms a pink-colored adduct.[9]
-
Cool the samples in an ice bath to stop the reaction.[9]
-
Centrifuge the samples to pellet any precipitate.[9]
-
Measure the absorbance of the supernatant at approximately 532 nm.[6]
-
Prepare a standard curve using known concentrations of MDA.
-
Calculate the concentration of TBARS in your sample by comparing its absorbance to the standard curve.
Note: This is a generalized protocol. Specific kits and published methods may have variations in reagent concentrations and incubation times.[6][9]
p-Anisidine (B42471) Value (AnV) Assay
This test determines the amount of aldehydes (principally 2-alkenals and 2,4-dienals) in fats and oils, which are secondary oxidation products.
Materials:
-
p-Anisidine reagent (in glacial acetic acid)
-
Spectrophotometer
Procedure (Based on AOCS Official Method Cd 18-90):
-
Dissolve a known weight of the this compound sample in isooctane.[8]
-
Measure the absorbance of this solution at 350 nm against a blank of pure isooctane. This is your A_b.
-
Transfer a known volume of the sample solution to a test tube and an equal volume of isooctane to another test tube (the blank).
-
Add the p-anisidine reagent to both tubes, mix, and store in the dark for 10 minutes.
-
Measure the absorbance of the sample solution at 350 nm against the isooctane/reagent blank. This is your A_s.
Calculation:
p-Anisidine Value (AnV) = (1.2 * A_s - A_b) / m
Where:
-
A_s = Absorbance of the sample solution after reaction with p-anisidine
-
A_b = Absorbance of the sample solution before reaction
-
m = Mass of the sample in the solution (g)
This protocol is a simplified overview. For precise measurements, refer to the full AOCS Official Method Cd 18-90.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. larodan.com [larodan.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. btsa.com [btsa.com]
- 6. Linolenyl palmitate | C34H62O2 | CID 56935945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antioxidants in lipid foods and their impact on food quality [agris.fao.org]
- 12. Lipid peroxidation - Wikipedia [en.wikipedia.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Linolenyl Palmitoleate Solubility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with Linolenyl Palmitoleate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general solubility properties?
This compound is a wax ester, which is an ester of a long-chain fatty alcohol (linolenyl alcohol) and a long-chain fatty acid (palmitoleic acid). As a large, nonpolar lipid molecule, it is practically insoluble in water and aqueous buffers. However, it is generally soluble in organic solvents.[1][2][3]
Q2: I'm observing precipitation when I add my this compound stock solution to my aqueous cell culture medium. What is causing this?
This is a common issue when working with highly lipophilic compounds like this compound. When a concentrated stock solution in an organic solvent (e.g., ethanol (B145695) or DMSO) is diluted into an aqueous medium, the lipid's solubility dramatically decreases, leading to precipitation. The organic solvent disperses in the aqueous phase, leaving the insoluble lipid to aggregate and fall out of solution.
Q3: What are the initial troubleshooting steps if I encounter solubility problems with this compound?
Initial steps to address solubility issues include:
-
Sonication: This can help to break down larger aggregates and transiently disperse the compound.
-
Gentle Warming: Increasing the temperature of the solution can sometimes improve the solubility of lipids. However, be cautious of the thermal stability of this compound and other components in your experiment.
-
Vortexing: Vigorous mixing can help to temporarily suspend the compound.
It's important to note that these methods may only create a temporary suspension rather than a true solution.
Troubleshooting Guide: Common Solubility Issues and Solutions
This guide provides a structured approach to overcoming common solubility challenges with this compound.
Issue 1: Inability to Prepare a Concentrated Stock Solution
Symptoms:
-
This compound does not dissolve in the chosen organic solvent, even at low concentrations.
-
A cloudy suspension or visible particles are present in the stock solution.
Possible Causes:
-
The chosen solvent has insufficient solubilizing power for a highly nonpolar wax ester.
-
The concentration is too high for the selected solvent.
Solutions:
-
Select an appropriate organic solvent: Nonpolar and some polar aprotic solvents are good candidates.
-
Use a co-solvent system: A mixture of solvents can sometimes provide better solubilization than a single solvent.
-
Gentle heating and sonication: These can aid in the dissolution process.
Issue 2: Precipitation Upon Dilution in Aqueous Media
Symptoms:
-
A clear stock solution of this compound turns cloudy or forms a precipitate when added to a buffer or cell culture medium.
Possible Causes:
-
"Salting out" effect where the lipid is forced out of the solution upon introduction to the aqueous environment.
-
The final concentration in the aqueous medium is above the very low aqueous solubility limit of this compound.
Solutions:
-
Use of Surfactants/Emulsifiers: These agents can stabilize the lipid in the aqueous phase by forming micelles or emulsions.
-
Advanced Formulation Strategies: For in vivo or cell-based assays requiring stable dispersion, consider formulating this compound into lipid-based delivery systems.
Quantitative Solubility Data
| Solvent | Estimated Solubility (g/L) at Room Temperature | Notes |
| Water | < 0.001 | Practically insoluble. |
| Ethanol | 10 - 50 | Moderately soluble. Solubility increases with temperature. |
| Dimethyl Sulfoxide (DMSO) | 50 - 100 | Good solubility.[4][5] |
| Chloroform | > 100 | Freely soluble.[1][3] |
| Hexane | > 100 | Freely soluble.[3] |
Experimental Protocols
Protocol 1: Determination of this compound Solubility using the Shake-Flask Method
This protocol is a standard method for determining the equilibrium solubility of a compound in a specific solvent.[6][7][8][9]
Materials:
-
This compound
-
Selected solvent (e.g., Ethanol, DMSO)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker or vortex mixer
-
Centrifuge
-
Analytical balance
-
HPLC or GC-MS for quantification
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid should be visible.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C).
-
Shake the vials for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the vials to stand to let the excess solid settle.
-
Carefully transfer a sample of the supernatant to a centrifuge tube.
-
Centrifuge the sample to pellet any remaining undissolved solid.
-
Accurately dilute a known volume of the clear supernatant with a suitable solvent for analysis.
-
Quantify the concentration of this compound in the diluted sample using a calibrated analytical method (e.g., HPLC, GC-MS).
-
Calculate the original concentration in the saturated solution to determine the solubility.
Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium.[10][11][12][13][14]
Materials:
-
This compound
-
Oil (e.g., medium-chain triglycerides like Capryol™ 90)
-
Surfactant (e.g., a non-ionic surfactant with a high HLB value >12, such as Tween® 80 or Kolliphor® RH40)
-
Co-surfactant/Co-solvent (e.g., Transcutol®, PEG 400, or ethanol)
-
Glass vials
-
Magnetic stirrer
Procedure:
-
Screening of Excipients: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
Construction of Pseudo-Ternary Phase Diagrams: To identify the optimal ratio of oil, surfactant, and co-surfactant, pseudo-ternary phase diagrams are constructed.
-
Prepare mixtures of the surfactant and co-surfactant (Smix) in different weight ratios (e.g., 1:1, 2:1, 1:2).
-
For each Smix ratio, prepare a series of formulations by mixing the oil and Smix at various weight ratios (e.g., 9:1, 8:2, ..., 1:9).
-
To each of these mixtures, add a specific amount of this compound and mix until dissolved.
-
Titrate each formulation with the aqueous phase (e.g., water or buffer) drop by drop under gentle stirring.
-
Observe the formation of an emulsion. The region where clear or slightly bluish, stable emulsions are formed is identified as the self-emulsifying region.
-
-
Preparation of the Final Formulation:
-
Based on the phase diagrams, select an optimal ratio of oil, surfactant, and co-surfactant from the self-emulsifying region.
-
Accurately weigh the required amounts of this compound, oil, surfactant, and co-surfactant into a glass vial.
-
Gently heat the mixture (if necessary) and stir with a magnetic stirrer until a clear and homogenous solution is obtained.
-
Visualizations
References
- 1. Wax esters | Cyberlipid [cyberlipid.gerli.com]
- 2. About Waxes… [adc-solution.com]
- 3. Wax - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. gchemglobal.com [gchemglobal.com]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. scielo.br [scielo.br]
- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 9. Solubility of Nifedipine by Shake Flask UV-Spectrometry; Review of Safety Concerns in Pregnancy – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 10. ijpcbs.com [ijpcbs.com]
- 11. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Preparation and Evaluation of Self-emulsifying Drug Delivery System (SEDDS) of Cepharanthine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmtech.com [pharmtech.com]
Technical Support Center: Linolenyl Palmitoleate Mass Spectrometry
Welcome to the technical support center for the mass spectrometry analysis of linolenyl palmitoleate (B1233929) and related fatty acid esters of hydroxy fatty acids (FAHFAs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common artifacts observed in the mass spectrometry of linolenyl palmitoleate?
A1: The most prevalent artifacts in the mass spectrometry of this compound and other FAHFAs include in-source fragments, fatty acid dimers, and background contamination.
-
In-source fragmentation occurs when the lipid molecule fragments within the ion source of the mass spectrometer. This can lead to the misidentification of fragments as other endogenous lipids and result in inaccurate quantification.[1][2][3][4]
-
Fatty acid dimers can form during the analytical process and may be incorrectly identified as FAHFAs in untargeted LC-MS analyses, leading to confounding results.[5][6]
-
Background contamination can originate from various sources such as solid-phase extraction (SPE) columns, aqueous buffers, and even laboratory glassware.[7][8] This background noise can be particularly problematic when analyzing low-abundance lipids like this compound.[8]
Q2: How can I distinguish between true this compound isomers and artifacts in my mass spectrometry data?
A2: Distinguishing between true isomers and artifacts requires a combination of careful experimental design and data analysis.
-
Chromatographic Separation: Optimize your liquid chromatography (LC) method to achieve good separation of isomers. Different regioisomers will have distinct retention times.[8][9]
-
Tandem Mass Spectrometry (MS/MS): Utilize MS/MS to generate fragmentation patterns. While some major fragments may be common, the ratios of these fragments and the presence of unique, less abundant fragments can help differentiate isomers.[7][10]
-
Blanks and Controls: Always include procedural blanks (extraction without a sample) to identify background contamination.[7] Spiking with known standards of this compound isomers can help confirm retention times and fragmentation patterns.
-
In-source Fragmentation Analysis: To check for in-source fragmentation, analyze a pure standard of a related lipid and look for the appearance of fragments that could be mistaken for your analyte. The degree of fragmentation can sometimes be minimized by adjusting ion source parameters.[1][2][3]
Q3: What are the recommended sample preparation techniques for analyzing this compound?
A3: A multi-step approach involving lipid extraction followed by enrichment is recommended for the analysis of this compound from biological samples.
-
Lipid Extraction: Liquid-liquid extraction is a common first step. The Folch and Bligh-Dyer methods, which use a chloroform (B151607)/methanol solvent system, are widely used to extract lipids from biological matrices.[11][12]
-
Enrichment: Due to the low biological abundance of FAHFAs, an enrichment step is often necessary. Solid-phase extraction (SPE) using a silica (B1680970) cartridge is a highly effective method to separate FAHFAs from more abundant neutral lipids like triglycerides.[7][8][10]
Troubleshooting Guides
This section provides solutions to common problems encountered during the mass spectrometry analysis of this compound.
Issue 1: High Background Signal in Mass Spectra
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Contamination from SPE columns or solvents. | Run a "blank" extraction with only the solvents and SPE column. | Identifies the source of the background signal. If the blank is high, try a different brand of SPE column or higher purity solvents. |
| Contamination from glassware. | Use new, high-quality glass Pasteur pipettes or rinse glassware thoroughly with the extraction solvent before use.[13] | Reduces background signals originating from the laboratory equipment. |
| Carryover from previous injections. | Inject a blank solvent run after a high-concentration sample to check for carryover. If present, optimize the wash steps in your autosampler program. | Ensures that the signal detected is from the current sample and not a remnant of a previous one. |
Issue 2: Poor Chromatographic Peak Shape (Broadening or Tailing)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Column contamination or degradation. | Wash the column with a strong, appropriate solvent (e.g., isopropanol) to remove strongly retained compounds.[14] If the problem persists, the column may need to be replaced. | Restoration of sharp, symmetrical peak shapes. |
| Mismatch between sample solvent and mobile phase. | Reconstitute the final lipid extract in a solvent that is weaker than or has a similar composition to the initial mobile phase.[14] | Prevents peak distortion and improves peak shape. |
| Suboptimal mobile phase composition. | Ensure the pH and organic solvent composition of the mobile phase are optimized for your column and analytes. | Improved peak symmetry and resolution. |
Issue 3: Inconsistent Retention Times
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient column equilibration. | Increase the column equilibration time between injections to ensure the column returns to the initial conditions before the next run.[14] | Stable and reproducible retention times across multiple injections. |
| Fluctuations in column temperature. | Use a column oven to maintain a constant and stable temperature throughout the analytical run.[14] | Minimizes retention time drift caused by temperature variations. |
| Inconsistent mobile phase preparation. | Prepare mobile phases fresh and ensure accurate and consistent measurements of all components. | Reduces variability in retention times due to mobile phase inconsistencies. |
Experimental Protocols
Protocol 1: Extraction and Enrichment of this compound from Biological Tissues
This protocol is adapted from established methods for FAHFA analysis.[7][8][10]
-
Homogenization: Homogenize the tissue sample in a 2:1 chloroform:methanol solvent mixture.
-
Lipid Extraction (Folch Method):
-
Add the homogenate to a new tube and vortex thoroughly.
-
Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.
-
Centrifuge to separate the layers. The lipids will be in the lower chloroform layer.
-
Carefully collect the lower organic layer.
-
-
Solid-Phase Extraction (SPE) for Enrichment:
-
Condition a silica SPE cartridge with hexane.
-
Load the dried and reconstituted lipid extract onto the cartridge.
-
Wash the cartridge with 95:5 hexane:ethyl acetate (B1210297) to elute neutral lipids.
-
Elute the FAHFA fraction, containing this compound, with ethyl acetate.
-
-
Sample Preparation for LC-MS:
-
Dry the eluted FAHFA fraction under a gentle stream of nitrogen.
-
Reconstitute the sample in a solvent compatible with your LC mobile phase (e.g., methanol).
-
Visualizations
Caption: Workflow for this compound Analysis.
Caption: Troubleshooting Logic for Artifact Identification.
References
- 1. Recognition and avoidance of ion source-generated artifacts in lipidomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Strategies to improve/eliminate the limitations in shotgun lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Faster Protocol for Endogenous FAHFA Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. biocompare.com [biocompare.com]
- 12. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of a Widespread Palmitoylethanolamide Contamination in Standard Laboratory Glassware [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Cell Viability Issues with Linolenyl Palmitoleate Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common cell viability issues encountered during in vitro experiments with Linolenyl Palmitoleate.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant decrease in cell viability after treating our cancer cell lines with this compound. What are the potential causes?
A1: A decrease in cell viability upon this compound treatment can be attributed to several factors, primarily related to the bioactivity of its constituent fatty acids, linolenic acid and palmitoleic acid. High concentrations of polyunsaturated fatty acids like linoleic acid have been shown to inhibit tumor cell growth.[1] The cytotoxic effects may be due to the induction of apoptosis, as evidenced by chromatin condensation and the formation of apoptotic bodies.[2]
Potential causes for decreased cell viability include:
-
Induction of Apoptosis: this compound, through its components, may activate intrinsic and extrinsic apoptotic pathways. This can involve the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[2][3]
-
Concentration-Dependent Cytotoxicity: The cytotoxic effect of fatty acids is often concentration-dependent.[2] It is crucial to determine the optimal concentration for your specific cell line through a dose-response experiment.
-
Cell Line Specific Sensitivity: Different cell lines exhibit varying sensitivities to fatty acid treatments.[1][4] Normal cells may be more resistant to the cytotoxic effects compared to cancer cells.[1]
-
Oxidative Stress: Polyunsaturated fatty acids can lead to the generation of reactive oxygen species (ROS), causing cellular damage and inducing apoptosis.[1]
-
Endoplasmic Reticulum (ER) Stress: Saturated fatty acids like palmitic acid can induce ER stress, leading to apoptosis.[5] While unsaturated fatty acids can sometimes be protective, the balance of fatty acids is crucial.
Q2: How can we differentiate between apoptosis and necrosis in our this compound-treated cells?
A2: Differentiating between apoptosis and necrosis is critical for understanding the mechanism of cell death. Several standard assays can be employed:
-
Annexin V/Propidium Iodide (PI) Staining: This is a widely used flow cytometry-based method. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a hallmark of late apoptosis and necrosis.
-
Caspase Activity Assays: Apoptosis is executed by a family of proteases called caspases. Measuring the activity of key caspases, such as caspase-3, -8, and -9, can confirm an apoptotic mechanism.[2][6]
-
Morphological Analysis: Observing cell morphology using microscopy can provide clues. Apoptotic cells often exhibit characteristics like cell shrinkage, chromatin condensation, and formation of apoptotic bodies.[2] Necrotic cells typically show swelling and membrane rupture.
-
LDH Release Assay: Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture medium upon plasma membrane damage, which is characteristic of necrosis.
Q3: What is the recommended concentration range for this compound in cell culture experiments?
A3: The optimal concentration of this compound is highly dependent on the cell line and the experimental objective. Based on studies with its constituent fatty acids, a broad range can be considered for initial testing. For instance, cytotoxic effects of linoleic acid on cancer cells have been observed at concentrations above 300 μM, while lower concentrations (100-200 μM) might even promote proliferation in some cases.[1] It is strongly recommended to perform a dose-response study (e.g., from 10 µM to 500 µM) to determine the EC50 (half-maximal effective concentration) for your specific experimental setup.
Troubleshooting Guides
Problem 1: High background cytotoxicity in control (vehicle-treated) cells.
-
Possible Cause: The solvent used to dissolve this compound may be toxic to the cells. Common solvents include ethanol, DMSO, or NaOH.
-
Troubleshooting Steps:
-
Solvent Toxicity Control: Always include a control group treated with the highest concentration of the vehicle used in the experiment.
-
Reduce Solvent Concentration: Aim to use the lowest possible concentration of the solvent. Typically, DMSO concentrations should be kept below 0.5% (v/v).
-
Alternative Solvents: If toxicity persists, explore other less toxic solvents or methods of solubilization, such as conjugation to bovine serum albumin (BSA).
-
Problem 2: Inconsistent results and poor reproducibility.
-
Possible Cause 1: Instability or degradation of this compound in the culture medium.
-
Troubleshooting Steps:
-
Fresh Preparation: Prepare this compound solutions fresh for each experiment.
-
Storage: If stock solutions are prepared, store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light and oxidation.
-
Culture Medium Stability: Be aware that components in the serum of the culture medium can bind to fatty acids, affecting their availability and activity. Consider using serum-free medium for certain experiments if appropriate for your cells.
-
-
Possible Cause 2: Variability in cell seeding density or cell health.
-
Troubleshooting Steps:
-
Consistent Seeding: Ensure a consistent number of viable cells are seeded in each well.
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cell characteristics can change with prolonged culturing.
-
Monitor Cell Health: Regularly check the morphology and growth rate of your cell cultures to ensure they are healthy before starting an experiment.
-
Quantitative Data Summary
The following tables summarize quantitative data from studies on the effects of fatty acids on cell viability. Note that these studies focus on the individual components of this compound.
Table 1: Cytotoxic Effects of Fatty Acids on Cancer Cell Lines
| Fatty Acid | Cell Line | Concentration | Effect on Cell Viability | Citation |
| Linoleic Acid | AGS (gastric adenocarcinoma) | Concentration-dependent | Growth inhibition by inducing apoptosis | [2] |
| Linoleic Acid | RKO, LOVO (colorectal cancer) | ≥ 300 μM | Inhibition of cell growth | [1] |
| Palmitic Acid | H4IIE (hepatoma) | 250 μM | Increased apoptosis | [5] |
| Linoleic Acid | H4IIE (hepatoma) | 250 μM | Increased apoptosis | [5] |
| Fatty Acid Esters | Various Cancer Lines | 63.3–1737.6 μM (IC50) | Cytotoxicity observed | [7] |
Table 2: Protective Effects of Unsaturated Fatty Acids
| Protective Agent | Toxin | Cell Line | Observation | Citation |
| Palmitoleate | Palmitate | BRIN-BD11 (pancreatic β-cells) | Protected against palmitate-induced cytotoxicity | [8][9] |
| Oleate | Palmitate | HUVECs | Reversed palmitate-induced reduction in cell viability | [10][11] |
| Palmitoleate | Palmitate | HUVECs | Prevented the cytotoxic effects of palmitate | [10] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol measures cell viability by assessing the metabolic activity of cells.[12]
Materials:
-
96-well cell culture plates
-
Cells of interest
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated and untreated controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Protocol 2: Annexin V-FITC/PI Apoptosis Assay
This protocol uses flow cytometry to distinguish between viable, apoptotic, and necrotic cells.[13]
Materials:
-
6-well cell culture plates
-
Cells of interest
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time.
-
Cell Collection: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Visualizations
Caption: Workflow for assessing cell viability after this compound treatment.
Caption: Potential signaling pathways leading to apoptosis upon treatment.
References
- 1. Linoleic acid suppresses colorectal cancer cell growth by inducing oxidant stress and mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Induction of apoptosis by linoleic acid is associated with the modulation of Bcl-2 family and Fas/FasL system and activation of caspases in AGS human gastric adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Involvement of Polyunsaturated Fatty Acids in Apoptosis Mechanisms and Their Implications in Cancer [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Palmitic and linoleic acids induce ER stress and apoptosis in hepatoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Induction of apoptosis by linoleic acid is associated with the modulation of Bcl-2 family and Fas/FasL system and activation of caspases in AGS human gastric adenocarcinoma cells. | Semantic Scholar [semanticscholar.org]
- 7. Francisco Plou Lab: Fatty acid esters as anticancer agents published in IJMS [franciscoploulab.eu]
- 8. Mechanisms involved in the cytotoxic and cytoprotective actions of saturated versus monounsaturated long-chain fatty acids in pancreatic β-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential protective effects of palmitoleic acid and cAMP on caspase activation and cell viability in pancreatic beta-cells exposed to palmitate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Monounsaturated fatty acids protect against palmitate-induced lipoapoptosis in human umbilical vein endothelial cells | PLOS One [journals.plos.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Design, Synthesis, and Evaluation of Cytotoxic Effects of Functional Fatty Acid Derivatives as Potential Antineoplastic Agents for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Resolution of Linolenyl Palmitoleate in Chromatography
Welcome to the technical support center for the chromatographic analysis of Linolenyl Palmitoleate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize the separation and resolution of this compound in their experiments.
Troubleshooting Guides
This section addresses specific issues that users may encounter during the chromatographic analysis of this compound, a wax ester. Each problem is followed by potential causes and systematic solutions.
Issue 1: Poor Peak Shape (Tailing or Fronting)
A common issue in HPLC is distorted peak shape, which can affect accurate quantification and resolution.
| Potential Cause | Solution |
| Secondary Interactions | Residual silanol (B1196071) groups on a silica-based stationary phase can interact with the analyte. Use an end-capped column or add a small amount of an acidic modifier (e.g., 0.1% formic acid) to the mobile phase to minimize these interactions.[1] |
| Column Overload | Injecting too much sample can lead to peak fronting.[1] Reduce the injection volume or dilute the sample. |
| Inappropriate Sample Solvent | Dissolving the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.[1][2] Dissolve the sample in the initial mobile phase whenever possible. |
| Column Contamination | Accumulation of contaminants can degrade peak shape.[3] Flush the column with a strong solvent like isopropanol (B130326). If the problem persists, the column may need to be replaced. |
Issue 2: Co-elution with Other Lipids or Isomers
Achieving baseline separation of this compound from other similar lipids is crucial for accurate analysis.
| Potential Cause | Solution |
| Suboptimal Stationary Phase | The column chemistry may not be suitable for resolving the target analyte from matrix components. For non-polar compounds like wax esters, a C30 reversed-phase column may offer better resolution than a standard C18 column.[4][5] Diol columns have also shown good resolution for various lipid classes.[6] |
| Mobile Phase Composition | The solvent strength and selectivity of the mobile phase may not be optimal. Adjust the gradient slope or the ratio of organic solvents (e.g., acetonitrile, methanol, isopropanol) to water.[7][8] Adding a modifier like ammonium (B1175870) formate (B1220265) can also improve separation.[6] |
| Inadequate Temperature Control | Column temperature affects retention and selectivity. Operating at a slightly elevated and stable temperature (e.g., 35-60°C) can improve peak shape and separation efficiency.[3][4] |
Issue 3: Poor Signal Intensity or No Peak Detected
Low or absent signal for this compound can be due to several factors related to the detector or sample integrity.
| Potential Cause | Solution |
| Inappropriate Detector | Wax esters like this compound lack a strong UV chromophore, making UV detection challenging.[4] Use a more universal detector such as an Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or a Mass Spectrometer (MS).[4] |
| Ion Suppression (in LC-MS) | Co-eluting matrix components can suppress the ionization of the target analyte. A post-column infusion experiment can help identify regions of ion suppression.[3] Modifying the chromatography to separate the analyte from the suppressive components is recommended. |
| Sample Degradation | Lipids can be prone to degradation. Ensure proper sample handling and storage, and analyze samples as promptly as possible after preparation.[3] |
| Inefficient Extraction | The protocol used to extract this compound from the sample matrix may not be efficient. Evaluate different lipid extraction methods, such as Folch, Bligh-Dyer, or MTBE, to ensure optimal recovery.[3] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for this compound?
A good starting point for a reversed-phase HPLC method for a wax ester like this compound would be:
-
Column: C18 or C30, 2.1-4.6 mm ID, 100-250 mm length, <5 µm particle size.
-
Mobile Phase A: Acetonitrile:Water (e.g., 60:40) with 10 mM ammonium formate and 0.1% formic acid.[3]
-
Mobile Phase B: Isopropanol:Acetonitrile (e.g., 90:10) with 10 mM ammonium formate and 0.1% formic acid.[3]
-
Gradient: Start with a lower percentage of B and increase to a high percentage over 20-30 minutes.
-
Flow Rate: 0.2-1.0 mL/min.
-
Detector: ELSD, CAD, or MS.
Q2: Do I need to derivatize this compound for analysis?
Derivatization is generally not necessary for HPLC analysis of wax esters, especially when using detectors like ELSD, CAD, or MS. However, if you are limited to a UV detector, derivatization to add a UV-active functional group might be considered to enhance sensitivity. For GC analysis, derivatization to fatty acid methyl esters (FAMEs) and fatty alcohols is a common practice.[1]
Q3: My retention times are shifting between injections. What could be the cause?
Retention time instability can be caused by several factors:
-
Inconsistent Mobile Phase Preparation: Ensure mobile phases are prepared accurately and consistently.[3]
-
Insufficient Column Equilibration: Allow sufficient time for the column to equilibrate with the initial mobile phase conditions between runs.[3]
-
Temperature Fluctuations: Use a column oven to maintain a stable temperature.[3]
-
System Leaks: Check for any leaks in the HPLC system.[9]
Q4: How can I confirm the identity of the this compound peak?
The most definitive way to identify the peak is by using a mass spectrometer (MS) detector. By coupling your HPLC to an MS, you can obtain the mass-to-charge ratio (m/z) of the eluting compound and compare it to the theoretical mass of this compound. Tandem mass spectrometry (MS/MS) can provide further structural information by fragmenting the molecule and analyzing the resulting product ions.[4]
Experimental Protocol: High-Resolution Separation of this compound
This protocol provides a general methodology for the separation of this compound using reversed-phase HPLC with MS detection.
1. Sample Preparation
-
Extraction: For biological samples, perform a lipid extraction using a method like the Folch or Bligh-Dyer procedure to isolate the lipid fraction.
-
Dissolution: Dissolve the dried lipid extract in a solvent that is compatible with the initial mobile phase conditions (e.g., a mixture of isopropanol and acetonitrile).
2. HPLC-MS Conditions
-
Instrumentation: An HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C30 reversed-phase column (e.g., 2.1 mm x 150 mm, 3.5 µm).
-
Mobile Phase A: 60:40 Acetonitrile:Water + 10 mM Ammonium Formate + 0.1% Formic Acid.
-
Mobile Phase B: 90:10 Isopropanol:Acetonitrile + 10 mM Ammonium Formate + 0.1% Formic Acid.
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: Linear gradient from 30% to 100% B
-
25-30 min: Hold at 100% B
-
30.1-35 min: Return to 30% B and equilibrate
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 45°C.
-
Injection Volume: 5 µL.
-
MS Detection:
-
Ionization Mode: ESI Positive
-
Scan Range: m/z 100-1000
-
Source Parameters: Optimize gas flows, temperatures, and voltages for the specific instrument.
-
3. Data Analysis
-
Extract the ion chromatogram for the expected m/z of this compound ([M+H]+ or [M+Na]+).
-
Integrate the peak and perform quantification using a calibration curve if necessary.
-
Confirm the identity by comparing the retention time and mass spectrum with a pure standard.
Visualizations
Caption: A general experimental workflow for the analysis of this compound.
Caption: A logical workflow for troubleshooting poor resolution in chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Screening of stationary phase selectivities for global lipid profiling by ultrahigh performance supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Linolenyl Palmitoleate Purification
Welcome to the technical support center for Linolenyl Palmitoleate purification. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to navigate the challenges encountered during the purification of this polyunsaturated wax ester.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your this compound purification experiments.
Issue 1: Co-elution of this compound with other lipid species in HPLC.
-
Question: I am observing a single, broad, or shouldered peak in my HPLC chromatogram where I expect to see pure this compound. How can I resolve this co-elution?
-
Answer: Co-elution is a common challenge in lipid analysis due to the structural similarity of different lipid species. Here are steps to troubleshoot this issue:
-
Confirm Co-elution: Use a mass spectrometry (MS) detector to examine the mass-to-charge ratio (m/z) across the peak. A shifting m/z profile indicates the presence of multiple compounds. High-resolution mass spectrometry (HRMS) can distinguish between isobaric lipids (same nominal mass, different elemental compositions).[1]
-
Optimize Chromatographic Conditions:
-
Adjust the Gradient: Modify the gradient slope of your mobile phase to improve the separation of the compounds. A shallower gradient can often enhance resolution.[2]
-
Change Mobile Phase Solvents: Substituting one of the organic solvents in your mobile phase (e.g., acetonitrile (B52724) for methanol) can alter the selectivity of the separation.[2]
-
Modify Column Temperature: Operating the column at a different temperature can affect the retention times and selectivity of your separation.[3]
-
-
Change Column Chemistry: If optimizing the mobile phase is insufficient, consider switching to a different stationary phase. For separating long-chain isomers, a C30 reversed-phase column may offer better resolution than a standard C18 column.[3] Other options include phenyl-hexyl or polar-embedded phases.[2]
-
Employ Advanced Techniques: For highly complex samples, two-dimensional liquid chromatography (2D-LC) can provide a significant increase in resolving power.[1]
-
Issue 2: Low yield of purified this compound after purification.
-
Question: I am experiencing a significant loss of my product during the purification process. What are the potential causes and how can I improve my yield?
-
Answer: Low yield can result from several factors, from initial extraction to the final purification steps. Consider the following:
-
Incomplete Extraction: Ensure your initial solvent extraction is efficient. Nonpolar solvents like hexane (B92381) and petroleum ether are commonly used for wax esters.[4] The choice of solvent and extraction conditions may need to be optimized for your specific sample matrix.
-
Product Degradation: this compound is a polyunsaturated wax ester and is susceptible to oxidation.[5][6] To minimize degradation:
-
Work under an inert atmosphere (e.g., nitrogen or argon) whenever possible.
-
Use degassed solvents.
-
Add an antioxidant like BHT or α-tocopherol to your solvents, but be mindful that this will need to be removed in a final purification step.[7]
-
Avoid excessive heat and exposure to light.
-
-
Irreversible Adsorption to Stationary Phase: Highly non-polar compounds can sometimes irreversibly adsorb to silica (B1680970) gel or other polar stationary phases. If you suspect this is happening, you may need to use a less polar stationary phase or a different purification technique altogether, such as crystallization.
-
Inefficient Fraction Collection: When using column chromatography, ensure that you are collecting all the fractions containing your product. Use thin-layer chromatography (TLC) to analyze all collected fractions before pooling them.[4]
-
Issue 3: Difficulty in detecting this compound.
-
Question: I am having trouble detecting my purified this compound using a UV detector. What are my options?
-
Answer: Wax esters that lack chromophores, such as those with saturated or non-conjugated unsaturated fatty acid and alcohol moieties, will not be readily detectable by UV-Vis.[3] Consider the following alternative detection methods:
-
Evaporative Light Scattering Detector (ELSD): ELSD is a universal detector for non-volatile analytes and is well-suited for wax ester analysis.[3]
-
Charged Aerosol Detector (CAD): Similar to ELSD, CAD provides a near-universal response for non-volatile compounds and offers high sensitivity.[3][8]
-
Mass Spectrometry (MS): HPLC coupled with MS, particularly with Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) with cation adduction, is a powerful technique for both the detection and identification of wax esters.[3][9]
-
Frequently Asked Questions (FAQs)
Q1: What is the best initial strategy for purifying this compound from a crude lipid extract?
A1: A general workflow for wax ester purification is a good starting point. This typically involves an initial solvent extraction from the raw material, followed by one or more chromatographic steps.[4] For a crude extract, a good first step is to use column chromatography with silica gel to separate the wax esters from more polar and less polar lipids.[4][10] The fractions containing the wax esters can then be further purified using preparative HPLC.[4]
Q2: How can I prevent the oxidation of this compound during purification and storage?
A2: Due to its polyunsaturated nature, this compound is prone to oxidation.[5][6] To ensure its stability:
-
Use High-Purity Solvents: Always use freshly opened, HPLC-grade solvents to avoid contaminants that can promote oxidation.
-
Work Under Inert Gas: Perform all steps under an inert atmosphere like nitrogen or argon to minimize exposure to oxygen.
-
Avoid High Temperatures: Use lower temperatures for solvent evaporation and avoid prolonged heating.[5]
-
Store Properly: Store the purified product at low temperatures (-20°C or -80°C) under an inert atmosphere.[4]
-
Consider Antioxidants: For storage, consider adding a small amount of an antioxidant like BHT or α-tocopherol.[7]
Q3: What are the challenges in separating different isomers of wax esters like this compound?
A3: A major challenge in wax ester analysis is that isomers with the same molecular weight often have very similar retention times in chromatography. For example, a wax ester with a C18:3 fatty acid and a C16:1 fatty alcohol will be an isomer of a wax ester with a C16:1 fatty acid and a C18:3 fatty alcohol. Separating these requires highly efficient chromatographic systems, such as a C30 reversed-phase column, and careful optimization of the mobile phase and temperature.
Q4: Can I use crystallization to purify this compound?
A4: Yes, low-temperature crystallization is a viable technique for purifying fatty acids and their esters.[11] This method relies on the differential solubility of lipids in a solvent at reduced temperatures. Chilled acetone (B3395972) is often used to precipitate waxes and other more saturated lipids, leaving the more unsaturated lipids in solution.[4] This can be a useful step for enriching this compound before final polishing with chromatography. The efficiency of crystallization is influenced by the cooling rate, temperature, and the presence of any impurities.[12]
Data Presentation
Table 1: Comparison of Purification Techniques for Fatty Acid Esters
| Purification Technique | Stationary Phase/Method | Mobile Phase/Solvent | Typical Purity | Typical Yield | Reference |
| Argentation Chromatography | Silver Nitrate-Impregnated Silica Gel | Not Specified | 86% | >30% | [7] |
| Two-Step Solvent Crystallization | Methanol (B129727) | Methanol | 54.18% (Palmitoleic Acid) | 56.31% (Palmitoleic Acid) | [11] |
| Molecular Distillation | - | - | Enriched from 27.17% to 54.18% (Palmitoleic Acid) | Not specified | [11] |
| Enzymatic Purification (Selective Esterification) | Lipase | Lauryl Alcohol | 91-98% (for various PUFAs) | Not specified | [5] |
Note: Data for Palmitoleic Acid is presented as an example of a constituent fatty acid of this compound.
Experimental Protocols
Protocol 1: General Workflow for Purification of Wax Esters from a Crude Extract
This protocol outlines a general procedure for isolating and purifying wax esters from a crude lipid extract.
-
Solvent Extraction:
-
Homogenize the source material (e.g., plant seeds, microbial biomass).
-
Extract the total lipids using a nonpolar solvent such as hexane or petroleum ether in a Soxhlet apparatus or by sonication.[4]
-
Evaporate the solvent under reduced pressure to obtain the crude lipid extract.
-
-
Silica Gel Column Chromatography:
-
Prepare a silica gel column packed in a nonpolar solvent (e.g., hexane).
-
Dissolve the crude lipid extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elute the column with a gradient of increasing polarity, for example, starting with hexane and gradually increasing the percentage of diethyl ether.[10]
-
Collect fractions and monitor them by TLC to identify the fractions containing wax esters.[4]
-
Pool the pure fractions and evaporate the solvent.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Column: C30 reversed-phase column (e.g., 250 x 10 mm, 5 µm particle size).
-
Mobile Phase: A gradient of methanol and a less polar solvent like chloroform (B151607) or ethyl acetate.[13] The specific gradient will need to be optimized.
-
Sample Preparation: Dissolve the wax ester fraction from the previous step in the initial mobile phase.
-
Injection and Elution: Inject the sample and run the optimized gradient.
-
Detection and Collection: Monitor the eluent with an ELSD, CAD, or MS detector. Collect the fractions corresponding to the this compound peak.[3]
-
Final Step: Evaporate the solvent from the collected fractions to obtain the purified this compound.
-
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting workflow for co-elution in HPLC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Enzymatic purification of polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Concentration and stabilization of C₂₀-₂₂ n-3 polyunsaturated fatty acid esters from the oil of Sardinella longiceps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hplc.eu [hplc.eu]
- 9. Structural characterization of wax esters using ultraviolet photodissociation mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Waxes analysis | Cyberlipid [cyberlipid.gerli.com]
- 11. Enrichment of Palmitoleic Acid by a Combination of Two-step Solvent Crystallization and Molecular Distillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sexysmoothwax.com [sexysmoothwax.com]
- 13. researchgate.net [researchgate.net]
Minimizing isomerization of Linolenyl Palmitoleate during analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the isomerization of linolenyl palmitoleate (B1233929) during analysis.
Frequently Asked Questions (FAQs)
Q1: What is isomerization of linolenyl palmitoleate and why is it a concern during analysis?
Isomerization is a chemical process that alters the structure of this compound without changing its molecular formula. This typically involves the rearrangement of the double bonds within the fatty acid chains. For polyunsaturated fatty acids (PUFAs) like this compound, this can manifest as:
-
Geometric Isomerization: The conversion of cis double bonds to trans double bonds. Naturally occurring PUFAs are predominantly in the cis configuration.
-
Positional Isomerization: The migration of double bonds along the fatty acid backbone, which can lead to the formation of conjugated systems (conjugated dienes or trienes).
This is a significant concern in analytical procedures because it leads to the inaccurate quantification and misidentification of the original fatty acid profile. Since different isomers can have vastly different biological activities and physiological effects, maintaining the original isomeric integrity of the sample is crucial for meaningful results in nutritional studies, disease biomarker discovery, and drug development.
Q2: What are the primary factors that cause isomerization during sample preparation and analysis?
Several factors can induce the isomerization of this compound. Understanding these is key to minimizing analytical artifacts. The primary culprits include:
-
Heat: Elevated temperatures, often used in derivatization and gas chromatography (GC) analysis, provide the energy needed to overcome the rotational barrier of double bonds, leading to cis-trans isomerization.[1] High temperatures during processes like deodorization of oils (above 220-230°C) can significantly increase the rate of isomerization.[2]
-
Acid Catalysis: The use of strong acid catalysts, such as boron trifluoride (BF₃) in methanol (B129727), for the preparation of fatty acid methyl esters (FAMEs) can promote both positional and geometric isomerization.[3][4] The acidic environment can protonate the double bonds, facilitating their migration and rearrangement.
-
Base Catalysis: While generally milder than acid catalysis, strong bases can also cause isomerization, particularly at elevated temperatures and with prolonged reaction times. However, base-catalyzed methods are often preferred for their reduced risk of isomerization.
-
Reaction Time: Longer exposure to heat, acids, or bases increases the likelihood and extent of isomerization.[3] Optimizing reaction times to be just long enough for complete derivatization is critical.
-
Light and Oxygen: Exposure to UV light and the presence of oxygen can lead to the formation of free radicals, which can initiate isomerization and oxidation, leading to the formation of conjugated dienes.
Troubleshooting Guide
Issue: I am observing unexpected peaks in my chromatogram, suggesting the presence of isomers.
This is a common issue when analyzing PUFAs. The following steps can help you troubleshoot and minimize isomerization.
1. Review Your Sample Preparation and Derivatization Method:
The derivatization step is a frequent source of isomerization. Consider the following:
-
Choice of Catalyst: If you are using an acid catalyst like BF₃-methanol, be aware that it is known to cause more isomerization than other reagents.[3][4]
-
Reaction Temperature and Time: High temperatures and long reaction times are major contributors to isomerization.[3]
Recommended Actions:
-
Switch to a Milder Derivatization Method: Base-catalyzed methods using reagents like potassium hydroxide (B78521) (KOH) or sodium methoxide (B1231860) (NaOMe) in methanol are generally less harsh.[5]
-
Optimize Reaction Conditions: If using an acid-catalyzed method is necessary (e.g., for samples containing free fatty acids), it is crucial to carefully control the temperature and reaction time.
-
Consider Low-Temperature Derivatization: For highly sensitive analyses, especially when using HPLC, derivatization at low temperatures can significantly reduce degradation and isomerization.[6]
2. Evaluate Your Analytical Technique:
The analytical instrument and its settings can also contribute to isomerization.
-
Gas Chromatography (GC) Inlet Temperature: A high inlet temperature can cause thermal isomerization of labile compounds.
-
High-Performance Liquid Chromatography (HPLC) as an Alternative: HPLC analysis is performed at or near ambient temperature, thus avoiding the thermal stress of GC.[7]
Recommended Actions:
-
Optimize GC Parameters: Lower the injector temperature as much as possible without compromising peak shape and analyte transfer.
-
Consider Switching to HPLC: For highly sensitive and isomer-specific analysis, HPLC with UV or mass spectrometric detection is a powerful alternative that avoids high temperatures.[7]
3. Protect Your Sample from Light and Oxidation:
-
Work in a Low-Light Environment: Protect your samples from direct light, especially UV light.
-
Use Antioxidants: The addition of an antioxidant like butylated hydroxytoluene (BHT) during sample preparation can help prevent free radical-induced isomerization.
-
Handle Samples Under an Inert Atmosphere: Purging sample vials with an inert gas like nitrogen or argon can minimize contact with oxygen.
Quantitative Data Summary
The choice of derivatization method significantly impacts the degree of isomerization. The following tables summarize the comparative performance of different methods.
Table 1: Comparison of Isomerization with Different Methylation Reagents for Conjugated Linolenic Acid (CLnA)
| Methylation Reagent | Temperature (°C) | Time (min) | Isomerization of α-CLnA to β-CLnA (%) | Reference |
| BF₃/methanol | 60 | 30 | 15.2 | [3] |
| H₂SO₄/methanol | 60 | 30 | 8.5 | [3] |
| H₂SO₄/methanol | 40 | 10 | Minimized | [3] |
| NaOMe/methanol | 40 | 10 | Minimized for triacylglycerols | [3] |
Table 2: Comparison of Analytical Performance: GC vs. HPLC for Fatty Acid Analysis
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Key Considerations | Reference |
| Isomer Separation | Good for many FAMEs, but can be challenging for complex cis/trans and positional isomers. | Excellent for separating cis/trans and positional isomers. | HPLC is superior for isomer-specific quantification. | [7] |
| Thermal Degradation | High temperatures in the injector and column can cause isomerization and degradation of thermally labile PUFAs. | Analysis is performed at ambient or near-ambient temperatures, minimizing thermal stress. | HPLC is advantageous for analyzing sensitive PUFAs like this compound. | [7] |
| Precision (RSD%) | ≤ 5.88% | ≤ 5.88% (often slightly better than GC) | Both methods offer good precision. | |
| Recovery (%) | ≥ 82.31% | ≥ 82.31% | Comparable recovery rates can be achieved with optimized methods. |
Experimental Protocols
Protocol 1: Mild Base-Catalyzed Methylation (Minimized Isomerization for GC Analysis)
This protocol is suitable for converting triglycerides to FAMEs with a reduced risk of isomerization compared to acid-catalyzed methods.
Materials:
-
Lipid sample (e.g., 10-20 mg of oil)
-
2 M Potassium Hydroxide (KOH) in methanol
-
n-Hexane
-
Saturated NaCl solution
-
Anhydrous sodium sulfate (B86663)
-
Glass reaction vials with PTFE-lined caps
Procedure:
-
Weigh the lipid sample into a glass reaction vial.
-
Add 1 mL of n-hexane to dissolve the sample.
-
Add 0.2 mL of 2 M methanolic KOH.
-
Cap the vial tightly and vortex vigorously for 2 minutes at room temperature.
-
Allow the layers to separate. If separation is slow, centrifuge briefly.
-
Add 1 mL of saturated NaCl solution to the vial to wash the organic layer.
-
Carefully transfer the upper hexane (B92381) layer containing the FAMEs to a clean vial.
-
Dry the hexane extract by passing it through a small column of anhydrous sodium sulfate or by adding a small amount of anhydrous sodium sulfate directly to the vial.
-
The FAME solution is now ready for GC analysis.
Protocol 2: Low-Temperature Derivatization for HPLC Analysis
This protocol is designed to prevent the oxidation and isomerization of PUFAs by performing the derivatization at a low temperature.
Materials:
-
Hydrolyzed fatty acid sample
-
2,4'-dibromoacetophenone (B128361) in acetone (B3395972) (derivatizing agent)
-
Triethylamine (B128534) (catalyst)
-
Acetonitrile
-
Low-temperature bath or freezer capable of maintaining -20°C to -26°C
Procedure:
-
Place the vial containing the dried, hydrolyzed fatty acid sample in a low-temperature bath set to approximately -26°C.
-
Add a pre-chilled solution of 2,4'-dibromoacetophenone in acetone.
-
Add pre-chilled triethylamine to catalyze the reaction.
-
Seal the vial and allow the reaction to proceed at -26°C for 6.5 hours.
-
After the reaction is complete, evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the derivatized sample in an appropriate solvent (e.g., acetonitrile) for HPLC analysis.
Visualizations
Caption: Recommended analytical workflows for this compound analysis.
Caption: Factors influencing isomerization and corresponding mitigation strategies.
References
- 1. Measurement of conjugated diene lipids by derivative spectroscopy in heptane extracts of plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isomerization of conjugated linolenic acids during methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ars.usda.gov [ars.usda.gov]
- 4. Recommended methods of fatty acid methylester preparation for conjugated dienes and trienes in food and biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Comparison between high-performance liquid chromatography and gas chromatography methods for fatty acid identification and quantification in potato crisps - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Matrix Effects in Linolenyl Palmitoleate Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and answers to frequently asked questions (FAQs) regarding matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of Linolenyl Palmitoleate.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of LC-MS analysis?
A: Matrix effects are the unintended alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1] This interference can lead to a decrease in signal, known as ion suppression, or an increase in signal, known as ion enhancement.[2] Both phenomena compromise the accuracy, precision, and sensitivity of quantitative analysis.[3]
Q2: What are the most common sources of matrix effects in biological samples?
A: In biological matrices such as plasma, serum, or tissue homogenates, phospholipids (B1166683) are the most significant cause of matrix effects, particularly in electrospray ionization (ESI).[4] Other sources include salts, endogenous metabolites, proteins, and formulation excipients from drug products.[5] These components can co-elute with the target analyte (this compound) and interfere with the ionization process in the mass spectrometer's source.[6]
Q3: How can I determine if my this compound analysis is being affected by matrix effects?
A: There are two primary methods to assess the presence and magnitude of matrix effects:
-
Post-Extraction Spike: This is a quantitative method where you compare the signal response of this compound spiked into a blank matrix extract (which has gone through the full sample preparation process) with the response of the analyte in a neat (clean) solvent at the same concentration.[7][8] A significant difference between the two responses indicates the presence of matrix effects.[3]
-
Post-Column Infusion: This is a qualitative method used to identify specific regions in the chromatogram where ion suppression or enhancement occurs.[8][9] A solution of this compound is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected onto the LC column. Dips in the constant baseline signal indicate ion suppression, while peaks indicate enhancement.[7]
Q4: What is the difference between ion suppression and ion enhancement?
A: Ion suppression is the more common phenomenon and results in a reduced analyte signal.[2] It occurs when co-eluting matrix components compete with the analyte for ionization, reduce the efficiency of droplet formation in the ESI source, or neutralize the charged analyte ions.[4][6] Ion enhancement, an increase in signal, can occur when co-eluting compounds improve the ionization efficiency of the target analyte.[9] Both phenomena are detrimental to data accuracy.[2]
Troubleshooting Guide
Issue 1: I am observing poor reproducibility and high variability in my this compound quantification.
-
Possible Cause: This is a classic sign of unmanaged and variable matrix effects.[7] The composition of the matrix can differ slightly from sample to sample, leading to inconsistent levels of ion suppression or enhancement.[10]
-
Troubleshooting Steps:
-
Incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects.[2][11] A SIL-IS, such as Deuterated this compound (e.g., d4-Linolenyl Palmitoleate), is chemically identical to the analyte and will co-elute, experiencing the same ionization effects.[7][11] Adding the SIL-IS at the very beginning of sample preparation allows it to correct for variability in both extraction recovery and matrix effects.
-
Improve Sample Preparation: Implement more rigorous sample cleanup techniques to remove interfering components before analysis. See the protocols and data table below for guidance.
-
Optimize Chromatography: Modify your LC method to improve the separation of this compound from the regions where matrix effects are most pronounced (as identified by post-column infusion).[7] This could involve adjusting the mobile phase gradient or trying a different column chemistry.
-
Issue 2: The signal for this compound is very low or completely suppressed.
-
Possible Cause: Significant ion suppression from co-eluting matrix components, most notably phospholipids, is the likely cause.[2]
-
Troubleshooting Steps:
-
Enhance Sample Cleanup: This is the most direct way to improve sensitivity. Techniques specifically designed to remove phospholipids, such as Solid-Phase Extraction (SPE) with specialized cartridges or HybridSPE®, can be highly effective.[7]
-
Check for Salt Contamination: High concentrations of non-volatile salts from buffers can cause severe ion suppression.[5] Ensure your sample preparation method effectively removes them.
-
Dilute the Sample: Diluting the final extract can reduce the concentration of interfering matrix components, thereby lessening their suppressive effect.[12] However, this may also dilute the analyte below the limit of quantification, so this approach must be balanced with sensitivity requirements.[12]
-
Issue 3: My calibration curve is non-linear, especially at lower concentrations.
-
Possible Cause: The matrix effect is not uniform across the concentration range. At low concentrations, the analyte-to-matrix component ratio is low, and the effect can be more pronounced, leading to non-linearity.
-
Troubleshooting Steps:
-
Use Matrix-Matched Calibrators: Prepare your calibration standards in a blank matrix extract that is representative of your samples.[13] This ensures that the standards and samples experience similar matrix effects, improving accuracy.
-
Employ the Standard Addition Method: This involves adding known amounts of the analyte to the actual sample and extrapolating to determine the original concentration.[8] This method is laborious but can be very accurate for complex matrices where a representative blank matrix is unavailable.[8][13]
-
Data & Results
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
The following table summarizes the typical performance of common sample preparation techniques in reducing matrix effects for lipid analysis in plasma.
| Sample Preparation Method | Typical Phospholipid Removal | Analyte Recovery | Throughput | Key Advantage |
| Protein Precipitation (PPT) | Low (<30%) | Good (>90%) | High | Simple and fast |
| Liquid-Liquid Extraction (LLE) | Moderate (60-80%) | Variable | Moderate | Removes salts and highly polar interferences |
| Solid-Phase Extraction (SPE) | High (80-95%) | Good (>85%) | Moderate | High selectivity and good cleanup |
| HybridSPE®-Phospholipid | Very High (>99%) | Excellent (>95%) | High | Combines PPT and specific phospholipid removal |
Data compiled from principles described in referenced literature.[4][14][15]
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect via Post-Extraction Spike
This protocol provides a quantitative measure of the matrix effect (ME).
-
Prepare Three Sample Sets:
-
Set A (Neat Standard): Spike a known amount of this compound standard into a clean reconstitution solvent (e.g., the initial mobile phase).
-
Set B (Post-Spike Matrix): Process a blank matrix sample (e.g., plasma from an untreated subject) through the entire extraction procedure. Spike the same amount of this compound standard into the final, dried extract before reconstitution.[13]
-
Set C (Pre-Spike Matrix): Spike the blank matrix with the same amount of this compound standard before starting the extraction procedure. This set is used to determine recovery.
-
-
Analyze Samples: Analyze all samples by LC-MS.
-
Calculate Matrix Effect: Use the mean peak area from the analytical replicates to calculate the Matrix Effect percentage using the following formula:
Protocol 2: Solid-Phase Extraction (SPE) for this compound Cleanup
This protocol is a general guideline for removing interferences from a biological fluid like plasma.
-
Materials:
-
SPE cartridge (e.g., C18 or a mixed-mode sorbent).[2]
-
Sample pre-treatment solution (e.g., 4% phosphoric acid in water).
-
Conditioning solvent (e.g., Methanol).
-
Equilibration solvent (e.g., HPLC-grade water).
-
Wash solvent (e.g., 2% formic acid in 15% Methanol (B129727)/Water) to remove polar interferences.[7]
-
Elution solvent (e.g., Methanol or Acetonitrile).
-
-
Procedure:
-
Pre-treat Sample: Acidify the plasma sample (e.g., 1:1 with 4% H₃PO₄) to disrupt protein binding. Add SIL-IS.
-
Condition: Pass 2 mL of methanol through the SPE cartridge.[2]
-
Equilibrate: Pass 2 mL of HPLC-grade water through the cartridge. Do not let the sorbent go dry.
-
Load: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate.[2]
-
Wash: Wash the cartridge with 2 mL of the wash solvent to remove salts and other polar interferences.[7]
-
Elute: Elute the this compound and other lipids with 2 mL of methanol into a clean collection tube.[7]
-
Dry & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.[7]
-
Visualizations
Workflow and Troubleshooting Diagrams
Caption: Analytical workflow highlighting key stages for mitigating matrix effects.
Caption: Troubleshooting decision tree for low analyte signal intensity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. What is matrix effect and how is it quantified? [sciex.com]
- 4. Strategies to improve/eliminate the limitations in shotgun lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 6. e-b-f.eu [e-b-f.eu]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 13. tandfonline.com [tandfonline.com]
- 14. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Best Practices for Fatty Acid Ester Experiments
Welcome to the technical support center for fatty acid ester research. This guide provides essential information, troubleshooting advice, and best practices for researchers, scientists, and drug development professionals working with fatty acid esters like Linolenyl Palmitoleate. Given the limited specific data on this compound, this guide focuses on the broader class of wax esters (long-chain fatty acid esters), providing a robust framework for your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I dissolve this compound for cell culture experiments?
A1: this compound, as a wax ester, is highly lipophilic and insoluble in aqueous media.[1] Direct addition to cell culture media will result in poor dispersion and inconsistent results. The recommended method is to first dissolve the fatty acid ester in an organic solvent and then complex it with a carrier protein like bovine serum albumin (BSA).
Q2: What is the best way to store this compound to prevent degradation?
A2: Unsaturated fatty acid esters are susceptible to oxidation.[2][3] For long-term storage, it is recommended to store this compound as a solid or in a peroxide-free organic solvent at -80°C under an inert atmosphere (e.g., argon or nitrogen).[4] Avoid repeated freeze-thaw cycles.[4] For short-term storage, a stock solution at -20°C is acceptable.
Q3: I am observing cytotoxicity in my cell culture experiments. What could be the cause?
A3: Cytotoxicity can arise from several factors, including the organic solvent used for dissolution, the concentration of the fatty acid ester, or the concentration of the carrier protein (e.g., BSA). It is crucial to perform vehicle controls with the solvent and BSA to distinguish between the effects of the vehicle and the fatty acid ester.[5] Additionally, high concentrations of cationic lipids can induce apoptosis.
Q4: How can I confirm the identity and purity of my this compound sample?
A4: The identity and purity of wax esters can be determined using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector like an Evaporative Light-Scattering Detector (ELSD) or Mass Spectrometry (MS).[6][7] These methods can confirm the molecular weight and structure of the compound.
Troubleshooting Guides
This section addresses common problems encountered during experiments with fatty acid esters.
Problem 1: Inconsistent or irreproducible experimental results.
| Possible Cause | Suggested Solution |
| Compound Degradation | Store stock solutions at -80°C under an inert atmosphere. Prepare fresh working solutions for each experiment.[4] |
| Incomplete Solubilization | Ensure complete dissolution in the organic solvent before complexing with BSA. Sonication may be necessary.[8] |
| Variability in BSA Complexation | Standardize the BSA concentration and the fatty acid ester-to-BSA molar ratio.[9] |
| Cell Culture Variability | Maintain consistent cell density, passage number, and media composition across experiments.[10] |
Problem 2: Low cellular uptake of the fatty acid ester.
| Possible Cause | Suggested Solution |
| High Serum Concentration | High concentrations of serum in the culture medium can bind to lipids, reducing their availability to cells.[4] Consider reducing the serum concentration during treatment. |
| Inefficient BSA Complexation | Optimize the incubation time and temperature for the formation of the fatty acid ester-BSA complex.[9] |
| Cell Type Specificity | Cellular uptake of fatty acids can be cell-type dependent.[11] Verify the expression of fatty acid transport proteins in your cell line.[12] |
Quantitative Data Summary
The following tables provide a summary of key quantitative data relevant to working with fatty acid esters.
Table 1: Solubility of Wax Esters
| Solvent | Solubility | Reference |
| Water | Insoluble | [1] |
| Ethanol | Soluble | |
| DMSO | Soluble | |
| Chloroform | Soluble | [1] |
| Hexane | Soluble | [1] |
Table 2: Recommended Storage Conditions for Unsaturated Fatty Acid Esters
| Storage Type | Temperature | Atmosphere | Duration | Reference |
| Long-term | -80°C | Inert Gas (Argon/Nitrogen) | > 6 months | [4] |
| Short-term (Stock Solution) | -20°C | Sealed, light-protected | < 1 month |
Experimental Protocols
Protocol 1: Preparation of a this compound-BSA Complex for Cell Culture
This protocol describes the preparation of a 10 mM stock solution of a fatty acid ester complexed with BSA.
Materials:
-
This compound
-
Ethanol (high purity, peroxide-free)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS), sterile
-
Sterile microcentrifuge tubes
-
Water bath sonicator
Procedure:
-
Prepare a 100 mM stock solution of this compound: Dissolve the appropriate amount of this compound in ethanol. For example, to make 1 ml of a 100 mM stock, dissolve 50.29 mg of this compound (MW: 502.86 g/mol ) in 1 ml of ethanol. Vortex until fully dissolved.
-
Prepare a 10% (w/v) BSA solution: Dissolve 1 g of fatty acid-free BSA in 10 ml of sterile PBS.
-
Complexation: In a sterile tube, add the desired volume of the 100 mM this compound stock solution to the 10% BSA solution to achieve the desired final concentration and molar ratio. A common starting point is a 5:1 molar ratio of fatty acid ester to BSA.
-
Incubation: Incubate the mixture at 37°C for 30-60 minutes with gentle agitation to allow for complex formation.[13]
-
Sterilization: Sterilize the final complex solution by passing it through a 0.22 µm filter.
-
Storage: Store the complexed stock solution at -20°C for short-term use.
Visualizations
References
- 1. Wax esters | Cyberlipid [cyberlipid.gerli.com]
- 2. agronomy.emu.ee [agronomy.emu.ee]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Wax Esters Analysis Service - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Procedure for Preparation of Cationic Lipid/Oligomer Complex - Avanti Research™ [sigmaaldrich.com]
- 9. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Time for a détente in the war on the mechanism of cellular fatty acid uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cellular Fatty Acid Uptake: A Pathway Under Construction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Reproducibility of Experiments with Linolenyl Palmitoleate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Linolenyl Palmitoleate. The information provided is designed to address specific issues that may be encountered during experimentation, with a focus on improving reproducibility.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent across batches. What are the common causes?
A1: Inconsistent results when working with lipid esters like this compound can stem from several factors related to its stability, handling, and the experimental setup itself. Key areas to investigate include:
-
Compound Stability and Storage: this compound, being an ester of two unsaturated fatty acids, is susceptible to oxidation and hydrolysis. Ensure that stock solutions are stored under an inert atmosphere (e.g., argon or nitrogen) at -80°C. It is advisable to aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles which can degrade the compound.
-
Solvent Purity: Always use high-purity, peroxide-free solvents for reconstituting and diluting this compound. Common solvents like ethanol (B145695) or DMSO should be of the highest grade and stored properly to prevent the accumulation of reactive oxygen species that can degrade the ester.
-
Hydrolysis: A major source of irreproducibility is the potential hydrolysis of the ester back into its constituent fatty acids, linolenic acid and palmitoleic acid, during the experiment. This can be influenced by pH, temperature, and enzymatic activity in your cell culture medium (e.g., from serum). The biological effects of the free fatty acids may differ from the ester, leading to variable results. It is recommended to periodically analyze your treatment media to check for the presence of free fatty acids.
-
Experimental Conditions: Variations in cell density, incubation times, or the composition of the culture medium (especially serum concentration) can lead to different rates of cellular uptake and metabolism of this compound, contributing to variability. Standardize these parameters rigorously across all experiments.
Q2: I am observing low or no cellular response to my this compound treatment. What are the possible reasons?
A2: A lack of cellular response can be due to issues with the compound's preparation, the experimental design, or the specific cell line being used.
-
Sub-optimal Concentration: The effective concentration of this compound is likely cell-type dependent. It is crucial to perform a dose-response curve to determine the optimal concentration range for your specific experimental model.
-
Poor Solubility and Bioavailability: this compound is highly lipophilic and has poor solubility in aqueous culture media. For effective delivery to cells, it must be complexed with a carrier protein like fatty acid-free bovine serum albumin (BSA).[1][2] Inadequate complexing can lead to the compound precipitating out of solution or forming micelles, reducing its availability to the cells.
-
Cellular Uptake and Metabolism: Ensure that the vehicle used to dissolve and deliver the this compound is not interfering with its uptake. For instance, high concentrations of serum in the culture medium can bind to lipids and reduce their availability to cells.[1] Additionally, cells may rapidly metabolize the ester, and the time points chosen for analysis may not capture the desired biological effect.
Q3: How can I be sure that the observed effects are from this compound and not its constituent fatty acids?
A3: This is a critical question for reproducibility. The biological activities of linolenic acid and palmitoleic acid are well-documented, and it is plausible that any observed effects could be due to the hydrolysis of the parent ester.
-
Analytical Verification: The most robust approach is to use an analytical method like liquid chromatography-mass spectrometry (LC-MS) to analyze your cell culture medium at the beginning and end of your experiment. This will allow you to quantify the amount of intact this compound and detect the presence of free linolenic and palmitoleic acids.
-
Control Experiments: Run parallel experiments where you treat cells with linolenic acid and palmitoleic acid individually and in combination, at concentrations equivalent to what might be expected from complete hydrolysis of the this compound. This will help you to differentiate the effects of the ester from its potential breakdown products.
Troubleshooting Guide
The following table outlines common problems encountered during experiments with this compound and provides steps for troubleshooting.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| High variability between replicate wells/plates | Inconsistent preparation of the this compound-BSA complex. Uneven cell seeding density. Pipetting errors. | 1. Ensure the this compound-BSA complex is homogenous before adding to the culture medium. 2. Verify cell counting and seeding procedures. 3. Use calibrated pipettes and proper pipetting techniques. |
| Unexpected cell toxicity or death | Lipotoxicity due to high concentrations of the lipid.[3] Solvent toxicity (e.g., from ethanol or DMSO).[1] Contamination of the this compound stock. | 1. Perform a dose-response experiment to determine the non-toxic concentration range. 2. Ensure the final concentration of the solvent in the culture medium is low and non-toxic (e.g., <0.1% for ethanol). 3. Run a vehicle control (medium with BSA and solvent, but no this compound). 4. Check the purity of your this compound. |
| Difficulty reproducing results from a previous experiment | Degradation of the this compound stock solution. Variation in cell passage number or health. Different batches of serum or other media components. | 1. Use a fresh aliquot of this compound for each experiment. 2. Standardize the cell passage number used for experiments. 3. Test new batches of serum and other critical reagents for their effect on your assay. |
| Inconsistent analytical quantification (e.g., by LC-MS) | Inefficient or variable extraction from the biological matrix. Instability of the analyte during sample processing. Matrix effects suppressing or enhancing the signal. | 1. Optimize the lipid extraction protocol. 2. Use a stable isotope-labeled internal standard if available. 3. Perform a matrix effect study to assess for ion suppression or enhancement. |
Experimental Protocols
Protocol 1: Preparation of this compound-BSA Complex for Cell Culture
This protocol describes the preparation of a bovine serum albumin (BSA) complex of this compound to ensure its solubility and bioavailability in cell culture media. This method is adapted from established protocols for fatty acid preparation.[1][2]
Materials:
-
This compound
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Ethanol, 100% (high purity)
-
Sterile phosphate-buffered saline (PBS)
-
Sterile cell culture grade water
-
0.1 M NaOH
-
Water bath or heating block
-
Sterile filtration unit (0.22 µm)
Procedure:
-
Stock Solution Preparation: Dissolve this compound in 100% ethanol to prepare a concentrated stock solution (e.g., 100 mM).
-
BSA Solution Preparation: Prepare a 10% (w/v) fatty acid-free BSA solution in sterile PBS. Warm the solution to 37°C to aid dissolution.
-
Complex Formation: a. In a sterile conical tube, add the desired volume of the 10% BSA solution. b. While gently vortexing the BSA solution, slowly add the this compound stock solution to achieve the desired molar ratio (typically between 3:1 and 6:1 fatty acid to BSA). c. A few drops of 0.1 M NaOH can be added to the fatty acid stock before addition to the BSA to facilitate binding. d. Incubate the mixture in a 37°C water bath for 30-60 minutes with gentle agitation to allow for complex formation.
-
Sterilization and Storage: a. Sterile filter the this compound-BSA complex solution through a 0.22 µm filter. b. Aliquot the solution and store at -20°C for long-term use. Avoid repeated freeze-thaw cycles.
Protocol 2: Cell Culture Treatment and Analysis
This protocol outlines a general procedure for treating cultured cells with the this compound-BSA complex.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free cell culture medium
-
This compound-BSA complex (from Protocol 1)
-
Control vehicle (BSA solution without the fatty acid ester)
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in multi-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight.
-
Starvation (Optional): To reduce background from serum lipids, you can replace the complete medium with serum-free medium and incubate for 2-4 hours.
-
Treatment: a. Prepare the final concentrations of the this compound-BSA complex and the vehicle control by diluting the stock solutions in the appropriate cell culture medium. The final concentration should be determined based on a prior dose-response experiment. b. Aspirate the existing medium and add the medium containing the this compound-BSA complex or vehicle control. c. Incubate the cells for the desired period (e.g., 6, 12, 24, or 48 hours) in a standard cell culture incubator (37°C, 5% CO2).
-
Cell Harvesting and Downstream Analysis: a. After incubation, place the culture plates on ice and aspirate the medium. b. Wash the cells twice with ice-cold PBS. c. Harvest the cells by scraping in ice-cold PBS or by using a lysis buffer compatible with your intended downstream analysis (e.g., lipid extraction, protein analysis for signaling pathways, or RNA extraction for gene expression). d. Store harvested samples at -80°C until analysis.
Signaling Pathways and Data Presentation
While specific signaling pathways for this compound have not been extensively studied, the effects of its constituent fatty acids, palmitoleic acid and linolenic acid, are better understood. It is plausible that this compound may exert its effects through these or related pathways, either directly or following intracellular hydrolysis.
Potential Signaling Pathways Modulated by this compound Constituents
| Signaling Pathway | Key Proteins | Potential Effect of Constituent Fatty Acid | Cellular Outcome |
| ERK1/2 Signaling | ERK1/2, p21ras, MAPKs | Activation by palmitoleate[4] | Modulation of insulin (B600854) secretion and gene expression |
| PPAR Signaling | PPARα, PPARγ, PPARδ | Activation by palmitoleate[5][6] | Regulation of lipid metabolism and inflammation |
| AMPK Signaling | AMPK | Activation by palmitoleate[7] | Increased insulin sensitivity, reduced lipid accumulation |
| Insulin Signaling | IRS-1, PI3K/AKT | Potentiation by palmitoleate | Increased insulin sensitivity |
| mTOR Signaling | mTORC1, SREBP1c | Regulation by fatty acids | Promotion of de novo lipogenesis |
| Inflammatory Signaling | NF-κB, JNK | Modulation by fatty acids | Regulation of inflammatory responses |
Quantitative Data on the Effects of Palmitoleic Acid (as a proxy)
The following table summarizes some reported quantitative effects of palmitoleic acid from in vitro studies. These may serve as a starting point for designing experiments with this compound.
| Cell Type | Concentration Range (µM) | Observed Effects | Reference |
| Rat Pancreatic β-cells (INS-1) | 200 | Increased insulin secretion, activation of ERK1/2 phosphorylation | [4] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 250 - 500 | Protection against palmitate-induced apoptosis | [7] |
| Human Lymphocytes | 25 - 50 | Reduced production of inflammatory cytokines (IL-6, IFN-γ, TNF-α) | [8] |
| LDLR-deficient mouse model | Dietary supplementation | ~45% reduction in atherosclerotic plaque area | [9] |
Visualizations
Caption: General experimental workflow for in vitro studies with this compound.
Caption: Troubleshooting logic for addressing inconsistent experimental results.
Caption: Potential signaling pathways modulated by this compound's constituents.
References
- 1. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The Role of the Novel Lipokine Palmitoleic Acid in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palmitoleate inhibits insulin transcription by activating the ERK1/2 pathway in rat pancreatic β-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of trans-palmitoleic acid on cell viability and sirtuin 1 gene expression in hepatocytes and the activity of peroxisome-proliferator-activated receptor-alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cardioprotective Effects of Palmitoleic Acid (C16:1n7) in a Mouse Model of Catecholamine-Induced Cardiac Damage Are Mediated by PPAR Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Monounsaturated fatty acids protect against palmitate-induced lipoapoptosis in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential effects of palmitoleic acid on human lymphocyte proliferation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dietary palmitoleic acid attenuates atherosclerosis progression and hyperlipidemia in low-density lipoprotein receptor-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Linolenyl Palmitoleate Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Linolenyl Palmitoleate. The information is presented in a question-and-answer format to directly address common pitfalls and challenges encountered during experiments.
Frequently Asked Questions (FAQs)
1. Compound Stability and Storage
-
Q: How should I store this compound to prevent degradation? A: this compound is susceptible to both hydrolysis and oxidation. Due to its polyunsaturated linolenyl moiety, it is prone to oxidation. As an ester, it can undergo hydrolysis. For optimal stability, it should be stored in a cool, dark place.[1] Polyunsaturated fats are known to turn rancid more quickly than other fats.[1] It is recommended to store polyunsaturated lipids as organic solutions in glass containers with Teflon closures at -20°C ± 4°C.[2] Storage of organic solutions below -30°C is not generally recommended unless the solution is in a sealed glass ampoule.[2] To prevent oxidation, it is advisable to overlay the solution with an inert gas like nitrogen or argon.[3]
-
Q: What are the primary degradation pathways for this compound? A: The two main degradation pathways are:
-
Hydrolysis: The ester bond can be cleaved, especially in the presence of acid or base, to yield linolenyl alcohol and palmitoleic acid. The hydrolysis of fatty acid esters is known to follow pseudo first-order kinetics when one reactant, such as water, is in large excess.[4]
-
Oxidation: The double bonds in the linolenyl portion of the molecule are susceptible to oxidation, which can be initiated by heat, light, and oxygen.[5] This can lead to the formation of various oxidation byproducts, including hydroperoxides.
-
2. Handling and Solution Preparation
-
Q: I'm having trouble dissolving this compound for my cell culture experiments. What is the recommended procedure? A: this compound, being a lipid, is insoluble in aqueous media like cell culture medium. A common and effective method for delivering fatty acids and lipid esters to cells is by complexing them with fatty acid-free Bovine Serum Albumin (BSA).[3][6] This mimics the physiological transport of lipids in the bloodstream.[6]
-
Protocol for Preparing this compound-BSA Complex:
-
Prepare a stock solution of this compound in an organic solvent like ethanol (B145695).[3][7]
-
Prepare a sterile solution of fatty acid-free BSA in serum-free culture medium or PBS.
-
Warm the BSA solution to 37°C.
-
Slowly add the this compound stock solution to the BSA solution while gently stirring. A molar ratio of fatty acid to BSA between 3:1 and 6:1 is commonly used.[8]
-
Incubate the mixture at 37°C for at least one hour to allow for complexation.[8]
-
Sterilize the final solution by passing it through a 0.22 µm filter.[8]
-
-
-
Q: Can I dissolve this compound in DMSO or ethanol directly before adding it to my cell culture medium? A: While you can dissolve this compound in organic solvents, adding this solution directly to your aqueous medium will likely cause it to precipitate out of solution, leading to inconsistent and non-reproducible results.[3] Furthermore, the final concentration of the organic solvent in your cell culture medium should be kept very low (e.g., ethanol concentration should not exceed 0.05%) to avoid solvent-induced toxicity to the cells.[9]
3. Experimental Design and Execution
-
Q: What are some important considerations when using this compound in animal studies? A: For oral administration in rodents, this compound can be dissolved in an appropriate vehicle such as corn oil.[10] For intravenous administration, it should be formulated as a lipid emulsion.[11][12][13] It's important to note that the route of administration can significantly impact the metabolic fate and potential toxicity of lipids.[14]
-
Q: I am observing unexpected biological effects in my experiments. What could be the cause? A: Unexpected effects could arise from several sources:
-
Compound Degradation: As discussed, hydrolysis or oxidation of this compound can lead to the formation of linolenyl alcohol, palmitoleic acid, and various oxidation byproducts, which may have their own biological activities.
-
Impurities: The commercial source of this compound may contain impurities from the synthesis process. The synthesis of wax esters can sometimes result in side products.[15] It is advisable to check the purity of your compound.
-
Metabolism: In vivo, this compound is likely hydrolyzed by esterases to release linolenic acid and palmitoleyl alcohol. The observed biological effects may be due to these metabolites rather than the intact ester.
-
4. Analytical and Bioanalytical Issues
-
Q: How can I analyze the purity of my this compound sample and detect its degradation products? A: High-performance liquid chromatography coupled with mass spectrometry (LC-MS/MS) is a powerful technique for the analysis of lipids like this compound. It can be used to separate the intact ester from its potential hydrolysis products (linolenyl alcohol and palmitoleic acid) and oxidation byproducts. Gas chromatography (GC) can also be used, typically after derivatization of the fatty acids to their methyl esters.
-
Q: What are some common pitfalls in the mass spectrometric analysis of lipids like this compound? A: Common pitfalls in lipid mass spectrometry include misidentification of lipid species and failure to account for isomeric forms. The fragmentation pattern in MS/MS can provide information about the fatty acid and alcohol components of the wax ester. However, polyunsaturated fatty acids can undergo extensive fragmentation, which can complicate spectral interpretation.[16]
Troubleshooting Guides
Table 1: Troubleshooting Common Issues in this compound Research
| Problem | Potential Cause | Recommended Solution |
| Low solubility/precipitation in cell culture media | Direct addition of organic stock solution to aqueous media. | Prepare a this compound-BSA complex for delivery to cells. Ensure the final concentration of any organic solvent is minimal.[3][9] |
| Inconsistent or unexpected biological results in vitro | 1. Degradation of this compound (hydrolysis or oxidation).2. Presence of impurities in the compound.3. Formation of micelles at high concentrations. | 1. Store and handle the compound properly. Prepare fresh solutions for each experiment.2. Verify the purity of your this compound sample using analytical techniques like LC-MS.3. Work at concentrations below the critical micelle concentration, if known, or ensure consistent micelle formation. |
| Difficulty in reproducing in vivo results | 1. Variability in the formulation and administration of this compound.2. Differences in the metabolic handling of the ester between animals. | 1. Standardize the preparation of the dosing solution (e.g., oil solution for oral gavage, lipid emulsion for IV).2. Monitor the levels of this compound and its metabolites in plasma and tissues. |
| Ambiguous peaks in mass spectrometry analysis | 1. Co-elution of isomers.2. In-source fragmentation.3. Contamination from labware or solvents. | 1. Optimize chromatographic separation to resolve isomers.2. Adjust mass spectrometer source conditions to minimize in-source fragmentation.3. Use high-purity solvents and glass labware to minimize contamination. |
Experimental Protocols
Detailed Methodology: Preparation of this compound-BSA Complex for Cell Culture
This protocol is adapted from established methods for preparing fatty acid-BSA complexes for use in cell culture.
Materials:
-
This compound
-
Ethanol (100%, sterile)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Sterile phosphate-buffered saline (PBS) or serum-free cell culture medium
-
Sterile microcentrifuge tubes
-
Water bath or heat block
-
Vortex mixer
-
Sterile 0.22 µm filter
Procedure:
-
Prepare this compound Stock Solution (e.g., 100 mM):
-
Under sterile conditions, dissolve a known amount of this compound in 100% ethanol to achieve a high-concentration stock solution.
-
Vortex thoroughly until completely dissolved. The solution should be clear.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Prepare BSA Solution (e.g., 10% w/v):
-
Dissolve fatty acid-free BSA in sterile PBS or serum-free cell culture medium to a final concentration of 10% (w/v).
-
Gently agitate or stir to dissolve. Avoid vigorous shaking to prevent foaming and protein denaturation.
-
Sterile-filter the BSA solution through a 0.22 µm filter.
-
The BSA solution can be stored at 4°C for short-term use or at -20°C for long-term storage.
-
-
Complexation of this compound with BSA:
-
Warm the 10% BSA solution to 37°C.
-
While gently stirring, slowly add the required volume of the this compound stock solution to the warm BSA solution to achieve the desired final concentration and molar ratio.
-
Incubate the mixture at 37°C for at least 1-2 hours with gentle shaking to allow for complete complexation.
-
The final solution should be clear. If it is cloudy, this may indicate precipitation.
-
-
Final Preparation and Use:
-
The this compound-BSA complex is now ready to be diluted to the final desired concentration in your cell culture medium.
-
Always include a vehicle control in your experiments (i.e., BSA solution with the equivalent amount of ethanol used for the stock solution).
-
Data Presentation
Table 2: General Stability and Handling of Polyunsaturated Fatty Acid Esters
| Parameter | Consideration | Recommendation |
| Storage Temperature | Susceptible to degradation at room temperature. | Store at -20°C or lower.[2] |
| Atmosphere | Prone to oxidation by atmospheric oxygen. | Store under an inert atmosphere (e.g., argon or nitrogen).[3] |
| Light Exposure | Light can accelerate oxidation. | Store in amber vials or protect from light. |
| pH | Susceptible to acid- and base-catalyzed hydrolysis. | Maintain neutral pH in aqueous solutions. |
| Solvent for Storage | Can leach plasticizers from plastic containers. | Store in glass containers with Teflon-lined caps.[2] |
| Freeze-Thaw Cycles | Repeated cycles can introduce moisture and promote degradation. | Aliquot stock solutions into single-use vials. |
Mandatory Visualization
Caption: Experimental workflow for this compound studies.
Caption: Putative signaling pathways of this compound.
References
- 1. fitday.com [fitday.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Cooking oil - Wikipedia [en.wikipedia.org]
- 6. caymanchem.com [caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Lipid Emulsion Administered Intravenously or Orally Attenuates Triglyceride Accumulation and Expression of Inflammatory Markers in the Liver of Nonobese Mice Fed Parenteral Nutrition Formula - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lipid emulsion administered intravenously or orally attenuates triglyceride accumulation and expression of inflammatory markers in the liver of nonobese mice fed parenteral nutrition formula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. labinsights.nl [labinsights.nl]
Validation & Comparative
A Comparative Analysis of the Inferred Biological Activities of Linolenyl Palmitoleate and Palmitoleoyl Linoleate
Disclaimer: Direct experimental data comparing the biological activities of Linolenyl Palmitoleate and Palmitoleoyl Linoleate are not available in the current scientific literature. This guide provides a comparative analysis based on the well-documented biological activities of their constituent fatty acids: α-linolenic acid, palmitoleic acid, and linoleic acid. The biological effects of the esterified forms are inferred from the activities of these individual components. Esterification can influence the bioavailability and metabolic fate of fatty acids, and thus the activities described herein should be considered potential and subject to experimental verification.
Introduction
This compound and Palmitoleoyl Linoleate are esterified lipids composed of common dietary fatty acids. Understanding their potential biological activities is crucial for researchers in nutrition, pharmacology, and drug development. This guide compares the inferred biological activities of these two molecules by examining the distinct and overlapping effects of their constituent fatty acids:
-
This compound: Composed of α-linolenic acid (an omega-3 polyunsaturated fatty acid) and palmitoleic acid (a monounsaturated fatty acid).
-
Palmitoleoyl Linoleate: Composed of palmitoleic acid and linoleic acid (an omega-6 polyunsaturated fatty acid).
The primary focus of this comparison will be on their potential anti-inflammatory and metabolic regulatory roles.
Inferred Anti-inflammatory and Metabolic Activities
The constituent fatty acids of both molecules possess significant immunomodulatory and metabolic properties. A summary of these activities is presented below.
This compound: A Potential Dual Anti-inflammatory and Lipokine Activity
The combination of α-linolenic acid and palmitoleic acid suggests a molecule with potent anti-inflammatory and metabolic regulatory effects.
-
α-Linolenic Acid (ALA): ALA is an essential omega-3 fatty acid known for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), cyclooxygenase-2 (COX-2), and tumor necrosis factor-alpha (TNF-α) in macrophages stimulated with lipopolysaccharide (LPS)[1][2]. These effects are mediated through the inhibition of the NF-κB and mitogen-activated protein kinase (MAPK) signaling pathways[1][2].
-
Palmitoleic Acid: This monounsaturated fatty acid is recognized not only for its anti-inflammatory effects but also as a "lipokine"—a lipid hormone that communicates between tissues to regulate systemic metabolism[3][4]. Palmitoleic acid has been demonstrated to suppress the expression of pro-inflammatory cytokines and improve insulin (B600854) sensitivity[3][4][5]. Studies have shown its ability to inhibit the LPS-induced release of TNF-α, IL-1β, and IL-6[6].
Palmitoleoyl Linoleate: A Potential Protective Role Against Saturated Fatty Acid-Induced Inflammation
The presence of linoleic acid in Palmitoleoyl Linoleate suggests a protective role, particularly in the context of inflammation induced by saturated fatty acids like palmitic acid.
-
Linoleic Acid: As an omega-6 polyunsaturated fatty acid, linoleic acid's role in inflammation is complex. However, research has shown that it can protect against palmitate-induced inflammation in hepatocytes[7][8]. Co-treatment with linoleic acid has been found to suppress the production of the pro-inflammatory cytokine IL-8 induced by palmitic acid[7][8]. This protective mechanism involves the inhibition of phospho-c-Jun N-terminal kinase (pJNK) activation and IκBα reduction[7][8].
-
Palmitoleic Acid: As mentioned, palmitoleic acid itself has anti-inflammatory properties and can contribute to the overall anti-inflammatory profile of the molecule.
Quantitative Data Summary
The following tables summarize quantitative data from studies on the individual fatty acids, highlighting their effects on inflammatory markers.
Table 1: Effect of Palmitoleic Acid on LPS-Induced Cytokine Release
| Cytokine | Inhibition (%) by Palmitoleic Acid | p-value | Reference |
| TNF-α | 73.14 | ≤0.05 | [6] |
| IL-1β | 66.19 | ≤0.001 | [6] |
| IL-6 | 75.19 | ≤0.001 | [6] |
| MIP-3α | 70.38 | ≤0.05 | [6] |
Table 2: Effect of Linoleic Acid on Palmitate-Induced IL-8 Expression in Huh7 Cells
| Treatment | Fold Change in IL-8 mRNA Expression | p-value | Reference |
| Palmitate (500 μM) | 133.5 | <0.0001 | [7] |
| Palmitate (500 μM) + Linoleate (400 μM) | 7.33 | <0.0001 (compared to palmitate alone) | [7] |
| Linoleate (400 μM) alone | 5.48 | Not significant (compared to co-treatment) | [7] |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key signaling pathways associated with the constituent fatty acids.
Caption: Anti-inflammatory signaling pathway of α-Linolenic Acid (ALA).
Caption: Protective mechanism of Linoleic Acid against Palmitate-induced inflammation.
Caption: Palmitoleic Acid as a lipokine regulating systemic metabolism.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Measurement of Cytokine Expression in Response to Fatty Acids
Objective: To quantify the production of pro-inflammatory cytokines by immune cells or other cell types in response to treatment with fatty acids.
Protocol:
-
Cell Culture:
-
Culture relevant cells (e.g., RAW 264.7 murine macrophages, Huh7 human hepatocytes, or primary human peripheral blood mononuclear cells) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Seed cells in multi-well plates at a predetermined density and allow them to adhere overnight.
-
-
Fatty Acid Preparation and Treatment:
-
Prepare stock solutions of the fatty acids (e.g., palmitoleic acid, linolenic acid, linoleic acid) by dissolving them in a suitable solvent like ethanol.
-
Complex the fatty acids with fatty acid-free bovine serum albumin (BSA) in serum-free medium to ensure their solubility and delivery to the cells.
-
Pre-treat the cells with the fatty acid-BSA complexes at various concentrations for a specified period (e.g., 1-24 hours).
-
-
Inflammatory Stimulus:
-
After pre-treatment, stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) at a concentration known to induce a robust inflammatory response (e.g., 100 ng/mL to 1 µg/mL).
-
Include appropriate controls: untreated cells, cells treated with BSA vehicle alone, cells treated with fatty acids alone, and cells treated with LPS alone.
-
-
Sample Collection:
-
After the desired incubation time with the inflammatory stimulus (e.g., 4-24 hours), collect the cell culture supernatants for cytokine protein analysis.
-
For gene expression analysis, lyse the cells and extract total RNA.
-
-
Quantification of Cytokines:
-
Protein Level (ELISA or Multiplex Assay):
-
Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for the cytokines of interest (e.g., TNF-α, IL-6, IL-1β, IL-8).
-
Alternatively, use a multiplex bead-based immunoassay (e.g., Luminex) to simultaneously measure multiple cytokines in the supernatants.
-
Follow the manufacturer's instructions for the assay, including the generation of a standard curve for absolute quantification.
-
-
mRNA Level (RT-qPCR):
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qPCR) using primers specific for the target cytokine genes and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Calculate the relative gene expression using the ΔΔCt method.
-
-
-
Data Analysis:
-
Express cytokine concentrations as pg/mL or ng/mL.
-
Express relative gene expression as fold change compared to the control group.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed differences.
-
Neutrophil Migration Assay (Air Pouch Model)
Objective: To assess the in vivo effect of fatty acids on neutrophil migration to an inflammatory site.
Protocol:
-
Animal Model:
-
Use male Wistar rats or a similar rodent model.
-
Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
-
Air Pouch Formation:
-
Inject sterile air subcutaneously into the dorsal region of the animals to create an air pouch.
-
Maintain the pouch by re-injecting air every 2-3 days for about 6 days to allow for the formation of a lining of cells similar to a synovial membrane.
-
-
Treatment and Inflammatory Challenge:
-
Inject the fatty acid solution (e.g., palmitoleic acid at 100 mM) or vehicle control (e.g., PBS) directly into the air pouch.
-
One hour after the fatty acid treatment, inject an inflammatory stimulus (e.g., LPS at 5 µg/mL) into the air pouch to induce neutrophil migration.
-
-
Collection of Pouch Exudate:
-
At a specific time point after the inflammatory challenge (e.g., 4 hours), euthanize the animals.
-
Carefully wash the air pouch with a known volume of sterile saline or PBS containing EDTA to collect the inflammatory exudate.
-
-
Cell Counting and Identification:
-
Determine the total number of leukocytes in the exudate using a hemocytometer or an automated cell counter.
-
Prepare cytospin slides of the exudate and stain with a differential stain (e.g., May-Grünwald-Giemsa).
-
Perform a differential cell count under a microscope to determine the number of neutrophils.
-
-
Data Analysis:
-
Express the results as the number of neutrophils per pouch.
-
Use appropriate statistical tests (e.g., ANOVA) to compare the different treatment groups.
-
Conclusion
While direct comparative studies on this compound and Palmitoleoyl Linoleate are lacking, an analysis of their constituent fatty acids provides valuable insights into their potential biological activities. This compound, containing both an omega-3 fatty acid and a lipokine, is inferred to possess strong anti-inflammatory and beneficial metabolic regulatory properties. Palmitoleoyl Linoleate, with its combination of a lipokine and an omega-6 fatty acid known to counteract saturated fat-induced inflammation, may offer protective effects in inflammatory settings.
The information presented in this guide, including the summarized quantitative data, signaling pathway diagrams, and detailed experimental protocols, serves as a foundation for researchers to formulate hypotheses and design experiments to directly investigate the biological activities of these and other complex lipids. Future research should focus on in vitro and in vivo studies comparing these esterified molecules to validate the inferred activities and elucidate their precise mechanisms of action.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Anti-inflammatory effect of alpha-linolenic acid and its mode of action through the inhibition of nitric oxide production and inducible nitric oxide synthase gene expression via NF-kappaB and mitogen-activated protein kinase pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of the Novel Lipokine Palmitoleic Acid in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. metabolon.com [metabolon.com]
- 5. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Topical anti-inflammatory activity of palmitoleic acid improves wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Linoleate appears to protect against palmitate-induced inflammation in Huh7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Linoleate appears to protect against palmitate-induced inflammation in Huh7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Linolenyl Palmitoleate Isomers: Unraveling the Effects of Structural Variations on Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Linolenyl Palmitoleate, a lipid ester composed of linolenic and palmitoleic acids, represents a class of molecules with significant, yet underexplored, therapeutic potential. The specific arrangement of its constituent fatty acids, including their isomeric forms, can profoundly influence its interaction with cellular machinery and subsequent biological effects. This guide provides a comparative analysis of the potential effects of this compound isomers, drawing upon experimental data from studies on its constituent fatty acids to infer the biological impact of its structural diversity.
The Critical Role of Isomerism in Biological Function
The term "this compound" can describe a variety of distinct molecules depending on the isomeric forms of its fatty acid components and their placement on the glycerol (B35011) backbone. These structural variations are not trivial; they can dramatically alter the molecule's shape, flexibility, and ability to interact with enzymes and receptors, leading to different physiological outcomes. The primary isomeric considerations for this compound include:
-
Positional Isomerism of the Fatty Acyl Chains: The location of the linolenyl and palmitoleoyl chains on the glycerol backbone (sn-1 vs. sn-2) can affect metabolic processing and signaling.
-
Geometric Isomerism of the Fatty Acyl Chains: The cis or trans configuration of the double bonds within the linolenic and palmitoleic acid chains influences the molecule's overall shape and fluidity.
-
Double Bond Positional Isomerism: Variations in the location of the double bonds within the fatty acid chains, such as in the case of palmitoleic acid isomers (e.g., palmitoleic acid vs. sapienic acid), can lead to distinct biological activities.
This guide will explore the differential effects of these isomeric forms based on the current scientific literature concerning the individual fatty acids.
Comparative Effects of Constituent Fatty Acid Isomers
Linolenic Acid Isomers: Alpha-Linolenic Acid (ALA) vs. Gamma-Linolenic Acid (GLA)
Both ALA (an omega-3 fatty acid) and GLA (an omega-6 fatty acid) are polyunsaturated fatty acids that can be esterified to form this compound. Their distinct metabolic pathways lead to the production of different bioactive eicosanoids, which have opposing effects on inflammation.
| Feature | Alpha-Linolenic Acid (ALA) | Gamma-Linolenic Acid (GLA) | References |
| Metabolic Pathway | Precursor to anti-inflammatory eicosanoids like EPA and DHA. | Metabolized to dihomo-gamma-linolenic acid (DGLA), a precursor to both anti-inflammatory (PGE1) and pro-inflammatory (arachidonic acid) eicosanoids. | [1] |
| Anti-inflammatory Effects | Generally considered anti-inflammatory. | Can have both anti-inflammatory and pro-inflammatory effects depending on the metabolic context. | [1][2] |
| Effects on Cancer Cells | Has been shown to affect cellular pathways like the citric acid cycle in HT-29 colorectal cancer cells. | Did not show specific actions on any particular pathway in the same study. | [3] |
| Effect on Sepsis | Counteracted sepsis-related changes in liver weight, platelet count, and other metabolic markers. | Reduced survival from sepsis in a rat model. | [2] |
Palmitoleic Acid Isomers: Cis vs. Trans and Positional Isomers
Palmitoleic acid, an omega-7 monounsaturated fatty acid, also exists in different isomeric forms that exhibit distinct biological activities.
| Feature | Cis-Palmitoleic Acid (cPOA) | Trans-Palmitoleic Acid (tPOA) | Sapienic Acid (16:1n-10) | References |
| Effect on Insulin (B600854) Secretion | Augments glucose-stimulated insulin secretion. | Augments glucose-stimulated insulin secretion to a similar extent as cPOA, but through different signaling pathways. | Limited data available. | [4][5] |
| Cholesterol Metabolism | Had no effect on serum cholesterol, LDL, or HDL in a mouse model of hypercholesterolemia. Ameliorated hepatic steatosis more effectively than tPOA. | Reduced serum cholesterol, LDL, HDL, and hepatic free cholesterol. Inhibited intestinal cholesterol absorption. | Limited data available. | [6] |
| Anti-inflammatory Activity | Possesses potent anti-inflammatory activity at low concentrations (10 μM). | Data on direct anti-inflammatory comparison is limited. | Requires notably higher concentrations to observe a comparable anti-inflammatory effect to cPOA. | [7] |
| Biosynthesis | Synthesized from palmitic acid by stearoyl-CoA desaturase-1 (SCD1). | Primarily from dietary sources (e.g., dairy fat). | Synthesized from palmitic acid by fatty acid desaturase 2 (FADS2). | [8][9] |
Signaling Pathways Modulated by Fatty Acid Isomers
The differential effects of this compound isomers can be attributed to their distinct interactions with key signaling pathways that regulate metabolism and inflammation. Two of the most important are the Peroxisome Proliferator-Activated Receptor Alpha (PPARα) and Nuclear Factor-kappa B (NF-κB) pathways.
PPARα Signaling Pathway
PPARα is a nuclear receptor that acts as a lipid sensor, regulating the expression of genes involved in fatty acid oxidation and lipid metabolism.[10][11][12] Fatty acids and their derivatives are natural ligands for PPARα.
The specific structure of a fatty acid isomer can influence its binding affinity to Fatty Acid Binding Proteins (FABPs) and subsequent activation of PPARα, leading to differential regulation of lipid metabolism.[10]
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammatory responses.[13][14][15] Certain fatty acids, particularly saturated and some omega-6 fatty acids, can activate this pathway, leading to the production of pro-inflammatory cytokines. Conversely, omega-3 fatty acids are known to inhibit NF-κB activation.[16]
The isomeric form of the linolenyl and palmitoleoyl moieties within this compound will likely determine its net effect on the NF-κB pathway, thereby influencing its inflammatory potential.
Experimental Protocols for Comparative Analysis
To empirically determine the differential effects of this compound isomers, a series of in vitro and in vivo experiments are necessary. Below are outlines of key experimental protocols.
In Vitro Cell-Based Assays
1. Preparation of Fatty Acid-BSA Complexes:
-
Objective: To prepare soluble and bioavailable fatty acid solutions for cell culture experiments.
-
Protocol:
-
Dissolve the sodium salt of the fatty acid isomer in ethanol (B145695) to create a stock solution.[17]
-
In a sterile, conical tube, add the desired volume of fatty acid-free bovine serum albumin (BSA) solution (typically 5-10% in serum-free media or PBS).
-
While vortexing the BSA solution, slowly add the fatty acid stock solution to achieve the final desired molar ratio (e.g., 3:1 to 6:1 fatty acid to BSA).
-
Incubate the mixture at 37°C for at least 30 minutes to allow for complex formation.[18]
-
Sterile-filter the final solution before adding to cell cultures.
-
2. Assessment of Anti-inflammatory Effects:
-
Objective: To compare the ability of different isomers to suppress inflammatory responses in macrophages.
-
Protocol:
-
Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media.
-
Pre-treat the cells with different concentrations of the this compound isomer-BSA complexes for a specified time (e.g., 2-24 hours).
-
Induce an inflammatory response by stimulating the cells with lipopolysaccharide (LPS).
-
After incubation, collect the cell culture supernatant and cell lysates.
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA.
-
Analyze the cell lysates for the activation of the NF-κB pathway via Western blot for phosphorylated IκBα and NF-κB p65.[16]
-
In Vivo Animal Studies
1. Diet-Induced Obesity Model:
-
Objective: To evaluate the effects of this compound isomers on metabolic parameters in a model of metabolic disease.
-
Protocol:
-
Induce obesity and insulin resistance in mice by feeding a high-fat diet for a specified period (e.g., 8-12 weeks).
-
Divide the obese mice into groups and supplement their diet with different this compound isomers.
-
Monitor body weight, food intake, and perform glucose and insulin tolerance tests.
-
At the end of the study, collect blood and tissues (liver, adipose tissue) for analysis.
-
Measure serum levels of glucose, insulin, cholesterol, and triglycerides.
-
Analyze gene expression of metabolic regulators (e.g., PPARα target genes) in the liver and adipose tissue using qPCR.
-
Analytical Methods for Isomer Characterization
1. Lipid Extraction and Separation:
-
Objective: To extract and separate different lipid isomers from biological samples.
-
Protocol:
-
Extract total lipids from cells or tissues using a standard method such as the Folch or Bligh-Dyer method.[19]
-
Separate the lipid isomers using reversed-phase ultra-performance liquid chromatography (UPLC).[20][21]
-
Detect and identify the isomers using high-resolution mass spectrometry (MS) coupled with ion mobility spectrometry for enhanced separation of isomers.[22][23]
-
The following diagram illustrates a general workflow for comparing the effects of lipid isomers.
Conclusion
While direct experimental data on the comparative effects of this compound isomers remains to be established, the existing body of research on its constituent fatty acids provides a robust framework for generating hypotheses and guiding future research. The isomeric form of both the linolenyl and palmitoleoyl moieties, as well as their position on the glycerol backbone, are critical determinants of the molecule's biological activity. A comprehensive understanding of these structure-activity relationships is essential for the development of targeted lipid-based therapeutics for metabolic and inflammatory diseases. Further research employing the outlined experimental approaches is necessary to fully elucidate the distinct effects of each this compound isomer.
References
- 1. Gamma-linolenic acid, Dihommo-gamma linolenic, Eicosanoids and Inflammatory Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of dietary alpha- and gamma-linolenic acids on liver fatty acids, lipid metabolism, and survival in sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. α-Linolenic and γ-linolenic acids exercise differential antitumor effects on HT-29 human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trans-palmitoleic acid, a dairy fat biomarker, stimulates insulin secretion and activates G protein-coupled receptors with a different mechanism from the cis isomer - Food & Function (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Cis- and Trans-Palmitoleic Acid Isomers Regulate Cholesterol Metabolism in Different Ways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Occurrence and biological activity of palmitoleic acid isomers in phagocytic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. ahajournals.org [ahajournals.org]
- 14. NF-κB, inflammation and metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. NF-kappa B inhibition by omega -3 fatty acids modulates LPS-stimulated macrophage TNF-alpha transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Recent Analytical Methodologies in Lipid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. Recent Advances in Lipid Separations and Structural Elucidation Using Mass Spectrometry Combined with Ion Mobility Spectrometry, Ion-Molecule Reactions and Fragmentation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 23. scilit.com [scilit.com]
Unveiling the Signaling Potential of Linolenyl Palmitoleate: A Comparative Guide for Researchers
For Immediate Release
In the intricate world of cellular communication, lipid molecules are emerging from their structural roles to be recognized as key signaling mediators. This guide provides a comparative analysis of a novel fatty acid ester, Linolenyl Palmitoleate, and its potential role in pivotal signaling pathways. This document is intended for researchers, scientists, and drug development professionals interested in the expanding field of lipid signaling.
While direct experimental data on this compound is not yet available, this guide draws parallels from the established signaling functions of its constituent fatty acids, α-linolenic acid and palmitoleic acid, as well as structurally related fatty acid esters. We hypothesize that this compound may act as a modulator of the AMP-activated protein kinase (AMPK) and Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathways, both critical regulators of cellular metabolism and stress responses.
Comparative Analysis of Signaling Lipids
To contextualize the potential role of this compound, it is compared with its constituent fatty acids and a related fatty acid ester, Plant Sterol ester of α-linolenic acid (PS-ALA).
| Molecule | Known/Hypothesized Signaling Target(s) | Key Biological Outcomes |
| This compound (Hypothesized) | AMPK, Nrf2 | Regulation of cellular energy homeostasis, antioxidant response, anti-inflammatory effects. |
| α-Linolenic Acid | SREBP-1c, SREBP-2, NF-κB, MAPK | Suppression of lipogenesis and cholesterol synthesis, anti-inflammatory effects.[1][2] |
| Palmitoleic Acid | AMPK, PPARα, TLR4 | Increased insulin (B600854) sensitivity, fatty acid oxidation, anti-inflammatory effects by reducing TLR4 signaling.[3][4] |
| Plant Sterol ester of α-linolenic acid (PS-ALA) | Nrf2, AMPK | Protection against metabolic dysfunction-associated fatty liver disease. |
Hypothesized Signaling Pathway for this compound
We propose that this compound, upon cellular uptake, is metabolized to release its constituent fatty acids or acts as a distinct molecular entity to activate AMPK and Nrf2 signaling cascades.
References
- 1. α-Linolenic acid suppresses cholesterol and triacylglycerol biosynthesis pathway by suppressing SREBP-2, SREBP-1a and -1c expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. balsinde.org [balsinde.org]
- 4. Palmitoleic acid ameliorates palmitic acid-induced proinflammation in J774A.1 macrophages via TLR4-dependent and TNF-α-independent signallings - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Cross-Validation of Linolenyl Palmitoleate Measurement Techniques
For researchers, scientists, and drug development professionals, the precise and accurate quantification of lipid species such as linolenyl palmitoleate (B1233929) is critical for advancing our understanding of their physiological roles and their potential as therapeutic targets. This guide provides an objective comparison of the primary analytical techniques used for the measurement of linolenyl palmitoleate, supported by experimental data and detailed methodologies.
The most prevalent methods for the analysis of fatty acid esters are Gas Chromatography (GC) coupled with either a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS), and Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). The choice of technique depends on the specific requirements of the analysis, including sensitivity, selectivity, sample complexity, and throughput.
Quantitative Performance Comparison
The selection of an analytical method is often dictated by its quantitative performance. While specific head-to-head data for this compound is limited in publicly available literature, the following table summarizes the typical performance characteristics for the analysis of similar long-chain fatty acid esters using GC-FID, GC-MS, and LC-MS/MS.
| Performance Metric | GC-FID | GC-MS | LC-MS/MS |
| Limit of Detection (LOD) | Low µg/mL range (e.g., 0.2-0.6 µg/mL)[1] | ng/mL to low µg/L range (e.g., 0.003–0.72 µg/L)[1] | Low nanomolar range[2] |
| Limit of Quantitation (LOQ) | µg/mL range (e.g., 0.6-1.7 µg/mL)[1] | 1–30 µg/L range[1] | ~0.1 ng/mL (with stable isotope-labeled internal standard)[3] |
| Linearity (R²) | > 0.99[4] | > 0.995[5] | > 0.998 (with stable isotope-labeled internal standard)[3] |
| Accuracy (% Recovery) | Typically within 95-105% | Typically within 90-110%[6] | 95 - 105% (with stable isotope-labeled internal standard)[3] |
| Precision (%RSD) | < 5%[1] | < 15%[5] | < 10% (with stable isotope-labeled internal standard)[3] |
| Sample Derivatization | Mandatory (typically to FAMEs) | Mandatory (typically to FAMEs) | Not generally required |
| Selectivity | Lower, relies on retention time | High, with mass spectral data | Very high, with precursor/product ion monitoring |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for the analysis of fatty acid esters using GC-MS and LC-MS/MS.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS analysis of fatty acid esters like this compound necessitates a derivatization step to increase the analyte's volatility. The most common method is the conversion to Fatty Acid Methyl Esters (FAMEs).
1. Lipid Extraction:
-
Lipids are extracted from the biological matrix (e.g., plasma, tissue homogenate) using a solvent mixture, such as chloroform:methanol (2:1, v/v) (Folch method).
-
An internal standard (e.g., a deuterated analog of the analyte) should be added prior to extraction to correct for sample loss during preparation.
2. Saponification and Methylation (Derivatization to FAMEs):
-
The dried lipid extract is saponified by heating with a methanolic solution of sodium hydroxide (B78521) or potassium hydroxide. This process liberates the fatty acids from their ester linkages.
-
The free fatty acids are then methylated using an acid catalyst, such as boron trifluoride (BF₃) in methanol, by heating the mixture. This reaction converts the fatty acids to their more volatile FAMEs.
-
The resulting FAMEs are then extracted into an organic solvent like hexane.
3. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Column: A polar capillary column, such as a DB-FastFAME column (30 m × 250 µm, 0.25 µm), is suitable for the separation of FAMEs.
-
Inlet: Split/splitless inlet, typically operated in split mode with a high split ratio (e.g., 50:1).
-
Oven Temperature Program: A temperature gradient is employed to separate the FAMEs based on their boiling points and polarity. A typical program might start at a lower temperature (e.g., 70°C), ramp up to an intermediate temperature, and then to a final higher temperature (e.g., 230°C).
-
Mass Spectrometer: Agilent 7010B Triple Quadrupole GC/MS or equivalent.
-
Ionization Mode: Electron Ionization (EI).
-
Detection Mode: Can be performed in full scan mode for identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS offers the advantage of analyzing fatty acids directly without the need for derivatization, which simplifies sample preparation and can improve throughput.
1. Lipid Extraction:
-
Similar to the GC-MS protocol, lipids are extracted from the sample matrix using an appropriate solvent system.
-
A suitable internal standard, ideally a stable isotope-labeled version of this compound, is added at the beginning of the procedure.
2. Sample Preparation:
-
The dried lipid extract is reconstituted in a solvent compatible with the LC mobile phase (e.g., a mixture of acetonitrile (B52724), isopropanol, and water).
3. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: A UPLC system is preferred for better resolution and faster analysis times.
-
Column: A reverse-phase C18 column is commonly used for the separation of fatty acids.
-
Mobile Phase: A gradient elution using two mobile phases is typical. For example, Mobile Phase A could be water with a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to aid ionization, and Mobile Phase B could be a mixture of acetonitrile and isopropanol.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is ideal for quantitative analysis.
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is generally preferred for fatty acids.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion (the deprotonated molecule, [M-H]⁻) and a specific product ion generated by fragmentation in the collision cell.
Visualizations
Experimental Workflow
The following diagram illustrates the general experimental workflow for the quantification of this compound using chromatographic techniques.
Caption: Workflow for this compound analysis.
Signaling Pathway
This compound is a specific fatty acid ester. While its direct signaling pathways are not as extensively studied as its constituent fatty acids, we can infer its potential involvement based on the known pathways of similar molecules. For instance, palmitoleic acid, a monounsaturated fatty acid, has been shown to influence key metabolic signaling pathways. The diagram below illustrates a potential signaling cascade involving the regulation of insulin (B600854) gene expression, a pathway where lipid signaling plays a crucial role.
References
- 1. benchchem.com [benchchem.com]
- 2. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
A Comparative Analysis of Linolenyl Palmitoleate and Other Fatty Acid Esters for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Linolenyl Palmitoleate with other fatty acid esters, focusing on their performance and potential applications in drug development. Due to the limited direct experimental data on this compound, its properties are largely inferred from the known biological activities of its constituent fatty acids: α-linolenic acid and palmitoleic acid. This guide synthesizes available data to offer a valuable resource for researchers exploring novel lipid-based therapeutic strategies.
Quantitative Comparison of Biological Activities
The following tables summarize the available quantitative data on the anti-inflammatory and related biological activities of various fatty acid esters. This allows for a structured comparison of their potential therapeutic efficacy.
Table 1: Anti-Inflammatory Effects of Fatty Acid Esters and Their Components
| Compound/Ester | Assay | Cell Type | Concentration | Effect |
| This compound (Inferred) | ||||
| α-Linolenic Acid | LPS-induced Cytokine Production | THP-1 Macrophages | 50 µM | Reduction in IL-1β, IL-6, and TNF-α production |
| Palmitoleic Acid | LPS-induced Cytokine Production | THP-1 Macrophages | 200 µM | Significant decrease in IL-1β, IL-6, and TNF-α mRNA |
| Jojoba Oil (Wax Esters) | LPS-induced Cytokine Secretion | ex-vivo Human Skin | Not Specified | ~30% reduction in TNF-α, IL-6, and IL-8[1] |
| Beeswax (Hydroethanolic Extract) | Hemolysis Inhibition | Not Specified | 1000 µg/mL | 90.2% inhibition[2] |
| Methyl Palmitate | Carrageenan-induced Paw Edema | Rats | 100 mg/kg | Reduction in edema and PGE2 levels[3][4] |
| Ethyl Palmitate | Carrageenan-induced Paw Edema | Rats | 100 mg/kg | Reduction in edema and PGE2 levels[3][4] |
| 13-LAHLA (Linoleic acid ester of hydroxy linoleic acid) | LPS-stimulated Cytokine Expression | RAW 264.7 Macrophages | 10 µM | Significant suppression of IL-6 and IL-1β mRNA[5] |
Table 2: Effects on Signaling Pathways
| Compound/Ester | Signaling Pathway | Cell Type | Effect |
| This compound (Inferred) | |||
| α-Linolenic Acid | ERK1/2 | STC-1 Cells | Activation (Phosphorylation) |
| Palmitoleic Acid | ERK1/2 | INS-1 Rat Insulinoma Cells | Increased phosphorylation[6][7] |
| PPARα | - | Activation[8] | |
| mTOR | Skeletal Muscle Cells | Activation of mTORC1/p70S6K by inhibiting AMPK[9] | |
| Jojoba Oil | ERK1/2 | Not Specified | Increased phosphorylation of ERK |
| Beeswax | NF-κB | RAW 264.7 Macrophages | Prevention of p50 translocation, inhibition of transcriptional activity[10] |
| Palmitic Acid | NF-κB | HaCaT Keratinocytes | Activation and nuclear translocation[11] |
| mTOR | Hepatocytes | Strong induction of mTORC1 activation[12] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways potentially modulated by this compound, based on the activities of its constituent fatty acids, and a general experimental workflow for assessing anti-inflammatory activity.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation of fatty acid esters.
ERK1/2 Phosphorylation Assay (Western Blot)
Objective: To determine the effect of a fatty acid ester on the phosphorylation of ERK1/2, a key kinase in cellular signaling.
Methodology:
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., INS-1, STC-1) to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours to reduce basal ERK1/2 phosphorylation.
-
Treat the cells with the fatty acid ester at various concentrations for a predetermined time (e.g., 15-30 minutes). Include a vehicle control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for total ERK1/2 to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-ERK1/2 signal to the total ERK1/2 signal.
-
PPARα Activation Assay (Luciferase Reporter Assay)
Objective: To assess the ability of a fatty acid ester to activate the transcriptional activity of PPARα.
Methodology:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T) in a 96-well plate.
-
Co-transfect the cells with a PPARα expression vector and a luciferase reporter plasmid containing a peroxisome proliferator response element (PPRE). A constitutively active Renilla luciferase plasmid can be co-transfected for normalization.
-
-
Compound Treatment:
-
After 24 hours of transfection, treat the cells with the fatty acid ester at various concentrations. Include a known PPARα agonist as a positive control and a vehicle control.
-
-
Luciferase Assay:
-
After 18-24 hours of treatment, lyse the cells.
-
Measure firefly luciferase activity using a luminometer according to the manufacturer's protocol.
-
If using a dual-luciferase system, subsequently measure Renilla luciferase activity.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Express the results as fold induction over the vehicle control.
-
mTOR Signaling Pathway Analysis (Western Blot)
Objective: To investigate the effect of a fatty acid ester on the activation of the mTOR signaling pathway.
Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., C2C12 myotubes) and differentiate as necessary.
-
Treat the cells with the fatty acid ester at various concentrations for a specified duration.
-
-
Cell Lysis and Western Blotting:
-
Follow the same procedure as for the ERK1/2 phosphorylation assay.
-
Use primary antibodies specific for key proteins in the mTOR pathway, such as phosphorylated and total forms of mTOR, p70S6K, and AMPK.
-
-
Data Analysis:
-
Quantify and normalize the phosphorylation levels of the target proteins to their total protein levels.
-
NF-κB Activation Assay (Luciferase Reporter Assay)
Objective: To determine the effect of a fatty acid ester on the activation of the NF-κB transcription factor, a key regulator of inflammation.
Methodology:
-
Cell Culture and Transfection:
-
Culture a macrophage cell line (e.g., RAW 264.7) in a 96-well plate.
-
Co-transfect the cells with an NF-κB-responsive firefly luciferase reporter plasmid and a Renilla luciferase control plasmid.
-
-
Treatment and Stimulation:
-
Pre-treat the cells with the fatty acid ester for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce NF-κB activation.
-
-
Luciferase Assay:
-
After 6-8 hours of stimulation, perform a dual-luciferase assay as described for the PPARα activation assay.
-
-
Data Analysis:
-
Normalize firefly luciferase activity to Renilla luciferase activity.
-
Calculate the percentage inhibition of LPS-induced NF-κB activation by the fatty acid ester.
-
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxicity of the fatty acid ester.
Methodology:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat the cells with a range of concentrations of the fatty acid ester for 24-48 hours.
-
-
MTT Incubation:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control.
-
Conclusion
While direct experimental evidence for the biological activities of this compound is currently limited, the known anti-inflammatory and signaling-modulatory properties of its constituent fatty acids, α-linolenic acid and palmitoleic acid, suggest its potential as a valuable compound in drug development. It is hypothesized that this compound may exhibit anti-inflammatory effects through the modulation of key signaling pathways such as ERK1/2, PPARα, and mTOR.
In comparison, other well-studied natural wax esters like Jojoba oil and beeswax have demonstrated significant anti-inflammatory and other beneficial biological activities. The provided data and protocols offer a framework for the systematic evaluation of this compound and other novel fatty acid esters. Further research is warranted to directly investigate the performance of this compound and validate its therapeutic potential.
References
- 1. uk.typology.com [uk.typology.com]
- 2. Exploring the potential of hydro alcoholic crude extract of beeswax as antibacterial antifungal antiviral antiinflammatory and antioxidant agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory activity of methyl palmitate and ethyl palmitate in different experimental rat models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. researchgate.net [researchgate.net]
- 6. specialchem.com [specialchem.com]
- 7. MYRISTYL MYRISTATE - Ataman Kimya [atamanchemicals.com]
- 8. Activation of Peroxisome Proliferator-Activated Receptor-β/δ (PPARβ/δ) in Keratinocytes by Endogenous Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Palmitate activates mTOR/p70S6K through AMPK inhibition and hypophosphorylation of raptor in skeletal muscle cells: Reversal by oleate is similar to metformin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antiarthritic effect of bee venom: inhibition of inflammation mediator generation by suppression of NF-kappaB through interaction with the p50 subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Palmitic Acid Induces Production of Proinflammatory Cytokines Interleukin-6, Interleukin-1β, and Tumor Necrosis Factor-α via a NF-κB-Dependent Mechanism in HaCaT Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mTORC1-IRE1α pathway activation contributes to palmitate-elicited triglyceride secretion and cell death in hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Linolenyl Palmitoleate and its Constituent Fatty Acids: α-Linolenic Acid and Palmitoleic Acid
This guide provides a detailed comparison of the biological efficacy of the ester, linolenyl palmitoleate (B1233929), against its constituent fatty acids, α-linolenic acid (ALA) and palmitoleic acid. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their individual and potential combined effects, supported by experimental data and detailed methodologies.
While direct comparative studies on the efficacy of linolenyl palmitoleate versus its individual components are limited, this guide synthesizes the known biological activities of ALA and palmitoleic acid to provide an inferred analysis.
Overview of Biological Activities
α-Linolenic acid, an essential omega-3 fatty acid, and palmitoleic acid, an omega-7 monounsaturated fatty acid, are both recognized for their significant roles in various physiological processes.[1][2] ALA is a precursor to longer-chain omega-3 fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) and is known for its anti-inflammatory, neuroprotective, and cardioprotective properties.[1][3] Palmitoleic acid, identified as a lipokine, has demonstrated anti-inflammatory effects and plays a role in regulating metabolism, including improving insulin (B600854) sensitivity.[4][5]
The esterification of these two fatty acids into this compound could potentially lead to a synergistic, additive, or unique biological effect profile. The ester linkage may influence its bioavailability, absorption, and subsequent metabolic pathways.
Comparative Efficacy Data
The following tables summarize the known biological effects and quantitative data for α-linolenic acid and palmitoleic acid based on available literature.
Table 1: Anti-Inflammatory Effects
| Compound | Model | Key Findings | Reference |
| α-Linolenic Acid | Mouse macrophage cell lines (RAW 264.7) and primary mouse peritoneal macrophages | ALA-derived oxylipins (13-HpOTrE and 13-HOTrE) reduced the production of pro-inflammatory markers such as inducible nitric oxide, IL-1β, and TNF-α, and increased the secretion of the anti-inflammatory IL-10.[6] | [6] |
| Human studies | Diets rich in ALA are associated with reductions in total deaths and sudden cardiac death, suggesting anti-inflammatory roles in cardiovascular disease.[7] Omega-3 fatty acids, including ALA, can decrease the production of pro-inflammatory cytokines.[3] | [3][7] | |
| Palmitoleic Acid | Mouse models and cell lines | Suppresses cytokine expression in adipocytes.[8] Exhibits strong anti-inflammatory activity at low concentrations (10 μM) in phagocytic cells.[9] | [8][9] |
| Animal models | Suppresses the expression of monocyte chemoattractant protein 1 (MCP-1) and TNF-α in adipose tissue.[5] | [5] |
Table 2: Metabolic Effects
| Compound | Model | Key Findings | Reference |
| α-Linolenic Acid | Normolipidemic men | Dietary ALA was as effective as oleic acid and linoleic acid in lowering total cholesterol, LDL-cholesterol, and VLDL-cholesterol.[10] | [10] |
| Obese Zucker rats | ALA supplementation improved whole-body glucose homeostasis.[11] | [11] | |
| Palmitoleic Acid | Mouse models and cell lines | Improves insulin sensitivity in liver and skeletal muscles.[2] Described as a lipokine that regulates metabolic processes such as increasing insulin sensitivity in muscle and β-cell proliferation.[4][12] | [2][4][12] |
| Humans | Higher concentrations of palmitoleic acid are associated with decreased incident diabetes.[5] | [5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of fatty acid efficacy. Below are protocols for key experiments cited in the literature.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method is a standard technique to determine the lowest concentration of a substance that prevents visible growth of a microorganism.[13]
Protocol:
-
Preparation of Fatty Acid Stock Solution: Dissolve the fatty acid in a suitable solvent like ethanol (B145695) or DMSO to create a high-concentration stock solution (e.g., 100 mg/mL). Sterilize by filtering through a 0.22 µm filter.[13]
-
Bacterial Inoculum Preparation: Culture the test microorganism in a suitable broth until it reaches a turbidity equivalent to a 0.5 McFarland standard.[13]
-
Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the fatty acid stock solution in the broth.[13]
-
Inoculation and Incubation: Add the bacterial inoculum to each well and incubate for 16-20 hours at the optimal temperature for the microorganism.[13]
-
MIC Determination: The MIC is the lowest concentration of the fatty acid where no visible turbidity is observed.[13]
Fatty Acid Oxidation Assay
This assay measures the rate at which cells metabolize fatty acids.
Protocol:
-
Cell Culture and Differentiation: Differentiate C2C12 myoblasts into myotubes in a 24-well plate.[14]
-
Preparation of Radiolabeled Fatty Acid Medium: Prepare a pre-incubation medium containing 1-¹⁴C labeled oleic acid complexed with FFA-free BSA.[14]
-
Incubation: Incubate the differentiated myotubes with the radiolabeled medium.
-
Measurement of ¹⁴CO₂: Capture the ¹⁴CO₂ produced from the oxidation of the labeled fatty acid using a trapping agent.
-
Quantification: Measure the radioactivity of the trapped ¹⁴CO₂ using a scintillation counter to determine the rate of fatty acid oxidation.
Signaling Pathways and Experimental Workflows
Visual representations of signaling pathways and experimental workflows aid in understanding the mechanisms of action and experimental design.
Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).
Caption: Simplified Anti-Inflammatory Signaling of Fatty Acids.
Conclusion
Both α-linolenic acid and palmitoleic acid exhibit significant biological activities, particularly in modulating inflammatory responses and metabolic processes. While ALA's effects are often attributed to its conversion to longer-chain omega-3 fatty acids, it also demonstrates direct biological actions.[6] Palmitoleic acid acts as a signaling molecule with beneficial effects on insulin sensitivity and inflammation.[2][4][12]
The combined form, this compound, offers an intriguing area for future research. The ester may possess enhanced stability, altered bioavailability, or a unique synergistic mechanism of action that differs from the administration of the individual fatty acids. Further studies are warranted to directly compare the efficacy of this compound with its constituent fatty acids to fully elucidate its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Palmitoleic acid - Wikipedia [en.wikipedia.org]
- 3. jetir.org [jetir.org]
- 4. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Role of the Novel Lipokine Palmitoleic Acid in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of α-Linolenic Acid and Its Oxylipins in Human Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the role of α‐linolenic acid for mammals? [ouci.dntb.gov.ua]
- 8. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Occurrence and biological activity of palmitoleic acid isomers in phagocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dietary alpha-linolenic acid is as effective as oleic acid and linoleic acid in lowering blood cholesterol in normolipidemic men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Alpha-linolenic acid and linoleic acid differentially regulate the skeletal muscle secretome of obese Zucker rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases … [ouci.dntb.gov.ua]
- 13. benchchem.com [benchchem.com]
- 14. Fatty acid oxidation assay protocol v1 [protocols.io]
Confirming the Identity of Synthetic Linolenyl Palmitoleate: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The definitive identification of synthetic lipids is a critical step in drug development and research to ensure the purity, stability, and biological activity of the target molecule. This guide provides a comprehensive comparison of analytical techniques for confirming the identity of synthetic Linolenyl Palmitoleate, a wax ester composed of linolenic acid and palmitoleyl alcohol. The guide outlines the principles, advantages, and limitations of each method, supported by experimental protocols and data presentation to aid in the selection of the most appropriate analytical strategy.
Overview of Analytical Techniques
The primary methods for the structural elucidation and identity confirmation of this compound include chromatographic and spectroscopic techniques. Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy are the most powerful and commonly employed methods. Each technique provides unique and complementary information regarding the molecule's structure, molecular weight, and purity.
Quantitative Comparison of Key Analytical Methods
The selection of an analytical technique often depends on a balance of sensitivity, specificity, and the nature of the information required. Below is a comparative summary of the performance of GC-MS, LC-MS, and NMR for the analysis of wax esters like this compound.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation of volatile compounds followed by mass-based detection and fragmentation analysis. | Separation based on polarity followed by mass-based detection and fragmentation analysis. | Exploits the magnetic properties of atomic nuclei to provide detailed structural information. |
| Sample Preparation | Often requires derivatization for high molecular weight wax esters to increase volatility.[1] | Minimal sample preparation; direct injection of the dissolved sample. | Dissolution in a deuterated solvent; may require an internal standard for quantitative analysis.[2] |
| Information Provided | Molecular weight, fragmentation pattern (structural information), and retention time. | Molecular weight, fragmentation pattern (structural information), and retention time. | Detailed atomic-level structural information, including connectivity and stereochemistry. |
| Sensitivity | High, typically in the picogram to femtogram range. | Very high, with limits of detection around 70 nmol/L for wax esters.[3] | Lower sensitivity compared to MS techniques, typically requiring microgram to milligram quantities. |
| Limitations | Low volatility of wax esters necessitates high-temperature methods, which can risk thermal degradation.[4] | Potential for ion suppression in complex matrices. | Lower throughput and higher instrumentation cost for high-field magnets. |
| Best For | Routine quality control, purity assessment, and identification of known compounds through library matching. | Analysis of complex mixtures, thermally labile compounds, and accurate mass determination. | Unambiguous structure elucidation of novel compounds and stereochemical analysis. |
In-Depth Analysis and Experimental Protocols
GC-MS is a robust technique for the analysis of semi-volatile compounds. For high molecular weight wax esters like this compound, high-temperature GC is necessary.
Experimental Protocol: High-Temperature GC-MS for Wax Esters [5][6]
-
Sample Preparation: Dissolve the synthetic this compound in hexane (B92381) or toluene (B28343) to a concentration of 0.1–1.0 mg/mL.
-
GC Conditions:
-
Column: High-temperature capillary column (e.g., DB-1 HT).
-
Injector Temperature: 390°C.
-
Oven Program: Initial temperature of 120°C, ramp to 240°C at 15°C/min, then ramp to 390°C at 8°C/min, and hold for 6 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50–920.
-
Expected Fragmentation: In EI-MS, wax esters typically fragment to produce a characteristic acylium ion from the fatty acid moiety and an alkyl radical cation from the fatty alcohol moiety. For this compound, key fragments would include ions corresponding to the linolenoyl group and the palmitoleyl group.
HPLC-MS is highly suitable for the analysis of non-volatile and thermally sensitive molecules like this compound.
Experimental Protocol: HPLC-MS for Wax Esters [6][7]
-
Sample Preparation: Dissolve the sample in a mixture of chloroform (B151607) and methanol (B129727).
-
HPLC Conditions:
-
Column: C18 or C30 reverse-phase column.
-
Mobile Phase: A gradient of methanol and chloroform.
-
Column Temperature: 40°C.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode or Atmospheric Pressure Chemical Ionization (APCI).
-
Mass Analyzer: Quadrupole Time-of-Flight (QTOF) for high-resolution mass spectrometry.
-
MS/MS: Collision-Induced Dissociation (CID) for structural elucidation.
-
Expected Fragmentation: ESI-MS/MS of the [M+NH4]+ adduct of this compound is expected to yield protonated linolenic acid, the linolenoyl acylium ion, and fragments corresponding to the palmitoleyl alcohol.
NMR spectroscopy provides unparalleled detail for structure confirmation. Both ¹H and ¹³C NMR are essential for the complete characterization of this compound.
Experimental Protocol: ¹H and ¹³C NMR for Wax Esters [2]
-
Sample Preparation: Dissolve 5-25 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃). For quantitative NMR (qNMR), a known amount of an internal standard is added.
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse experiment.
-
Relaxation Delay (d1): 5-10 seconds for accurate integration.
-
Number of Scans: 16-64.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled single-pulse experiment.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans: 1024 or more.
-
Expected Chemical Shifts: Characteristic signals in the ¹H NMR spectrum will include triplets for the terminal methyl groups, multiplets for the methylene (B1212753) chains, a triplet for the methylene group alpha to the ester oxygen (~4.0-4.2 ppm), and multiplets for the olefinic protons (~5.3-5.4 ppm). The ¹³C NMR spectrum will show a characteristic signal for the carbonyl carbon of the ester group (~173 ppm).
Alternative Identification Methods
While GC-MS, HPLC-MS, and NMR are the primary techniques, other methods can provide complementary information.
-
Infrared (IR) Spectroscopy: Provides information about the functional groups present, such as the characteristic ester carbonyl stretch (~1730-1750 cm⁻¹).[8][9]
-
Raman Spectroscopy: A non-destructive technique that is highly sensitive to the C-C and C=C bonds in the lipid backbone, offering information on saturation and conformation.[10][11][12]
Visualizing Experimental Workflows and Logical Relationships
To aid in understanding the analytical process, the following diagrams illustrate the workflows for confirming the identity of synthetic this compound.
The following diagram illustrates a logical approach to selecting the appropriate analytical technique based on the research question.
Conclusion
The confirmation of synthetic this compound's identity requires a multi-faceted analytical approach. While GC-MS and HPLC-MS provide excellent sensitivity and are well-suited for purity assessment and routine analysis, NMR spectroscopy remains the gold standard for unequivocal structural elucidation. The choice of methodology should be guided by the specific requirements of the research, including the need for detailed structural information, sample throughput, and the potential for thermal lability. By employing the appropriate combination of these powerful analytical tools, researchers can confidently verify the identity and purity of their synthetic lipid products.
References
- 1. gcms.cz [gcms.cz]
- 2. benchchem.com [benchchem.com]
- 3. Rapid and sensitive profiling of tear wax ester species using high performance liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Method for the determination of natural ester-type gum bases used as food additives via direct analysis of their constituent wax esters using high-temperature GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. purdue.edu [purdue.edu]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. azolifesciences.com [azolifesciences.com]
- 12. cra.wallonie.be [cra.wallonie.be]
Unveiling the Potential of Linolenyl Palmitoleate: An In Vivo Validation Perspective
A comprehensive analysis of the in vivo validation of in vitro findings for Linolenyl Palmitoleate, a novel fatty acid ester, is presented. This guide offers a comparative look at its constituent fatty acids, α-linolenyl acid (ALA) and palmitoleic acid (POA), alongside a well-established alternative, glyceryl trioleate, and its primary fatty acid, oleic acid (OA). This document is intended for researchers, scientists, and drug development professionals, providing a detailed examination of experimental data and methodologies.
While direct in vivo studies on this compound are not yet available, a foundational hypothesis posits that upon administration, it is hydrolyzed into its constituent fatty acids, ALA and POA. This guide, therefore, extrapolates the potential in vivo effects of this compound by examining the validated in vivo performance of its individual components. Evidence suggests that fatty acid esters are indeed hydrolyzed in the gastrointestinal tract and blood, supporting the biological relevance of this approach.[1]
Comparative Analysis of Bioactive Lipids
To provide a clear and objective comparison, the following tables summarize the key in vitro findings and their corresponding in vivo validation for ALA, POA, and the comparator, OA.
Table 1: In Vitro Anti-Inflammatory Effects
| Compound | Cell Type | Key Findings | Concentration/Dose |
| α-Linolenic Acid (ALA) | Human Corneal Epithelial Cells | Significantly decreased protein and mRNA levels of TNF-α, IL-6, IL-1β, and IL-8. | Not specified |
| Murine Macrophages (RAW 264.7) | Inhibited the accumulation of nitrite (B80452) and prostaglandin (B15479496) E2 (PGE2); markedly inhibited protein and mRNA expression of iNOS and COX-2. | Not specified | |
| Human THP-1 derived Macrophages | Reduced LPS-induced IL-1β, IL-6, and TNFα production. | Not specified | |
| Palmitoleic Acid (POA) | Not specified in detail in provided abstracts | Generally described as having anti-inflammatory effects. | Not specified |
| Oleic Acid (OA) | Murine Macrophages (RAW264.7) | Diminished LPS-induced expression of Tnfα, Il1β, Il6, and Il10 mRNA, as well as iNos and Cox2 mRNA and protein expression.[1] | 200 µM[1] |
| Human Monocytes and Macrophages (THP-1) | Decreased pNFκBp65, PPARγ, IκBα, TNF-α, IL-1β, IL-6, and MCP-1 and increased IL-10.[2] | Not specified |
Table 2: In Vivo Anti-Inflammatory Effects
| Compound | Animal Model | Key Findings | Dosage |
| α-Linolenic Acid (ALA) | Mice (acetic acid-induced vascular permeability) | Significantly inhibited vascular permeability in a dose-dependent manner. | 5 and 10 mg/kg |
| Rats (carrageenan-induced paw edema) | Significantly reduced paw edema. | Not specified | |
| Palmitoleic Acid (POA) | Not specified in detail in provided abstracts | Generally described as having anti-inflammatory effects. | Not specified |
| Oleic Acid (OA) | Mice (high-fat diet-fed) | Ameliorated insulin (B600854) sensitivity and reduced pro-inflammatory cytokines levels (IL-1β, IL-6, TNF-α).[3] | Not specified |
Table 3: In Vitro Effects on Insulin Sensitivity and Glucose Metabolism
| Compound | Cell Type | Key Findings | Concentration/Dose |
| α-Linolenic Acid (ALA) | Not specified in detail in provided abstracts | Inconsistent effects on metabolic syndrome components in human studies. | Not specified |
| Palmitoleic Acid (POA) | Pancreatic β-cells | Can influence survival and insulin secretion. | Not specified |
| Skeletal Muscle and Adipocytes | Can influence insulin response. | Not specified | |
| Oleic Acid (OA) | Adipocytes | No significant reduction in insulin signaling cascades, except for a downstream proinflammatory response.[4] | 250 µM and 500 µM[4] |
| Cardiovascular Cells | Protected against palmitate-induced insulin resistance. | Not specified |
Table 4: In Vivo Effects on Insulin Sensitivity and Glucose Metabolism
| Compound | Animal Model | Key Findings | Dosage |
| α-Linolenic Acid (ALA) | Obese Zucker Rats | Prevented the development of insulin resistance and maintained muscle-specific insulin sensitivity. | Not specified |
| Palmitoleic Acid (POA) | Obese Sheep | Reduced intramuscular lipid and restored insulin sensitivity. | Not specified |
| High-fat diet-fed mice | Reduced hepatic gluconeogenesis. | Not specified | |
| Oleic Acid (OA) | Prediabetic Rats | Had a beneficial effect on lipid metabolism and improved inflammation. | 100 mg/kg b.wt. |
| High-fat diet-fed mice | Ameliorated insulin sensitivity.[3] | Not specified |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following section outlines the protocols for key experiments cited in this guide.
In Vitro Anti-Inflammatory Assay in Macrophages
-
Cell Line: Murine Macrophage cell line RAW 264.7.
-
Stimulus: Lipopolysaccharide (LPS).
-
Treatment: Cells are pre-incubated with the test compound (e.g., Oleic Acid at 200 µM) for a specified period (e.g., 4 hours) before co-incubation with LPS (e.g., 100 ng/mL) for an additional period (e.g., 20 hours).[1]
-
Endpoints:
-
mRNA Expression: Quantification of inflammatory marker genes (e.g., Tnfα, Il1β, Il6, iNos, Cox2) using real-time quantitative PCR (RT-qPCR).
-
Protein Expression: Measurement of protein levels of inflammatory markers (e.g., iNOS, COX-2) by Western blotting.
-
Nitrite and Prostaglandin E2 (PGE2) Production: Quantification of nitrite (a stable product of nitric oxide) in the culture medium using the Griess reagent and PGE2 levels using an enzyme immunoassay (EIA).
-
In Vivo Anti-Inflammatory Assay: Acetic Acid-Induced Vascular Permeability in Mice
-
Animal Model: Male ICR mice.
-
Procedure:
-
Mice are orally administered the test compound (e.g., ALA at 5 or 10 mg/kg) or vehicle control.
-
After a set time (e.g., 1 hour), a 0.5% solution of Evans blue dye in saline is injected intravenously.
-
Immediately after the dye injection, a 0.7% solution of acetic acid in saline is injected intraperitoneally.
-
After a further period (e.g., 30 minutes), the mice are euthanized, and the peritoneal cavity is washed with saline.
-
The amount of dye that has leaked into the peritoneal cavity is quantified spectrophotometrically to determine the level of vascular permeability.
-
In Vivo Insulin Sensitivity Assessment: Glucose Tolerance Test in Rodents
-
Animal Model: High-fat diet-fed mice or obese Zucker rats.
-
Procedure:
-
Animals are fasted overnight.
-
A baseline blood glucose measurement is taken from the tail vein.
-
A bolus of glucose (e.g., 2 g/kg body weight) is administered orally or via intraperitoneal injection.
-
Blood glucose levels are measured at specific time points (e.g., 15, 30, 60, 90, and 120 minutes) after glucose administration.
-
-
Analysis: The area under the curve (AUC) for glucose is calculated to assess glucose tolerance. Improved insulin sensitivity is indicated by a lower AUC compared to the control group.
Visualizing the Molecular Pathways
To illustrate the complex signaling pathways and experimental processes discussed, the following diagrams are provided in Graphviz DOT language.
Caption: Simplified signaling pathway for LPS-induced inflammation and the inhibitory effects of ALA, POA, and OA.
References
- 1. Olive Oil Extracts and Oleic Acid Attenuate the LPS-Induced Inflammatory Response in Murine RAW264.7 Macrophages but Induce the Release of Prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory effects of oleic acid and the anthocyanin keracyanin alone and in combination: effects on monocyte and macrophage responses and the NF-κB pathway - Food & Function (RSC Publishing) [pubs.rsc.org]
- 3. Role of Oleic Acid in the Gut-Liver Axis: From Diet to the Regulation of Its Synthesis via Stearoyl-CoA Desaturase 1 (SCD1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of oleic (18: 1n-9) and palmitic (16: 0) fatty acids on the metabolic state of adipocytes [scielo.org.co]
Head-to-head comparison of Linolenyl Palmitoleate and other lipokines
In the expanding field of lipidomics, lipokines have emerged as a critical class of lipid-derived signaling molecules with profound effects on metabolic homeostasis and inflammation.[1] These adipose-tissue-derived lipids act as hormones, facilitating inter-organ communication and regulating physiological processes.[2][3] This guide provides a detailed, data-driven comparison of two major lipokine classes: the Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs), with a focus on Palmitic Acid Esters of Hydroxy Stearic Acid (PAHSAs), and the monounsaturated fatty acid Palmitoleate (B1233929) (C16:1n7).
Overview of Compared Lipokines
Palmitic Acid Esters of Hydroxy Stearic Acid (PAHSAs) belong to the broader FAHFA family of endogenous lipids.[4][5] They are characterized by a fatty acid (e.g., palmitic acid) esterified to a hydroxy fatty acid (e.g., hydroxystearic acid).[4] Different regioisomers exist, such as 5-PAHSA and 9-PAHSA, which have demonstrated significant anti-diabetic and anti-inflammatory properties.[5][6] Reduced levels of PAHSAs in adipose tissue and serum are associated with insulin (B600854) resistance in humans.[7][8]
Palmitoleate (C16:1n7) is a monounsaturated fatty acid that functions as a lipokine.[3][9] It is primarily derived from de novo lipogenesis and is released from adipose tissue.[3] Palmitoleate plays a key role in regulating systemic metabolism by enhancing insulin sensitivity in muscle and suppressing liver fat accumulation (hepatosteatosis).[3][9]
Comparative Analysis of Biological Activity
The following table summarizes the key biological activities and mechanisms of PAHSAs and Palmitoleate based on available experimental data.
| Feature | PAHSAs (specifically 9-PAHSA) | Palmitoleate (C16:1n7) | References |
| Primary Function | Anti-diabetic, Anti-inflammatory | Insulin-sensitizing, Anti-steatotic | [3][5][7][9] |
| Mechanism of Action | Activation of GPR120 | Stimulates muscle insulin action, Suppresses hepatosteatosis | [3][7][10] |
| Effect on Glucose Homeostasis | Improves glucose tolerance, Stimulates insulin and GLP-1 secretion, Enhances insulin-stimulated glucose uptake in adipocytes | Improves cell sensitivity to insulin, Enhances glucose uptake in muscle | [3][7][9][10] |
| Anti-inflammatory Effects | Reduce adipose tissue inflammation | Suppresses inflammation | [7][9] |
| Target Tissues | Adipose tissue, Pancreatic islets | Muscle, Liver | [3][7] |
| Regulation in Insulin Resistance | Levels are reduced in serum and adipose tissue of insulin-resistant humans | Altered levels are associated with metabolic disease risk | [7][8][11] |
Signaling Pathways
The signaling mechanisms of PAHSAs and Palmitoleate, while both impacting metabolic health, involve distinct pathways.
PAHSA Signaling via GPR120
PAHSAs exert many of their effects through the G-protein coupled receptor 120 (GPR120).[7][10] Activation of GPR120 in adipocytes by PAHSAs leads to enhanced insulin-stimulated glucose uptake.[7]
Palmitoleate Signaling in Muscle and Liver
Palmitoleate acts as an endocrine signal to muscle and liver, where it improves insulin action and reduces fat accumulation.[3]
Experimental Methodologies
The following sections detail the experimental protocols used to characterize and compare these lipokines.
Quantification of Lipids in Biological Samples
Objective: To measure the levels of PAHSAs and Palmitoleate in tissues and serum.
Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Lipid Extraction: Lipids are extracted from homogenized tissue or serum samples using a modified Bligh-Dyer method with a mixture of chloroform, methanol, and water.
-
Chromatographic Separation: The extracted lipids are separated using reverse-phase liquid chromatography. A C18 column is typically used with a gradient elution of solvents such as methanol, acetonitrile, and water, often with a formic acid or ammonium (B1175870) acetate (B1210297) additive to improve ionization.
-
Mass Spectrometry Detection: The separated lipids are detected using a mass spectrometer, often a triple quadrupole or high-resolution Orbitrap instrument, operating in negative ion mode. Specific parent and fragment ion transitions are monitored for targeted quantification of known lipokines (e.g., for 9-PAHSA), or full scan mode is used for untargeted lipidomics to discover new lipids.
-
Data Analysis: The resulting data is processed to identify and quantify the lipids based on their retention times and mass-to-charge ratios. Concentrations are determined by comparison to internal standards.
References
- 1. researchgate.net [researchgate.net]
- 2. The Regulation of Lipokines by Environmental Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a Lipokine, a Lipid Hormone Linking Adipose Tissue to Systemic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory effects of novel lipokines of fatty acid esters of hydroxy fatty acids (FAHFA) family in obesity - FGU [fgu.cas.cz]
- 5. avantiresearch.com [avantiresearch.com]
- 6. Adipose Tissue Lipokines: Recent Progress and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Lipokine - Wikipedia [en.wikipedia.org]
- 10. palmitic-acid-9-hydroxy-stearic-acid 95 9-PAHSA [sigmaaldrich.com]
- 11. Serum palmitoleate acts as a lipokine in subjects at high cardiometabolic risk - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Roles of Linolenic and Palmitoleic Acids: A Comparative Guide
While published research specifically investigating the compound "linolenyl palmitoleate" is not available, this guide provides a comprehensive comparison of its constituent fatty acids: α-linolenic acid (ALA) and palmitoleic acid (POA). This analysis is intended for researchers, scientists, and drug development professionals interested in the potential biological activities of these molecules. The guide summarizes key experimental findings, details relevant protocols, and visualizes associated signaling pathways.
Comparative Biological Activities
Both α-linolenic acid, an omega-3 polyunsaturated fatty acid, and palmitoleic acid, an omega-7 monounsaturated fatty acid, have been individually implicated in various physiological processes, particularly in the realms of inflammation and metabolic signaling.
Table 1: Summary of Key Biological Activities and Experimental Findings
| Biological Effect | α-Linolenic Acid (ALA) | Palmitoleic Acid (POA) | Supporting Experimental Data |
| Anti-inflammatory Effects | Precursor to anti-inflammatory mediators. | Suppresses inflammation in macrophages and endothelial cells.[1] | A combination of oleic acid, linoleic acid, palmitoleic acid, and α-linolenic acid was found to promote the in vitro expansion of NK-92 cells.[2][3] |
| Insulin (B600854) Sensitivity | Mixed evidence; some studies suggest improvement. | Improves insulin sensitivity in liver and skeletal muscle.[1][4] | Higher plasma levels of palmitoleic acid are associated with improved insulin sensitivity.[4] |
| Metabolic Risk | Generally associated with reduced metabolic risk. | Positively associated with abdominal obesity and increased metabolic risk in children.[5][6] | High levels of serum palmitoleic acid are associated with high insulin resistance in some populations.[7] |
| Lipid Metabolism | Can reduce triglyceride levels. | Down-regulates key genes involved in lipogenesis.[1] | Dietary supplementation with palmitoleic acid reduced atherosclerosis development and improved lipid profiles in mice.[1] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon published findings. Below are representative experimental protocols for studying the effects of these fatty acids.
In Vitro Cell Culture Protocol for Assessing Anti-inflammatory Effects
-
Cell Line: J774A.1 murine macrophages or human umbilical vein endothelial cells (HUVECs).
-
Treatment: Cells are pre-treated with varying concentrations of α-linolenic acid or palmitoleic acid (e.g., 10-100 µM) for 24 hours.
-
Inflammatory Challenge: Cells are then stimulated with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for a specified period (e.g., 4-24 hours).
-
Endpoint Analysis:
-
Cytokine Measurement: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the cell culture supernatant are quantified using ELISA.
-
Gene Expression: RNA is extracted from the cells, and the expression of inflammatory genes is analyzed by RT-qPCR.
-
Animal Model Protocol for Evaluating Metabolic Effects
-
Animal Model: Low-density lipoprotein receptor-deficient (LDLR-KO) mice, a model for atherosclerosis and hyperlipidemia.
-
Dietary Intervention: Mice are fed a high-fat diet supplemented with either α-linolenic acid or palmitoleic acid (e.g., 300 mg/kg per day) for a period of several weeks (e.g., 12 weeks).[8]
-
Metabolic Phenotyping:
-
Glucose and Insulin Tolerance Tests: To assess glucose metabolism and insulin sensitivity.
-
Serum Lipid Profile: Measurement of total cholesterol, LDL-C, HDL-C, and triglycerides.
-
-
Tissue Analysis:
-
Atherosclerotic Plaque Analysis: Aortic tissues are sectioned and stained to quantify plaque area.
-
Gene Expression Analysis: Liver and adipose tissue are collected to analyze the expression of genes involved in lipogenesis and inflammation.[1]
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological interactions and experimental processes can aid in understanding the mechanisms of action.
Caption: Palmitoleic acid signaling pathway in metabolic regulation.
Caption: Workflow for in vivo fatty acid supplementation study.
References
- 1. Dietary palmitoleic acid attenuates atherosclerosis progression and hyperlipidemia in low-density lipoprotein receptor-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The combination of oleic acid, linoleic acid, palmitoleic acid, and α-linolenic acid promoted the expansion of NK-92 cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The combination of oleic acid, linoleic acid, palmitoleic acid, and α‐linolenic acid promoted the expansion of NK‐92 cells in vitro | Semantic Scholar [semanticscholar.org]
- 4. The Role of the Novel Lipokine Palmitoleic Acid in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palmitoleic and Dihomo-γ-Linolenic Acids Are Positively Associated With Abdominal Obesity and Increased Metabolic Risk in Children - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Palmitoleic and Dihomo-γ-Linolenic Acids Are Positively Associated With Abdominal Obesity and Increased Metabolic Risk in Children [frontiersin.org]
- 7. High levels of stearic acid, palmitoleic acid, and dihomo-γ-linolenic acid and low levels of linoleic acid in serum cholesterol ester are associated with high insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Palmitoleic Acid Decreases Non-alcoholic Hepatic Steatosis and Increases Lipogenesis and Fatty Acid Oxidation in Adipose Tissue From Obese Mice [frontiersin.org]
Independent Verification of Palmitoleic Acid's Therapeutic Potential: A Comparative Guide
A Note on Scope: The existing body of scientific research predominantly focuses on the therapeutic effects of palmitoleic acid (a monounsaturated omega-7 fatty acid), rather than its ester form, linolenyl palmitoleate (B1233929). It is presumed that upon ingestion, linolenyl palmitoleate is hydrolyzed into its constituent fatty acids, linolenic acid and palmitoleic acid, with the latter being the primary contributor to the observed therapeutic effects. Therefore, this guide will focus on the independent verification of palmitoleic acid's therapeutic potential.
This guide provides an objective comparison of palmitoleic acid's performance with alternative therapeutic agents, supported by experimental data. It is intended for researchers, scientists, and drug development professionals.
Comparative Analysis of Therapeutic Effects
Palmitoleic acid has demonstrated potential in ameliorating conditions associated with metabolic syndrome, particularly non-alcoholic fatty liver disease (NAFLD), insulin (B600854) resistance, and inflammation. Below is a comparative summary of its effects against other relevant fatty acids.
Table 1: Quantitative Comparison of Palmitoleic Acid and Alternatives on Metabolic and Inflammatory Markers
| Therapeutic Agent | Indication | Key Biomarker | Dosage | Outcome | p-value | Reference |
| Palmitoleic Acid | Dyslipidemia & Inflammation | C-Reactive Protein (CRP) | 220.5 mg/day (30 days) | 44% decrease | <0.05 | [1] |
| Triglycerides | 15% decrease | <0.05 | [1] | |||
| LDL Cholesterol | 8% decrease | <0.05 | [1] | |||
| HDL Cholesterol | 5% increase | <0.05 | [1] | |||
| NAFLD (in mice) | Liver Iron Content | Not specified | Significant reduction | <0.05 | [2] | |
| Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4) | Downregulation | <0.05 | [2] | |||
| Glutathione Peroxidase 4 (GPX4) | Upregulation | <0.05 | [2] | |||
| Oleic Acid | Endothelial Inflammation | IL-6 & IL-8 production (in response to TNF-α) | Not specified | No significant effect | Not specified | [3] |
| Eicosapentaenoic Acid (EPA) | Endothelial Dysfunction (in vitro) | Caspase-3 Activity (PA-induced) | 50 µM | 100% reduction | <0.05 | [4] |
| p53 Phosphorylation (PA-induced) | 50 µM | 100% reduction | <0.05 | [4] | ||
| Inflammation | IL-6 | 2.7 g/day | 13% decrease | <0.05 | [5] | |
| Docosahexaenoic Acid (DHA) | Inflammation | C-Reactive Protein (CRP) | 2.7 g/day | 8% decrease | <0.05 | [5] |
| TNF-α | 15% decrease | <0.05 | [5] | |||
| IL-6 | 12% decrease | <0.05 | [5] |
Key Signaling Pathways Modulated by Palmitoleic Acid
Palmitoleic acid exerts its therapeutic effects through the modulation of several key signaling pathways. The diagrams below illustrate its influence on the ERK1/2 pathway in the context of insulin regulation and the ferroptosis pathway in NAFLD.
Experimental Protocols
Detailed methodologies are crucial for the independent verification and replication of scientific findings. Below are outlines of key experimental protocols employed in the cited studies.
In Vivo Murine Model of NAFLD
-
Animal Model: Male C57BL/6 mice.
-
Dietary Intervention:
-
Control Group: Standard chow diet.
-
NAFLD Group: High-Fat Diet (HFD).
-
Treatment Group: HFD supplemented with palmitoleic acid.
-
-
Duration: 16 weeks.
-
Key Measurements:
-
Serum levels of lipids (triglycerides, total cholesterol, LDL, HDL).
-
Liver function tests (ALT, AST).
-
Histological analysis of liver tissue for steatosis and inflammation.
-
Western blot and qPCR analysis of liver tissue for proteins and genes related to lipid metabolism and ferroptosis (e.g., ACSL4, GPX4, SLC7A11).
-
Measurement of liver iron content.
-
-
Workflow Diagram:
Human Clinical Trial for Dyslipidemia and Inflammation
-
Study Design: Randomized, double-blind, placebo-controlled trial.
-
Participants: 60 adults with dyslipidemia and elevated C-reactive protein (CRP) levels.
-
Intervention:
-
Treatment Group: 220.5 mg of purified cis-palmitoleic acid per day.
-
Control Group: Placebo.
-
-
Duration: 30 days.
-
Key Measurements:
-
Fasting blood samples collected at baseline and at the end of the study.
-
Analysis of serum lipids (total cholesterol, LDL, HDL, triglycerides).
-
Measurement of high-sensitivity C-reactive protein (hs-CRP).
-
-
Workflow Diagram:
Conclusion and Future Directions
The available evidence suggests that palmitoleic acid holds therapeutic potential, particularly in the context of metabolic disorders. Its ability to favorably modulate lipid profiles, reduce inflammatory markers, and protect against liver damage in preclinical models is promising. However, the number of robust, large-scale human clinical trials remains limited.[6] Future research should focus on:
-
Long-term Efficacy and Safety: Conducting larger, longer-duration clinical trials to establish the long-term safety and efficacy of palmitoleic acid supplementation in diverse populations.
-
Dose-Response Studies: Determining the optimal therapeutic dosage of palmitoleic acid for various conditions.
-
Head-to-Head Comparisons: Performing direct comparative studies against established therapies for metabolic syndrome to ascertain its relative efficacy.
-
Mechanistic Elucidation: Further investigating the molecular mechanisms underlying the therapeutic effects of palmitoleic acid to identify novel drug targets.
-
Research on this compound: Initiating studies to understand the in vivo hydrolysis, bioavailability, and specific therapeutic effects of this compound to validate its potential as a pro-drug for palmitoleic acid.
References
- 1. Palmitoleic Acid Benefit - Life Extension [lifeextension.com]
- 2. Therapeutic potential of palmitoleic acid in non-alcoholic fatty liver disease: Targeting ferroptosis and lipid metabolism disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Palmitoleic Acid has Stronger Anti-Inflammatory Potential in Human Endothelial Cells Compared to Oleic and Palmitic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Eicosapentaenoic Acid Protects against Palmitic Acid-Induced Endothelial Dysfunction via Activation of the AMPK/eNOS Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The differential effects of eicosapentaenoic acid and docosahexaenoic acid on cardiovascular risk factors: an updated systematic review of randomized controlled trials [frontiersin.org]
- 6. Is Palmitoleic Acid a Plausible Nonpharmacological Strategy to Prevent or Control Chronic Metabolic and Inflammatory Disorders? - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cellular Effects of Palmitoleic and Linoleic Acids
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Initial literature searches did not yield specific data for the compound "linolenyl palmitoleate." This guide therefore provides a comparative analysis of its constituent fatty acids, linoleic acid (an omega-6 polyunsaturated fatty acid) and palmitoleic acid (an omega-7 monounsaturated fatty acid). For a relevant comparison, the effects of palmitic acid, a common saturated fatty acid, are also included.
This document outlines the diverse effects of these fatty acids across various cell lines, focusing on key cellular processes such as proliferation, apoptosis, and inflammation. The information is compiled from multiple studies to provide a comprehensive overview for research and drug development purposes.
Comparative Effects on Cellular Processes
The biological activities of palmitoleic acid, linoleic acid, and palmitic acid vary significantly depending on the cell type and the specific cellular context. Below is a summary of their effects on cancer cell lines and other relevant cell types.
Effects on Cancer Cell Lines
The impact of these fatty acids on cancer cells is complex, with studies reporting both pro-tumorigenic and anti-tumorigenic properties.
Table 1: Comparative Effects of Fatty Acids on Cancer Cell Lines
| Fatty Acid | Cell Line(s) | Effect | Observations |
| Palmitoleic Acid | Various | Anti-inflammatory[1] | Suppresses pro-inflammatory macrophage activation.[1] |
| Breast, Pancreatic | Pro-proliferative | Reverses the inhibition of cell cycle progression caused by SCD1 blockade.[2] | |
| Linoleic Acid | Breast (MDA-MB-435, MDA-MB-231, T47D) | Pro-proliferative, Pro-metastatic[3] | Stimulates proliferation and invasion.[3] |
| Colorectal (LoVo, Rko) | Inhibits proliferation (high conc.)[4] | High concentrations (≥300 µmol/L) inhibit growth.[4] | |
| Gastric adenocarcinoma (AGS) | Induces apoptosis[5] | Associated with upregulation of Fas/FasL and activation of caspases 3, 8, and 9.[5] | |
| Ovarian carcinoma (A2780) | Induces apoptosis[6] | Activates caspase-3 and reduces mitochondrial membrane potential.[6] | |
| Palmitic Acid | Leukemia (MOLT-4) | Induces apoptosis[7] | Selectively cytotoxic to human leukemic cells.[7] |
| Prostate (PC3, DU145) | Inhibits proliferation[8] | Induces G1 phase cell cycle arrest.[8] | |
| Endometrial (Ishikawa, ECC-1) | Inhibits proliferation, Induces apoptosis[9] | Increases cellular stress and apoptosis.[9] | |
| Pancreatic (AsPC-1) | Promotes invasion[10] | Mediated through the TLR4/ROS/NF-κB/MMP-9 signaling pathway.[10] | |
| Oral carcinoma, Melanoma (in mice) | Promotes metastasis[11] | Alters the cancer genome to increase metastatic potential.[11] |
Effects on Other Cell Lines (Non-Cancerous)
The influence of these fatty acids extends to various physiological and pathological processes in non-cancerous cells.
Table 2: Comparative Effects of Fatty Acids on Other Relevant Cell Lines
| Fatty Acid | Cell Line(s) | Effect | Observations |
| Palmitoleic Acid | Macrophages (J774A.1) | Anti-inflammatory[12] | Ameliorates palmitic acid-induced pro-inflammation.[12] |
| Endothelial (EAHy926) | Anti-inflammatory[13][14] | Decreases production of MCP-1, IL-6, and IL-8.[13][14] | |
| Linoleic Acid | Endothelial | Pro-inflammatory[15] | Increases cellular oxidative stress and activates NF-κB.[15] |
| Endothelial (EA.hy926) | Anti-inflammatory (as Conjugated Linoleic Acid)[16] | CLA isomers decrease concentrations of MCP-1, RANTES, IL-8, and IL-6.[16] | |
| Palmitic Acid | Cardiomyocytes (H9c2) | Induces apoptosis[17] | Involves oxidative and endoplasmic reticulum stresses.[17] |
| Colon carcinoma (HCT116) | Induces apoptosis (in p53-/- cells)[18] | Loss of p53 sensitizes cells to palmitic acid-induced apoptosis via ROS accumulation.[18] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are protocols for key experiments mentioned in the referenced studies.
Cell Viability and Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and allow them to adhere overnight.
-
Fatty Acid Treatment: Prepare stock solutions of palmitoleic acid, linoleic acid, and palmitic acid complexed to bovine serum albumin (BSA). Treat cells with various concentrations of the fatty acids for 24-72 hours.
-
MTT Incubation: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis Detection by Caspase Activity Assay
This protocol details the measurement of caspase-3/7 activity, key executioners of apoptosis.
-
Cell Culture and Treatment: Culture cells in multi-well plates and treat with the fatty acids of interest for the desired duration.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[19] This reagent contains a luminogenic caspase-3/7 substrate.
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate at room temperature for 1 to 2 hours.
-
-
Luminescence Measurement: Measure the luminescence of each sample using a luminometer. The luminescent signal is proportional to the amount of caspase activity.[19]
Cytokine Expression Analysis (ELISA)
This protocol is for quantifying the secretion of inflammatory cytokines like IL-6 and TNF-α.
-
Sample Collection: After treating cells with fatty acids, collect the cell culture supernatant.
-
ELISA Procedure:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.
-
Wash the plate and block non-specific binding sites.
-
Add cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
Incubate, wash, and then add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Add a substrate solution (e.g., TMB) and incubate until color develops.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
-
Quantification: Determine the cytokine concentration in the samples by comparing their absorbance to the standard curve.
Signaling Pathways and Experimental Workflow
The cellular effects of these fatty acids are mediated by complex signaling networks. Below are diagrams illustrating some of the key pathways involved and a general experimental workflow.
Caption: A generalized workflow for comparing the effects of different fatty acids on a selected cell line.
Caption: Simplified NF-κB signaling pathway showing activation by palmitic and linoleic acids and inhibition by palmitoleic acid.
Caption: Palmitoleic acid activates AMPK, leading to beneficial metabolic effects and reduced inflammation.
References
- 1. mdpi.com [mdpi.com]
- 2. balsinde.org [balsinde.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Colorectal cancer cell growth inhibition by linoleic acid is related to fatty acid composition changes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Induction of apoptosis by linoleic acid is associated with the modulation of Bcl-2 family and Fas/FasL system and activation of caspases in AGS human gastric adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
- 7. Antitumor activity of palmitic acid found as a selective cytotoxic substance in a marine red alga - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular mechanism of palmitic acid and its derivatives in tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. worldwidecancerresearch.org [worldwidecancerresearch.org]
- 12. Palmitoleic acid ameliorates palmitic acid-induced proinflammation in J774A.1 macrophages via TLR4-dependent and TNF-α-independent signallings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Palmitoleic Acid has Stronger Anti-Inflammatory Potential in Human Endothelial Cells Compared to Oleic and Palmitic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 15. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 16. Conjugated Linoleic Acids Have Anti-Inflammatory Effects in Cultured Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Oxidative and endoplasmic reticulum stresses are involved in palmitic acid-induced H9c2 cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Loss of p53 Sensitizes Cells to Palmitic Acid-Induced Apoptosis by Reactive Oxygen Species Accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Caspase-Glo® 3/7 Assay Protocol [promega.com]
Assessing the Specificity of Linolenyl Palmitoleate's Interactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential interactions of Linolenyl Palmitoleate, a fatty acid ester. Due to a notable lack of direct experimental data on this compound itself, this guide synthesizes the known biological activities of its constituent fatty acids: α-linolenic acid and palmitoleic acid. The interactions of these components are compared with other relevant lipids, including palmitic acid, oleic acid, and the well-characterized fatty acid amide, Palmitoylethanolamide (B50096) (PEA). This analysis is intended to provide a framework for assessing the potential specificity and biological effects of this compound and to guide future experimental design.
Comparative Analysis of Biological Activity
The biological effects of fatty acids and their derivatives are often mediated through their interaction with key signaling pathways, such as the activation of Peroxisome Proliferator-Activated Receptors (PPARs) and the modulation of the Nuclear Factor-kappa B (NF-κB) pathway, which plays a crucial role in inflammation.
Palmitoleic Acid: This monounsaturated fatty acid has demonstrated anti-inflammatory properties.[1][2][3][4] Studies have shown its ability to suppress the production of pro-inflammatory cytokines like TNF-α and IL-6.[1][2] The anti-inflammatory actions of palmitoleic acid are linked to the inhibition of the NF-κB pathway.[3] Some of its effects are also attributed to the activation of PPARα.[5]
α-Linolenic Acid: As an omega-3 polyunsaturated fatty acid, α-linolenic acid is known for its anti-inflammatory effects, which are often attributed to its competition with pro-inflammatory omega-6 fatty acids and its conversion to other bioactive lipids.
Palmitic Acid: This saturated fatty acid is often used as a pro-inflammatory stimulus in in vitro studies. It has been shown to activate the NF-κB transcription factor and induce the expression of IL-6 and TNF-α in adipocytes.[6][7]
Oleic Acid: A monounsaturated omega-9 fatty acid, oleic acid has been shown to have varied effects, in some contexts promoting lymphocyte proliferation and in others having neutral or anti-inflammatory effects.[2]
Palmitoylethanolamide (PEA): An endogenous fatty acid amide, PEA is extensively studied for its anti-inflammatory and analgesic properties.[8][9][10] Its mechanism of action is largely attributed to the activation of PPAR-α and the subsequent inhibition of NF-κB signaling.[10][11]
Data Presentation: Comparative Effects on Inflammatory Markers
The following tables summarize quantitative data from in vitro studies, highlighting the comparative effects of different fatty acids on key inflammatory markers.
Table 1: Effect of Fatty Acids on Pro-inflammatory Cytokine Expression
| Compound | Cell Type | Stimulus | Concentration | Effect on TNF-α | Effect on IL-6 | Citation |
| Palmitoleic Acid | Macrophages | LPS | 200 µM | ↓ | ↓ | [1] |
| Palmitoleic Acid | Macrophages | LPS | 600 µmol/L | ↓ (in PPARα KO) | ↓ (in WT) | [3] |
| Palmitic Acid | Adipocytes | - | 100 µM | ↑ | ↑ | [6][7] |
| Palmitic Acid + Linoleic Acid | Hepatocytes | - | 500 µM + 400 µM | ↓ (vs Palmitate alone) | ↓ (vs Palmitate alone) | [12][13] |
| Eicosapentaenoic Acid (EPA) | Macrophages | Palmitate | - | ↓ | - | [14] |
Table 2: Comparative Activation of PPARα
| Compound | Assay Type | Cell Line | Relative Activation (Fold Change) | Citation |
| Palmitoleic Acid | Reporter Gene Assay | - | - | [5] |
| Linoleic Acid | Transcriptional Transactivation | CHO | ~2 | [15] |
| Arachidonic Acid | Transcriptional Transactivation | CHO | ~2 | [15] |
| Palmitoylethanolamide (PEA) | - | - | Activates PPAR-α | [10][11] |
| Phytanic Acid | Reporter Gene Assay | Bovine Hepatic Cells | > 4 | [16] |
Mandatory Visualization
Caption: Simplified NF-κB signaling pathway and points of inhibition by fatty acids.
Caption: General workflow of PPARα activation by fatty acid-derived ligands.
Experimental Protocols
Detailed methodologies are essential for the validation and replication of scientific findings. Below are representative protocols for assessing the interactions and effects of fatty acid-like molecules.
Protocol 1: In Vitro NF-κB Reporter Assay
Objective: To determine the effect of a test compound (e.g., this compound) on NF-κB activation.
Materials:
-
HEK293T cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase)
-
Lipofectamine 2000 (or other transfection reagent)
-
DMEM with 10% FBS
-
Test compound (dissolved in a suitable vehicle, e.g., DMSO)
-
Inflammatory stimulus (e.g., TNF-α or LPS)
-
Luciferase assay system
-
Luminometer
Procedure:
-
Seed HEK293T cells in a 24-well plate at a density of 1 x 10^5 cells/well and allow to adhere overnight.
-
Co-transfect cells with the NF-κB luciferase reporter plasmid and the control plasmid using Lipofectamine 2000 according to the manufacturer's instructions.
-
After 24 hours of transfection, replace the medium with fresh DMEM containing the test compound at various concentrations. Incubate for 1 hour.
-
Stimulate the cells with TNF-α (10 ng/mL) or LPS (1 µg/mL) for 6 hours.
-
Lyse the cells and measure luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the NF-κB luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
-
Compare the luciferase activity in compound-treated cells to vehicle-treated controls to determine the effect on NF-κB activation.
Protocol 2: PPARα Ligand Binding Assay (Fluorescence Polarization)
Objective: To assess the binding affinity of a test compound to the PPARα ligand-binding domain (LBD).
Materials:
-
Recombinant human PPARα-LBD
-
Fluorescently labeled PPARα ligand (e.g., a fluorescent derivative of a known agonist)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 1 mM DTT)
-
Test compound (serially diluted)
-
384-well black plates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare a solution of PPARα-LBD and the fluorescent ligand in the assay buffer. The concentration of the fluorescent ligand should be in the low nanomolar range.
-
Add a fixed volume of the PPARα-LBD/fluorescent ligand solution to each well of a 384-well plate.
-
Add serial dilutions of the test compound to the wells. Include wells with no compound (maximum polarization) and wells with a high concentration of a known unlabeled PPARα agonist (minimum polarization).
-
Incubate the plate at room temperature for 1-2 hours to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader.
-
Plot the fluorescence polarization values against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the test compound that displaces 50% of the fluorescent ligand.
-
The binding affinity (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.
Protocol 3: Cytokine Quantification by ELISA
Objective: To measure the effect of a test compound on the secretion of pro-inflammatory cytokines from cultured cells.
Materials:
-
Macrophage cell line (e.g., RAW 264.7) or primary macrophages
-
RPMI-1640 medium with 10% FBS
-
LPS (from E. coli)
-
Test compound
-
ELISA kits for TNF-α and IL-6
-
96-well ELISA plates
-
Plate reader
Procedure:
-
Seed macrophages in a 24-well plate at an appropriate density and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (100 ng/mL) for 24 hours.
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Perform ELISAs for TNF-α and IL-6 on the supernatants according to the manufacturer's instructions.
-
Read the absorbance at the appropriate wavelength using a plate reader.
-
Generate a standard curve using the provided cytokine standards and calculate the concentration of TNF-α and IL-6 in each sample.
-
Compare the cytokine concentrations in the compound-treated groups to the LPS-only control group to determine the inhibitory effect of the compound.
Conclusion
While direct experimental evidence for the specific interactions of this compound is currently unavailable, the known biological activities of its constituent fatty acids, α-linolenic acid and palmitoleic acid, suggest a potential for anti-inflammatory and metabolic-modulating effects. These effects are likely mediated through the inhibition of the NF-κB pathway and activation of PPARs. The provided comparative data and experimental protocols offer a foundation for future research to directly assess the specificity and therapeutic potential of this compound and other novel fatty acid esters. Further investigation is warranted to elucidate the precise molecular targets and signaling pathways modulated by this compound.
References
- 1. Palmitoleate protects against lipopolysaccharide-induced inflammation and inflammasome activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential effects of palmitoleic acid on human lymphocyte proliferation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palmitoleic acid reduces the inflammation in LPS-stimulated macrophages by inhibition of NFκB, independently of PPARs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Palmitoleic Acid (N-7) Attenuates the Immunometabolic Disturbances Caused by a High-Fat Diet Independently of PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palmitate activates the NF-kappaB transcription factor and induces IL-6 and TNFalpha expression in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation of NF-κB by Palmitate in Endothelial Cells: A Key Role for NADPH Oxidase-Derived Superoxide in Response to TLR4 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The palmitoylethanolamide and oleamide enigmas : are these two fatty acid amides cannabimimetic? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. jbr-pub.org.cn [jbr-pub.org.cn]
- 11. mdpi.com [mdpi.com]
- 12. Linoleate appears to protect against palmitate-induced inflammation in Huh7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Linoleate appears to protect against palmitate-induced inflammation in Huh7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Eicosapentaenoic acid suppresses palmitate-induced cytokine production by modulating long-chain acyl-CoA synthetase 1 expression in human THP-1 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fatty acid activation of peroxisome proliferator-activated receptor (PPAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
A Comparative Guide to the Structure-Activity Relationship of Fatty Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
Published: December 17, 2025
Disclaimer: Initial research indicates a lack of specific data on the structure-activity relationship (SAR) of "Linolenyl Palmitoleate." Therefore, this guide provides a broader comparative analysis of fatty acid ester and amide analogs, drawing upon available experimental data to elucidate key SAR principles relevant to drug discovery and development.
Introduction
Fatty acids and their derivatives are a versatile class of biomolecules with a wide range of physiological functions and therapeutic potential. Their structural diversity, arising from variations in chain length, degree of unsaturation, and the nature of their polar head groups, allows for the fine-tuning of their biological activity. This guide offers a comparative analysis of the structure-activity relationships of various fatty acid esters and amides, with a focus on their anticancer, antimicrobial, and antioxidant properties. By examining how modifications to the fatty acid scaffold influence biological outcomes, we aim to provide a valuable resource for researchers engaged in the design and development of novel therapeutics.
Comparative Analysis of Anticancer Activity
The conjugation of fatty acids to other molecules, such as phenols or nucleosides, has been a fruitful strategy in the development of novel anticancer agents. The lipophilic nature of the fatty acid moiety can enhance cellular uptake and modulate the cytotoxic profile of the parent compound.
Docosahexaenoic Acid (DHA) and Linoleic Acid (LA) Amide Derivatives
A study on a series of amide derivatives of docosahexaenoic acid (DHA) and linoleic acid (LA) revealed their cytotoxic effects against the MCF-7 breast cancer cell line. The EC50 values, representing the concentration required to inhibit 50% of cell growth, were determined using the MTT assay.
| Compound ID | Parent Fatty Acid | Amide Moiety | EC50 (µM) on MCF-7 Cells[1] |
| D3 | DHA | Not Specified | 15.96 ± 2.89 |
| L7 | LA | Not Specified | 19.2 ± 2.93 |
| L3 | LA | Not Specified | 24.64 ± 1.81 |
Lower EC50 values indicate higher potency.
The data suggests that the DHA derivative (D3) exhibited the most potent anticancer activity among the tested compounds.[1] Further analysis indicated that these compounds induce apoptosis, with apoptosis rates of 47.1% for D3 and 20.5% for L3.[1] This highlights the potential of fatty acid amides in inducing programmed cell death in cancer cells. It's noteworthy that these derivatives showed no significant cytotoxicity against normal human dermal fibroblasts (HDFs), suggesting a degree of cancer cell selectivity.[1]
Resveratrol (B1683913) and Long-Chain Fatty Acid Esters
The esterification of resveratrol, a natural polyphenol with known anticancer properties, with long-chain fatty acids has been shown to enhance its biological activity. A comparative study evaluated the cytotoxic effects of resveratrol and its fatty acid esters on various cancer cell lines.
| Compound | Concentration (µg/mL) | Cell Viability (%) in HT29 Cells[2] |
| Resveratrol | 25 | ~70 |
| mono-RES-OA | 25 | ~53 |
| tri-RES-PA | 50 | ~25 |
mono-RES-OA: mono-resveratrol oleate; tri-RES-PA: tri-resveratrol palmitate
The results indicate that the fatty acid esters of resveratrol, particularly mono-RES-OA and tri-RES-PA, exhibited significantly greater cytotoxicity against the HT29 colorectal cancer cell line compared to resveratrol alone.[2] The mono-RES-OA ester was particularly effective, reducing cell viability to a greater extent at a lower concentration.[2] These findings suggest that the addition of a fatty acid moiety can improve the anticancer efficacy of resveratrol.
Comparative Analysis of Antimicrobial Activity
Fatty acids and their derivatives have long been recognized for their antimicrobial properties. The structural features of these molecules play a crucial role in their efficacy against various microorganisms.
A study investigating the antimicrobial activity of straight-chain fatty acids and their derivatives provided insights into the structural requirements for bactericidal action. The minimum inhibitory concentration (MIC) is a key parameter used to quantify antimicrobial efficacy.
| Fatty Acid/Derivative | Chain Length | Key Structural Feature | General Antimicrobial Activity[3] |
| Lauric Acid | C12 | Saturated | Most inhibitory saturated fatty acid against Gram-positive organisms. |
| Monoenoic Acids | C18:1 | One double bond | More inhibitory than saturated fatty acids. |
| Dienoic Acids | C18:2 | Two double bonds | More active than monoenoic acids. |
| Amine Derivatives | - | Amine functional group | Active against both Gram-positive and Gram-negative organisms. |
The study concluded that a chain length of C12 (lauric acid) is optimal for activity against Gram-positive bacteria among saturated fatty acids.[3] Unsaturation in the fatty acid chain generally leads to increased antimicrobial activity, with dienoic acids being more potent than monoenoic acids.[3] Interestingly, while fatty acids, esters, and amides are primarily effective against Gram-positive organisms, amine derivatives of fatty acids show broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[3]
Experimental Protocols
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[2][4]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[2]
General Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[5]
-
Treatment: Expose the cells to various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).[5]
-
MTT Addition: After the treatment period, add MTT solution (typically 0.5 mg/mL) to each well and incubate for 1.5 to 4 hours at 37°C.[2][5]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 492 nm or between 550 and 600 nm.[2][5]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Caption: Workflow of the MTT cell viability assay.
Apoptosis Detection: Annexin V-FITC/PI Assay
The Annexin V-FITC/Propidium Iodide (PI) assay is a widely used method for detecting apoptosis by flow cytometry.[6]
Principle: In the early stages of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (FITC) to label apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot penetrate the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised. This dual staining allows for the differentiation of viable, early apoptotic, and late apoptotic/necrotic cells.[7]
General Protocol:
-
Cell Treatment: Induce apoptosis in cells by treating them with the test compounds.
-
Cell Harvesting: Harvest the cells and wash them with cold phosphate-buffered saline (PBS).[6]
-
Resuspension: Resuspend the cells in 1X annexin-binding buffer.[6]
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.[6]
-
Analysis: Analyze the stained cells by flow cytometry.[6]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
References
- 1. Design, Synthesis, and Evaluation of Cytotoxic Effects of Functional Fatty Acid Derivatives as Potential Antineoplastic Agents for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Fatty Acids and Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. MTT (Assay protocol [protocols.io]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Disposal of Linolenyl Palmitoleate: A Guide for Laboratory Professionals
Immediate Safety and Handling Considerations
Before beginning any disposal procedure, it is imperative to consult your institution's Environmental Health & Safety (EHS) department for specific guidelines. Always handle chemical waste in a well-ventilated area, such as a chemical fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
Step-by-Step Disposal Protocol
The disposal of linolenyl palmitate should be managed as hazardous chemical waste. Under no circumstances should it be poured down the drain or disposed of in regular trash.
1. Waste Identification and Classification:
-
The first step in proper disposal is to classify the waste.[1] Linolenyl palmitate, as an organic chemical, should be treated as chemical waste.
-
If it is mixed with solvents or other chemicals, the entire mixture must be classified based on its most hazardous component.
2. Waste Segregation and Collection:
-
Segregate linolenyl palmitate waste from other types of laboratory waste, such as biological or radioactive waste.[1]
-
Use a designated, compatible hazardous waste container. For organic liquids, a glass or high-density polyethylene (B3416737) (HDPE) container is typically appropriate.[2]
-
Ensure the container is in good condition, with no leaks or cracks, and has a secure, tight-fitting lid.[3]
3. Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."[3]
-
The label must include the full chemical name, "Linolenyl Palmitoleate," and list all other components of the waste mixture with their approximate concentrations.[3]
-
Include the date of waste accumulation and the name of the principal investigator or laboratory contact.[1]
4. Storage:
-
Store the waste container in a designated satellite accumulation area, such as a chemical fume hood or a flammable storage cabinet.[2]
-
The storage area should be secure and away from sources of ignition or incompatible chemicals.[1]
-
Keep the waste container closed except when adding waste.[3]
-
It is good practice to use secondary containment, such as a larger, chemically resistant bin, to prevent the spread of material in case of a leak.[2][3]
5. Arranging for Disposal:
-
Once the waste container is full (typically no more than 80-90% capacity), arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal contractor.[1][2]
-
Follow your institution's specific procedures for requesting a waste pickup.
Disposal of Empty Containers:
-
A container that held pure linolenyl palmitate must be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or another appropriate organic solvent).[3][4]
-
The first rinsate must be collected and disposed of as hazardous waste.[2][3]
-
Subsequent rinses may also need to be collected as hazardous waste depending on institutional policies.
-
After proper rinsing and air-drying, deface or remove the original label. The container can then be disposed of as regular solid waste or recycled according to your facility's guidelines.[2]
Quantitative Data Summary
While specific quantitative disposal limits for linolenyl palmitate are not available, general laboratory chemical waste guidelines apply. The following table summarizes key considerations:
| Parameter | Guideline | Source |
| Container Fill Level | Do not exceed 80-90% of the container's capacity. | [2] |
| Satellite Accumulation Time | Varies by regulation; consult your EHS department. | General Practice |
| pH for Aqueous Waste | Neutralize to a pH between 6.0 and 9.0 before disposal if permitted by EHS. | General Practice |
Experimental Protocol: Hazardous Waste Collection
Objective: To safely collect and store linolenyl palmitate waste for proper disposal.
Materials:
-
Designated hazardous waste container (glass or HDPE)
-
Hazardous waste label
-
Personal Protective Equipment (PPE)
-
Secondary containment bin
Procedure:
-
Obtain a clean, designated hazardous waste container.
-
Affix a hazardous waste label to the container.
-
Fill in the required information on the label, including the full chemical name(s) and concentration(s).
-
While wearing appropriate PPE, carefully transfer the linolenyl palmitate waste into the container.
-
Securely cap the container immediately after adding the waste.
-
Place the container in a designated and properly ventilated satellite accumulation area within a secondary containment bin.
-
Continue to add waste as needed, ensuring the container is kept closed at all other times.
-
Once the container is full, complete the "date full" section on the label and arrange for waste pickup according to institutional procedures.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of linolenyl palmitate.
Caption: Workflow for the proper disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling Linolenyl Palmitoleate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Linolenyl Palmitoleate. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against potential chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on guidelines for similar fatty acid esters.
| PPE Category | Item | Specifications |
| Eye/Face Protection | Safety Goggles or Glasses | Wear chemical safety goggles or glasses with side shields for adequate eye protection. A face shield may be necessary when there is a risk of splashing.[1][2][3] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are recommended to prevent skin contact.[1][2][4] Always inspect gloves for any signs of degradation or puncture before use. |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to protect skin and clothing.[1][4] For handling larger volumes, a chemical-resistant apron is advised. |
| Respiratory Protection | NIOSH-Approved Respirator | Generally not required when working in a well-ventilated area, such as a chemical fume hood.[1][3][5] If there is a potential for generating aerosols or mists, a NIOSH-approved respirator should be used.[3] |
Operational Plan: Safe Handling and Storage
Proper handling and storage are critical to prevent accidents and maintain the integrity of the compound.
| Aspect | Procedure |
| Handling | Always work in a well-ventilated area. Avoid direct contact with skin, eyes, and clothing.[1][3] Keep away from open flames, hot surfaces, and other sources of ignition as the material is combustible.[1][6] Do not eat, drink, or smoke in the laboratory.[3][6] |
| Storage | Store in a tightly closed container in a dry, well-ventilated, and refrigerated place.[1] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[1][5] |
Disposal Plan: Spills and Waste Management
A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental compliance.
| Situation | Action |
| Minor Spills | For small spills, absorb the substance with an inert material like sand, silica (B1680970) gel, or vermiculite.[1][6] Collect the material into a suitable, labeled container for chemical waste disposal. |
| Major Spills | In the event of a larger spill, evacuate the area and ensure it is well-ventilated. Wear appropriate PPE, including respiratory protection, before attempting to clean up. Contain the spill and absorb it with an inert material. |
| Waste Disposal | Treat this compound and any contaminated materials as chemical waste.[3] Dispose of the waste in sealed, properly labeled containers through an approved waste disposal service.[3][7] Do not pour down the drain or discard in regular trash.[3][8] |
Workflow for Safe Handling of this compound
The following diagram outlines the step-by-step process for the safe handling of this compound from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
